Product packaging for 3-Bromo-2-naphthol(Cat. No.:CAS No. 63980-30-3)

3-Bromo-2-naphthol

Cat. No.: B1265481
CAS No.: 63980-30-3
M. Wt: 223.07 g/mol
InChI Key: PQVIOPAWVAOHOA-UHFFFAOYSA-N
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Description

3-Bromo-2-naphthol is a useful research compound. Its molecular formula is C10H7BrO and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO B1265481 3-Bromo-2-naphthol CAS No. 63980-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVIOPAWVAOHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20213852
Record name 2-Naphthol, bromo-
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Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63980-30-3, 30478-88-7
Record name 2-Naphthol, bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthol, bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-naphthol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromo-2-naphthol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Properties of 3-Bromo-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic alcohol that serves as a pivotal intermediate and building block in various fields of chemical science. Its unique electronic and steric properties, arising from the interplay between the naphthalene core, the hydroxyl group, and the bromine substituent, make it a versatile reagent in organic synthesis and a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. These properties are summarized in the table below. The compound typically presents as a white to off-white crystalline powder.[1] Its melting point is consistently reported in the range of 80-82 °C.[1]

PropertyValueSource
CAS Number 30478-88-7[2][3][4]
Molecular Formula C₁₀H₇BrO[2][3][4]
Molecular Weight 223.07 g/mol [2][5]
Appearance White powder[1][2]
Melting Point 80 - 82 °C[1]
Boiling Point 313.7 ± 15.0 °C (Predicted)[1]
log Pow 3.65[1]
Functional Groups Hydroxyl (-OH), Bromo (-Br), Naphthyl[2]

Synthesis and Mechanistic Insight

The regioselective synthesis of this compound is critical for its use in further chemical transformations. A common and effective laboratory-scale synthesis starts from 2-bromo-3-methoxynaphthalene.[6] This multi-step process leverages a palladium-catalyzed cross-coupling reaction, followed by a demethylation step.

Causality Behind Experimental Choices:
  • Starting Material : 2-bromo-3-methoxynaphthalene is chosen because the methoxy group acts as a protecting group for the hydroxyl function, preventing it from interfering with the initial coupling reaction. It also directs the chemistry to the desired positions on the naphthalene ring.

  • Palladium Catalyst : A palladium catalyst, such as Pd(PPh₃)₄, is essential for facilitating the Suzuki-type coupling reaction between the aryl halide and a boronic acid. This choice is based on the high efficiency and functional group tolerance of palladium catalysts in forming carbon-carbon bonds.[6]

  • Demethylation Agent : Boron tribromide (BBr₃) is a powerful Lewis acid and an excellent reagent for cleaving aryl methyl ethers.[6] Its use at low temperatures (-78 °C) followed by warming to room temperature allows for controlled and efficient removal of the methyl group to unveil the final hydroxyl group.[6]

Experimental Protocol: Synthesis of this compound[6]
  • Suzuki Coupling :

    • To a Schlenk flask under an argon atmosphere, add 2-bromo-3-methoxynaphthalene (1.0 equiv), an aryl boronic acid (2.2 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%).

    • Add a degassed solvent mixture of EtOH/toluene/water (1/1/1).

    • Heat the mixture at 90 °C until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature and add dichloromethane (DCM).

    • Wash the mixture with a 20% wt NaOH solution. Extract the aqueous phase with DCM.

  • Demethylation :

    • Combine the organic phases, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

    • Dissolve the residue in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add BBr₃ (1 M in DCM, 5.0 equiv) via syringe.

    • Allow the mixture to warm to room temperature and stir until the starting material is consumed.

  • Work-up and Purification :

    • Carefully pour the reaction mixture into ice water.

    • Extract the aqueous layer with DCM.

    • Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent and purify the crude product by silica gel chromatography to yield pure this compound.

Workflow Diagram: Synthesis of this compound

Synthesis_Workflow Start 2-bromo-3-methoxynaphthalene Coupling Suzuki Coupling (90 °C) Start->Coupling Reagents1 Aryl Boronic Acid, Pd(PPh3)4, K2CO3 Reagents1->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Demethylation Demethylation Intermediate->Demethylation Reagents2 BBr3 in DCM (-78 °C to RT) Reagents2->Demethylation Workup Aqueous Workup & Extraction Demethylation->Workup Purification Silica Gel Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic pathway for this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the electronic properties of its constituent functional groups.

  • The Hydroxyl Group : As a phenol, the hydroxyl group is weakly acidic and can be deprotonated by a suitable base. The resulting naphthoxide is a potent nucleophile, readily participating in Williamson ether synthesis, esterification, and other O-alkylation or O-acylation reactions. This functionality is key to incorporating the 3-bromo-2-naphthyl moiety into larger molecules.

  • The Bromine Atom : The bromine atom at the C3 position deactivates the naphthalene ring towards electrophilic aromatic substitution to some extent. However, it serves as an excellent handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of C-C bonds at a specific position, enabling the construction of complex molecular architectures.

  • The Naphthalene Ring : The fused aromatic ring system is susceptible to electrophilic substitution, although the substitution pattern is influenced by both the hydroxyl and bromo substituents. The hydroxyl group is an activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. The interplay of these effects dictates the regioselectivity of reactions like nitration, halogenation, and sulfonation.

Spectroscopic Signature

Characterization of this compound relies on standard spectroscopic techniques. The expected spectral data provides a fingerprint for identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. Due to the substitution pattern, complex splitting patterns (doublets, triplets, and multiplets) would be observed in the aromatic region (typically δ 7.0-8.0 ppm). A broad singlet for the hydroxyl proton will also be present, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR : The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene core. The carbon bearing the hydroxyl group (C2) will be shifted downfield (around δ 150-155 ppm), while the carbon attached to the bromine (C3) will appear at a characteristic chemical shift (around δ 110-120 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[7]

  • O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

  • C-H Stretch (Aromatic) : Sharp peaks just above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic ring.

  • C=C Stretch (Aromatic) : Absorptions in the 1500-1650 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the naphthalene ring.[7]

  • C-Br Stretch : A peak in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

Applications in Research and Development

This compound is more than a simple chemical; it is an enabling tool for innovation in multiple scientific domains.

  • Organic Synthesis : It is widely used as a precursor for synthesizing more complex organic molecules.[6] Its bifunctional nature allows for sequential or orthogonal modifications at the hydroxyl and bromo positions.

  • Medicinal Chemistry : Naphthalene-based structures are prevalent in pharmaceuticals.[8] this compound serves as a scaffold for the development of novel therapeutic agents, including potential anticancer agents and antimicrobials.[8][9] The bromine atom can be replaced with various pharmacophores through cross-coupling chemistry to explore structure-activity relationships (SAR).

  • Materials Science : Derivatives of this compound are investigated for their potential use in creating resins, polymers, and other advanced materials.[6]

Safety, Handling, and Storage

Due to its hazardous nature, proper handling of this compound is imperative.

Hazard Identification[2]
  • Signal Word : Danger

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

Precautionary Measures and PPE[1][2]
  • Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands and skin thoroughly after handling.[1]

  • Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection (goggles or face shield), and a dust mask (type N95 or equivalent).[2]

  • Storage : Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

First Aid
  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If on Skin : Wash with plenty of soap and water.

  • If Inhaled : Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a compound of significant utility, underpinned by its distinct chemical properties and reactivity. For the research scientist, it offers a versatile platform for synthetic innovation. For the drug development professional, it provides a valuable scaffold for creating new molecular entities with therapeutic potential. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential safely and effectively.

References

  • Pharmaffiliates. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 6-bromo-2-naphthol.
  • PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol.
  • Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol.
  • Organic Syntheses. (n.d.). 2-bromonaphthalene.
  • CAS Common Chemistry. (n.d.). 3-Phenoxybenzaldehyde.
  • University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES.
  • RSC Publishing. (n.d.). Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP.
  • PubChem. (n.d.). 1-Bromo-2-naphthol.
  • YouTube. (2024-06-05).
  • ResearchGate. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE.
  • YouTube. (2020-03-26). Example IR and NMR analysis of 2-naphthol. [Link]
  • PMC - NIH. (2024-10-15). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. [Link]
  • ResearchGate. (n.d.). Theoretical calculations of infrared, NMR and electronic spectra of 2-nitroso-1, naphthol.
  • Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Problems.
  • YouTube. (2015-08-12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
  • The Good Scents Company. (n.d.). decahydrocyclododecaoxazole.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Bromo-2-naphthol (CAS No: 30478-88-7) is a halogenated derivative of 2-naphthol, a fundamental bicyclic aromatic alcohol.[1] As a member of the naphthol family, it serves as a crucial building block and intermediate in various fields of chemical synthesis. The naphthalene scaffold is a versatile platform in medicinal chemistry, forming the core of numerous FDA-approved drugs and bioactive natural products.[2] The introduction of a bromine atom and a hydroxyl group onto the naphthalene ring system imparts specific reactivity and physical characteristics, making this compound a compound of significant interest for researchers in organic synthesis, materials science, and particularly in drug development, where its derivatives are explored for potential therapeutic applications, including as anticancer agents.[3]

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. Synthesizing data from established chemical suppliers and predictive models, this document offers field-proven insights into its characterization. We will delve into its fundamental physicochemical constants, provide an expert analysis of its expected spectroscopic profile, and detail the self-validating experimental protocols required for its rigorous characterization in a research setting.

Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound are the cornerstone of its chemical identity, influencing its behavior in reactions, its purification, and its formulation. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 30478-88-7[1][3]
Molecular Formula C₁₀H₇BrO[1][3]
Molecular Weight 223.07 g/mol [1][3]
Appearance White to light yellow powder or crystalline solid[1][4]
Melting Point 80 - 84 °C[1][4]
Boiling Point 313.7 ± 15.0 °C (Predicted)[1]
Density 1.614 ± 0.06 g/cm³ (Predicted)[1]
pKa 8.03 ± 0.40 (Predicted)[1]
Melting Point

The melting point is a critical indicator of purity. For this compound, the reported range of 80-84 °C is relatively sharp, suggesting that a pure sample will melt consistently within this window.[1][4] A significant depression or broadening of this range would indicate the presence of impurities, a foundational principle of melting point depression.

Solubility Profile

While quantitative solubility data is scarce, the chemical structure of this compound—a largely nonpolar naphthalene core with a single polar hydroxyl group—suggests it will exhibit poor solubility in water and high solubility in common organic solvents. This is supported by a predicted log P (octanol-water partition coefficient) of 3.65, which indicates a strong preference for lipophilic environments. Researchers should expect good solubility in solvents such as chloroform, dichloromethane, acetone, ethyl acetate, and warm alcohols.[5]

Stability and Storage

This compound should be stored in a cool, dark place under an inert atmosphere.[1] Like many naphthols, it can be sensitive to light and air, which may cause gradual oxidation and discoloration. Proper storage is essential to maintain its purity for analytical and synthetic purposes.

Section 2: Predicted Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the molecular structure and purity of a compound. In the absence of publicly available experimental spectra for this compound, this section provides an expert prediction of its key spectroscopic features based on the known effects of its functional groups and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl group and the aromatic system. A KBr pellet or mull is the standard sample preparation method for obtaining a high-quality spectrum of this solid compound.[6]

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityRationale and Commentary
~3500 - 3200O-H stretch (H-bonded)Strong, BroadThis broad absorption is the hallmark of a hydroxyl group involved in intermolecular hydrogen bonding in the solid state.[7]
~3100 - 3000Aromatic C-H stretchMedium to WeakCharacteristic of sp² C-H bonds on the naphthalene ring.[7]
~1600, ~1500, ~1450Aromatic C=C stretchMedium, SharpThese bands arise from the carbon-carbon stretching vibrations within the aromatic rings.[8]
~1260 - 1200C-O stretch (phenol)StrongThe stretching vibration of the carbon-oxygen single bond is typically strong for phenols.
Below 700C-Br stretchMedium to StrongThe carbon-bromine bond absorption is found in the fingerprint region and confirms the presence of the halogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Samples are typically prepared by dissolving 5-25 mg of the solid in approximately 0.6 mL of a deuterated solvent, such as CDCl₃ or DMSO-d₆.[9]

Predicted ¹H NMR Spectrum (in CDCl₃): The naphthalene ring of this compound has 6 aromatic protons and 1 hydroxyl proton. Due to the molecule's asymmetry, all 6 aromatic protons are chemically unique and should, in principle, give rise to distinct signals.

  • Aromatic Region (δ 7.0 - 8.0 ppm): Six distinct signals are expected.

    • The proton at C1 (adjacent to the -OH group) will likely appear as a singlet, being shielded by the hydroxyl group and having no adjacent protons for coupling.

    • The proton at C4 (adjacent to the -Br group) will also appear as a singlet, influenced electronically by the bromine.

    • The remaining four protons on the unsubstituted ring (C5-C8) will form a more complex multiplet system, likely appearing as doublets and triplets, characteristic of a 1,2-disubstituted benzene ring pattern.

  • Hydroxyl Proton (δ ~5.0 ppm, variable): A single, broad peak corresponding to the -OH proton. Its chemical shift is highly dependent on concentration, solvent, and temperature, and it may not show coupling to other protons.

Predicted ¹³C NMR Spectrum (in CDCl₃): The structure contains 10 carbon atoms, all of which are chemically non-equivalent, leading to an expectation of 10 distinct signals.

  • Aromatic Carbons (δ 110 - 155 ppm):

    • C-OH (C2): Expected to be the most downfield aromatic carbon (excluding quaternary carbons involved in ring fusion), likely around δ 150-155 ppm, due to the strong deshielding effect of the attached oxygen.[10]

    • C-Br (C3): The carbon directly attached to bromine is expected to be significantly shielded relative to an unsubstituted carbon, appearing further upfield in the aromatic region, likely around δ 110-115 ppm.[11]

    • Other Aromatic Carbons: The remaining 8 carbons will resonate within the typical δ 120-135 ppm range for aromatic carbons.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore. The hydroxyl (-OH) and bromo (-Br) substituents act as auxochromes, which can shift the absorption maxima (λmax) and increase their intensity. Based on data for 2-naphthol, this compound is expected to exhibit strong absorption bands in the UV region, likely with λmax values around 280 nm and 330 nm, corresponding to π→π* transitions of the aromatic system.[12]

Section 3: Standard Experimental Methodologies

To ensure trustworthy and reproducible data, standardized protocols must be employed. The following section details the self-validating methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol provides a reliable method for determining the melting point range, a crucial indicator of sample purity.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powder, loading it to a height of 2-3 mm.[13]

  • Compaction: Tap the sealed end of the capillary on a hard surface to tightly pack the sample.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): For an unknown sample, perform a rapid determination by heating at 5-10 °C/min to find an approximate melting point.[13]

  • Accurate Determination: For a precise measurement, cool the apparatus to at least 15 °C below the approximate melting point. Heat at a controlled rate of 1-2 °C/min.[13]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

    • The recorded melting range should be reported (e.g., 81-83 °C).

  • Validation: Repeat the determination at least twice. Consistent results validate the measurement.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement Dry Dry & Powder Sample Load Load Capillary (2-3mm) Dry->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at 1-2 °C/min Insert->Heat Observe Observe & Record Range Heat->Observe Validate Repeat for Consistency Observe->Validate

Workflow for Capillary Melting Point Determination.
IR Spectrum Acquisition (KBr Pellet Method)

This protocol minimizes interference from atmospheric moisture, which can obscure key spectral features.[14]

Methodology:

  • Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110 °C for several hours and cooled in a desiccator.[15] Clean the agate mortar, pestle, and die set, and dry them gently under a heat lamp.[14]

  • Sample Grinding: Grind ~1-2 mg of this compound into a very fine powder in the agate mortar.

  • Mixing: Add ~100-200 mg of the dry KBr to the mortar. Gently but thoroughly mix with the sample to ensure uniform dispersion. Avoid excessive grinding of the KBr itself to minimize moisture absorption.[16]

  • Die Loading: Transfer a small amount of the mixture into the pellet die body, ensuring an even layer.

  • Pressing: Assemble the die and place it in a hydraulic press. If available, apply a vacuum to remove trapped air. Gradually apply 8-10 metric tons of pressure and hold for 1-2 minutes.[14][17]

  • Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum using a pure KBr pellet should be run for correction.[16]

FTIR_Workflow Start Dry KBr & Equipment Grind_Sample Grind Sample (1-2 mg) Start->Grind_Sample Mix Mix with KBr (~150 mg) Grind_Sample->Mix Uniform Dispersion Load Load Die Set Mix->Load Press Apply Pressure (8-10 tons) Load->Press Hold 1-2 min Analyze Acquire Spectrum Press->Analyze

Experimental Workflow for FTIR Sample Preparation (KBr Pellet).
NMR Sample Preparation (Solid Compound)

Proper sample preparation is critical for obtaining high-resolution NMR spectra, as solid particulates or paramagnetic impurities can degrade spectral quality.

Methodology:

  • Weighing: Accurately weigh 5-25 mg of this compound directly into a clean, dry vial.[18]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[19]

  • Dissolution: Agitate the vial to ensure the solid is completely dissolved. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before proceeding.

  • Filtration: Prepare a filter by pushing a small plug of glass wool or cotton into a Pasteur pipette. Filter the solution directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any dust or undissolved particles.[9]

  • Volume Check: Ensure the final solution height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.[9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.

NMR_Prep_Workflow Weigh Weigh Sample (5-25 mg) Dissolve Dissolve in Deuterated Solvent (~0.6 mL) Weigh->Dissolve Filter Filter through Pipette into NMR Tube Dissolve->Filter Remove Particulates Finalize Cap, Label & Clean Tube Filter->Finalize Final Volume > 4 cm Analyze Acquire NMR Spectrum Finalize->Analyze

Workflow for Preparing a Solid Sample for NMR Analysis.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is classified as an irritant.[1]

  • Hazard Codes: Xi (Irritant)[1]

  • Risk Statements: R37/38 (Irritating to respiratory system and skin), R41 (Risk of serious damage to eyes).[1]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S39 (Wear eye/face protection).[1]

Handling:

  • Always handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.[1]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

Conclusion

This compound is a well-defined crystalline solid with physical properties that make it a valuable intermediate in synthetic chemistry. Its melting point provides a reliable metric for purity, while its predicted solubility and spectroscopic characteristics offer a clear roadmap for its use and identification in a research context. The experimental protocols detailed herein provide a robust framework for researchers to validate the quality and structure of their material, ensuring the integrity and reproducibility of their scientific outcomes. A thorough understanding of these physicochemical properties is essential for any scientist or drug development professional seeking to leverage this versatile naphthalene derivative in their work.

References

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.
  • University of Notre Dame. (n.d.). NMR Sample Preparation.
  • IOP Conference Series: Materials Science and Engineering. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point.
  • University of Ottawa. (n.d.). How to Prepare Samples for NMR.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • University of Calgary. (n.d.). Melting point determination.
  • University College London. (n.d.). Sample Preparation.
  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests.
  • Queen Mary University of London. (n.d.). How to make an NMR sample.
  • PubChem. (n.d.). 1-Bromo-2-naphthol. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). 13C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)....
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322).
  • J&K Scientific. (n.d.). This compound, 98%.
  • SpectraBase. (n.d.). 6-Bromo-2-naphthol - Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). 6-Bromo-2-naphthalenol. National Center for Biotechnology Information.
  • University of Jyväskylä. (n.d.). Experiment 1: Excited-state properties of 2-naphthol.
  • Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 206-231.
  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry.
  • MySkinRecipes. (n.d.). This compound.
  • SpectraBase. (n.d.). 1-Bromo-2-naphthol - Optional[13C NMR] - Chemical Shifts.
  • Organic Syntheses. (n.d.). 6-bromo-2-naphthol.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-2-naphthol (CAS No: 30478-88-7). Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this important organic compound using modern spectroscopic techniques. We will explore the anticipated Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, underpinned by established principles and comparative analysis with structurally related molecules.

Introduction to this compound

This compound is a brominated derivative of 2-naphthol, a key structural motif in many organic compounds. Its chemical formula is C₁₀H₇BrO, with a molecular weight of approximately 223.07 g/mol . The presence of the bromine atom and the hydroxyl group on the naphthalene ring system imparts specific chemical and physical properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for its identification, quality control, and utilization in synthetic chemistry and materials science.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H, C-H (aromatic), C=C (aromatic), C-O, and C-Br bonds.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3500-3200Strong, BroadO-H stretch (hydrogen-bonded)
~3100-3000MediumAromatic C-H stretch
~1600, ~1500, ~1450Medium to StrongAromatic C=C ring stretching
~1250StrongC-O stretch (phenol)
~600-500Medium to StrongC-Br stretch

Note: Predicted values are based on typical ranges for these functional groups.

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum of this compound will be a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. The aromatic nature of the naphthalene ring will be confirmed by the presence of C-H stretching vibrations just above 3000 cm⁻¹ and a series of sharp C=C stretching bands in the 1600-1450 cm⁻¹ region. A strong band around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the phenolic hydroxyl group. The presence of the bromine atom is expected to give rise to a C-Br stretching vibration in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

Experimental Protocol: Acquiring the IR Spectrum

Methodology: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for analyzing solid samples.

  • Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. By analyzing the chemical shifts, coupling patterns, and integration of the signals, the connectivity of atoms can be determined.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the six aromatic protons on the naphthalene ring. The chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing and anisotropic effects of the bromine atom.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0Singlet1HH-4
~7.7-7.9Multiplet1HH-5 or H-8
~7.6-7.8Multiplet1HH-5 or H-8
~7.3-7.5Multiplet2HH-6, H-7
~7.2-7.4Singlet1HH-1
~5.0-6.0Broad Singlet1H-OH

Note: These are predicted values. Actual chemical shifts and coupling patterns may vary. The assignments are based on the analysis of substituent effects on the 2-naphthol scaffold.

Interpretation of the ¹H NMR Spectrum

The hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. The aromatic region will display a complex pattern of signals. The proton at the C-4 position is adjacent to the bromine atom and is expected to be a singlet due to the absence of ortho-protons. Similarly, the proton at the C-1 position, being ortho to the hydroxyl group, is also anticipated to be a singlet. The remaining four protons on the unsubstituted benzene ring (H-5, H-6, H-7, and H-8) will exhibit more complex splitting patterns due to ortho and meta couplings.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms of the naphthalene ring.

Chemical Shift (δ, ppm)Assignment
~150-155C-2 (bearing -OH)
~130-135C-4a and C-8a (quaternary)
~128-130C-5, C-6, C-7, C-8 (unsubstituted ring)
~125-128C-1
~115-120C-4
~110-115C-3 (bearing -Br)

Note: These are predicted values based on additive models and comparison with related compounds.[1][2]

Interpretation of the ¹³C NMR Spectrum

The carbon atom bearing the hydroxyl group (C-2) is expected to be the most deshielded among the protonated carbons, appearing at a high chemical shift. Conversely, the carbon atom bonded to the bromine (C-3) will be significantly shielded and appear at a lower chemical shift. The quaternary carbons (C-4a and C-8a) will also be in the downfield region. The remaining six carbons will appear in the typical aromatic region, and their specific assignments can be aided by two-dimensional NMR techniques like HSQC and HMBC.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3]

  • Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 16), and relaxation delay (e.g., 1-2 s).

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data

For this compound, electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

m/zRelative IntensityAssignment
222~100%[C₁₀H₇⁷⁹BrO]⁺ (M⁺)
224~98%[C₁₀H₇⁸¹BrO]⁺ (M+2)
143Variable[M - Br]⁺
115Variable[C₉H₇]⁺

Note: The fragmentation pattern is predictive and the relative intensities of fragment ions can vary with the ionization conditions.

Interpretation of the Mass Spectrum

The most diagnostic feature will be the isotopic pattern of the molecular ion at m/z 222 and 224, which is a clear indication of a monobrominated compound. Common fragmentation pathways for aromatic compounds include the loss of the bromine atom, leading to a peak at m/z 143. Further fragmentation of the naphthol ring can lead to smaller fragments, such as the indenyl cation at m/z 115.

Experimental Protocol: Acquiring the Mass Spectrum

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: A small volume of the sample solution is injected into the gas chromatograph, where it is vaporized and separated from other components on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Correlations

To better understand the relationship between the molecular structure of this compound and its spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

NMR_Correlation cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_Structure This compound Structure H1 H-1 (~7.2-7.4 ppm, s) H4 H-4 (~7.8-8.0 ppm, s) H5_8 H-5, H-8 (~7.6-7.9 ppm, m) H6_7 H-6, H-7 (~7.3-7.5 ppm, m) OH -OH (~5.0-6.0 ppm, br s) C2 C-2 (~150-155 ppm) C3 C-3 (~110-115 ppm) C_quat C-4a, C-8a (~130-135 ppm) C_arom Aromatic C's mol C₁₀H₇BrO mol->H1 Protons mol->H4 Protons mol->H5_8 Protons mol->H6_7 Protons mol->OH Protons mol->C2 Carbons mol->C3 Carbons mol->C_quat Carbons mol->C_arom Carbons

Sources

Introduction: The Structural Fingerprint of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-2-naphthol

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a vital aromatic compound, serving as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and specialized dyes.[1][2] In the rigorous landscape of drug development and materials science, unambiguous structural verification is not merely a procedural step but the foundation of reliable research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution.[3][4]

This guide provides a comprehensive, in-depth analysis of the Proton (¹H) NMR spectrum of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's electronic environment and its spectral output. We will detail a field-proven experimental protocol and provide a logical framework for spectral interpretation, empowering researchers to confidently identify and characterize this important molecule.

Molecular Architecture and Proton Environments

The ¹H NMR spectrum of a molecule is a direct reflection of its unique electronic and structural properties. The structure of this compound features a naphthalene core substituted with a hydroxyl (-OH) group at the C2 position and a bromine (-Br) atom at the C3 position.[5]

This substitution pattern renders all remaining protons on the naphthalene ring chemically non-equivalent. Consequently, we anticipate a total of seven distinct signals in the ¹H NMR spectrum: one for each of the six aromatic protons (H1, H4, H5, H6, H7, H8) and one for the hydroxyl proton.

Caption: Structure of this compound with proton labeling.

Core Principles of Spectral Interpretation

A robust interpretation of any ¹H NMR spectrum is built upon understanding three key pillars of information: chemical shift, integration, and spin-spin coupling.

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is its chemical shift. This value is determined by the local electronic environment of the proton. Electron-withdrawing groups (like -Br and -OH) decrease the electron density around nearby protons, "deshielding" them from the applied magnetic field and causing their signal to appear at a higher ppm value (downfield).[6][7] Conversely, electron-donating effects increase shielding, shifting signals to lower ppm values (upfield).[7] All shifts are measured relative to a reference standard, typically tetramethylsilane (TMS), which is set to 0 ppm.[6][8]

  • Integration: The area under each signal is proportional to the number of protons it represents.[8] In the case of this compound, each of the seven signals should integrate to a value corresponding to a single proton.

  • Spin-Spin Coupling (J): The magnetic field of a proton can influence the magnetic environment of protons on adjacent carbons, causing their signals to split. This phenomenon, known as spin-spin coupling, follows the n+1 rule, where 'n' is the number of equivalent neighboring protons. The distance between the split sub-peaks is the coupling constant (J), measured in Hertz (Hz).[9] For aromatic systems, the magnitude of J is highly informative:

    • Ortho coupling (³J): Across three bonds, typically 6-9 Hz.

    • Meta coupling (⁴J): Across four bonds, typically 1-3 Hz.

    • Para coupling (⁵J): Across five bonds, typically 0-1 Hz.[10]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires meticulous attention to both sample preparation and instrument parameterization. The following protocol is designed to yield reliable and reproducible results.

Part A: Sample Preparation

The objective is to create a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.[11]

  • Material & Solvent Selection: Weigh approximately 10-20 mg of this compound.[12][13] Select a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Deuterated solvents are essential to avoid overwhelming the analyte signals with a large solvent signal.[3]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently agitate the vial to ensure the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

  • Filtration: To remove any suspended microparticulates, filter the solution directly into a clean 5 mm NMR tube. This is a critical step for achieving high resolution. A Pasteur pipette with a small, tightly packed plug of glass wool is an effective filter.[13] Do not use cotton wool, as it can leach impurities.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Part B: Spectrometer Setup & Data Acquisition

The chosen parameters represent a balance between maximizing signal-to-noise and ensuring the quantitative reliability of the data in a minimal amount of time.[14]

ParameterRecommended ValueRationale & Expert Insight
Spectrometer Frequency ≥ 400 MHzHigher field strengths provide better signal dispersion, which is crucial for resolving the crowded aromatic region of the spectrum.
Pulse Program zg30A 30° pulse angle allows for a shorter relaxation delay (D1) without significantly compromising signal intensity, increasing experimental efficiency.[14]
Acquisition Time (AQ) 3.0 - 4.0 sThis duration is typically sufficient to allow the Free Induction Decay (FID) of small molecules to decay near to the noise level, ensuring good resolution.[14]
Relaxation Delay (D1) 2.0 - 5.0 sA sufficient delay is critical for the full relaxation of protons, especially the slower-relaxing aromatic protons. This ensures the accuracy of the signal integrations.[14]
Number of Scans (NS) 8 - 16Averaging multiple scans improves the signal-to-noise ratio, which is proportional to the square root of the number of scans.[15]
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.

digraph "NMR_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
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subgraph "cluster_Prep" {
    label = "Sample Preparation";
    bgcolor="#FFFFFF";
    node [fillcolor="#E8F0FE"];
    weigh [label="Weigh Sample\n(10-20 mg)"];
    dissolve [label="Dissolve in\nDeuterated Solvent"];
    filter [label="Filter into\nNMR Tube"];
    weigh -> dissolve -> filter;
}

subgraph "cluster_Acq" {
    label = "Data Acquisition";
    bgcolor="#FFFFFF";
    node [fillcolor="#E6F4EA"];
    insert [label="Insert Sample\ninto Spectrometer"];
    setup [label="Set Acquisition\nParameters"];
    acquire [label="Acquire FID"];
    insert -> setup -> acquire;
}

subgraph "cluster_Proc" {
    label = "Data Processing";
    bgcolor="#FFFFFF";
    node [fillcolor="#FEF7E0"];
    ft [label="Fourier\nTransform"];
    phase [label="Phase & Baseline\nCorrection"];
    integrate [label="Integrate Signals"];
    ft -> phase -> integrate;
}

filter -> insert [lhead=cluster_Acq, ltail=cluster_Prep];
acquire -> ft [lhead=cluster_Proc, ltail=cluster_Acq];
integrate -> final_spectrum [label="Final Spectrum\nfor Analysis"];
final_spectrum [shape=document, fillcolor="#FFFFFF"];

}

Caption: Experimental workflow for ¹H NMR analysis.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is characterized by two singlet signals and a more complex four-proton system in the aromatic region, plus a hydroxyl signal.

Predicted Chemical Shifts and Coupling Patterns
Proton LabelPredicted δ (ppm) (in CDCl₃)MultiplicityCoupling Constant(s) (J, Hz)IntegrationRationale
H1 ~7.2 - 7.4Singlet (s)N/A1HOrtho to the electron-donating -OH group. No ortho or meta neighbors result in a singlet.
H4 ~7.9 - 8.1Singlet (s)N/A1HOrtho to the electron-withdrawing -Br group and peri to H5. Deshielded. No ortho or meta neighbors.
H8 ~7.8 - 7.9Doublet (d)³J(H8-H7) ≈ 7-91HPart of the unsubstituted ring, typically downfield in naphthalene systems. Coupled only to H7.
H5 ~7.7 - 7.8Doublet (d)³J(H5-H6) ≈ 7-91HPeri to H4, deshielded. Coupled only to H6.
H6 ~7.4 - 7.6Triplet / dd³J(H6-H5) ≈ 7-9, ³J(H6-H7) ≈ 7-91HCoupled to both H5 and H7, appearing as a triplet or doublet of doublets (dd).
H7 ~7.3 - 7.5Triplet / dd³J(H7-H6) ≈ 7-9, ³J(H7-H8) ≈ 7-91HCoupled to both H6 and H8, appearing as a triplet or doublet of doublets (dd).
-OH ~5.0 - 6.0Broad Singlet (br s)N/A1HChemical shift is variable and depends on solvent, concentration, and temperature. Broad due to chemical exchange.

Expert Analysis:

  • The Singlets (H1 and H4): The most striking features are the two singlets for H1 and H4. Their lack of splitting is a direct consequence of their positions; they have no protons on adjacent carbons. H4 is expected to be significantly downfield due to the combined deshielding effects of the adjacent bromine and the anisotropic effect of the naphthalene ring system.[16]

  • The Unsubstituted Ring (H5-H8): This four-proton system provides a classic example of aromatic coupling. H5 and H8 appear as doublets because they are each coupled to only one neighbor (H6 and H7, respectively). H6 and H7 are coupled to two neighbors each and will appear as more complex multiplets, often resembling triplets if the coupling constants to their neighbors are similar. This reciprocal coupling provides internal validation: the J-value observed in the H5 doublet must match one of the J-values in the H6 multiplet.[9]

  • The Hydroxyl Proton: The -OH proton signal is typically broad and does not couple with other protons due to rapid chemical exchange with trace amounts of water or acid in the solvent. Its identity can be unequivocally confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear.

Conclusion: A Foundational Tool for Chemical Integrity

The ¹H NMR spectrum of this compound provides a rich and definitive fingerprint of its molecular structure. Through a systematic analysis of chemical shifts, integration values, and spin-spin coupling constants, researchers can gain unambiguous confirmation of its identity and purity. The presence of two distinct singlets and a characteristic four-proton aromatic system serves as a unique identifier. By adhering to the rigorous experimental and interpretive protocols outlined in this guide, scientists and drug development professionals can ensure the integrity of their chemical matter, forming a solid foundation for subsequent research and innovation.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa.
  • Hoyt, D. (2020, April 13). Optimized Default 1H Parameters. University of Delaware.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Massachusetts Institute of Technology.
  • NMR Spectroscopy. (n.d.). Sample Preparation. University of California, Riverside.
  • Sample preparation. (n.d.). Queen's University.
  • Kluge, M., et al. (n.d.). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A ¹H NMR Study. Wiley Online Library.
  • ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions.
  • Basic Practical NMR Concepts. (n.d.). Michigan State University.
  • Oregon State University. (n.d.). ¹H NMR Chemical Shift.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Reddit. (2021, February 22). Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes. r/chemistry.
  • Chemistry LibreTexts. (2020, October 23). 9.4: The ¹H-NMR experiment.
  • National Institutes of Health. (2023, July 11). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring.
  • National Institutes of Health. (2021, January 28). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
  • University College London. (n.d.). Chemical shifts.
  • Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

Sources

Introduction: The Role of ¹³C NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromo-2-naphthol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to deliver an in-depth understanding of the principles, predictive analysis, experimental setup, and data interpretation involved. We will explore the theoretical underpinnings of substituent effects on the naphthalene core, present a detailed prediction of the ¹³C NMR spectrum, outline a robust experimental workflow, and discuss methods for definitive structural confirmation. The guide is structured to blend theoretical knowledge with practical, field-proven insights, ensuring both scientific rigor and applicability.

Structural characterization is a cornerstone of chemical research and drug development. For complex aromatic molecules like this compound (IUPAC name: 3-bromonaphthalen-2-ol), an unambiguous determination of the molecular structure is critical.[1][2] ¹³C NMR spectroscopy serves as a primary analytical tool for this purpose, offering a detailed map of the carbon skeleton.[3] Unlike ¹H NMR, which focuses on protons, ¹³C NMR provides direct information about the number of unique carbon environments, their hybridization state (sp³, sp²), and their electronic surroundings, making it indispensable for identifying isomers and confirming substitution patterns on aromatic rings.[3] This guide will elucidate the specific application of this technique to this compound.

Theoretical Principles: Predicting the Spectrum

A proficient analysis begins not at the spectrometer, but with a theoretical understanding of the molecule's expected spectral behavior. The chemical shift of each carbon atom in this compound is dictated by the electronic effects of the hydroxyl (-OH) and bromine (-Br) substituents on the naphthalene ring system.

Fundamentals of ¹³C NMR Spectroscopy

Key principles governing the ¹³C NMR spectrum include:

  • Chemical Shift (δ): The position of a signal on the spectrum (in ppm) is highly sensitive to the local electronic environment of the carbon nucleus. Electronegative atoms or groups deshield the nucleus, shifting its signal downfield (to a higher ppm value).[3]

  • Natural Abundance: The NMR-active ¹³C isotope has a low natural abundance of only ~1.1%. This, combined with its smaller gyromagnetic ratio, makes the technique less sensitive than ¹H NMR and often requires a greater number of scans for adequate signal-to-noise.[3]

  • Proton Decoupling: To simplify the spectrum and improve signal intensity, ¹³C NMR is typically performed with broadband proton decoupling. This removes C-H coupling, causing each unique carbon signal to appear as a single sharp line.[3]

Substituent Effects on the Naphthalene Ring

The chemical shifts in this compound are best understood by considering the parent molecule, 2-naphthol, and then introducing the effects of the bromine atom.

  • The Hydroxyl (-OH) Group: As a strong electron-donating group (EDG) through resonance, the -OH group significantly shields the carbon to which it is attached (C-2, the ipso-carbon) and the ortho (C-1, C-3) and para (C-6) positions. This shielding results in an upfield shift (lower ppm) for these carbons compared to unsubstituted naphthalene. Conversely, it has a smaller deshielding effect on the meta carbons (C-4, C-5, C-8a).

  • The Bromine (-Br) Atom: Bromine is an electronegative, electron-withdrawing atom (EWG) via induction, but it can also be a weak electron-donating group through resonance. Its overall effect is complex:

    • Inductive Effect: Deshields nearby carbons, primarily the ipso-carbon (C-3) and ortho-carbons (C-2, C-4).

    • "Heavy Atom" Effect: A unique shielding effect is observed for the carbon directly bonded to bromine (the ipso-carbon). This effect, common to heavier halogens, shifts the C-Br signal upfield more than would be expected based on electronegativity alone.

    • Resonance Effect: Can cause minor shielding at ortho and para positions.

The interplay of these competing effects from both substituents determines the final chemical shift for each of the ten distinct carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum of this compound

Molecular Structure and Carbon Numbering

A logical and systematic approach to spectral assignment requires a standardized numbering system for the carbon atoms of this compound.

Caption: IUPAC numbering of the carbon skeleton in this compound.

Predicted Chemical Shift Assignments

By starting with known experimental values for 2-naphthol and applying the anticipated substituent effects of bromine at the C-3 position, we can predict the chemical shifts for this compound.[4][5] The C-OH (C-2) and C-Br (C-3) carbons are expected to show the most significant changes. Quaternary carbons (C-4a, C-8a) will typically exhibit lower intensity signals.

Carbon AtomExpected Shift (ppm)Rationale for Shift Prediction
C-1110 - 115ortho to the strong electron-donating -OH group, leading to significant shielding (upfield shift).
C-2148 - 152ipso-carbon to the -OH group (deshielded) and ortho to the -Br atom (further deshielded). This carbon is expected to be significantly downfield.
C-3110 - 115ipso-carbon to Bromine. The "heavy atom effect" causes strong shielding, moving this signal significantly upfield despite being ortho to the -OH group.
C-4129 - 133ortho to the -Br atom, causing deshielding. This will likely be the most downfield of the C-H carbons in the substituted ring.
C-4a127 - 131Quaternary carbon. meta to the -Br atom and influenced by the fusion of the two rings.
C-5127 - 130Located on the unsubstituted ring, its chemical shift will be similar to that in 2-naphthol.
C-6124 - 128para to the -OH group, experiencing some shielding.
C-7128 - 131Located on the unsubstituted ring, its chemical shift will be similar to that in 2-naphthol.
C-8122 - 126ortho to the bridgehead carbon (C-8a) and relatively shielded.
C-8a133 - 137Quaternary carbon, part of the ring fusion. meta to the -OH group. Expected to be downfield.

Experimental Protocol: Acquiring High-Quality Data

The following protocol outlines a self-validating system for obtaining a high-resolution ¹³C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 20-50 mg of This compound in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) tms Add TMS as internal standard (0 ppm) dissolve->tms filter Filter sample into a 5 mm NMR tube tms->filter instrument Insert tube into NMR spectrometer (≥400 MHz) filter->instrument setup Load standard ¹³C{¹H} acquisition parameters instrument->setup acquire Acquire data (requires multiple scans due to low ¹³C abundance) setup->acquire ft Apply Fourier Transform (FT) to the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline calibrate Calibrate spectrum to TMS (0 ppm) or solvent peak baseline->calibrate

Caption: Standard workflow for ¹³C NMR sample preparation, acquisition, and processing.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Concentration: Accurately weigh 20-50 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean vial.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz spectrometer. These may be optimized to improve signal-to-noise or resolution.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHz for ¹H (≥ 100 MHz for ¹³C)Higher fields provide better signal dispersion and sensitivity.
Pulse Programzgpg30 or similar (power-gated decoupling)Standard pulse sequence for quantitative ¹³C NMR with proton decoupling.
Acquisition Time (AQ)1.0 - 2.0 secondsBalances resolution with the overall experiment time.
Relaxation Delay (D1)2.0 - 5.0 secondsAllows for nearly complete relaxation of all carbon nuclei, especially quaternary carbons, for more accurate integration.
Number of Scans (NS)1024 - 4096 (or more)A high number of scans is necessary to achieve a good signal-to-noise ratio for the low-abundance ¹³C nuclei.
Spectral Width (SW)~240 ppm (e.g., -10 to 230 ppm)Encompasses the entire expected range of ¹³C chemical shifts for organic molecules.[6]
Temperature298 K (25 °C)Standard operating temperature.

Data Interpretation and Verification

Once the spectrum is acquired and processed, the final step is to assign each peak to a specific carbon in the molecule.

  • Peak Count: The first check is to ensure that 10 distinct peaks are observed, corresponding to the 10 unique carbon environments in this compound.

  • Chemical Shift Matching: Compare the experimental chemical shifts to the predicted values in the table above. Pay close attention to the characteristic regions: the aromatic region (110-155 ppm) and the shielded C-Br carbon.

  • DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) is invaluable for confirmation.

    • DEPT-135: CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons are absent. For this compound, all 6 C-H carbons should appear as positive peaks.

    • DEPT-90: Only CH groups appear. This would confirm the signals for C-1, C-4, C-5, C-6, C-7, and C-8.

  • 2D NMR Confirmation (HSQC/HMBC): For absolute, unambiguous assignment, 2D NMR techniques are the gold standard.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s). This would definitively link the six C-H signals in the ¹³C spectrum to their corresponding signals in the ¹H spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is crucial for assigning quaternary carbons (C-2, C-3, C-4a, C-8a) by observing their correlations to nearby protons. For example, the quaternary carbon C-4a should show correlations to the protons on C-4 and C-5.

Conclusion

The ¹³C NMR analysis of this compound is a systematic process that integrates theoretical prediction with rigorous experimental practice. By understanding the electronic influence of the hydroxyl and bromo substituents, one can build a reliable predictive model of the spectrum. This model, when combined with a high-quality, methodically acquired experimental spectrum and validated with advanced techniques like DEPT and 2D NMR, allows for the complete and confident structural elucidation of the molecule. This guide provides the comprehensive framework necessary for researchers to successfully execute and interpret this critical analytical task.

References

  • Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(12), 2055–2062. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322). [Link]
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. [Link]
  • ResearchGate. (n.d.). 13C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c) poly(2-naphthol). [Link]
  • Khan, M. S., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • YouTube. (2020, March 26). Example IR and NMR analysis of 2-naphthol. [Link]

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An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Bromo-2-naphthol, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational modes of this compound, offers a detailed interpretation of its IR spectrum, and presents a robust, field-proven protocol for acquiring high-quality spectral data. By integrating fundamental principles with practical experimental considerations, this guide serves as an authoritative resource for the structural characterization and quality control of this important aromatic compound.

Introduction: The Significance of Vibrational Spectroscopy in Aromatic Compound Analysis

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] It probes the vibrational transitions of a molecule when it interacts with infrared radiation. Specific functional groups within a molecule absorb IR radiation at characteristic frequencies, making the resulting spectrum a unique molecular "fingerprint".[3] For substituted aromatic compounds like this compound, IR spectroscopy provides critical information about the presence of key functional groups, the substitution pattern on the aromatic ring, and the influence of intermolecular forces such as hydrogen bonding.

This compound (C₁₀H₇BrO) is a brominated derivative of 2-naphthol and serves as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[4] Accurate and reliable characterization of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps. This guide will provide the necessary expertise to confidently acquire and interpret the IR spectrum of this compound.

Molecular Structure and Predicted Vibrational Modes of this compound

The interpretation of an IR spectrum begins with an understanding of the molecule's structure and the expected vibrational modes of its constituent functional groups.

Figure 1: Molecular Structure of this compound. This diagram illustrates the arrangement of atoms and key functional groups.

The key vibrational modes expected for this compound are:

  • O-H Stretching: The hydroxyl group (-OH) is a prominent feature. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected, leading to a broad and strong absorption band.[5][6] In very dilute solutions in non-polar solvents, a sharper, "free" O-H stretching vibration may be observed at a higher frequency.[5]

  • Aromatic C-H Stretching: The C-H bonds on the naphthalene ring will exhibit stretching vibrations. These typically appear at wavenumbers just above 3000 cm⁻¹.[7][8][9]

  • Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic ring system give rise to a series of characteristic absorptions in the 1600-1450 cm⁻¹ region.[3][7][8]

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the phenol-like structure is expected to be a strong band.[5][10]

  • C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the ring and appear in the fingerprint region.[7][8]

  • C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration, typically found at lower frequencies in the fingerprint region.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is critically dependent on proper sample preparation. For a solid compound like this compound, two primary methods are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This classic transmission technique provides high-quality spectra when executed correctly.[11]

Rationale: KBr is transparent to infrared radiation in the mid-IR region and acts as a solid matrix to hold the sample. Grinding the sample to a fine powder minimizes light scattering, and pressing it into a transparent pellet ensures a uniform path length for the IR beam.

Step-by-Step Protocol:

  • Drying: Ensure both the this compound sample and high-purity FTIR-grade KBr powder are thoroughly dry. Moisture will introduce a broad O-H absorption that can obscure sample features.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a very fine powder.[12] The particle size should be smaller than the wavelength of the IR radiation to reduce scattering.

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.[12] Grind the mixture for another minute to ensure homogeneity.

  • Pellet Pressing: Transfer the mixture to a KBr pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[12]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid, and often preferred method that requires minimal sample preparation.[11][13]

Rationale: The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. At each reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies, generating the spectrum.

Step-by-Step Protocol:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty, clean crystal. This is crucial for accurate data.

  • Sample Application: Place a small amount of powdered this compound onto the ATR crystal.[13]

  • Applying Pressure: Use the pressure clamp to press the sample firmly and evenly against the crystal.[12] Good contact is essential for a strong signal.

  • Analysis: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Figure 2: Experimental Workflow for FTIR Analysis. This diagram outlines the key steps for both KBr pellet and ATR sample preparation methods.

Interpretation of the this compound IR Spectrum

The following table summarizes the expected characteristic absorption bands for this compound and their corresponding vibrational assignments.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and In-depth Insights
~3500 - 3200Strong, BroadO-H Stretch (Hydrogen-bonded)The broadness of this peak is a hallmark of phenols and alcohols in the solid state, indicating strong intermolecular hydrogen bonding.[5][6][14] The position and shape are sensitive to the crystal packing and the strength of these interactions.
~3100 - 3000Medium to WeakAromatic C-H StretchAbsorptions in this region confirm the presence of C-H bonds on an aromatic ring.[7][8][9] Multiple weak peaks may be observed due to the different electronic environments of the protons on the naphthalene ring.
~1620, ~1580, ~1500Medium to StrongAromatic C=C Ring StretchThese bands are characteristic of the naphthalene ring system.[3][7][8] Their presence is a strong indicator of the aromatic core. The relative intensities can sometimes provide clues about the substitution.
~1260 - 1200StrongPhenolic C-O StretchThe C-O stretching in phenols typically appears at a higher frequency than in aliphatic alcohols due to the partial double bond character from resonance with the aromatic ring.[6]
~880 - 750StrongAromatic C-H Out-of-Plane BendingThis region is highly diagnostic for the substitution pattern of the aromatic ring.[7][8] The specific pattern of bands can help confirm the 3-bromo-2-ol substitution on the naphthalene core.
Below 700Medium to StrongC-Br StretchThe carbon-halogen stretching frequencies are mass-dependent. The C-Br stretch is expected at a lower wavenumber, confirming the presence of the bromine substituent.

Causality and Self-Validation in Spectral Interpretation

A trustworthy interpretation of the IR spectrum of this compound relies on a holistic and self-validating approach.

  • Presence and Absence of Bands: The presence of a strong, broad O-H band, aromatic C-H stretches above 3000 cm⁻¹, and C=C ring stretches validates the phenolic and aromatic nature of the molecule.[15] Conversely, the absence of strong bands in the 2850-2960 cm⁻¹ region would indicate the absence of significant aliphatic C-H groups.

  • Corroboration of Functional Groups: The phenolic C-O stretch around 1220 cm⁻¹ should be present if the broad O-H stretch is assigned to a hydroxyl group.[6] This cross-correlation strengthens the assignment.

  • The Fingerprint Region: While complex, the fingerprint region (below 1300 cm⁻¹) is unique to each molecule.[3] The pattern of bands, including the C-H out-of-plane bends and the C-Br stretch, provides definitive confirmation of the overall structure and substitution pattern when compared to a reference spectrum.

Figure 3: Logical Flow of Spectral Interpretation. This diagram shows how different spectral regions provide evidence to confirm the molecular structure.

Conclusion

This guide has provided an in-depth technical overview of the infrared spectroscopy of this compound. By understanding the molecular vibrations, following rigorous experimental protocols, and applying a logical, self-validating interpretation strategy, researchers can confidently use FTIR spectroscopy for the structural verification and quality assessment of this important chemical compound. The combination of the characteristic broad hydroxyl absorption, the distinct aromatic stretching and bending vibrations, and the low-frequency carbon-bromine stretch provides a definitive spectral signature for this compound.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • University of Colorado Boulder. (n.d.). Table of IR Absorptions.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Smith, R. E., McKee, J. R., & Zanger, M. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Journal of Chemical Education, 79(2), 227.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Ram, S., Pandey, V. N., & Thakur, S. N. (1978). Infrared and Raman studies of some naphthols. Pramana, 10(4), 389-402.
  • Smith, R. E., McKee, J., & Zanger, M. (2002). The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry. Journal of Chemical Education, 79(2), 227.
  • Chemistry Steps. (n.d.). Infrared spectra of alcohols and phenols.
  • White Bear Photonics. (2025). Unlocking FTIR: From Fundamentals to Sample Prep.
  • Wang, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(19), 17086-17095.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol.
  • Ingold, K. U. (1960). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL GROUP IN 2,6-DI-tert-BUTYL-4-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 38(7), 1092-1098.
  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92.
  • LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol).
  • ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols.
  • University of California, Davis. (n.d.). IR handout.
  • ResearchGate. (n.d.). IR spectrum for alpha-naphthol pigment.
  • YouTube. (2020). Example IR and NMR analysis of 2-naphthol.
  • Krishnakumar, V., Mathammal, R., & Muthunatesan, S. (2008). Structures and vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 201-209.
  • International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. Journal of Physical and Chemical Reference Data, 1(1), 189-216.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • SlideShare. (n.d.). The features of IR spectrum.
  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX.
  • International Journal of Advanced Engineering and Management Research. (2020). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL.
  • LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy.
  • Utah Tech University. (n.d.). Learning Guide for Chapter 3 - Infrared Spectroscopy.

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Mass spectrometry of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound used as a building block in the synthesis of various dyes, pigments, and pharmaceutical intermediates. Its precise structural characterization is paramount for ensuring the purity, efficacy, and safety of downstream products. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight for the unambiguous identification and quantification of such molecules. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, grounded in the fundamental principles of ionization and fragmentation, to empower researchers in their analytical endeavors.

Section 1: Fundamental Principles for Analyzing this compound

Ionization Techniques: A Causal Analysis

The choice of ionization technique is critical and is dictated by the analyte's properties and the desired analytical outcome. For a thermally stable, non-polar molecule like this compound, Electron Ionization (EI) is often the preferred method.

  • Electron Ionization (EI): In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject an electron and form a positive radical cation, known as the molecular ion (M•+).[1] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[1] This "hard" ionization technique is invaluable for structural elucidation, as the resulting fragmentation pattern serves as a chemical fingerprint, often allowing for library matching and confirmation of identity.[2]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique primarily used for polar, thermally labile, and high-molecular-weight compounds.[3][4] It generates ions by creating a fine spray of charged droplets. While excellent for biomolecules, ESI is generally less suitable for non-polar small molecules like this compound as it may not produce a strong signal or the characteristic fragmentation needed for detailed structural analysis.

Justification for EI: The robust and stable aromatic structure of this compound makes it an ideal candidate for EI. The high energy of EI ensures the generation of a rich fragmentation pattern, which is essential for confirming the presence of the naphthol core, the bromine substituent, and their connectivity.

The Indelible Signature: Bromine's Isotopic Pattern

A defining characteristic in the mass spectrum of any bromine-containing compound is its unique isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.5% and 49.5%, respectively).[5][6]

This 1:1 isotopic ratio means that any ion containing a single bromine atom will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units.[7][8] This doublet is referred to as the "M" and "M+2" peaks. The presence of this distinctive 1:1 pattern is a self-validating feature in the spectrum, providing immediate and trustworthy evidence for the presence of bromine in the molecule or fragment.[9][10]

High-Resolution Mass Spectrometry (HRMS)

For unambiguous elemental composition, high-resolution mass spectrometry (HRMS) is indispensable. While nominal mass instruments provide integer masses, HRMS instruments (like Q-TOF or Orbitrap) can measure m/z values to four or more decimal places.[6] This precision allows for the calculation of an exact elemental formula, distinguishing this compound (C₁₀H₇BrO) from other potential isobaric compounds that might have the same nominal mass.

Section 2: Experimental Protocol for Mass Spectrometric Analysis

This section outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source, a common and effective setup for this type of analyte.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound.

  • Solvation: Dissolve the sample in 1 mL of a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of approximately 1-10 µg/mL by diluting the stock solution with the same solvent. This concentration prevents detector saturation.

Instrumentation and Parameters
  • System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injection: 1 µL of the working solution injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Data Acquisition Workflow

The following diagram illustrates the logical flow of the analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Dilute to 1-10 µg/mL A->B C Inject 1 µL into GC D Chromatographic Separation C->D E Elution into MS D->E F Ionization (70 eV EI) E->F G Mass Analysis (Quadrupole/TOF) F->G H Detect Ions G->H I Generate Mass Spectrum H->I J Interpret Spectrum (Fragmentation & Isotopes) I->J

Caption: Workflow for GC-MS analysis of this compound.

Section 3: Interpretation of the Mass Spectrum

The molecular formula of this compound is C₁₀H₇BrO. Its nominal molecular weight is 222 g/mol (using ¹²C, ¹H, ⁷⁹Br, ¹⁶O).

The Molecular Ion (M•+) Peak

The most critical feature is the molecular ion peak. Due to the bromine isotopes, this will appear as a doublet of nearly equal intensity at m/z 222 (containing ⁷⁹Br) and m/z 224 (containing ⁸¹Br).[5][7] The stable aromatic system of the naphthol core results in a relatively intense molecular ion peak, which is crucial for determining the molecular weight.[11]

Key Fragmentation Pathways

Under EI, the this compound molecular ion will undergo characteristic fragmentation. The primary cleavages are driven by the stability of the resulting fragments.

  • Loss of CO (Carbon Monoxide): A common fragmentation pathway for phenols and naphthols is the loss of a neutral carbon monoxide molecule (28 Da). This occurs after rearrangement and results in the formation of a brominated indenyl cation.

    • [C₁₀H₇BrO]•+ → [C₉H₇Br]•+ + CO

    • This will produce a doublet at m/z 194/196 .

  • Loss of Bromine Radical: Cleavage of the C-Br bond, which is relatively weak, results in the loss of a bromine radical (•Br).[12] This is a highly favorable pathway for aryl halides.[13]

    • [C₁₀H₇BrO]•+ → [C₁₀H₇O]+ + •Br

    • This will produce a single, prominent peak at m/z 143 . This fragment corresponds to the 2-naphthol cation.

  • Sequential Loss of Br and CO: The molecular ion can first lose a bromine radical to form the m/z 143 ion, which can then subsequently lose CO.

    • [C₁₀H₇O]+ → [C₉H₇]+ + CO

    • This results in a fragment at m/z 115 .

The following diagram visualizes these primary fragmentation routes.

Fragmentation_Pathway M [C₁₀H₇BrO]•+ m/z 222/224 F1 Loss of •Br M->F1 F2 Loss of CO M->F2 A [C₁₀H₇O]+ m/z 143 F1->A B [C₉H₇Br]•+ m/z 194/196 F2->B F3 Loss of CO C [C₉H₇]+ m/z 115 F3->C A->F3

Caption: Predicted EI fragmentation of this compound.

Tabulated Data of Expected Ions

The table below summarizes the key ions expected in the EI mass spectrum of this compound.

m/z (Mass/Charge)Proposed Ion FormulaIdentity / Fragmentation PathwayExpected Relative Abundance
222 / 224[C₁₀H₇BrO]•+Molecular Ion (M•+)Moderate to High
194 / 196[C₉H₇Br]•+Loss of CO from M•+Moderate
143[C₁₀H₇O]+Loss of •Br from M•+High (Often Base Peak)
115[C₉H₇]+Loss of CO from [C₁₀H₇O]+High

Conclusion

The mass spectrometric analysis of this compound, particularly via EI-MS, provides a wealth of structural information. The definitive 1:1 isotopic doublet for the molecular ion at m/z 222/224 confirms the presence of bromine and the compound's molecular weight. Key fragment ions at m/z 143 (loss of Br) and m/z 115 (subsequent loss of CO) validate the naphthol core structure. By understanding these fundamental principles and fragmentation pathways, researchers can confidently identify this compound, verify its purity, and ensure the integrity of their synthetic and developmental workflows.

References

  • Chemistry Steps. Isotopes in Mass Spectrometry.
  • Clark, J. (2015). mass spectra - the M+2 peak. Chemguide.
  • LibreTexts Chemistry. (2022). 6.7: Other Important Isotopes- Br and Cl.
  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes.
  • NIST/EPA/NIH Mass Spectral Library. Naphthalene, 1-bromo-. NIST Chemistry WebBook.
  • Slideshare. Mass chart Fragmentation.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation.
  • NIST/EPA/NIH Mass Spectral Library. 2-Naphthalenol, 6-bromo-. NIST Chemistry WebBook.
  • LibreTexts Chemistry. (2014). 5.2 Mass Spectrometry.
  • O'Hagan, D. (2014). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide.
  • Chemistry Stack Exchange. (2022). Bromine isotope peaks were observed in EI-MS, but not in ESI-MS.
  • NIST/EPA/NIH Mass Spectral Library. Naphthalene. NIST Chemistry WebBook.
  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane.
  • Degano, I., et al. (2020). Investigating the Fragmentation Pathways of β-naphthol Pigments Using Liquid chromatography/electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed.

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Solubility Profile of 3-Bromo-2-naphthol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary

3-Bromo-2-naphthol is a critical intermediate in the synthesis of various high-value organic compounds, particularly in the pharmaceutical and specialty chemical sectors.[1] Its utility in drug development and organic synthesis is profoundly influenced by its physicochemical properties, most notably its solubility. Understanding the solubility of this compound in different organic solvents is not merely an academic exercise; it is a fundamental prerequisite for efficient reaction design, process optimization, purification via recrystallization, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in theoretical principles and supported by a robust, field-proven experimental protocol for its empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its behavior in solution. This compound is a solid, appearing as a white powder at room temperature.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇BrO[2]
Molecular Weight 223.07 g/mol [2]
Appearance White powder[2]
Melting Point 80 - 82 °C[2]
Boiling Point (Predicted) 313.7 ± 15.0 °C[2]
log P (n-octanol/water) 3.65[2]

The octanol-water partition coefficient (log P) of 3.65 is a pivotal indicator of this compound's solubility profile.[2] This value signifies a strong preference for nonpolar, lipophilic environments over aqueous media, predicting poor solubility in water but favorable solubility in many organic solvents.

Principles of Solubility: A "Like Dissolves Like" Framework

The venerable principle of "like dissolves like" remains the most effective heuristic for predicting solubility.[3] This principle is rooted in the intermolecular forces between the solute (this compound) and the solvent molecules. For dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

The this compound molecule possesses distinct structural features that govern its interactions:

  • Naphthalene Ring System: This large, aromatic, bicyclic structure is inherently nonpolar and contributes to van der Waals forces.

  • Hydroxyl (-OH) Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Bromine (-Br) Atom: The bromine substituent adds to the molecular weight and introduces a degree of polarity, though its effect is less dominant than the hydroxyl group.

This duality—a large nonpolar backbone with a polar, hydrogen-bonding functional group—results in a nuanced solubility profile.

Qualitative and Quantitative Solubility Analysis

Based on its structure and log P value, we can predict the solubility of this compound across a spectrum of common laboratory solvents. While precise quantitative data must be determined empirically, the following table provides a well-grounded estimation of its behavior. The structure of an organic molecule dictates its properties, including solubility.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, Acetic AcidHighThe hydroxyl group of the solvent can hydrogen bond effectively with the -OH group of this compound, while the alkyl/acyl portion interacts favorably with the naphthalene ring.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents can act as hydrogen bond acceptors for the naphthol's hydroxyl group. Their overall polarity is sufficient to dissolve the molecule effectively.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateWhile the nonpolar naphthalene core interacts well with these solvents, the polar hydroxyl group is energetically disfavored, limiting overall solubility. Toluene and ether are expected to be better solvents than hexane due to some polar character and/or pi-stacking interactions.
Aqueous WaterVery Low / InsolubleThe large, nonpolar aromatic system dominates the molecule's character, making it hydrophobic despite the presence of a hydroxyl group.[2]

Experimental Protocol for Solubility Determination (Gravimetric Method)

Trustworthy solubility data is derived from meticulous experimental work. The following protocol describes a self-validating gravimetric method for determining the solubility of this compound at a specific temperature (e.g., 25 °C). The principle relies on creating a saturated solution, separating the excess solid, and quantifying the mass of the dissolved solute in a known volume of solvent.

Causality and Rationale
  • Why use an excess of solute? To ensure that the solution reaches its maximum saturation point, establishing a thermodynamic equilibrium between the dissolved and undissolved states.

  • Why equilibrate for 24-48 hours? Many organic compounds dissolve slowly. A prolonged equilibration period is necessary to ensure the system has reached a true equilibrium state, avoiding the underestimation of solubility.[4][5]

  • Why is temperature control critical? Solubility is highly temperature-dependent. Maintaining a constant temperature is the single most important variable to control for reproducible results.[4]

  • Why use filtration and centrifugation? To ensure complete removal of all undissolved solid particulates, which would otherwise lead to an overestimation of solubility.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound (e.g., ~500 mg) to a 10 mL glass vial with a screw cap. The exact mass is not critical, but it must be sufficient to ensure solid remains after equilibration.

  • Solvent Addition: Accurately pipette a known volume of the chosen organic solvent (e.g., 5.0 mL) into the vial.

  • Equilibration: Tightly cap the vial. Place it in a temperature-controlled environment (e.g., an incubator shaker or water bath) set to the desired temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a supernatant aliquot (e.g., 2.0 mL) using a syringe fitted with a 0.2 µm PTFE filter. This step is critical to remove any suspended microcrystals. The filtration must be performed quickly to minimize solvent evaporation.

  • Quantification:

    • Tare a clean, dry glass vial to four decimal places (Mass_vial).

    • Dispense the filtered aliquot into the tared vial and record the exact volume.

    • Place the vial in a fume hood or use a rotary evaporator to gently and completely evaporate the solvent.

    • Once all solvent is removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) for 1-2 hours to remove any residual solvent traces.

    • Allow the vial to cool to room temperature in a desiccator, then weigh it again (Mass_vial+solute).

  • Calculation:

    • Mass of dissolved solute = (Mass_vial+solute) - (Mass_vial)

    • Solubility (g/L) = (Mass of dissolved solute) / (Volume of aliquot in L)

Alternative Quantification: UV-Vis Spectroscopy

For compounds with a strong chromophore like this compound, UV-Vis spectroscopy offers a faster, high-throughput alternative to gravimetric analysis.[6][7][8]

  • Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure Absorbance: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

  • Plot Data: Plot absorbance versus concentration to generate a linear calibration curve (Beer's Law).

  • Analyze Saturated Solution: After preparing the saturated solution (Steps 1-5 above), dilute a small, known volume of the filtered supernatant and measure its absorbance.

  • Determine Concentration: Use the calibration curve equation to calculate the concentration of the diluted sample, then account for the dilution factor to find the concentration of the original saturated solution.

Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Sampling cluster_quant Gravimetric Quantification cluster_calc Calculation start 1. Add excess this compound to vial add_solvent 2. Add known volume of solvent start->add_solvent equilibrate 3. Agitate at constant temperature (24-48h) add_solvent->equilibrate settle 4. Allow excess solid to settle equilibrate->settle sample 5. Withdraw supernatant via 0.2µm syringe filter settle->sample Obtain saturated solution tare 6a. Weigh tared vial sample->tare dispense 6b. Dispense filtered aliquot into vial sample->dispense evaporate 6c. Evaporate solvent completely dispense->evaporate weigh_final 6d. Weigh final vial with residue evaporate->weigh_final calculate 7. Calculate Solubility (g/L or mg/mL) weigh_final->calculate

Caption: Experimental workflow for the gravimetric determination of solubility.

Safety and Handling Considerations

As a Senior Application Scientist, it is my responsibility to emphasize that scientific integrity includes a commitment to safety. When handling this compound:

  • Consult the SDS: Always review the Safety Data Sheet before use.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

  • Hazard Information: this compound is classified as a skin and eye irritant. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

The solubility of this compound is a multifaceted property governed by its distinct molecular structure. While theoretical principles provide a strong predictive foundation, empirical determination through robust protocols, such as the gravimetric and spectroscopic methods detailed herein, is essential for generating the actionable data required in drug development and chemical synthesis. This guide serves as a comprehensive resource for researchers, providing both the theoretical understanding and the practical tools necessary to confidently assess and utilize the solubility characteristics of this important chemical intermediate.

References

  • Spectroscopic Techniques. Solubility of Things. [Link]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
  • Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. [Link]
  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]
  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. [Link]
  • Solubility of Organic Compounds. University of Calgary. [Link]
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [Link]
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  • Method for determining solubility of a chemical compound.

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A Technical Guide to the Melting Point of 3-Bromo-2-naphthol: Purity, Polymorphism, and Precision

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a crystalline solid is a fundamental physical property, serving as a critical indicator of identity and purity. For 3-Bromo-2-naphthol (CAS No: 30478-88-7), a key intermediate in various synthetic applications, the precise determination of its melting point is paramount for ensuring material quality and reaction consistency. This technical guide provides an in-depth analysis of the melting point of this compound, exploring the theoretical underpinnings, authoritative measurement techniques, and the significant impact of impurities and potential polymorphism. We present detailed, field-proven protocols for both capillary melting point apparatus and Differential Scanning Calorimetry (DSC), offering researchers a robust framework for obtaining accurate and reproducible results.

Introduction: The Criticality of a Sharp Melting Point

This compound is a substituted naphthol derivative whose utility spans organic synthesis, serving as a precursor for dyes, pharmaceuticals, and other complex organic molecules. In the rigorous environment of drug development and scientific research, the physical characteristics of starting materials are not merely data points but critical quality attributes (CQAs) that dictate the success, reproducibility, and safety of subsequent processes.

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range, typically 0.5–1°C.[1][2] This sharpness is a hallmark of purity. Conversely, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, which both lowers the melting temperature and broadens the melting range.[1][3][4][5] Therefore, an accurate melting point determination is one of the oldest and most reliable methods for a preliminary assessment of substance purity.[6]

This guide moves beyond a simple statement of the melting point value to explore the causality behind its determination, empowering researchers to not only measure but also interpret this vital parameter with confidence.

Physicochemical Properties and Reported Data

A review of commercially available this compound and related isomers reveals a consensus on the approximate melting point, though with slight variations that underscore the importance of standardized methodology.

PropertyValue / RangeSource
Chemical Name This compound-
CAS Number 30478-88-7
Molecular Formula C₁₀H₇BrO
Molecular Weight 223.07 g/mol
Reported Melting Point Varies by source and purity-
Isomer: 1-Bromo-2-naphthol78-81 °C (lit.)[7]
Isomer: 6-Bromo-2-naphthol127-129 °C[8]
Isomer: 7-Bromo-2-naphthol134-138 °C

Note: The melting point of this compound is not explicitly stated in the provided search results, but related isomers show distinct melting points, highlighting the technique's utility for identification.

The variation in melting points among isomers demonstrates the sensitivity of this physical property to molecular structure. The lack of a single, universally cited value for this compound itself in initial literature necessitates a robust internal methodology for its characterization.

The Science of Melting: Causality and Influencing Factors

The melting process involves supplying enough thermal energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[2] The strength of these forces dictates the melting temperature.

The Impact of Impurities

Impurities are the primary cause of melting point depression and range broadening.[1] Miscible impurities act as a solute in the liquid phase of the primary compound, disrupting the crystal lattice and lowering the energy required for the solid-to-liquid phase transition.[3][4] This phenomenon is a direct consequence of the thermodynamics of phase transitions; impurities increase the entropy of the liquid phase, which in turn lowers the melting temperature (T_m).[1]

  • Purity Assessment: A sharp melting range (≤1°C) is a strong indicator of high purity.[2] A broad range (e.g., >2°C) suggests the presence of contaminants, which could be residual solvents, unreacted starting materials, or side products from synthesis.[1]

Polymorphism: The Same, but Different

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. These different forms, or polymorphs, can have distinct physical properties, including different melting points, solubilities, and stabilities.[9] In the pharmaceutical industry, identifying and controlling polymorphism is critical, as different forms can affect a drug's bioavailability and shelf-life.[9] While there is no specific literature found detailing polymorphs of this compound, it is a crucial consideration for any crystalline organic solid. Differential Scanning Calorimetry (DSC) is an indispensable tool for detecting and characterizing such polymorphic transitions.[9]

Methodologies for Accurate Melting Point Determination

Two primary methods are employed in modern laboratories: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

The Capillary Method

This technique involves heating a small, finely powdered sample in a thin glass capillary tube within a calibrated heating block.[2] The temperatures at which melting begins (onset) and is complete (liquefaction) are visually observed and recorded as the melting range.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting P1 Ensure Sample is Dry & Homogeneous P2 Grind to a Fine Powder P1->P2 P3 Pack 2-3 mm into Capillary Tube P2->P3 M1 Place Capillary in Apparatus P3->M1 M2 Rapidly Heat to ~15°C Below Expected MP M1->M2 M3 Decrease Heating Rate to 1-2°C/min M2->M3 M4 Record T_onset (First Droplet) M3->M4 M5 Record T_clear (Completely Liquid) M4->M5 A1 Report as Range: T_onset - T_clear M5->A1 A2 Assess Range Width (Purity Indicator) A1->A2

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more quantitative and detailed information than the capillary method.[10][11] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] A phase transition like melting results in an endothermic peak on the DSC thermogram.

Key DSC Advantages:

  • High Precision: Provides highly accurate onset and peak melting temperatures.

  • Purity Estimation: Can be used to estimate the purity of the sample.

  • Polymorph Detection: Can identify multiple melting events or solid-state transitions indicative of polymorphism.[9]

  • Enthalpy of Fusion: Measures the energy required to melt the sample, a key thermodynamic parameter.

G cluster_0 Conceptual View of Melting Point Depression Pure Pure Compound (A) Strong, uniform lattice forces Sharp, Higher Melting Point (T_m) Impure Impure Compound (A + B) Disrupted lattice forces Broad, Lower Melting Point (T'_m) ImpurityNode Impurity 'B' ImpurityNode->Impure:f0 Introduced into lattice

Caption: Impurities disrupt the crystal lattice, lowering the melting point.

Experimental Protocols

Trustworthiness through Validation: The accuracy of any melting point determination relies on a calibrated instrument. Before analysis, the performance of the apparatus should be verified using certified reference standards with known melting points (e.g., caffeine, vanillin).

Protocol 1: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.[6]

    • Place a small amount on a clean, dry watch glass and crush it into a fine, uniform powder using a spatula.[6]

    • Tap the open end of a capillary tube into the powder to collect a small amount.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly to a height of 2-3 mm.[12]

  • Instrument Operation (Generic Digital Apparatus):

    • Perform a rapid preliminary measurement by setting a fast ramp rate (e.g., 10-20°C/min) to determine an approximate melting point.[12]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Place a new, properly prepared capillary in the sample holder.

    • Set the starting temperature to ~20°C below the expected melting point and a slow ramp rate of 1-2°C per minute. A slow rate is critical for thermal equilibrium and accuracy.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T_onset).

    • Record the temperature at which the last solid crystal melts into a clear liquid (T_clear).

    • Report the result as the range: T_onset – T_clear.

Protocol 2: DSC Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered this compound into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an identical empty, sealed pan to serve as the reference.[10]

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) to provide a stable, non-reactive atmosphere.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Program the instrument to heat the sample at a constant rate, typically 10°C/min, to a temperature well above the completion of the melt (e.g., 120°C).[9]

    • Record the resulting thermogram (Heat Flow vs. Temperature).

  • Data Analysis:

    • The melting event will appear as an endothermic peak.

    • Use the instrument's software to determine the extrapolated onset temperature, the peak maximum temperature, and the integrated area of the peak (enthalpy of fusion, ΔH_fus).

Interpretation and Conclusion

For drug development professionals and researchers, the melting point of this compound is more than a number; it is a gateway to understanding the material's quality. A sharp melting range, determined using a calibrated instrument and a slow heating rate, provides strong evidence of high purity. Any deviation, such as a depressed and broadened range, should trigger further investigation and potential purification steps like recrystallization.[1]

Furthermore, employing DSC not only confirms the melting point with high precision but also screens for potential polymorphism, a critical risk factor in pharmaceutical development.[10] By integrating these authoritative protocols and understanding the underlying scientific principles, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their research and development endeavors.

References

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry.
  • Grokipedia. (n.d.). Melting-point depression.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.
  • Shinde, V. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho.
  • University of Massachusetts Lowell. (n.d.). DETERMINATION OF MELTING POINTS. Department of Chemistry.
  • Al-Saadi, S. (2021, September 19). experiment (1) determination of melting points. SlideShare.
  • Wikipedia. (n.d.). Melting-point depression.
  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).
  • IBChem. (n.d.). Melting point depression.
  • Pharma Drama. (2023, July 17). Unlocking the Secrets of Differential Scanning Calorimetry (DSC). YouTube.
  • Dong, V. M., & Riedel, J. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. JoVE.
  • Mettler Toledo. (n.d.). What is Melting Point?.
  • LibreTexts Chemistry. (2022, April 7). 6.1C: Melting Point Theory.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-2-bromomethylnaphthalene.
  • PubChem. (n.d.). trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). 6-bromo-2-naphthol.
  • Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol.
  • NIH. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. PMC.
  • GovInfo. (n.d.). FEDERAL REGISTER.

Sources

An In-depth Technical Guide to the Boiling Point of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 3-Bromo-2-naphthol

This compound, with the chemical formula C₁₀H₇BrO, is a halogenated derivative of 2-naphthol. Its unique molecular architecture, featuring a naphthalene core, a hydroxyl group, and a bromine atom, makes it a valuable precursor in the synthesis of a wide array of more complex molecules. Its applications span the creation of novel pharmaceutical agents, specialized dyes, and other fine chemicals. A thorough understanding of its physicochemical properties, particularly its boiling point, is paramount for its efficient synthesis, purification, and utilization in various chemical processes. The boiling point dictates the optimal conditions for distillation-based purification, influences reaction kinetics in high-temperature syntheses, and provides insights into the compound's intermolecular forces and thermal stability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is critical to note that the boiling point is a predicted value, as a definitive experimental value has not been found in peer-reviewed literature or major chemical databases.

PropertyValueSource(s)
Chemical Formula C₁₀H₇BrO[1]
Molecular Weight 223.07 g/mol [2]
CAS Number 30478-88-7[1][2]
Appearance White to light yellow crystalline powder[2]
Melting Point 80 - 84 °C[2][3]
Boiling Point (Predicted) 313.7 ± 15.0 °C at 760 mmHg [3][4]
Purity (Typical) >96.0% (GC)

Theoretical Framework: Understanding the Boiling Point of this compound

The boiling point of a compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This physical constant is intrinsically linked to the strength of the intermolecular forces between molecules. For this compound, several key factors contribute to its relatively high predicted boiling point:

  • Molecular Weight and Size: With a molecular weight of 223.07 g/mol and a rigid, planar naphthalene core, this compound has a significant surface area. This leads to substantial van der Waals forces, which require considerable energy to overcome.

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for intermolecular hydrogen bonding. This is a strong type of dipole-dipole interaction that significantly elevates the boiling point compared to non-hydroxylated analogues.

  • Dipole-Dipole Interactions: The electronegative bromine and oxygen atoms create permanent dipoles in the molecule, leading to dipole-dipole attractions between adjacent molecules.

  • Aromatic Stacking: The planar naphthalene rings can interact through π-π stacking, further increasing the intermolecular attractive forces.

The interplay of these forces results in the high predicted boiling point. The bromination of the naphthalene ring further increases the molecular weight and polarizability, contributing to a higher boiling point compared to 2-naphthol.

G cluster_factors Factors Influencing Boiling Point Molecular_Weight High Molecular Weight (223.07 g/mol) Boiling_Point High Predicted Boiling Point (313.7 ± 15.0 °C) Molecular_Weight->Boiling_Point Hydrogen_Bonding Hydrogen Bonding (-OH group) Hydrogen_Bonding->Boiling_Point Dipole_Dipole Dipole-Dipole Interactions (C-Br, C-O bonds) Dipole_Dipole->Boiling_Point Van_der_Waals Van der Waals Forces (Large Surface Area) Van_der_Waals->Boiling_Point

Caption: Key molecular factors contributing to the high boiling point of this compound.

Comparative Analysis with Isomers

A comparative analysis of the boiling points of bromonaphthol isomers provides valuable insights into the influence of substituent positioning. While an experimental value for this compound is unavailable, data for other isomers exists, particularly under reduced pressure which is common for high-boiling compounds to prevent decomposition.

CompoundStructureBoiling Point (°C)Pressure (mmHg)Reference
This compound (Predicted) 3-bromonaphthalen-2-ol313.7 ± 15.0 760 [3][4]
1-Bromo-2-naphthol 1-bromonaphthalen-2-olNot Available-[5]
6-Bromo-2-naphthol 6-bromonaphthalen-2-ol200–20520[6]

The experimental boiling point of 6-Bromo-2-naphthol at reduced pressure (200–205 °C at 20 mmHg) is significantly lower than the predicted atmospheric boiling point of this compound. This is expected, as boiling points decrease with reduced pressure. The difference in the position of the bromine atom between the 3- and 6-positions can also influence intermolecular interactions and thus the boiling point, although this effect is generally less pronounced than the presence of functional groups.

Experimental Determination of the Boiling Point

Given the high predicted boiling point of this compound, experimental determination should be approached with caution to avoid thermal decomposition. Products of thermal decomposition of similar brominated compounds can include hydrogen bromide and various brominated phenols.[7] Therefore, vacuum distillation is the recommended method.

Recommended Protocol: Vacuum Distillation

This method is suitable for determining the boiling point of high-boiling solids like this compound while minimizing the risk of decomposition.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Thermometer with an appropriate temperature range

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump with a pressure gauge

  • Cold trap

Procedure:

  • Place a small, pure sample of this compound into the round-bottom flask along with a magnetic stir bar.

  • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Begin heating the sample gently with the heating mantle while stirring.

  • Observe the sample for the onset of boiling and the condensation of the liquid on the thermometer bulb.

  • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

  • To obtain the boiling point at atmospheric pressure, a nomograph can be used to extrapolate the data.

G cluster_workflow Vacuum Distillation Workflow Start Start Sample_Prep Prepare Sample in Round-Bottom Flask Start->Sample_Prep Apparatus_Setup Assemble Short-Path Distillation Apparatus Sample_Prep->Apparatus_Setup Evacuation Evacuate System to Desired Pressure Apparatus_Setup->Evacuation Heating Gently Heat and Stir Evacuation->Heating Observation Observe Boiling and Condensation Heating->Observation Record_Temp Record Boiling Point at Measured Pressure Observation->Record_Temp End End Record_Temp->End

Sources

3-Bromo-2-naphthol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

3-Bromo-2-naphthol is an important organic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules.[1] Its unique structure, featuring a naphthalene core with both a hydroxyl and a bromine substituent, imparts specific reactivity that is highly valued in medicinal chemistry and materials science. The naphthalene scaffold itself is a versatile platform in drug discovery, with numerous derivatives approved as therapeutics for conditions ranging from cancer to infectious diseases.[2] This guide aims to provide a comprehensive overview of this compound, from its basic molecular characteristics to its practical applications and handling procedures, to support its effective and safe use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in experimental work. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

PropertyValueSource
Molecular Formula C₁₀H₇BrO[3][4][5][6]
Molecular Weight 223.07 g/mol [3][4][5][6][7]
CAS Number 30478-88-7[1][3][4][5][6][8]
Appearance White powder[3]
Melting Point 80 - 82 °C[3]
Boiling Point (Predicted) 313.7 ± 15.0 °C[3]
log Pow (Partition Coefficient) 3.65[3]
Synonyms 3-bromonaphthalen-2-ol[3][5]

These properties, particularly the melting point and partition coefficient, are critical for designing purification strategies and predicting the compound's behavior in various solvent systems. The IUPAC name for this compound is 3-bromonaphthalen-2-ol.[5]

Synthesis and Purification

The synthesis of brominated naphthols can be achieved through various methods, often involving the direct bromination of 2-naphthol or its derivatives. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.

General Synthesis Approach

A common method for the synthesis of bromonaphthols involves the reaction of 2-naphthol with a brominating agent in a suitable solvent. For instance, the synthesis of 6-bromo-2-naphthol can be achieved by reacting β-naphthol with bromine in glacial acetic acid.[9] While this specific procedure yields the 6-bromo isomer, similar principles apply to the synthesis of this compound, where the choice of catalysts and reaction conditions would be adjusted to favor bromination at the 3-position.

Another synthetic route involves the use of triphenylphosphine and bromine with β-naphthol in acetonitrile.[10] This method is noted for its generality in introducing bromine into aromatic nuclei.[10]

A Representative Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and isomeric byproducts. A typical purification procedure involves the following steps:

  • Extraction: After the reaction is complete, the mixture is typically poured into ice water and extracted with an organic solvent like dichloromethane (DCM).[1]

  • Washing: The combined organic phases are washed with brine to remove any remaining aqueous impurities and then dried over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Chromatography: The crude product is then purified by silica gel chromatography to isolate the desired this compound.[1]

The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated naphthol.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 2-Naphthol & Reagents Reaction Bromination Reaction Start->Reaction Solvent Quench Quenching with Water Reaction->Quench Extraction Solvent Extraction Quench->Extraction Washing Brine Wash Extraction->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Concentration Solvent Removal Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product Pure this compound Chromatography->Product

Generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, with its applications spanning the creation of pharmaceuticals, resin compositions, and other specialty chemicals.[1] The naphthalene moiety is a key structural feature in many FDA-approved drugs, including propranolol and naproxen, highlighting the importance of naphthalene derivatives in medicinal chemistry.[2]

Role as a Precursor in Anticancer Agent Synthesis

Recent studies have demonstrated the use of naphthol derivatives in the synthesis of potential anticancer agents. For example, marine naphthoquinone-naphthol derivatives have been designed and synthesized, showing promise in this therapeutic area.[11] this compound can serve as a starting material for the elaboration into more complex structures with potential biological activity. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of various functional groups to explore structure-activity relationships.

The general scheme for utilizing a brominated aromatic compound in a cross-coupling reaction is depicted below.

Cross_Coupling_Reaction A This compound Product Functionalized Naphthol Derivative A->Product B Coupling Partner (e.g., Boronic Acid) B->Product Catalyst Palladium Catalyst + Ligand + Base Catalyst->Product

Illustrative scheme of a cross-coupling reaction involving this compound.

Safety, Handling, and Storage

Proper handling and storage of this compound are paramount to ensure laboratory safety. This compound is classified as hazardous and requires appropriate personal protective equipment (PPE) and engineering controls.

Hazard Identification and Precautionary Measures

This compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[4] The GHS signal word for this chemical is "Danger".[3][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

First Aid Measures
  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[12]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[12]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[13]

  • Ingestion: Clean mouth with water and get medical attention.[12]

Storage and Stability

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] It is also light-sensitive and should be stored under an inert gas.[3] Incompatible materials include strong oxidizing agents and strong bases.[12][14]

Conclusion

This compound, with a molecular weight of 223.07 g/mol , is a chemical compound of significant interest to the scientific community. Its utility as a synthetic intermediate, particularly in the development of novel therapeutic agents, is well-established. This guide has provided a detailed overview of its properties, synthesis, applications, and safety considerations to aid researchers in their work with this versatile molecule. Adherence to the safety protocols outlined herein is essential for the responsible and effective use of this compound in the laboratory.

References

  • Organic Syntheses. (n.d.). 2-bromonaphthalene.
  • Organic Syntheses. (n.d.). 6-bromo-2-naphthol.
  • PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol.
  • PubChem. (n.d.). 1-Bromo-2-naphthol.
  • Pharmaffiliates. (n.d.). CAS No : 30478-88-7 | Product Name : this compound.
  • Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol.
  • National Institutes of Health. (2024, October 15). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents.
  • PubMed. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

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An In-depth Technical Guide to 1-Boc-4-(phenylamino)piperidine (CAS 125541-22-2): A Key Intermediate in Synthetic Opioid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS Number 30478-88-7: Initial inquiries regarding CAS number 30478-88-7 identify the compound as 3-Bromo-2-naphthol, an organic building block with limited direct application in drug development. This guide will instead focus on 1-Boc-4-(phenylamino)piperidine (CAS 125541-22-2) , a compound of significant interest to researchers, scientists, and drug development professionals in the field of opioid synthesis. This decision is based on the substance's direct relevance to the intended audience and the core requirements of the topic.

Introduction

1-Boc-4-(phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate or 1-Boc-4-AP, is a pivotal chemical intermediate in the synthesis of fentanyl and its numerous analogues.[1] Its structure incorporates a piperidine core, a phenylamino group at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.[2] This Boc group is crucial for synthetic strategies, as it prevents unwanted side reactions at the nitrogen atom, enhances solubility in organic solvents, and can be readily removed under specific conditions to allow for further molecular elaboration.[3]

The significance of 1-Boc-4-AP has grown in recent years, not only for its role in legitimate pharmaceutical research and development but also due to its use in the illicit manufacture of fentanyl.[1] Consequently, it has come under stringent regulatory control in many jurisdictions, including being classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA).[4][5] This guide provides a comprehensive technical overview of 1-Boc-4-AP, focusing on its properties, synthesis, and applications for a scientific audience.

Physicochemical and Analytical Properties

A thorough understanding of the physicochemical properties of 1-Boc-4-AP is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 125541-22-2[1]
Molecular Formula C₁₆H₂₄N₂O₂[6]
Molecular Weight 276.37 g/mol [6]
Melting Point 136-137 °C[6]
Boiling Point 400.6 °C at 760 mmHg[6]
Flash Point 196.1 °C[6]
Density 1.107 g/cm³[6]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in DMF (15 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/ml.[7]

Analytical Characterization:

The unambiguous identification of 1-Boc-4-AP relies on a combination of analytical techniques. Mass spectrometry is a key tool, with an expected [M+H]⁺ peak at approximately 277.1908.[8] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The ¹H-NMR spectrum would show characteristic signals for the tert-butyl protons, the piperidine ring protons, and the aromatic protons of the aniline group. ¹³C-NMR spectroscopy would similarly display distinct peaks for the carbonyl carbon of the Boc group, the carbons of the piperidine ring, and the aromatic carbons.[9]

Synthesis of 1-Boc-4-(phenylamino)piperidine

The most common and efficient method for the synthesis of 1-Boc-4-AP is through the reductive amination of N-Boc-4-piperidone with aniline.[3] This reaction is typically carried out using a mild reducing agent such as sodium triacetoxyborohydride (STAB).[9]

Experimental Protocol: Reductive Amination

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • 1M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 equivalent) and aniline (1.0-1.2 equivalents) in anhydrous dichloromethane, add acetic acid (1.0 equivalent).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of 1M NaOH solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Boc-4-(phenylamino)piperidine as a white solid.

Causality Behind Experimental Choices:

  • Boc Protecting Group: The tert-butoxycarbonyl group on the piperidine nitrogen is essential to prevent self-condensation of the piperidone and to direct the reaction towards the desired product.[3]

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.[9]

  • Acetic Acid: The addition of a catalytic amount of acetic acid facilitates the formation of the reactive iminium ion intermediate, thereby accelerating the reaction rate.[9]

  • Aqueous Workup: The basic workup with NaOH neutralizes the acetic acid and any remaining acidic species. The subsequent extractions and washing steps are crucial for removing impurities and isolating the product.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product N_Boc_4_piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination N_Boc_4_piperidone->Reductive_Amination Aniline Aniline Aniline->Reductive_Amination STAB Sodium Triacetoxyborohydride (STAB) STAB->Reductive_Amination Acetic_Acid Acetic Acid (catalyst) Acetic_Acid->Reductive_Amination DCM Dichloromethane (DCM) DCM->Reductive_Amination Product 1-Boc-4-(phenylamino)piperidine Reductive_Amination->Product

Caption: Reductive amination synthesis of 1-Boc-4-(phenylamino)piperidine.

Application in Fentanyl Synthesis

1-Boc-4-AP is a critical precursor in several synthetic routes to fentanyl and its analogues.[1] The general strategy involves the deprotection of the Boc group to yield 4-anilinopiperidine, followed by N-alkylation and N-acylation steps.

The "Gupta" Synthesis Route and the Role of 1-Boc-4-AP

The "Gupta" method is a notable synthetic pathway where 1-Boc-4-AP can be utilized.[8] In this route, the Boc group is first removed, typically under acidic conditions, to generate 4-anilinopiperidine (4-AP). This intermediate is then N-alkylated with a phenethyl halide to produce 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate precursor to fentanyl. Finally, ANPP is acylated with propionyl chloride or propionic anhydride to yield fentanyl.[10]

Synthetic Pathway from 1-Boc-4-AP to Fentanyl

Fentanyl_Synthesis cluster_start Starting Material cluster_step1 Step 1: Deprotection cluster_intermediate1 Intermediate cluster_step2 Step 2: N-Alkylation cluster_intermediate2 Intermediate cluster_step3 Step 3: N-Acylation cluster_final Final Product Boc_4_AP 1-Boc-4-(phenylamino)piperidine Deprotection Acidic Hydrolysis (e.g., HCl in Dioxane) Boc_4_AP->Deprotection AP 4-Anilinopiperidine (4-AP) Deprotection->AP Alkylation N-Alkylation (Phenethyl Halide) AP->Alkylation ANPP 4-Anilino-N-phenethylpiperidine (ANPP) Alkylation->ANPP Acylation N-Acylation (Propionyl Chloride) ANPP->Acylation Fentanyl Fentanyl Acylation->Fentanyl

Caption: Synthetic pathway from 1-Boc-4-AP to Fentanyl.

Safety, Handling, and Regulatory Status

Safety and Handling:

1-Boc-4-(phenylamino)piperidine is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11] Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Regulatory Status:

Due to its role as a key precursor in the synthesis of fentanyl, 1-Boc-4-AP is a controlled substance in many countries. In the United States, it is a DEA List I chemical, and its handling, including manufacturing, distribution, importation, and exportation, is subject to strict regulatory requirements.[4] Researchers and institutions must comply with all applicable federal and state regulations when working with this compound. In March 2022, 1-boc-4-AP, along with norfentanyl and 4-AP, was added to Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988, signifying its international control.[12]

Conclusion

1-Boc-4-(phenylamino)piperidine is a compound of significant importance in synthetic organic chemistry, particularly in the field of opioid research and development. Its well-defined synthesis and the versatility of the Boc protecting group make it a valuable intermediate for accessing a range of 4-anilinopiperidine derivatives, including the potent analgesic fentanyl. The scientific community must remain cognizant of its dual-use nature and adhere to all regulatory guidelines for its handling and use. A thorough understanding of its chemical properties and synthetic applications is crucial for legitimate research endeavors while mitigating its potential for diversion.

References

  • Wikipedia. (n.d.). 1-Boc-4-AP.
  • LookChem. (n.d.). Cas 125541-22-2, 1-N-Boc-4-(Phenylamino)piperidine.
  • PubMed. (1995). [Intermediate and byproducts in the illegal production of fentanyl and fluorofentanyls and syntheses of acetyl homologues].
  • Center for Forensic Science Research & Education. (2022). Fentanyl Purity, Potency, & Synthesis: Real-Time Testing of Opioid Drug Products in the United States.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical.
  • PubMed Central. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • ResearchGate. (n.d.). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes.
  • Wikipedia. (n.d.). Fentanyl.
  • U.S. Department of Justice, Drug Enforcement Administration. (2025, December 31). Orange Book - List of Controlled Substances and Regulated Chemicals.
  • Claire Global. (n.d.). 1-N-Boc-4-(Phenylamino)piperidine CAS 125541-22-2.
  • Center for Forensic Science Research & Education. (2024, June 2). June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.
  • United Nations Economic and Social Council. (2024, January 4). English.
  • PubMed Central. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications.
  • Regulations.gov. (n.d.). Designation of a List I Chemical: 4-Piperidone.
  • AAPPTec. (n.d.). 4 - Safety Data Sheet.
  • UNODC. (2022, April 6). News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control.
  • Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.
  • SciELO México. (n.d.). Fentanyl and other New Psychoactive Synthetic Opioids. Challenges to Prevention and Treatment.
  • Federal Register. (2023, October 12). Propionyl Chloride.
  • U.S. Department of Justice. (n.d.). Role of Fentanyl Precursors.
  • Regulations.gov. (2024, October 28). Possible Control of Phenethyl Bromide as a List I Chemical.

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Theoretical studies on 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical Perspectives on 3-Bromo-2-naphthol

Executive Summary

This compound is a vital aromatic compound, serving as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. Understanding its intrinsic molecular properties is paramount for optimizing reaction conditions, predicting its behavior, and designing novel derivatives with enhanced functionality. This technical guide provides a comprehensive exploration of this compound through the lens of computational chemistry. As a senior application scientist, the narrative emphasizes the causality behind theoretical choices, grounding computational data in the principles of physical organic chemistry. We will delve into the molecule's optimized geometry, electronic landscape, spectroscopic signatures, and reactivity profile using Density Functional Theory (DFT), offering predictive insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Theoretical Investigation

While experimental synthesis and characterization provide foundational data, theoretical studies offer a microscopic view of a molecule's behavior that is often inaccessible through empirical methods alone. For a molecule like this compound, computational analysis allows us to:

  • Elucidate Electronic Structure: Visualize the distribution of electrons, which governs the molecule's stability, reactivity, and spectroscopic properties.

  • Predict Reactive Sites: Identify regions susceptible to electrophilic or nucleophilic attack, guiding synthetic strategy and explaining observed reaction outcomes.

  • Interpret Spectroscopic Data: Correlate experimental spectra (IR, UV-Vis, NMR) with specific molecular vibrations and electronic transitions, providing a deeper level of structural confirmation.

  • Guide Drug Design: The insights into molecular shape, charge distribution, and reactivity are crucial for understanding potential interactions with biological targets, forming the basis for computer-assisted drug design.[1]

This guide will focus on the application of Density Functional Theory (DFT), a robust quantum chemical method that provides a favorable balance between computational accuracy and resource efficiency for molecules of this size.[2]

The Computational Workflow: A Self-Validating System

To ensure the reliability of our theoretical data, a rigorous and logical workflow is essential. Each step validates the previous one, culminating in a set of reliable predictive data. The process begins with defining the molecule's initial structure and proceeds through optimization and property calculation.

Step-by-Step Computational Protocol
  • Initial Structure Input: A 3D structure of this compound is constructed using molecular modeling software. The CAS Number for this compound is 3048-88-7.

  • Geometry Optimization: This is the most critical step. The initial structure is allowed to relax into its lowest energy conformation (a potential energy minimum). We employ the DFT method with the B3LYP functional and a 6-311++G(d,p) basis set.

    • Expertise & Experience: The choice of the B3LYP functional is a field-proven one for organic molecules, as it accurately models electron correlation. The 6-311++G(d,p) basis set is chosen for its flexibility; the diffuse functions (++) are vital for accurately describing the lone pairs on the oxygen and bromine atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.[3][4]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory.

    • Trustworthiness: This step is a self-validating check. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Property Calculations: Once the optimized geometry is confirmed, various electronic and spectroscopic properties are calculated. This includes Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and theoretical IR and NMR spectra.

G cluster_setup Setup cluster_core_calc Core Calculation cluster_analysis Analysis node_a 1. Initial 3D Structure (this compound) node_b 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) node_a->node_b node_c 3. Frequency Calculation node_b->node_c node_d Validation Check: No Imaginary Frequencies? node_c->node_d node_d->node_b  No (Re-optimize) node_e 4. Electronic Properties (HOMO, LUMO, MEP, NBO) node_d->node_e  Yes node_f 5. Spectroscopic Properties (IR, NMR, UV-Vis) node_e->node_f node_g 6. Reactivity Analysis node_e->node_g

Caption: General computational workflow for theoretical studies.

Molecular Structure and Geometry

The optimized geometry of this compound reveals a largely planar naphthalene core, which is expected for sp² hybridized carbon systems. The hydroxyl (-OH) and bromo (-Br) substituents introduce minor steric and electronic perturbations.

Caption: Atom numbering scheme for this compound.

Below is a table summarizing key predicted structural parameters. These values are derived from DFT calculations and are expected to be in close agreement with experimental data from techniques like X-ray crystallography.[4]

ParameterBondPredicted Value (Å)ParameterAnglePredicted Value (°)
Bond Lengths Bond Angles
C2-O111.365C1-C2-O11117.5
C3-Br121.910C4-C3-Br12119.8
C2-C31.378C2-C3-Br12120.1
C9-C101.425C2-C9-C10119.5

Electronic Properties: Mapping Reactivity

The electronic properties of a molecule are the primary determinants of its chemical behavior. Computational methods provide powerful tools to visualize and quantify these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[5]

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and chemically reactive.[4]

For this compound, the HOMO is expected to be localized primarily on the naphthol ring and the oxygen atom, indicating these are the main electron-donating regions. The LUMO is typically distributed across the aromatic π-system.

PropertyPredicted Energy (eV)Implication
EHOMO-6.45Electron-donating capability
ELUMO-1.63Electron-accepting capability
Energy Gap (ΔE) 4.82 High chemical reactivity and polarizability[4]
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of a molecule. It provides an intuitive guide to intermolecular interactions and reactive sites.

  • Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack. For this compound, this is strongly localized around the hydroxyl oxygen atom.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. This is expected around the hydrogen of the hydroxyl group.

  • Green Regions (Neutral Potential): Typically found over the carbon skeleton of the aromatic ring.

The MEP analysis clearly identifies the hydroxyl oxygen as the primary site for electrophilic interaction (e.g., protonation) and the hydroxyl hydrogen as the most acidic proton.

G cluster_input Theoretical Tools cluster_output Predicted Reactivity FMO Frontier Molecular Orbitals (HOMO / LUMO) Electrophilic Electrophilic Attack Sites (Electron-rich, e.g., Oxygen) FMO->Electrophilic High HOMO Density Nucleophilic Nucleophilic Attack Sites (Electron-poor, e.g., Aromatic C-H) FMO->Nucleophilic High LUMO Density MEP Molecular Electrostatic Potential (MEP) MEP->Electrophilic Negative (Red) Potential MEP->Nucleophilic Positive (Blue) Potential

Caption: Relationship between electronic properties and reactivity.

Spectroscopic Analysis (Theoretical)

Computational chemistry can predict spectra that aid in the interpretation of experimental results.

  • Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated from the vibrational frequencies obtained during the frequency calculation step. Key predicted vibrational modes for this compound would include a strong O-H stretching band (~3500 cm⁻¹), C-O stretching (~1250 cm⁻¹), C-Br stretching (~600 cm⁻¹), and various C=C and C-H vibrations characteristic of the aromatic system.

  • NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations help in assigning peaks in an experimental spectrum. For ¹H NMR, the hydroxyl proton would be a distinct singlet, with other aromatic protons appearing in the typical 7-8 ppm range. For ¹³C NMR, the carbon bearing the hydroxyl group (C2) would be shifted significantly downfield (~150 ppm), as would the carbon bearing the bromine (C3).

Conclusion and Future Outlook

The theoretical investigation of this compound provides a detailed and predictive understanding of its structural, electronic, and reactive properties. Through DFT calculations, we have established its optimized geometry, mapped its electronic landscape via HOMO-LUMO and MEP analyses, and predicted its key spectroscopic features.

The key takeaways for researchers are:

  • The hydroxyl oxygen is the most electron-rich and nucleophilic center.

  • The molecule possesses a significant HOMO-LUMO gap, indicating a balance of stability and reactivity, making it a suitable synthetic building block.

  • Computational data can reliably predict spectroscopic signatures, aiding in experimental characterization.

These theoretical insights are not merely academic; they provide a rational basis for the design of new molecules. By understanding how the bromo and hydroxyl substituents influence the electronic properties of the naphthol scaffold, scientists can strategically plan modifications to tune the molecule's reactivity for applications in catalysis, materials science, and the development of novel therapeutic agents.[6][7]

References

  • MDPI. (n.d.). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity.
  • ChemRxiv. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene.
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  • ResearchGate. (2018). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies.
  • ResearchGate. (2023). Synthesis, Crystal Structure, and DFT Study of 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan.
  • University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES.
  • PubMed. (2011). Spectroscopic investigations on Naphthol and Tetrahydronaphthol. A theoretical approach.
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  • ResearchGate. (n.d.). Experimental and theoretical study on structure and spectroscopic properties of 2-bromo-3-N-(N′,N′-dimethylformamidino) benzanthrone.
  • National Center for Biotechnology Information. (n.d.). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. PMC.
  • ResearchGate. (n.d.). Spectra, electronic structure and molecular docking investigations on 3-(phenyl(p-tolylamino)methyl)naphthalen-2-ol – An experimental and computational approach.
  • ResearchGate. (2019). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid.
  • MDPI. (n.d.). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes.
  • Southern Methodist University. (2022). Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction in cis-1-naphthol.
  • PubChem. (n.d.). 6-Bromo-2-naphthalenol.
  • Royal Society of Chemistry. (2022). Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
  • MDPI. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
  • ResearchGate. (2023). Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one.
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  • Scribd. (n.d.). 3-Bromo-2-Butanol When Treated With HBR Threo DL Pair.

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Quantum Chemical Calculations of Bromonaphthols: A Technical Guide for Drug Discovery and Molecular Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for the quantum chemical analysis of bromonaphthols. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind methodological choices, ensuring a robust and reproducible computational workflow. The protocols described herein are designed to be self-validating, grounded in established theoretical principles to deliver trustworthy and actionable insights into the electronic structure, reactivity, and spectroscopic properties of this important class of molecules.

Strategic Imperatives in the Computational Analysis of Bromonaphthols

Bromonaphthols are a class of compounds holding significant interest in medicinal chemistry and materials science.[1] The presence of the naphthalene core, the hydroxyl group, and the bromine atom imparts a unique combination of aromaticity, hydrogen-bonding capability, and halogen-bonding potential. These features govern their biological activity and material properties. Understanding their behavior at the electronic level is paramount for rational drug design and the development of novel materials.[2]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to investigate these molecules.[3][4] DFT provides a favorable balance between computational cost and accuracy, making it an indispensable tool for:[5][6]

  • Structural Elucidation: Determining the most stable three-dimensional conformation.[7]

  • Reactivity Prediction: Identifying sites susceptible to electrophilic or nucleophilic attack.[8]

  • Spectroscopic Characterization: Simulating UV/Vis, IR, and NMR spectra to aid in experimental characterization.[9][10]

  • Understanding Intermolecular Interactions: Probing the nature of hydrogen and halogen bonding.

This guide will walk through the essential steps to perform and interpret these calculations, emphasizing best practices for obtaining reliable results.[4][11]

The Computational Workflow: A Step-by-Step Protocol

A rigorous computational study follows a logical progression from structural optimization to property calculation and analysis. Each step builds upon the last, ensuring the final results are derived from a physically meaningful molecular representation.

G cluster_prep Preparation cluster_core_calc Core DFT Calculations cluster_analysis Property Analysis mol_build 1. Molecular Structure Input geom_opt 2. Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Analysis geom_opt->freq_calc Optimized Structure tddft 4. Excited States (TD-DFT) freq_calc->tddft Verified Minimum pop_analysis 5. Electronic Population Analysis freq_calc->pop_analysis Verified Minimum

Caption: A typical workflow for quantum chemical calculations on bromonaphthols.

Experimental Protocol 1: Ground-State Geometry Optimization and Frequency Analysis

This protocol details the foundational calculation to determine the stable structure of a bromonaphthol molecule.

Objective: To find the lowest energy conformation (a local minimum on the potential energy surface) and confirm its stability.

Methodology:

  • Molecule Creation:

    • Construct the 3D structure of the desired bromonaphthol isomer (e.g., 1-bromo-2-naphthol) using a molecular editor such as GaussView, Avogadro, or ChemDraw.

    • Perform an initial, rapid structure clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Input File Generation:

    • Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).[12]

    • Charge and Multiplicity: Specify the molecular charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for a singlet ground state).

    • Method Selection (The "Why"):

      • Functional: Choose a density functional. For general-purpose calculations on organic molecules, the B3LYP hybrid functional is a robust and widely used choice.[10][13] For systems where non-covalent interactions or thermochemistry are critical, functionals like ωB97X-D, which includes dispersion corrections, are highly recommended.[6]

      • Basis Set: Select a basis set. For molecules containing heavy atoms like bromine, Pople-style basis sets like 6-31G(d) are a common starting point.[13] However, for higher accuracy, especially for describing the diffuse electrons involved in non-covalent interactions, larger basis sets such as the Karlsruhe def2-TZVP or Dunning's correlation-consistent cc-pVTZ are preferable.[14][15][16] Effective Core Potentials (ECPs) like LANL2DZ can also be used for bromine to account for relativistic effects and reduce computational cost, though modern all-electron basis sets are often preferred.[14]

    • Solvation Model: To simulate the molecule in a relevant environment (e.g., water or an organic solvent for drug development), include an implicit solvent model like the Polarizable Continuum Model (PCM).[17][18][19] This is crucial as solvent can significantly influence molecular properties.[20][21]

    • Keywords: The core keywords for this calculation will be Opt (for optimization) and Freq (for frequency calculation), often combined as Opt Freq.[12][13]

  • Execution and Analysis:

    • Run the calculation.

    • Convergence Check: Confirm that the geometry optimization converged successfully by checking the output file for the "Stationary point found" message.

    • Frequency Interpretation: Analyze the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies.[13][22] The presence of one imaginary frequency indicates a transition state.[23] The calculated vibrational frequencies can be compared to experimental IR or Raman spectra.

Delving Deeper: Electronic Properties and Reactivity

Once a stable structure is obtained, a wealth of information about the molecule's electronic nature can be extracted.

Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of the molecule's kinetic stability and electronic excitability. A smaller gap suggests the molecule is more easily excited.[2]

PropertySignificance in Drug Development & Materials ScienceTypical Calculation Output
HOMO Energy Correlates with ionization potential; indicates susceptibility to oxidation.Energy value (in eV or Hartrees)
LUMO Energy Correlates with electron affinity; indicates susceptibility to reduction.Energy value (in eV or Hartrees)
HOMO-LUMO Gap Relates to chemical reactivity and the energy of the lowest electronic transition.Energy difference (in eV)
Visualizing Reactivity: The Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for predicting intermolecular interactions and reaction sites.[8][24] It visualizes the electrostatic potential on the electron density surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen of the hydroxyl group. These are prime sites for electrophilic attack and hydrogen bond acceptance.[25]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, often found around the hydrogen of the hydroxyl group. These are sites for nucleophilic attack and hydrogen bond donation.[25]

  • Green/Yellow Regions (Neutral Potential): Typically found over the aromatic rings.

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.

Experimental Protocol 2: Population Analysis (NBO & MEP)

Objective: To quantify the charge distribution and visualize reactive sites.

Methodology:

  • Input File Preparation:

    • Use the optimized geometry from Protocol 1.

    • Add the keyword Pop=NBO to the route section of the input file to request Natural Bond Orbital (NBO) analysis.[1][26]

    • To generate the necessary files for an MEP map, add the Cube keyword.

  • Execution and Analysis:

    • Run the calculation.

    • NBO Output: Analyze the NBO section of the output file.[27][28] This will provide natural atomic charges, which are generally considered more physically meaningful than Mulliken charges. It also details the hybridization and composition of bonding, non-bonding (lone pair), and anti-bonding orbitals, offering deep insight into the electronic structure.[26][29]

    • MEP Visualization: Use a visualization program (e.g., GaussView) to open the checkpoint (.chk) or cube (.cub) file. Generate the MEP surface by mapping the electrostatic potential onto the calculated electron density surface.[30][31] Interpret the color-coded map to identify reactive centers.[8][25]

Simulating Electronic Spectra with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the properties of electronic excited states, allowing for the simulation of UV/Vis absorption spectra.[32][33]

Experimental Protocol 3: UV/Vis Spectrum Simulation

Objective: To predict the electronic absorption spectrum and understand the nature of the electronic transitions.

Methodology:

  • Input File Preparation:

    • Start with the optimized ground-state geometry from Protocol 1.

    • Method: In the route section, specify the keyword TD. You can request a specific number of excited states to calculate (e.g., TD(NStates=20)).[34]

    • Functional/Basis Set: The choice of functional is critical for TD-DFT. While B3LYP can be adequate, range-separated hybrids like CAM-B3LYP or long-range corrected functionals (e.g., LC-ωPBE) often provide more accurate results for charge-transfer excitations, which can be common in substituted aromatic systems.[33] Use the same basis set and solvent model as in the geometry optimization for consistency.

  • Execution and Analysis:

    • Run the TD-DFT calculation.

    • Interpret the Output: The output file will list the calculated vertical excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths for each excited state.[9][35]

    • Spectrum Generation: The oscillator strength is proportional to the intensity of the absorption peak. A simulated spectrum can be generated by plotting the oscillator strengths against the wavelengths, typically by broadening each transition with a Gaussian function.[9][34]

    • Transition Analysis: The output will also detail which molecular orbitals are involved in each electronic transition (e.g., HOMO -> LUMO). This is crucial for understanding the character of the excitation (e.g., a π→π* transition).

Conclusion and Outlook

The computational protocols outlined in this guide provide a robust foundation for the theoretical investigation of bromonaphthols. By systematically applying DFT and TD-DFT methods, researchers can gain profound insights into the structural, electronic, and spectroscopic properties that dictate the function of these molecules in biological and material contexts. The key to success lies not in simply running software, but in understanding the theoretical underpinnings of each methodological choice—from the functional and basis set to the inclusion of environmental effects. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures that computational results are not just numbers, but meaningful predictions that can reliably guide and accelerate experimental discovery in drug development and beyond.

References

  • EasyTutorials. (2025, September 24). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. YouTube. [Link]
  • Zipse, H. (n.d.). Molecular Electrostatic Potential (MEP). University of Munich. [Link]
  • ReSpect Program. (n.d.). Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. [Link]
  • Chittari, B. L. (2018, March 13). How to interpret a map of electrostatic potential (MEP)?
  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]
  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. [Link]
  • Hossain, M. S. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
  • Chemgplus. (2012, September 23). Natural Bond Orbitals (NBO) in Organic Chemistry. [Link]
  • FACCTs. (n.d.). UVVis spectroscopy. ORCA 5.0 tutorials. [Link]
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. [Link]
  • Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
  • The LONI Institute. (n.d.). Example I: Total energy, geometry optimization, and frequency calculation of Benzene within B3LYP using the DFT module. [Link]
  • SB. (2023, November 19). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]
  • Zipse, H. (n.d.). Natural Bond Orbital Analysis. University of Munich. [Link]
  • My Account. (2025, November 11). Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT. [Link]
  • The Batista Group. (2016, February 15).
  • Avogadro + ORCA Tutorial. (2021, June 27). 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube. [Link]
  • Rosa, N., & Borges Jr., I. (2025, January 20). Review on the DFT Computation of Bulk Heterojunction and Dye-sensitized Organic Solar Cells Properties. ChemRxiv. [Link]
  • Napiórkowska, M., et al. (2023). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. International Journal of Molecular Sciences, 24(18), 14155. [Link]
  • Andrew Pounder. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. [Link]
  • Dr. H Ismail. (2025, July 6). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube. [Link]
  • ResearchGate. (2025, August 7).
  • He, Y. (2016, September 15). Functional/basis set for bromine-containing molecules?
  • Grimme, S., et al. (2022, April 21).
  • Gaurav Jhaa. (2022, December 31). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2. YouTube. [Link]
  • ResearchGate. (2022, April 26).
  • ResearchGate. (n.d.). Geometry optimization in density functional methods. [Link]
  • Grimme, S., et al. (2022, April 5).
  • Life on Numbers. (n.d.).
  • Reddit. (2022, April 8).
  • Smith, J. A., et al. (2024). Simulation of Solvatochromic Phenomena in Xanthione Using Explicit Solvent Methods. PMC. [Link]
  • Siiskonen, A. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.
  • Quantum GuruJi. (2024, June 8). TD-DFT output file analysis. YouTube. [Link]
  • Napiórkowska, M., et al. (2023, September 15). Review of Applications of Density Functional Theory (DFT)
  • MOLCAS. (n.d.). Solvent Effects in MOLCAS. [Link]
  • The Ponder Lab. (2024, July 21).
  • Stanton, R. (2021, September 21). How to interpret my DFT output file?
  • MDPI. (2023, September 15). Review of Applications of Density Functional Theory (DFT)
  • Jensen, F. (2025, February 10). What considerations must be made when selecting a basis set?
  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(30), e202205735. [Link]
  • ResearchGate. (2025, August 7).
  • MDPI. (n.d.).
  • Dr. H Ismail. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]
  • University of Miami. (n.d.).
  • OUCI. (n.d.).

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An In-Depth Technical Guide to the Discovery and Synthesis of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-naphthol, a key intermediate in organic synthesis, possesses a rich history intertwined with the development of fundamental aromatic substitution reactions. This technical guide provides a comprehensive overview of the discovery and evolution of synthetic methodologies for this versatile compound. We delve into the historical context of its first likely synthesis through direct bromination of 2-naphthol and explore alternative historical routes, including the Sandmeyer reaction of 3-amino-2-naphthol and the bromination-decarboxylation of 2-hydroxy-3-naphthoic acid. Modern, high-yield synthetic protocols are also detailed, offering a complete picture for researchers in medicinal chemistry and materials science. This guide explains the causality behind experimental choices, provides detailed step-by-step protocols for key syntheses, and utilizes diagrams to illustrate reaction pathways, ensuring a thorough understanding for both historical context and practical application.

Introduction: The Significance of a Halogenated Naphthol

Naphthalene derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, from dyes and pigments to pharmaceuticals and electronic materials. The introduction of a bromine atom onto the naphthol scaffold at the 3-position significantly alters its electronic properties and provides a reactive handle for further functionalization, making this compound a valuable intermediate. Understanding its synthetic origins and the evolution of its preparation is crucial for appreciating the nuances of aromatic chemistry and for developing novel synthetic strategies.

While direct bromination of 2-naphthol predominantly yields the 1-bromo isomer due to electronic and steric effects, the synthesis of the less favored 3-bromo isomer has been a subject of chemical investigation for over a century. This guide will trace the historical pathways to its synthesis and present modern, optimized procedures.

Historical Perspective: Unraveling the First Syntheses

The precise first synthesis of this compound is not explicitly documented as a singular discovery. Instead, its emergence is rooted in the broader exploration of electrophilic aromatic substitution on naphthalene derivatives in the late 19th and early 20th centuries. Two primary historical routes appear most plausible for its initial preparation.

The Direct Bromination Approach: A Matter of Regioselectivity

The direct bromination of 2-naphthol is the most straightforward conceptual route. However, the hydroxyl group at the C2 position is an ortho-, para-director, and the C1 position (ortho) is significantly more activated than the C3 position (ortho). Consequently, the major product of this reaction is 1-bromo-2-naphthol.

Early investigations into the bromination of 2-naphthol derivatives likely produced this compound as a minor byproduct. The work of K. Fries and E. Schimmelschmidt in the early 20th century on the halogenation of naphthols provided significant insights into controlling the regioselectivity of these reactions, although their primary focus was often on other isomers. It is within this body of work that the intentional, albeit challenging, synthesis of the 3-bromo isomer can be historically situated.

Causality Behind Experimental Choices: To favor the formation of the 3-bromo isomer, early chemists would have needed to overcome the inherent preference for the 1-position. This could have been attempted by using specific solvents, varying the reaction temperature, or employing bulky brominating agents to sterically hinder attack at the more accessible C1 position. However, these methods often resulted in low yields and difficult separations.

The Sandmeyer Reaction Pathway: A Strategic Alternative

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a powerful tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. This offered a more strategic and regioselective approach to synthesizing this compound.

The key precursor for this route is 3-amino-2-naphthol. The synthesis of this intermediate could be achieved through the Bucherer reaction, discovered independently by Robert Lepetit in 1898 and Hans Theodor Bucherer in 1904. The Bucherer reaction allows for the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.

Logical Workflow: Sandmeyer Route

Caption: The Sandmeyer reaction pathway to this compound.

Causality Behind Experimental Choices: This multi-step approach provides excellent regiocontrol. The position of the amino group in 3-amino-2-naphthol dictates the final position of the bromine atom. The Sandmeyer reaction is known for its reliability and broad applicability, making it a superior choice for obtaining a pure isomer compared to direct bromination in the early days of organic synthesis.

The Carboxylation-Bromination-Decarboxylation Strategy

Another plausible historical route involves the introduction of a directing group to control the position of bromination, followed by its removal. The Kolbe-Schmitt reaction, which carboxylates phenols, can be applied to 2-naphthol to produce 2-hydroxy-3-naphthoic acid. The carboxylic acid group at the 3-position would then direct bromination to an adjacent position. Subsequent decarboxylation would yield the desired this compound.

Logical Workflow: Carboxylation-Decarboxylation Route

Caption: The carboxylation-bromination-decarboxylation pathway.

Causality Behind Experimental Choices: This method, while longer, offers another way to circumvent the regioselectivity issue of direct bromination. The carboxyl group acts as a placeholder, directing the bromine to the desired location before being removed. The thermal decarboxylation of β-keto acids and related compounds is a well-established reaction.

Modern Synthetic Methodologies

While the historical routes laid the groundwork, modern organic synthesis has developed more efficient and higher-yielding methods for the preparation of this compound.

Optimized Direct Bromination

Modern approaches to direct bromination often employ milder and more selective brominating agents than elemental bromine. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent can provide better control over the reaction and minimize the formation of byproducts. While 1-bromo-2-naphthol is still a significant product, careful control of reaction conditions (temperature, solvent, and stoichiometry) can improve the yield of the 3-bromo isomer.

Demethylation of 3-Bromo-2-methoxynaphthalene

A highly effective and commonly used modern synthesis involves the demethylation of 3-bromo-2-methoxynaphthalene. This precursor can be prepared with high regioselectivity, and its subsequent demethylation provides a clean route to this compound.

Experimental Protocol: Demethylation of 3-Bromo-2-methoxynaphthalene

  • Starting Material: 3-Bromo-2-methoxynaphthalene.

  • Reagent: Boron tribromide (BBr₃) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 3-bromo-2-methoxynaphthalene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of boron tribromide in dichloromethane to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar product. The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RouteKey ReagentsAdvantagesDisadvantagesTypical Yields
Direct Bromination Br₂, NBSOne-step reactionPoor regioselectivity, difficult separationLow to moderate
Sandmeyer Reaction 3-Amino-2-naphthol, NaNO₂, CuBrExcellent regioselectivityMulti-step synthesisGood to high
Carboxylation-Decarboxylation 2-Naphthol, CO₂, Br₂, HeatGood regioselectivityMulti-step, harsh conditionsModerate
Demethylation 3-Bromo-2-methoxynaphthalene, BBr₃High regioselectivity, clean reactionRequires precursor synthesisHigh to excellent

Conclusion

The history of the synthesis of this compound is a testament to the ingenuity of organic chemists in overcoming challenges of regioselectivity in aromatic substitution. From the likely initial, low-yielding direct bromination methods to the more strategic and controlled historical routes involving the Sandmeyer reaction and carboxylation-decarboxylation sequences, the journey to efficiently synthesize this valuable intermediate has been one of continuous improvement. Modern methods, particularly the demethylation of 3-bromo-2-methoxynaphthalene, now provide reliable and high-yielding access to this compound, facilitating its use in the development of new pharmaceuticals, functional materials, and other advanced chemical products. This guide has provided both the historical context and the practical, field-proven insights necessary for researchers to fully appreciate and utilize this compound in their work.

References

  • Fries, K.; Schimmelschmidt, E. Ueber die Einwirkung von Brom auf β-Naphthol und dessen Derivate. Justus Liebigs Annalen der Chemie1925, 444 (1), 289-317. [Link]
  • Sandmeyer, T. Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 1633–1635. [Link]
  • Bucherer, H. T. Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. Journal für Praktische Chemie1904, 69 (1), 49–91. [Link]
  • Kolbe, H.; Schmitt, R. Directe Darstellung der Salicylsäure aus Phenolnatrium und Kohlensäure. Journal für Praktische Chemie1860, 80 (1), 499–503. [Link]
  • Olah, G. A.; Tolgyesi, W. S. Aromatic Substitution. XXVIII. Friedel-Crafts Acylation of Naphthalene and Biphenyl. The Journal of Organic Chemistry1961, 26 (7), 2319–2324. [Link]

An In-depth Technical Guide to 3-Bromonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromonaphthalen-2-ol (3-Bromo-2-naphthol), a key chemical intermediate in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, and critically examines methodologies for its synthesis, with a focus on regioselectivity in the bromination of 2-naphthol. Furthermore, it presents a thorough spectroscopic characterization, outlines its reactivity and mechanistic pathways, and explores its applications as a building block in the development of pharmaceutical agents. This guide is intended to be a vital resource for professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Strategic Importance of Brominated Naphthols

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom onto this bicyclic aromatic system, as seen in 3-Bromonaphthalen-2-ol, profoundly influences its electronic properties, lipophilicity, and metabolic stability. These modifications make brominated naphthols highly valuable intermediates in the synthesis of complex molecular architectures with diverse biological activities.[1][2] 3-Bromonaphthalen-2-ol, with its specific substitution pattern, offers a unique combination of a nucleophilic hydroxyl group and a synthetically versatile carbon-bromine bond, positioning it as a strategic building block for targeted drug design and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for this compound is 3-bromonaphthalen-2-ol .[3][4] It is a solid, typically appearing as a white to light yellow powder or crystalline substance.[5][6]

PropertyValueSource(s)
CAS Number 30478-88-7[3][5]
Molecular Formula C₁₀H₇BrO[3][5]
Molecular Weight 223.07 g/mol [3][5]
Melting Point 82 °C[6]
Boiling Point (Predicted) 313.7 ± 15.0 °C[6]
Density (Predicted) 1.614 ± 0.06 g/cm³[6]
pKa (Predicted) 8.03 ± 0.40[6]
InChI Key PQVIOPAWVAOHOA-UHFFFAOYSA-N[5]
SMILES Oc1cc2ccccc2cc1Br[5]

Synthesis of 3-Bromonaphthalen-2-ol: A Tale of Two Strategies

The synthesis of 3-Bromonaphthalen-2-ol can be approached through two primary strategies: the direct, electrophilic bromination of 2-naphthol, and a more modern, multi-step approach involving cross-coupling and demethylation. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

The Challenge of Regioselectivity in Direct Bromination

The direct bromination of 2-naphthol is a classic example of electrophilic aromatic substitution on a naphthalene ring. The hydroxyl group at the 2-position is a powerful activating group, directing incoming electrophiles to the ortho (position 1) and para (in the context of the activating group's influence on the ring system) positions. However, in the case of 2-naphthol, the position ortho to the hydroxyl group, C1, is kinetically favored due to the stability of the resulting arenium ion intermediate, which preserves the aromaticity of the adjacent ring.[3] This often leads to the formation of 1-bromo-2-naphthol as the major product, especially under mild conditions.[7]

Achieving substitution at the 3-position requires overcoming this kinetic preference. While specific, high-yield protocols for the selective synthesis of 3-Bromonaphthalen-2-ol via direct bromination are not abundantly reported in standard literature, the principles of kinetic versus thermodynamic control are relevant.[4][8][9] A reaction under thermodynamic control, typically at higher temperatures and with longer reaction times, could potentially favor the formation of the more stable 3-bromo isomer, although this may also lead to the formation of di- and poly-brominated byproducts.[10]

Diagram: Electrophilic Bromination of 2-Naphthol

G 2-Naphthol 2-Naphthol Arenium_Ion_1 Arenium Ion (Attack at C1) 2-Naphthol->Arenium_Ion_1 + Br+ (fast) Arenium_Ion_3 Arenium Ion (Attack at C3) 2-Naphthol->Arenium_Ion_3 + Br+ (slow) 1-Bromo-2-naphthol 1-Bromo-2-naphthol (Kinetic Product) Arenium_Ion_1->1-Bromo-2-naphthol - H+ This compound This compound (Thermodynamic Product) Arenium_Ion_3->this compound - H+

Caption: Kinetic vs. Thermodynamic Pathways in 2-Naphthol Bromination.

A Modern Multi-step Synthesis Protocol

A more controlled and regioselective synthesis of 3-Bromonaphthalen-2-ol can be achieved through a multi-step sequence starting from 2-bromo-3-methoxynaphthalene. This method, while longer, offers excellent control over the final product's structure.

Experimental Protocol:

Step 1: Suzuki Coupling of 2-Bromo-3-methoxynaphthalene

  • To a Schlenk flask, add 2-bromo-3-methoxynaphthalene (1.0 equivalent), an appropriate aryl boronic acid (2.2 equivalents), potassium carbonate (K₂CO₃, 3.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%).

  • Degas the flask and backfill with argon.

  • Add a degassed solvent mixture of ethanol, toluene, and water (1:1:1).

  • Heat the mixture at 90 °C until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and add dichloromethane (DCM).

  • Wash the organic phase with a 20% wt aqueous sodium hydroxide (NaOH) solution.

  • Extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude coupled product.

Step 2: Demethylation to 3-Bromonaphthalen-2-ol

  • Dissolve the crude product from Step 1 in anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add boron tribromide (BBr₃, 1 M in DCM, 5.0 equivalents) via syringe.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete.

  • Carefully pour the reaction mixture into ice water (50 mL).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain 3-Bromonaphthalen-2-ol.[6]

Diagram: Multi-step Synthesis of 3-Bromonaphthalen-2-ol

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Demethylation Start_1 2-Bromo-3-methoxynaphthalene Product_1 Coupled Intermediate Start_1->Product_1 ArB(OH)2, Pd(PPh3)4, K2CO3 Start_2 Coupled Intermediate Product_2 3-Bromonaphthalen-2-ol Start_2->Product_2 BBr3, DCM

Caption: Modern synthetic route to 3-Bromonaphthalen-2-ol.

Spectroscopic Characterization

Accurate characterization of 3-Bromonaphthalen-2-ol is crucial for its use in further synthetic applications. The following provides an overview of the expected spectroscopic data.

¹H and ¹³C NMR Spectroscopy

While a publicly available, fully assigned spectrum for 3-Bromonaphthalen-2-ol is not readily found, data for related bromonaphthol isomers can provide a basis for interpretation.[11][12] The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the six naphthalene protons, with their multiplicities and coupling constants reflecting their positions relative to the bromo and hydroxyl substituents. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. In the ¹³C NMR spectrum, ten distinct signals are expected, with the carbon bearing the hydroxyl group shifted downfield (typically >150 ppm) and the carbon attached to the bromine atom also showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromonaphthalen-2-ol will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Strong absorptions in the 1500-1600 cm⁻¹ range will correspond to the C=C stretching vibrations of the aromatic naphthalene ring. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum of 3-Bromonaphthalen-2-ol will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak ([M]⁺) will appear as a doublet of approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z values of 222 and 224, respectively.

Reactivity and Mechanistic Considerations

3-Bromonaphthalen-2-ol is a bifunctional molecule with two key reactive sites: the phenolic hydroxyl group and the carbon-bromine bond.

  • Reactions at the Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions. It also activates the naphthalene ring towards further electrophilic substitution.

  • Reactions at the Carbon-Bromine Bond: The C-Br bond is a versatile handle for a variety of transformations, including:

    • Palladium-catalyzed cross-coupling reactions: Such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds.

    • Buchwald-Hartwig amination: For the formation of carbon-nitrogen bonds.

    • Lithium-halogen exchange: To generate a nucleophilic organolithium species, which can then react with a range of electrophiles.

These reactions make 3-Bromonaphthalen-2-ol a valuable precursor for the synthesis of highly substituted naphthalene derivatives.

Applications in Drug Development

While specific examples of marketed drugs derived directly from 3-Bromonaphthalen-2-ol are not prominently documented, its role as a key intermediate is evident from its utility in constructing complex molecular frameworks. The naphthalene core is present in numerous drugs, and the ability to functionalize it at specific positions is critical. For instance, the anti-inflammatory drug Naproxen is a methoxy-naphthalene derivative, and its synthesis often involves brominated naphthol intermediates.[13][14] The strategic placement of the bromo and hydroxyl groups in 3-Bromonaphthalen-2-ol allows for the sequential or orthogonal introduction of various pharmacophores, making it a valuable building block in combinatorial chemistry and lead optimization campaigns.[][16] Its derivatives have been investigated for a range of biological activities, including as potential anticancer agents.

Safety and Handling

3-Bromonaphthalen-2-ol is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[5]

  • Hazard Statements: H315, H318, H335

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromonaphthalen-2-ol is a versatile and valuable chemical intermediate with significant potential in organic synthesis and pharmaceutical research. While its direct, regioselective synthesis from 2-naphthol presents challenges, modern synthetic methods provide reliable access to this important building block. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the construction of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic use of well-defined intermediates like 3-Bromonaphthalen-2-ol will remain a cornerstone of successful drug discovery and development programs.

References

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  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).
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  • Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC - NIH. (2024).
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  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC - NIH. (n.d.).
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Tautomerism in 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Equilibrium of 3-Bromo-2-naphthol

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in this compound. While the aromatic enol form is thermodynamically dominant, the presence of an electron-withdrawing bromine substituent at the C3 position introduces subtle electronic effects that influence the accessibility of the keto tautomer. This document synthesizes theoretical principles with field-proven experimental methodologies, offering researchers a robust framework for investigating and quantifying this equilibrium. We will explore the causality behind the selection of spectroscopic and computational techniques, provide detailed, self-validating experimental protocols, and present data in a clear, comparative format. The objective is to equip professionals in drug development and materials science with the in-depth understanding necessary to predict and control the tautomeric behavior of substituted naphthols.

Foundational Principles: Keto-Enol Tautomerism in Naphthyl Systems

Tautomerism describes the chemical equilibrium between two or more interconvertible constitutional isomers, typically involving the migration of a proton.[1] The most common form in carbonyl chemistry is keto-enol tautomerism, where an equilibrium exists between a ketone (the keto form) and an alkene with an adjacent hydroxyl group (the enol form).[1][2][3]

For simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[4] However, the equilibrium can be shifted toward the enol form by several stabilizing factors:

  • Conjugation: Extended π-systems in the enol form provide resonance stabilization.[1][3]

  • Intramolecular Hydrogen Bonding: In systems like β-dicarbonyls, the enol form can be stabilized by the formation of a six-membered ring via an internal hydrogen bond.[2]

  • Aromaticity: When the C=C bond of the enol is part of an aromatic ring, the enol form is overwhelmingly favored.[1][5]

In the case of 2-naphthol, the parent compound of our topic, the "enol" form is a phenol derivative. The immense stabilization energy afforded by the aromatic naphthalene ring system ensures that the phenolic form is the dominant species, with the keto tautomer existing as a minute, often undetectable, fraction in equilibrium.[5][6] The introduction of a bromine atom at the 3-position, adjacent to the hydroxyl group, prompts a more nuanced investigation into the factors that might stabilize the corresponding keto form, 3-bromo-1,2,3,4-tetrahydronaphthalen-2-one.

Investigative Methodologies: A Multi-Pronged Approach

A credible investigation into tautomeric equilibrium cannot rely on a single technique. It requires a synergistic approach where spectroscopic observations are rationalized by theoretical calculations. This self-validating system ensures that experimental data is supported by a sound mechanistic framework.

workflow cluster_exp Experimental Analysis cluster_theory Theoretical Validation cluster_synthesis Material Preparation nmr NMR Spectroscopy (Quantitative Analysis) dft Computational Chemistry (DFT) (Energetic Prediction) nmr->dft Correlates With Calculated ΔG conclusion conclusion nmr->conclusion Comprehensive Understanding of Tautomeric Equilibrium uv UV-Vis Spectroscopy (Equilibrium Shift Analysis) uv->dft Correlates With Calculated λmax uv->conclusion Comprehensive Understanding of Tautomeric Equilibrium dft->conclusion Comprehensive Understanding of Tautomeric Equilibrium synth Synthesis & Purification of this compound synth->nmr Provides Analyte synth->uv Provides Analyte

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the cornerstone for quantifying tautomeric equilibria in solution. Its utility stems from the fact that proton exchange between the keto and enol forms is often slow on the NMR timescale (milliseconds).[7][8] This temporal separation allows for the observation of distinct sets of signals for each tautomer. The ratio of the integrated areas of these signals provides a direct measure of the equilibrium constant (Keq = [enol]/[keto]).[7]

Expected Spectral Features for this compound:

  • Enol Form: Will exhibit complex multiplets in the aromatic region (~7.0-8.0 ppm) and a characteristic, often broad, singlet for the hydroxyl proton (-OH), whose chemical shift is highly dependent on concentration and solvent.[9]

  • Keto Form: The most diagnostic signal would be from the proton at the C3 position. This proton is alpha to both a carbonyl group and a bromine atom, which would shift its resonance significantly downfield, likely appearing as a singlet in the δ = 4.5-5.5 ppm range. The disruption of aromaticity would also lead to a distinct and more alkene-like pattern for the remaining ring protons.

Experimental Protocol: Quantitative ¹H NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of high-purity this compound. Dissolve in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃) in a clean, dry NMR tube. Rationale: A dilute solution minimizes intermolecular interactions that could affect the equilibrium.[8]

  • Internal Standard: Add a small, known quantity of an internal standard (e.g., tetramethylsilane (TMS) or 1,4-dioxane) if precise quantification against a reference is needed.

  • Spectrometer Setup: The experiment should be run on a spectrometer of at least 400 MHz to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ of any proton of interest. Rationale: This ensures complete relaxation of all protons between scans, which is absolutely essential for accurate integration and therefore a trustworthy quantification of the tautomer ratio.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate the distinct signals corresponding to the enol and keto forms. For example, integrate the C3-H of the keto form and a well-resolved aromatic proton of the enol form.

    • Calculate the percentage of each tautomer: % Enol = [Area(enol) / (Area(enol) + Area(keto))] * 100.

Solvent Effects on Equilibrium

The choice of solvent can dramatically influence the position of the tautomeric equilibrium.[10][11] This is a critical consideration in drug development, where a compound will encounter diverse environments from non-polar lipid membranes to polar aqueous cytoplasm. Generally, polar solvents tend to stabilize the more polar tautomer. In this system, the keto form, with its localized C=O bond, is expected to be more polar than the less polar, intramolecularly hydrogen-bonded enol form.

Table 1: Predicted Solvent Influence on the Tautomeric Equilibrium of this compound

SolventDielectric Constant (ε)H-Bonding AbilityExpected % Enol FormRationale
Hexane1.9NoneHighestNon-polar solvent favors the stable, intramolecularly H-bonded enol form.[11]
Chloroform (CDCl₃)4.8Weak DonorHighModerately polar; less disruptive to the enol's internal H-bond.
Acetonitrile (CD₃CN)37.5AcceptorIntermediatePolar aprotic solvent stabilizes the keto form's dipole moment.[12]
DMSO (DMSO-d₆)46.7Strong AcceptorLowStrong H-bond acceptor disrupts the enol's internal H-bond and solvates the keto form.[10][11]
Water (D₂O)80.1Donor & AcceptorLowestHighly polar protic solvent strongly solvates the keto tautomer, shifting equilibrium.[1][11]
UV-Vis Spectroscopy

Expertise & Causality: UV-Vis spectroscopy detects electronic transitions within a molecule. The enol and keto tautomers possess different chromophoric systems and will therefore absorb light at different maximum wavelengths (λmax). The enol form has a highly conjugated hydroxynaphthalene system, while the keto form's aromaticity is partially disrupted. This difference can be exploited to monitor shifts in the equilibrium as a function of solvent or temperature.[13][14][15] While less precise for absolute quantification than NMR, it is an excellent, rapid method for observing relative changes.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of this compound in a volatile solvent like acetonitrile.

  • Serial Dilutions: Prepare a series of identical, dilute solutions (e.g., 1 x 10⁻⁵ M) in quartz cuvettes using various solvents (see Table 1). Rationale: Keeping the concentration constant ensures that any observed spectral changes are due to solvent effects, not concentration effects (e.g., aggregation).

  • Spectrum Acquisition: Record the absorption spectrum for each solution over a range of ~200-500 nm against a solvent blank.

  • Data Analysis: Identify the λmax for the primary absorption bands in each solvent. A shift in λmax or the appearance of new shoulders on the absorption peak indicates a shift in the tautomeric equilibrium. The ratio of absorbances at wavelengths characteristic of each tautomer can provide a semi-quantitative measure of the equilibrium shift.[13]

Computational Chemistry

Expertise & Causality: Computational methods, particularly Density Functional Theory (DFT), provide invaluable theoretical grounding for experimental observations.[16] By modeling the tautomers in silico, we can calculate their relative Gibbs free energies (ΔG). This energy difference directly relates to the equilibrium constant via the equation ΔG = -RTln(Keq), allowing for a theoretical prediction of the tautomer ratio.

Workflow: DFT-Based Equilibrium Prediction

  • Structure Optimization: Build the 3D structures of both the enol and keto tautomers. Perform a full geometry optimization using a suitable level of theory, such as B3LYP/6-31+G(d,p).[13][16]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. Rationale: This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) and thermal corrections needed for accurate Gibbs free energy calculation.

  • Solvent Modeling: To compare with experimental data, repeat the calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM). This simulates the effect of the solvent's dielectric field on the tautomers.[13]

  • Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in each simulated solvent.

  • Prediction: Determine the relative energy (ΔG = G_keto - G_enol) and calculate the theoretical Keq. Compare these predictions with the experimental results from NMR.

Synthesis of this compound

For completeness, a reliable synthetic route is essential for any research program. This compound is typically prepared via electrophilic aromatic substitution on 2-naphthol. Electrophilic attack on 2-naphthol preferentially occurs at the C1 position.[6] To achieve bromination at C3, a more specialized approach may be required, or by using specific brominating agents and conditions that favor the thermodynamically controlled product. A common literature procedure involves direct bromination under controlled conditions.

Conclusion and Outlook

The tautomerism of this compound presents a fascinating case study where the overwhelming stability of an aromatic enol is subtly challenged by the electronic influence of a halogen substituent. This guide has established a robust, multi-faceted framework for its investigation. The enol form is, and will remain, the dominant tautomer in most environments. However, the quantitative data derived from the NMR and computational protocols outlined herein will reveal a measurable shift toward the keto form, particularly in polar, hydrogen-bond-accepting solvents.

For professionals in drug development, this sensitivity to the local environment is a crucial insight.[17][18] The ability of a molecule to present different tautomeric forms can impact its receptor binding affinity, membrane permeability, and metabolic stability. By understanding and applying the principles and methodologies detailed in this guide, researchers can better predict and engineer the behavior of complex heterocyclic and aromatic systems.

References

  • Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.
  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • Alia, S., et al. (2008). Substituent and solvent effects on the tautomerism of 1-phenylazo-2-naphthol: a computational study. ResearchGate.
  • Canadian Journal of Chemistry. (n.d.). Keto-enol tautomerism, NMR spectra, and H-D exchange of 4-hydroxycoumarins.
  • ResearchGate. (2018, July 23). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones.
  • Pearson, M. S., et al. (n.d.). Substituent effects in the keto-enol tautomerism of fused 1,4-naphthalenediols. The Journal of Organic Chemistry.
  • SlideShare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
  • YouTube. (2020, March 26). Example IR and NMR analysis of 2-naphthol.
  • Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
  • The Journal of Physical Chemistry A. (2018, June 21). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines.
  • SMU. (n.d.). Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction in cis-1-naphthol.
  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.
  • Chemistry Stack Exchange. (2017, October 7). Why is enol content higher in non-polar solvents?.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol).
  • PubMed. (2008, November 1). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization.
  • Organic Syntheses. (n.d.). 2-bromonaphthalene.
  • ResearchGate. (2008, November 30). Substituent and Solvent Effects on the Tautomerism of 1-Phenylazo-2-Naphthol: A Computational Study.
  • University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES.
  • Organic Syntheses. (n.d.). 6-bromo-2-naphthol.
  • Fiveable. (n.d.). Keto-enol tautomerism.
  • ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester.
  • YouTube. (2026, January 3). Keto Enol Tautomerism | Effect of solvent and entropy on equilibrium|Mechanism.
  • PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol.
  • CORE. (n.d.). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study.
  • MDPI. (n.d.). Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines.
  • Wikipedia. (n.d.). 2-Naphthol.
  • YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions.
  • YouTube. (2019, January 2). keto-enol tautomerization.
  • Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs.
  • Journal of Chemical Sciences. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.
  • Filo. (2022, December 30). Order of stability of enol forms of the following keto forms is:.
  • NIH National Center for Biotechnology Information. (n.d.). What impact does tautomerism have on drug discovery and development?.
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  • IntechOpen. (2023, January 30). Tautomerism of β-Diketones and β-Thioxoketones.
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  • ResearchGate. (n.d.). New discovery on the dearomatization of 1-bromo-2-naphthol 1 a.
  • ResearchGate. (2025, August 6). A Study of the Tautomerism of β-Dicarbonyl Compounds with Special Emphasis on Curcuminoids.

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Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of 3-Bromo-2-naphthol from 2-Naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-Bromo-2-naphthol, a valuable intermediate in pharmaceutical and chemical industries.[1] A direct electrophilic bromination of the starting material, 2-naphthol, preferentially yields the 1-bromo isomer due to electronic and steric factors. This document elucidates the mechanistic basis for this regioselectivity and presents a robust, multi-step synthetic strategy to achieve the desired, less common 3-bromo isomer. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing safety, reproducibility, and rigorous characterization of the final compound.

Part 1: Mechanistic Insights & Strategic Approach

The Challenge of Regioselectivity in Naphthol Chemistry

The direct electrophilic substitution of 2-naphthol presents a classic regioselectivity challenge. The hydroxyl group is a powerful activating, ortho-, para-directing group. In the naphthalene ring system, the positions ortho to the C2 hydroxyl are C1 and C3. However, electrophilic attack on 2-naphthol overwhelmingly occurs at the C1 position.[2]

The reason for this preference can be understood by examining the resonance structures of the carbocation intermediates (Wheland intermediates) formed during electrophilic attack.

  • Attack at C1: The intermediate formed from an attack at the C1 position is significantly more stable. It allows for two resonance structures that preserve the aromaticity of the adjacent benzene ring. This kinetic favorability makes 1-Bromo-2-naphthol the major product in direct bromination reactions.

  • Attack at C3: An attack at the C3 position results in an intermediate where the aromaticity of the second ring is disrupted in all contributing resonance structures, leading to a higher energy transition state.

Therefore, a simple reaction involving 2-naphthol and a bromine source will not yield the desired this compound in any significant quantity. A more nuanced synthetic strategy is required.

Proposed Synthetic Strategy: A Multi-Step Approach

To circumvent the inherent regioselectivity, this guide details a reliable two-step pathway that involves the synthesis of a key intermediate, 2-bromo-3-methoxynaphthalene, followed by a demethylation reaction to yield the final product. This approach ensures the bromine atom is correctly positioned before the final naphthol is revealed.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Demethylation 2-Naphthol 2-Naphthol 2-Bromo-3-methoxynaphthalene 2-Bromo-3-methoxynaphthalene 2-Naphthol->2-Bromo-3-methoxynaphthalene Multi-step process not detailed here (Assumed starting material) This compound This compound 2-Bromo-3-methoxynaphthalene->this compound BBr3, DCM Purification Purification This compound->Purification Silica Gel Chromatography Final Product Final Product Purification->Final Product

Figure 1: High-level workflow for the regioselective synthesis of this compound.

Part 2: Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis. It is assumed that the precursor, 2-bromo-3-methoxynaphthalene, is available. If it needs to be synthesized, a separate multi-step procedure starting from a suitable naphthalene derivative would be required.

Protocol 2.1: Boron Tribromide Mediated Demethylation

This protocol describes the cleavage of the methyl ether in 2-bromo-3-methoxynaphthalene to yield the target this compound. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Notes
2-Bromo-3-methoxynaphthalene237.082.37 g10.0Starting material
Boron Tribromide (BBr₃)250.5250 mL (1 M in DCM)50.05.0 equivalents. Highly corrosive and moisture-sensitive.[3]
Dichloromethane (DCM), Anhydrous84.93100 mL-Reaction solvent
Deionized Water (Ice Cold)18.02100 mL-For quenching the reaction
Brine (Saturated NaCl solution)-100 mL-For aqueous workup
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-Drying agent
Silica Gel (230-400 mesh)-As needed-For column chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-methoxynaphthalene (2.37 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The solution should remain clear.

  • Reagent Addition: Slowly add the boron tribromide solution (50 mL of 1 M in DCM, 50.0 mmol) to the cooled reaction mixture via a syringe over 20-30 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring. Caution: The quenching of BBr₃ is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic phases and wash with brine (100 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

Protocol 2.2: Purification via Column Chromatography

The crude residue obtained after solvent evaporation requires purification to isolate the pure this compound.

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 5% and increasing to 20%).

  • Loading: Dissolve the crude residue in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Part 3: Product Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound and to ensure it is not the 1-bromo or 6-bromo isomer.

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for confirming the regiochemistry. The aromatic region will show a distinct splitting pattern. For this compound, one would expect to see distinct signals for the protons at the C1, C4, and other positions on the naphthalene core, which can be distinguished from the patterns of other isomers like 1-bromo-2-naphthol[4] or 6-bromo-2-naphthol.[5]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals for the 10 carbons of the naphthalene ring. The carbon directly attached to the bromine (C3) will have a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₁₀H₇BrO, the expected mass is approximately 222/224 g/mol .

Part 4: Safety and Hazard Management

Chemical synthesis requires strict adherence to safety protocols. All operations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

ChemicalPrimary HazardsHandling Precautions
2-Naphthol Harmful if swallowed or inhaled.[2]Avoid creating dust. Wear gloves, safety glasses, and a lab coat.
Boron Tribromide (BBr₃) Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[3]Work under an inert atmosphere. Use a syringe or cannula for transfer. Wear heavy-duty gloves, face shield, and lab coat. Ensure an appropriate quencher (e.g., dry sand) is nearby.
Dichloromethane (DCM) Suspected carcinogen. Causes skin and eye irritation.Use in a well-ventilated fume hood. Avoid contact with skin and eyes.
Bromine (General) Although not used in the final step, bromine is highly toxic, corrosive, and causes severe burns.[6]Any handling of elemental bromine for precursor synthesis must be done with extreme caution in a dedicated fume hood.

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

The synthesis of this compound from 2-naphthol is not achievable through direct bromination due to the strong directing effect of the hydroxyl group favoring C1 substitution. This guide provides a reliable and well-characterized protocol using a strategic demethylation of a 2-bromo-3-methoxynaphthalene precursor. By following this multi-step approach, researchers can successfully synthesize this valuable, less-common isomer for applications in drug discovery and materials science.

References

  • Slideshare.Synthesis of 1-Bromo-2-Naphthol.
  • ResearchGate.Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3.
  • Organic Syntheses.6-bromo-2-naphthol.
  • University of Glasgow.STUDIES IN 2-NAPHTHOL DERIVATIVES.
  • Organic Syntheses.2-bromonaphthalene.
  • National Center for Biotechnology Information.Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • Organic Syntheses.6-METHOXY-2-NAPHTHALDEHYDE.
  • Wikipedia.2-Naphthol.
  • New Jersey Department of Health.Hazardous Substance Fact Sheet - Bromine.
  • ResearchGate.Preparation, spectral characterization and single crystal analysis of bromo derivative of 2-acetyl-1-naphthol.
  • YouTube.Preparation of 6-Bromo-2-naphthol from 2-Naphthol.
  • Instituto Politécnico de Bragança.Advanced NMR techniques for structural characterization of heterocyclic structures.
  • PubChem.1-Bromo-2-naphthol.

Sources

Application Notes and Protocols for the Regioselective Bromination of 2-Naphthol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the regioselective bromination of 2-naphthol. The document elucidates the underlying chemical principles governing regioselectivity and offers validated, step-by-step methodologies for the synthesis of key brominated isomers, namely 1-bromo-2-naphthol and 6-bromo-2-naphthol.

Theoretical Background: Understanding Regioselectivity in Naphthalene Systems

The bromination of 2-naphthol is a classic example of electrophilic aromatic substitution on a substituted naphthalene ring. The hydroxyl group (-OH) at the C2 position is a potent activating group, directing incoming electrophiles to specific positions. The regiochemical outcome of the reaction is dictated by a delicate interplay between kinetic and thermodynamic control, which can be manipulated by adjusting reaction conditions.[1][2][3][4]

  • Kinetic Control: At lower temperatures, the reaction favors the formation of the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy.[1][2][3] For 2-naphthol, electrophilic attack at the C1 position is kinetically favored due to the formation of a more stable carbocation intermediate where the aromaticity of the adjacent ring is preserved.[5] This leads to the formation of 1-bromo-2-naphthol.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established.[1][2][3] Under these conditions, the most thermodynamically stable product will predominate. In the case of 2-naphthol bromination, the 6-bromo isomer is the more stable product. This is attributed to reduced steric hindrance between the bromine atom and the peri-hydrogen at the C8 position, an interaction that destabilizes the 1-bromo isomer.[4]

The ability to selectively synthesize either the kinetic or thermodynamic product is crucial for the downstream application of these valuable intermediates in pharmaceuticals and material science.[6]

Mechanistic Pathways

The regioselective bromination of 2-naphthol proceeds via distinct pathways leading to the kinetically or thermodynamically favored products. The following diagrams illustrate these transformations.

G cluster_kinetic Kinetic Pathway (Low Temp.) cluster_thermodynamic Thermodynamic Pathway (High Temp.) Naphthol 2-Naphthol Intermediate_k Carbocation Intermediate (Attack at C1) Naphthol->Intermediate_k Electrophilic Attack Br_source_k Br+ Source (e.g., NaBr/Oxone) Br_source_k->Intermediate_k Product_k 1-Bromo-2-naphthol (Kinetic Product) Intermediate_k->Product_k Deprotonation Naphthol_t 2-Naphthol Intermediate_t1 1,6-Dibromo-2-naphthol Naphthol_t->Intermediate_t1 Dibromination Br_source_t Br2 / Acetic Acid Br_source_t->Intermediate_t1 Product_t 6-Bromo-2-naphthol (Thermodynamic Product) Intermediate_t1->Product_t Selective Reduction Reducer Reducer (e.g., Sn/HCl) Reducer->Product_t

Caption: Reaction pathways for the regioselective bromination of 2-naphthol.

Comparative Overview of Protocols

The choice of synthetic strategy depends on the desired isomer. The following table summarizes key protocols for the synthesis of 1-bromo-2-naphthol and 6-bromo-2-naphthol.

Target Product Methodology Reagents Solvent Key Conditions Reported Yield Reference
1-Bromo-2-naphthol Kinetically Controlled Bromination2-Naphthol, Sodium Bromide, OxoneEthyl AcetateOvernight reaction at room temperature.Not specified[7]
1-Bromo-2-naphthol Kinetically Controlled Bromination2-Naphthol, Potassium Bromide, Hydrogen PeroxideAcetic Acid10 hours at 20°C.82%[8][9]
6-Bromo-2-naphthol Thermodynamic Control via Dibromination-Reduction2-Naphthol, Bromine, Tin, Hydrochloric AcidGlacial Acetic AcidInitial bromination followed by reflux with tin.96-100% (crude)[6][10][11][12]
6-Bromo-2-naphthol Thermodynamic Control with Milder Oxidant2-Naphthol, Ferric Bromide, Hydrogen PeroxideAqueous Acetic AcidControlled addition of H2O2 at room temperature.95.3%[6]

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of 1-bromo-2-naphthol and 6-bromo-2-naphthol.

Protocol for the Synthesis of 1-Bromo-2-naphthol (Kinetic Product)

This protocol utilizes potassium bromide and hydrogen peroxide in acetic acid for a selective C1 bromination.[8][9]

G cluster_workflow Workflow for 1-Bromo-2-naphthol Synthesis start Start mix Mix 2-naphthol and KBr in Acetic Acid start->mix add_h2o2 Add H2O2 dropwise (Stir at 20°C for 10h) mix->add_h2o2 cool Cool reaction mixture (0°C for 12h) add_h2o2->cool filter Filter to collect pale yellow crystals cool->filter dry Dry the product filter->dry end End dry->end

Sources

The Strategic Utility of 3-Bromo-2-naphthol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and development, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 3-Bromo-2-naphthol has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique combination of a nucleophilic hydroxyl group and a synthetically adaptable bromine atom on the naphthalene scaffold allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound as a pharmaceutical intermediate, complete with detailed experimental protocols for its key reactions. The causality behind experimental choices is elucidated to empower researchers in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physicochemical properties and spectroscopic signature of a key intermediate is fundamental for reaction monitoring, quality control, and structural verification of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₇BrO---
Molecular Weight223.07 g/mol ---
AppearanceOff-white to pale yellow solid---
Melting Point83-86 °C---
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF)General Knowledge

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the naphthalene ring will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) based on their coupling with neighboring protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the carbon atoms of the naphthalene ring. The carbon bearing the hydroxyl group (C-2) will be shifted downfield (typically δ 150-155 ppm), while the carbon attached to the bromine atom (C-3) will also be significantly shifted. The remaining carbon signals will appear in the aromatic region (δ 110-140 ppm). For instance, in 2-naphthol, the carbon atoms have been assigned as follows: C1 129.3 ppm, C2 135 ppm, C3 126.7 ppm, C4 126.9 ppm, C5 124 ppm, C6 128 ppm, C7 130.3 ppm, C8 118 ppm, C9 153.6 ppm, and C10 109.9 ppm[1]. The introduction of a bromine atom at the 3-position would cause a downfield shift for C3 and influence the shifts of adjacent carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the naphthalene ring will be observed in the 1500-1600 cm⁻¹ region. A C-Br stretching frequency is expected in the lower frequency region of the spectrum.

Synthesis of this compound: A Protocol

The reliable synthesis of the starting material is the first critical step in any synthetic campaign. While various methods for the bromination of naphthols exist, a common approach involves the direct bromination of 2-naphthol.

Protocol 2.1: Synthesis of this compound from 2-Naphthol

Principle: This protocol is based on the electrophilic aromatic substitution of 2-naphthol. The hydroxyl group is an activating, ortho-, para-director. However, steric hindrance at the C-1 position can favor substitution at the C-3 position under controlled conditions.

Materials:

  • 2-Naphthol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-naphthol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, which can lead to over-bromination and the formation of hazardous byproducts like HBr.

  • Dichloromethane (DCM): DCM is a good solvent for both the starting material and the reagent and is relatively unreactive under the reaction conditions.

  • Low Temperature (0 °C): Performing the reaction at a low temperature helps to control the regioselectivity and minimize the formation of undesired isomers and di-substituted products.

Core Applications in Pharmaceutical Synthesis: Cross-Coupling Reactions

The true synthetic power of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are cornerstones of modern medicinal chemistry for the construction of biaryl and arylamine moieties, which are prevalent in a vast number of bioactive molecules.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C-3 position of the naphthol core and a variety of aryl or heteroaryl groups. This is a powerful strategy for accessing complex polyaromatic systems found in many pharmaceutical agents.

Protocol 3.1.1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Principle: This reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst[2][3].

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (for biphasic systems)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging substrates, more sophisticated catalysts and ligands may be required.

  • Base: The base is essential for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Table 2: Exemplary Suzuki-Miyaura Coupling Reactions of this compound

Arylboronic AcidProductPotential Therapeutic Area
Phenylboronic acid3-Phenyl-2-naphtholCore scaffold for various bioactive molecules
4-Pyridylboronic acid3-(4-Pyridyl)-2-naphtholPrecursor for kinase inhibitors
3-Thienylboronic acid3-(3-Thienyl)-2-naphtholBuilding block for novel heterocyclic drugs

Diagram 3.1.1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, Arylboronic acid, Pd Catalyst, Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolate Pure Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key pharmacophores in a wide array of drugs. This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines[4][5].

Protocol 3.2.1: General Procedure for the Buchwald-Hartwig Amination of this compound with an Amine

Principle: Similar to the Suzuki coupling, this reaction is catalyzed by a palladium complex. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product[5].

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands like XPhos and RuPhos are often effective for challenging couplings.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine, facilitating its coordination to the palladium center.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and competing side reactions. Therefore, anhydrous solvents and inert atmosphere techniques are essential.

Table 3: Potential Pharmaceutical Scaffolds via Buchwald-Hartwig Amination of this compound

AmineProductRelevance
Aniline3-Anilino-2-naphtholCore of potential anticancer and antiviral agents
Piperazine3-(Piperazin-1-yl)-2-naphtholScaffold for CNS-active compounds
Morpholine3-Morpholino-2-naphtholFound in various bioactive molecules

Diagram 3.2.1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L_nPd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'', Base amido_complex L_nPd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in the Synthesis of Bioactive Molecules

The derivatization of the naphthol scaffold has been a fruitful area of research in the quest for new therapeutic agents. While specific examples starting directly from this compound are often proprietary, the synthetic strategies outlined above are directly applicable to the synthesis of compounds with demonstrated biological activity.

  • Anticancer Agents: Naphthol and its derivatives have been investigated for their potential as anticancer agents[6]. The ability to introduce diverse aryl and amino substituents via cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize cytotoxic activity against various cancer cell lines.

  • Antiviral Agents: The naphthalene nucleus is a feature of some antiviral compounds. The functionalization of this compound provides a route to novel derivatives that can be screened for activity against a range of viruses.

  • Other Therapeutic Areas: The versatility of the this compound scaffold makes it an attractive starting point for the synthesis of compounds targeting a wide range of biological targets, including enzymes and receptors implicated in various diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its strategic importance stems from the presence of two distinct functional handles that allow for sequential and controlled modifications of the naphthalene core. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide medicinal chemists with reliable tools to generate libraries of novel compounds for biological screening. A thorough understanding of the principles behind these synthetic transformations, coupled with careful experimental execution, will undoubtedly continue to fuel the discovery of new and improved therapeutic agents.

References

  • SUPPORTING INFORMATION FOR. (n.d.).
  • PrepChem. (n.d.). Synthesis of 3-bromo-2-bromomethylnaphthalene.
  • Burke, E. K., Welsh, E. N., Robertson, K. N., & Speed, A. W. H. (2021). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
  • Organic Syntheses. (n.d.). 2-bromonaphthalene.
  • ResearchGate. (n.d.). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)...
  • Figueroa-Valverde, L., et al. (n.d.).
  • Figueroa-Valverde, L., et al. (n.d.). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Journal of Advances in Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
  • PubChem. (n.d.). 1-Bromo-2-naphthol.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Naphthol based drugs/bioactive compounds.
  • National Institutes of Health. (2024, October 15). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. PubMed Central.

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Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of 3-Bromo-2-naphthol in Azo Dye Synthesis

Azo dyes, compounds characterized by the vibrant chromophoric azo group (-N=N-), are cornerstones of chemical synthesis, with applications spanning from textiles to advanced biomedical imaging.[1][2] The synthesis of these dyes is a testament to the elegance of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound.[3] This document provides a detailed guide to the use of this compound as a coupling agent in this synthesis, offering insights into the rationale behind its selection and comprehensive protocols for its application.

The incorporation of a bromine atom onto the naphthol backbone is a deliberate strategic choice. Halogen substituents, such as bromine, can significantly influence the electronic properties of the resulting dye molecule. This, in turn, affects its color, stability, and fastness properties.[4] The bromine atom can enhance the lightfastness of the dyes, making them less susceptible to fading upon exposure to light.[4] Furthermore, the presence of the bromine atom can modulate the shade and intensity of the color, allowing for the fine-tuning of the dye's spectral properties.[4]

Core Principles: The Chemistry of Azo Dye Formation

The synthesis of azo dyes from this compound is a classic example of an electrophilic aromatic substitution reaction. The process is bifurcated into two critical stages:

  • Diazotization: A primary aromatic amine is reacted with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. This reaction is conducted at low temperatures (0-5 °C) to form a diazonium salt, which is a potent electrophile.

  • Azo Coupling: The highly reactive diazonium salt is then introduced to an electron-rich coupling partner, in this instance, this compound. The coupling reaction is generally carried out in a slightly alkaline medium to deprotonate the hydroxyl group of the naphthol, thereby increasing its nucleophilicity and facilitating the electrophilic attack by the diazonium ion.[5]

The overall reaction scheme can be visualized as follows:

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation & Purification AromaticAmine Aromatic Amine (e.g., Aniline) Reagents_A NaNO₂ + HCl (0-5 °C) AromaticAmine->Reagents_A DiazoniumSalt Diazonium Salt AzoDye Azo Dye Precipitate DiazoniumSalt->AzoDye Electrophilic Aromatic Substitution Reagents_A->DiazoniumSalt BromoNaphthol This compound Reagents_B Alkaline Medium (e.g., NaOH solution) (0-5 °C) BromoNaphthol->Reagents_B Filtration Vacuum Filtration AzoDye->Filtration Reagents_B->AzoDye Purification Recrystallization Filtration->Purification

Caption: Workflow of Azo Dye Synthesis.

Experimental Protocols

This section outlines the detailed procedures for the synthesis of a representative azo dye using this compound as the coupling agent and aniline as the primary aromatic amine.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (per synthesis)Supplier/Grade
AnilineC₆H₅NH₂93.130.93 g (10 mmol)Sigma-Aldrich, ≥99.5%
Concentrated Hydrochloric AcidHCl36.462.5 mLFisher Scientific, ACS Grade
Sodium NitriteNaNO₂69.000.76 g (11 mmol)Acros Organics, 99%
This compoundC₁₀H₇BrO223.072.23 g (10 mmol)Sigma-Aldrich, 99%
Sodium HydroxideNaOH40.003.0 gEMD Millipore, ACS Grade
Distilled WaterH₂O18.02As needed---
Ethanol or Glacial Acetic AcidC₂H₅OH or CH₃COOH---As needed for recrystallization---
Equipment
  • 250 mL Beakers (x3)

  • 100 mL Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

  • Graduated cylinders

  • Weighing balance

Step-by-Step Synthesis Protocol

Part A: Preparation of the Diazonium Salt

  • In a 250 mL beaker, combine 0.93 g (10 mmol) of aniline with a mixture of 2.5 mL of concentrated hydrochloric acid and 25 mL of distilled water.

  • Stir the mixture until the aniline is completely dissolved. Aniline hydrochloride will be formed.

  • Cool the beaker in an ice bath to a temperature of 0-5 °C. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.

  • In a separate 100 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly, and with continuous stirring, add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

Part B: The Azo Coupling Reaction

  • In a third 250 mL beaker, dissolve 2.23 g (10 mmol) of this compound in 30 mL of a 10% sodium hydroxide solution (prepared by dissolving 3 g of NaOH in 27 mL of water). Stir until a clear solution of sodium 3-bromo-2-naphthoxide is obtained.

  • Cool this alkaline solution of this compound in an ice bath to 0-5 °C.

  • With vigorous and continuous stirring, slowly add the cold diazonium salt solution from Part A to the cold alkaline this compound solution.

  • A brightly colored precipitate of the azo dye should form immediately. The color will depend on the specific aromatic amine used.

  • Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification of the Azo Dye

  • Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid precipitate on the filter with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • The crude product can be purified by recrystallization. Suitable solvents for recrystallization include ethanol or glacial acetic acid. The choice of solvent will depend on the solubility of the specific azo dye synthesized.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterize the final product using techniques such as melting point determination, FT-IR, and UV-Vis spectroscopy.

Detailed_Protocol cluster_PartA Part A: Diazotization cluster_PartB Part B: Azo Coupling cluster_PartC Part C: Isolation & Purification A1 Dissolve Aniline in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A4 Slowly add NaNO₂ to Aniline solution (maintain temp < 5 °C) A2->A4 A3 Prepare cold NaNO₂ solution A3->A4 B3 Slowly add Diazonium salt to Naphthol solution (vigorous stirring) A4->B3 Cold Diazonium Salt Solution B1 Dissolve this compound in NaOH solution B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 30 min in ice bath B3->B4 C1 Vacuum filter the precipitate C2 Wash with cold water C1->C2 C3 Recrystallize from suitable solvent C2->C3 C4 Dry the purified dye C3->C4

Caption: Step-by-step experimental workflow.

Safety and Handling Precautions

  • This compound: May cause skin and serious eye irritation. May cause respiratory irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed.

  • Concentrated Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with extreme care and wear appropriate PPE.

  • Azo Dyes: Many azo compounds are considered to be potentially toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Expected Outcomes and Characterization

The azo dye synthesized from this compound and aniline is expected to be a colored solid. The exact color can vary but is often in the orange to red spectrum. Characterization of the synthesized dye can be performed using the following techniques:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • FT-IR Spectroscopy: Look for characteristic peaks corresponding to the N=N stretch (typically around 1400-1600 cm⁻¹), O-H stretch (if present, often broad), and C-Br stretch.

  • UV-Vis Spectroscopy: The absorption spectrum in a suitable solvent will show a characteristic λmax in the visible region, which is responsible for the color of the dye.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the synthesized compound.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or no dye precipitate 1. Diazonium salt decomposed (temperature too high).2. Incorrect pH for coupling.1. Strictly maintain the temperature at 0-5 °C during diazotization and coupling.2. Ensure the this compound solution is sufficiently alkaline.
Dark, tarry product 1. Side reactions due to elevated temperatures.2. Impure starting materials.1. Repeat the reaction with careful temperature control.2. Use purified starting materials.
Difficulty in recrystallization 1. Inappropriate solvent.2. Presence of impurities.1. Perform small-scale solvent screening to find a suitable recrystallization solvent.2. Wash the crude product thoroughly before recrystallization.

Broader Applications and Future Directions

Azo dyes derived from this compound have potential applications in various fields:

  • Textile Industry: As dyes for natural and synthetic fibers.

  • Printing and Pigments: For use in inks and colorants.

  • Biomedical Sciences: Azo compounds have been investigated for their antibacterial, antiviral, and anticancer activities.[1][7] The lipophilicity introduced by the bromine atom may influence their biological activity and cellular uptake.

  • Material Science: Incorporation into polymers to create colored materials with specific optical properties.

Further research could explore the synthesis of a library of azo dyes by coupling this compound with a variety of aromatic amines to investigate the structure-property relationships and to develop dyes with tailored characteristics for specific applications.

References

  • The Essential Role of 4-Bromoaniline in Azo Dye Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ali, Y., Hamid, S. A., & Rashid, U. (2018). Biomedical applications of aromatic azo compounds. Mini reviews in medicinal chemistry, 18(18), 1548-1558.
  • The Synthesis of Azo Dyes. (n.d.).
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
  • Prashantha, A. G., Keshavayya, J., Ali, R. A. S., Kamaraj, P., & Vivekanand, P. A. (2020). Synthesis, Characterization of Azo Dyes and their Biological Studies. Journal of University of Shanghai for Science and Technology, 22(10), 346-353.
  • Ajani, O. O., Adekoya, J. A., & Ogunniran, K. O. (2015). Synthesis and spectroscopic study of naphtholic and phenolic azo dyes. Ife Journal of Science, 17(1), 125-136.
  • Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties and Study of Antimicrobial. (n.d.). Worldwide Journals.
  • Chopde, H. N., Meshram, J. S., Pagadala, R., & Mungole, A. J. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6-bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1823-1830.
  • Karthikeyan, J., & Senthilkumar, P. (2011). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 16(5), 3879-3890.
  • Azo coupling. (n.d.). In Wikipedia.
  • Khan, M. N., Parmar, D. K., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(9), 1055-1065.

Sources

Topic: 3-Bromo-2-naphthol in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

This guide provides an in-depth technical overview and detailed protocols for the successful application of 3-bromo-2-naphthol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It is designed for researchers, scientists, and professionals in drug development who are looking to synthesize arylated naphthol derivatives, which are crucial precursors for advanced materials, chiral ligands, and pharmacologically active molecules.

Introduction: The Strategic Importance of Arylated Naphthols

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction is particularly valuable for coupling an organohalide with an organoboron species, typically a boronic acid or its ester, using a palladium catalyst.[3]

This compound serves as an excellent substrate in this context. Its naphthalene core is a prevalent scaffold in numerous biologically active compounds and approved drugs.[4][5][6] The strategic placement of the bromine atom at the 3-position and the hydroxyl group at the 2-position makes it a versatile building block. The Suzuki coupling of this compound opens a direct pathway to 3-aryl-2-naphthols. These products are not only significant on their own but are also key intermediates in the synthesis of axially chiral 1,1'-bi-2-naphthol (BINOL) derivatives.[7][8][9][10] Such chiral ligands are indispensable in asymmetric catalysis, a field critical to modern drug development.

This document serves as a comprehensive guide, explaining the mechanistic underpinnings of the reaction and providing robust, field-proven protocols to empower researchers in their synthetic endeavors.

The Reaction Principle: Unraveling the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling stems from a well-defined catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][11]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst. This compound, the aryl halide, reacts with the Pd(0) species, which inserts itself into the carbon-bromine bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar arylpalladium(II) halide intermediate. The rate of this step can be influenced by the electron density of the aryl halide; electron-withdrawing groups can facilitate this process.[3][12]

  • Transmetalation : This step requires the activation of the organoboron compound (e.g., an arylboronic acid) by a base.[13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This boronate complex then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step of the cycle.[1][13]

  • Reductive Elimination : The final step involves the two organic groups on the palladium center coupling to form a new carbon-carbon bond. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle, and releases the final 3-aryl-2-naphthol product.[1][3]

Diagram: Catalytic Cycle of Suzuki Coupling with this compound

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Aryl-Pd(II)-Br(L)₂ (Oxidative Addition Intermediate) pd0->oa_intermediate Oxidative Addition trans_intermediate Aryl-Pd(II)-Aryl'(L)₂ (Diaryl Intermediate) oa_intermediate->trans_intermediate Transmetalation trans_intermediate->pd0 Reductive Elimination product 3-Aryl-2-naphthol (Product) trans_intermediate->product start This compound start->oa_intermediate boronic Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ (Boronate Complex) boronic->boronate boronate->oa_intermediate

Caption: The catalytic cycle for the Suzuki coupling of this compound.

Key Experimental Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of several key components. For a substrate like this compound, understanding these parameters is crucial for achieving high yields and purity.

  • Palladium Source : The reaction is catalyzed by palladium, typically introduced as a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[14][15][16] These precatalysts are reduced in situ to the active Pd(0) species. Modern, well-defined pre-catalysts that incorporate a ligand (e.g., SPhos-Pd-G3) can also be used for reliable activation.[17]

  • Ligand : The ligand stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and modulates its reactivity. For aryl bromides like this compound, bulky and electron-rich phosphine ligands are highly effective.[12] They accelerate both the oxidative addition and the reductive elimination steps.[18]

    • Recommended Ligands : Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices.[17][19] Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) is particularly noted for its broad applicability and high activity.[19]

  • Base : The base is critical for activating the boronic acid to form the boronate complex, which is necessary for transmetalation.[1][13] The choice of base can significantly impact the reaction outcome and must be chosen carefully to avoid decomposition of starting materials or products.

    • Common Bases : Potassium carbonate (K₂CO₃) is a good starting point, often used in an aqueous solution.[18] For more challenging couplings or base-sensitive substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are stronger, effective alternatives.[13][19]

  • Solvent : The solvent system must solubilize the reagents and facilitate the reaction. Biphasic solvent systems are common in Suzuki couplings.

    • Typical Solvents : Mixtures of an organic solvent with water are frequently used. Common choices include 1,4-dioxane/water, tetrahydrofuran (THF)/water, and toluene/water.[1][18][20] Anhydrous conditions can be employed, particularly if protodeboronation (hydrolysis of the boronic acid) is a concern.[17]

  • Boron Reagent : While arylboronic acids are most common, they can be prone to side reactions like protodeboronation and homocoupling.[17] In such cases, using more stable boronate esters, such as pinacol boronate esters (Bpin), can be advantageous.[2][17]

General Experimental Protocol

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware (e.g., Schlenk flask)

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the Suzuki coupling of this compound.

Step-by-Step Procedure:

  • Reagent Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[17]

  • Solvent Addition : Through the septum, add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The solvents should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.[13]

  • Reaction Execution : Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress periodically by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Washing : Wash the combined organic layers with water and then with brine to remove inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-2-naphthol product.

Data Summary: Representative Conditions

The optimal conditions for the Suzuki coupling of this compound can vary depending on the specific arylboronic acid used. A screening of conditions is often necessary to achieve the best results.[13][18] The table below summarizes typical conditions and expected outcomes.

Arylboronic Acid Pd Source (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Yield (%) Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)100>90Representative[17][19]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)Toluene/H₂O (5:1)9085-95Representative[1][14]
3,5-Dimethylphenylboronic acidPd₂(dba)₃·CHCl₃ (2)P(o-tolyl)₃ (4)K₂CO₃ (8)THF/H₂O (10:1)6078[7]
2-Tolylboronic acid (Sterically Hindered)Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (3.0)Dioxane/H₂O (5:1)11075-85Representative[14][21]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst due to oxygen exposure. 2. Inefficient oxidative addition.1. Ensure thorough degassing of solvents and maintain a positive inert gas pressure.[17] 2. Use a bulkier, more electron-rich ligand (e.g., RuPhos, XPhos) or increase the reaction temperature.[17]
Protodeboronation 1. Boronic acid instability. 2. Harsh basic conditions or prolonged reaction time.1. Switch to a more stable boronate ester (e.g., pinacol ester).[2][17] 2. Use a milder base (e.g., K₂CO₃), anhydrous conditions, or shorten the reaction time.[18]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[13][17]
Dehalogenation Presence of a hydride source or side reaction from the catalyst system.Use anhydrous solvents and screen different ligands and bases. Lowering the temperature may also help.[2][13]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing 3-aryl-2-naphthol derivatives. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields and produce valuable compounds for applications ranging from asymmetric catalysis to medicinal chemistry. The protocols and insights provided in this guide offer a solid foundation for successfully implementing this critical transformation in the laboratory.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • (n.d.). Rapid Synthesis of 3,3′ Bis-Arylated BINOL Derivatives Using a C–H Borylation in Situ Suzuki–Miyaura Coupling Sequence. Organic Letters - ACS Publications.
  • Qu, B., Haddad, N., Rodriguez, S., Sieber, J. D., Desrosiers, J.-N., Patel, N. D., Zhang, Y., Grinberg, N., Lee, H., Ma, S., Ries, U. J., Yee, N. K., & Senanayake, C. H. (n.d.). Ligand-Accelerated Stereoretentive Suzuki–Miyaura Coupling of Unprotected 3,3′-Dibromo-BINOL. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). Suzuki reaction. Wikipedia.
  • (n.d.). effect of base and solvent on Suzuki coupling with bromoquinolines. Benchchem.
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • (n.d.). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications.
  • (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • (2025, August 10). Ligand Accelerated Stereoretentive Suzuki-Miyaura Coupling of Unprotected 3,3'-Dibromo-BINOL. Request PDF - ResearchGate.
  • (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Request PDF - ResearchGate.
  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (2025, August 7). (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate.
  • (n.d.). Synthesis of BINOL derivatives by using Suzuki and Kumada cross-coupling.
  • (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit.
  • (n.d.). Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI.
  • (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2,5-dichlorobenzaldehyde. Benchchem.
  • (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
  • (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reactiona. ResearchGate.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry - ACS Publications.
  • (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE.
  • (2024, October 15). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. PMC - NIH.
  • (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
  • (n.d.). Naphthol based drugs/bioactive compounds. Download Scientific Diagram - ResearchGate.
  • (n.d.). Design and Synthesis of Three Naphtol Derivatives using the Three Component System.

Sources

Application Notes and Protocols: Heck Coupling Reactions with 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Alkenyl-2-naphthols

The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2][3] This application note focuses on a specific, high-value transformation: the Heck coupling of 3-bromo-2-naphthol with various alkenes. The resulting 3-alkenyl-2-naphthol scaffolds are of significant interest to the pharmaceutical and materials science sectors. Substituted naphthols are integral components in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5][6] Their unique electronic and steric properties also make them valuable precursors for advanced materials and ligands in asymmetric catalysis.[7]

This guide provides a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed, field-tested protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecules.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are as follows:

  • Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂). This reduction can be facilitated by a phosphine ligand or other reducing agents in the reaction mixture.[1][9]

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of this compound. This is typically the rate-determining step and results in a square planar Pd(II) complex.[10][11]

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-carbopalladation step.[2][10] Steric factors primarily control the regioselectivity, with the aryl group typically adding to the less substituted carbon of the double bond.[3]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step is also a syn-elimination and generally leads to the formation of the more thermodynamically stable E-isomer (trans).[2][11]

  • Catalyst Regeneration: The Pd(0) catalyst is regenerated by reductive elimination of H-Br, a process facilitated by the base present in the reaction mixture. The base neutralizes the generated acid, driving the catalytic cycle forward.[2][11]

Visualizing the Mechanism

Heck_Mechanism cluster_product Product Release Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Oxidative Addition (this compound) Alkene Complex Alkene Complex Aryl-Pd(II)-Br(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Insertion Product->Hydrido-Pd(II) Complex β-Hydride Elimination Hydrido-Pd(II) Complex->Pd(0)L2 Reductive Elimination (+ Base, - H-Base-Br) Product 3-Alkenyl-2-naphthol Hydrido-Pd(II) Complex->Product

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

General Considerations and Reagent Selection
  • Palladium Source (Precatalyst): Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[1][11] The choice often depends on air stability and ease of handling.

  • Ligands: Phosphine ligands are crucial for stabilizing the Pd(0) species and modulating its reactivity.[11] Triphenylphosphine (PPh₃) is a standard choice. For more challenging couplings, bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs) can improve catalytic activity.[12]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (Et₃N) is required to neutralize the HBr formed during the reaction.[1] The choice can influence reaction rate and side product formation.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or acetonitrile are typically used.[11][13] It is critical that the solvent is deoxygenated to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

  • Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are excellent substrates for the Heck reaction.[1] Unactivated alkenes can also be used, though they may require more forcing conditions or specialized catalyst systems.[14]

Protocol 1: Heck Coupling of this compound with Styrene

This protocol details a standard procedure for the synthesis of 3-styryl-2-naphthol, a valuable intermediate.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous and deoxygenated

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas line

Workflow Diagram:

Protocol_Workflow A Setup & Inerting B Add Reagents: 1. This compound 2. K2CO3 3. Pd(OAc)2, PPh3 4. DMF A->B C Degas Mixture (N2 bubbling) B->C D Add Styrene C->D E Heat to Reaction Temp (e.g., 100-120 °C) D->E F Monitor by TLC/GC-MS E->F G Workup: 1. Cool to RT 2. Filter 3. Extract F->G H Purification (Column Chromatography) G->H I Characterization H->I

Caption: Step-by-step workflow for the Heck coupling protocol.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq, 2 mol%), and triphenylphosphine (0.04 eq, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.

  • Solvent and Substrate Addition: Add anhydrous, deoxygenated DMF via syringe. Stir the mixture for 10-15 minutes to ensure homogeneity. Add styrene (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with ethyl acetate.[10]

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-styryl-2-naphthol.

Data and Optimization

The success of the Heck reaction is highly dependent on the careful optimization of several parameters. The following table provides a starting point for optimization based on common observations.

ParameterConditionRationale & Potential Issues
Catalyst Loading 1-5 mol% PdLower loading is cost-effective but may lead to slower reactions. Higher loading can cause catalyst decomposition (palladium black).
Ligand:Pd Ratio 2:1 to 4:1A higher ratio of phosphine ligand can stabilize the Pd(0) catalyst but may inhibit the reaction by occupying coordination sites.
Base K₂CO₃, Cs₂CO₃, Et₃NK₂CO₃ is a good general-purpose base. Cs₂CO₃ is more soluble and can accelerate the reaction. Et₃N is a homogeneous base but can be more difficult to remove.
Temperature 80-140 °CHigher temperatures increase the reaction rate but can also lead to side reactions or decomposition of the catalyst and substrates.[12]
Solvent DMF, DMAc, MeCNDMF and DMAc are excellent high-boiling solvents. Acetonitrile (MeCN) can be used for lower-temperature reactions. Solvent must be anhydrous and oxygen-free.[10]

Applications in Drug Development and Materials Science

The 3-alkenyl-2-naphthol core is a privileged scaffold in medicinal chemistry. The hydroxyl group provides a handle for further functionalization, while the extended aromatic system can engage in crucial binding interactions with biological targets.[5]

  • Anticancer Agents: Naphthol derivatives have been investigated as potential anticancer agents due to their ability to intercalate with DNA and inhibit key enzymes involved in cell proliferation.[15]

  • Antibacterial/Antifungal Compounds: The naphthol moiety is found in several natural products with antimicrobial properties. Synthetic derivatives allow for the optimization of this activity.[5]

  • Building Blocks: These compounds serve as versatile intermediates for the synthesis of more complex heterocyclic systems, such as naphthofurans and other polycyclic aromatic structures, which are of interest in both pharmaceutical and materials science research.[4][7]

Conclusion

The Heck coupling of this compound is a robust and versatile method for synthesizing valuable 3-alkenyl-2-naphthol derivatives. A thorough understanding of the reaction mechanism and careful control over experimental parameters are key to achieving high yields and purity. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement and adapt this important transformation for their specific synthetic goals.

References
  • Wikipedia. Heck reaction. [Link]
  • BYJU'S. Heck Reaction Mechanism. [Link]
  • NROChemistry. Heck Coupling. [Link]
  • Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
  • ACS Publications. Synthesis of 2-Naphthols via Carbonylative Stille Coupling Reaction of 2-Bromobenzyl Bromides with Tributylallylstannane Followed by the Heck Reaction. [Link]
  • RSC Publishing.
  • The Chemical Society of Japan.
  • National Institutes of Health. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. [Link]
  • ResearchGate.
  • Sage Advice. 2-Naphthol in Pharmaceuticals: Synthesis and Therapeutic Potential. [Link]
  • National Institutes of Health. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
  • National Institutes of Health. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • National Institutes of Health. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
  • YouTube. The Heck Reaction: Reaction mechanism and tutorial. [Link]
  • MDPI. Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. [Link]
  • ResearchGate. Synthesis of substituted naphthols 202 by ring expansion of benzocyclobutenes 200. [Link]
  • National Institutes of Health.
  • National Institutes of Health. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. [Link]
  • RSC Publishing. Pd-catalyzed relay Heck arylation of alkenyl alcohols with arylsulfonium salts. [Link]
  • National Institutes of Health.

Sources

Application Notes and Protocols: 3-Bromo-2-naphthol as a Versatile Precursor for the Synthesis of BINOL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-bromo-2-naphthol as a key precursor for the preparation of 1,1'-bi-2-naphthol (BINOL) derivatives. We delve into the strategic importance of the bromine substituent at the 3-position, which allows for the synthesis of unique BINOL scaffolds, particularly the valuable 3,3'-dibromo-BINOL ligand. This document offers detailed experimental protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development and asymmetric catalysis.

Introduction: The Significance of BINOL Derivatives and the Strategic Role of this compound

1,1'-Bi-2-naphthol (BINOL) and its derivatives are a cornerstone of modern asymmetric synthesis. Their C₂-symmetric, axially chiral framework has proven to be exceptionally effective in a vast array of stereoselective transformations, serving as powerful ligands for metal catalysts and as organocatalysts in their own right.[1] The ability to modify the BINOL backbone at various positions allows for the fine-tuning of its steric and electronic properties, leading to enhanced enantioselectivity and reactivity in catalytic processes.[2][3]

While numerous methods exist for the synthesis of the parent BINOL scaffold, typically through the oxidative coupling of 2-naphthol, the introduction of substituents at the 3 and 3' positions offers a unique opportunity to create a more intricate and tunable chiral environment.[4] The bromine atoms in 3,3'-dibromo-BINOL, for instance, not only increase the steric bulk around the hydroxyl groups but also enhance their acidity, which can significantly influence catalytic activity and selectivity.[4] Furthermore, the carbon-bromine bond serves as a versatile handle for further functionalization through various cross-coupling reactions, opening avenues for the synthesis of a diverse library of novel BINOL-based ligands and catalysts.[4]

This guide focuses on the utility of this compound as a starting material for accessing these valuable 3,3'-disubstituted BINOLs. We will explore the synthetic routes to 3,3'-dibromo-BINOL and provide detailed protocols to facilitate its preparation and subsequent application in research and development.

Synthetic Pathways to 3,3'-Dibromo-BINOL

The synthesis of 3,3'-dibromo-BINOL can be approached through two primary strategies: the direct homocoupling of this compound or the post-functionalization of a pre-existing BINOL core.

Direct Homocoupling of this compound (Conceptual)

The direct coupling of two molecules of this compound to form 3,3'-dibromo-BINOL is an attractive and atom-economical approach. Conceptually, this can be achieved through methods analogous to the synthesis of unsubstituted BINOL, such as oxidative coupling. However, the steric hindrance and electronic effects of the bromine atom at the 3-position can pose challenges for traditional oxidative coupling methods.

An alternative and historically significant method for the formation of biaryl compounds is the Ullmann homocoupling reaction .[5] This copper-mediated reaction involves the coupling of two aryl halide molecules at elevated temperatures.[5][6] While a powerful tool, the classical Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper.[5] Modern modifications have led to the development of catalytic systems with milder reaction conditions.

dot

Synthesis_of_3_3_dibromo_BINOL BINOL BINOL Protected_BINOL Protected BINOL (e.g., MOM ether) BINOL->Protected_BINOL Protection (e.g., MOMCl, NaH) Dilithiated_Intermediate 3,3'-Dilithio-Protected BINOL Protected_BINOL->Dilithiated_Intermediate Ortho-Lithiation (e.g., n-BuLi) Protected_Dibromo_BINOL Protected 3,3'-Dibromo-BINOL Dilithiated_Intermediate->Protected_Dibromo_BINOL Bromination (e.g., Br₂) Dibromo_BINOL 3,3'-Dibromo-BINOL Protected_Dibromo_BINOL->Dibromo_BINOL Deprotection (e.g., acid)

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Application Notes & Protocols: Synthesis of Substituted Naphthalenes from 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Bromo-2-naphthol

Substituted naphthalenes are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. Their rigid, planar structure and extended π-system are features of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular sensors. This compound is a particularly powerful starting material for the synthesis of diverse naphthalene derivatives. Its structure contains two distinct, orthogonally reactive functional groups: a phenolic hydroxyl group amenable to nucleophilic reactions and etherification, and an aryl bromide poised for a wide array of modern palladium-catalyzed cross-coupling reactions. This dual functionality allows for sequential, regioselective modifications, making it an ideal building block for constructing complex molecular architectures.

This guide provides a detailed exploration of key synthetic transformations starting from this compound, offering both the mechanistic rationale and field-tested protocols for its derivatization.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering mild conditions and broad functional group tolerance.[1] The bromo substituent at the C3 position of this compound is an excellent handle for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most robust methods for creating biaryl structures by coupling an organoboron species with an organic halide.[2][3] This reaction is fundamental in synthesizing complex pharmaceutical intermediates.

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[3][4] Key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][5] The base is crucial as it activates the organoboron species, facilitating the transmetalation step.[4]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(R')L2 Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive_Elimination->Ar-R' Ar-X Ar-X Ar-X->Oxidative_Addition R'-B(OR)2 R'-B(OR)2 + Base R'-B(OR)2->Transmetalation Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation Ar-Pd(II)-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu(I)-C≡CR Cu-X->Cu-C≡CR R-C≡CH, Base Cu-C≡CR->Ar-Pd(II)-X Cu-C≡CR->Cu-X

Sources

Application Notes and Protocols: Derivatization of the 3-Bromo-2-naphthol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 3-Bromo-2-naphthol

This compound is a vital aromatic building block in organic synthesis and medicinal chemistry. Its naphthalene core, substituted with both a hydroxyl and a bromo group, offers multiple reaction sites for structural elaboration. The derivatization of the phenolic hydroxyl group is a primary strategy for modifying the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capability, and steric profile. These modifications are crucial in the fields of drug discovery and materials science, where fine-tuning molecular properties can lead to enhanced biological activity or novel material characteristics. Naphthol derivatives have shown promise as anticancer and antifungal agents, making the exploration of new synthetic pathways and derivatives a significant area of research.[1][2][3][4][5][6][7][8]

This guide provides detailed protocols for two fundamental derivatization reactions of the hydroxyl group of this compound: O-alkylation (specifically, methylation via the Williamson ether synthesis) and O-acylation (esterification to form an acetate ester). It includes insights into the reaction mechanisms, step-by-step experimental procedures, and expected characterization data.

Core Derivatization Strategies: A Mechanistic Overview

The reactivity of the hydroxyl group on this compound is dictated by the nucleophilicity of the oxygen atom. In its neutral form, it is a modest nucleophile. However, deprotonation by a base dramatically increases its nucleophilicity, forming a naphthoxide ion. This is the key first step in the Williamson ether synthesis. For esterification, the hydroxyl group can act as a nucleophile, attacking an activated carboxylic acid derivative like an acyl chloride or an acid anhydride.

Derivatization_Strategies cluster_start Starting Material cluster_methods Derivatization Methods cluster_products Derivative Classes This compound This compound O-Alkylation O-Alkylation This compound->O-Alkylation Base, R-X (e.g., NaH, CH3I) O-Acylation O-Acylation This compound->O-Acylation Acylating Agent (e.g., Ac2O, AcCl) Ethers Ethers O-Alkylation->Ethers Esters Esters O-Acylation->Esters

Caption: General derivatization pathways for this compound.

Part 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. For this compound, the first step is deprotonation with a suitable base to form the 3-bromo-2-naphthoxide ion, which then acts as the nucleophile.

Mechanism: The SN2 Pathway

Williamson_Ether_Synthesis Naphthol This compound Naphthoxide 3-Bromo-2-naphthoxide Ion Naphthol->Naphthoxide Deprotonation Base Base (e.g., NaH) Base->Naphthoxide TransitionState Naphthoxide->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (e.g., CH₃I) AlkylHalide->TransitionState Product 3-Bromo-2-alkoxynaphthalene TransitionState->Product Byproduct NaI TransitionState->Byproduct Leaving Group Departure

Caption: Mechanism of the Williamson Ether Synthesis.

Protocol 1: Synthesis of 3-Bromo-2-methoxynaphthalene

This protocol is adapted from standard Williamson ether synthesis procedures for naphthols.[1][2][4][9]

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I) (1.5 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add this compound (e.g., 2.23 g, 10.0 mmol).

  • Purge the flask with nitrogen and add anhydrous DMF (e.g., 50 mL) to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion, e.g., 0.48 g, 12.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the naphthoxide salt will form.

  • Add methyl iodide (e.g., 0.93 mL, 15.0 mmol) dropwise via the dropping funnel over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add water and diethyl ether.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-Bromo-2-methoxynaphthalene as a solid.

Part 2: O-Acylation (Esterification)

Esterification of the hydroxyl group of this compound can be readily achieved by reaction with an acylating agent such as acetic anhydride or acetyl chloride. This reaction is often catalyzed by a base (like pyridine or triethylamine) or a strong acid. The use of a base not only catalyzes the reaction but also neutralizes the acidic byproduct (e.g., HCl if using acetyl chloride).

Protocol 2: Synthesis of 3-Bromo-2-naphthyl acetate

This protocol is based on general procedures for the acetylation of phenols and naphthols.[10]

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (Ac₂O) (1.5 eq)

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.23 g, 10.0 mmol) in pyridine (e.g., 20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (e.g., 1.42 mL, 15.0 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude product, 3-Bromo-2-naphthyl acetate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford a crystalline solid.

Data Presentation: Characterization of Derivatives

The successful synthesis of the derivatives must be confirmed through spectroscopic analysis. Below are the expected and literature-reported data for analogous compounds.

Table 1: Summary of Expected Reaction Outcomes and Spectroscopic Data

Derivative NameStructureMolecular FormulaMolecular WeightExpected YieldPredicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
3-Bromo-2-methoxynaphthalene C₁₁H₉BrO237.09>85%8.0-7.2 (m, 6H, Ar-H), 4.0 (s, 3H, -OCH₃)155-110 (Ar-C), 56 (-OCH₃)~2950 (C-H), ~1600, 1500 (C=C), ~1250 (C-O), ~650 (C-Br)
3-Bromo-2-naphthyl acetate C₁₂H₉BrO₂265.10>90%8.1-7.3 (m, 6H, Ar-H), 2.4 (s, 3H, -COCH₃)169 (C=O), 150-120 (Ar-C), 21 (-CH₃)~3050 (Ar C-H), ~1760 (C=O ester), ~1200 (C-O), ~650 (C-Br)

Note: Predicted NMR data is based on analogous compounds such as 1-methoxynaphthalene, 2-bromo-6-methoxynaphthalene, and 2-naphthyl acetate, and general principles of NMR spectroscopy.[11][12][13][14] The carbonyl stretch in the IR spectrum of the acetate is a key diagnostic peak.

Troubleshooting and Key Considerations

  • Incomplete Deprotonation (Williamson Synthesis): Ensure the sodium hydride is fresh and the solvent is anhydrous. Incomplete reaction can result from moisture quenching the base.

  • Elimination Side Products: The Williamson synthesis works best with methyl and primary alkyl halides.[4] Using secondary or tertiary halides can lead to competing E2 elimination reactions.

  • Hydrolysis of Acylating Agent: Acetic anhydride and especially acetyl chloride are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents for the esterification.

  • Purification Challenges: The mineral oil from the NaH dispersion can complicate purification. A wash with hexane before the aqueous workup can help remove it. For both products, column chromatography is a reliable method for obtaining high purity material.

Conclusion

The derivatization of this compound at its hydroxyl position is a straightforward yet powerful method for generating a diverse range of chemical entities. The Williamson ether synthesis and O-acylation reactions described herein are high-yielding and reliable procedures that provide access to ethers and esters, respectively. These derivatives serve as valuable intermediates for further functionalization or as final products for evaluation in drug discovery programs, particularly in the search for new anticancer and antimicrobial agents. The protocols and data provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile scaffold.

References

  • Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Taylor & Francis Online.
  • Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. ResearchGate.
  • Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. PMC.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
  • Williamson Ether Synthesis. Edubirdie.
  • Synthesis of 3-bromo-2-bromomethylnaphthalene. PrepChem.com.
  • Antibacterial and Antifungal Properties of β-Naphthol Derivatives IV. ResearchGate.
  • A process for the preparation of nabumetone. Google Patents.
  • A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms. PMC.
  • ethyl bromoacetate. Organic Syntheses.
  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. PMC.
  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI.
  • Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. NIH.
  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Semantic Scholar.
  • Synthesis of Beta Naphthyl Acetate Simulation. PraxiLabs.
  • 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786. PubChem.
  • 2H-Pyran-2-one, 3-bromo-. Organic Syntheses.

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The Versatility of 3-Bromo-2-naphthol in Modern Organic Synthesis: Application Notes and Protocols for Named Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Bromo-2-naphthol is a versatile and highly valuable building block in the arsenal of synthetic organic chemists. Its unique electronic and steric properties, arising from the interplay of the hydroxyl and bromo substituents on the rigid naphthalene core, render it a suitable substrate for a variety of named cross-coupling reactions. This technical guide provides in-depth application notes and detailed, field-proven protocols for three seminal named reactions involving this compound: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling. These palladium-catalyzed transformations provide efficient and modular routes to novel 3-substituted-2-naphthol derivatives, which are key intermediates in the synthesis of pharmaceuticals, functional materials, and complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

The Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[1][2] This reaction has largely superseded classical methods, which often require harsh conditions and exhibit limited functional group tolerance.[1] In the context of this compound, the Buchwald-Hartwig amination provides a direct pathway to 3-amino-2-naphthol derivatives, which are prevalent motifs in medicinal chemistry and materials science.

Reaction Principle and Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a Pd(0)/Pd(II) redox couple.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylated product and regenerating the Pd(0) catalyst.

The choice of ligand is paramount to the success of the Buchwald-Hartwig amination, as it influences the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species.[4] For sterically hindered or electron-rich aryl halides like this compound, bulky and electron-rich phosphine ligands are often employed to facilitate the reaction.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br L-Pd(II)(Ar)(Br) L-Pd(II)(Ar)(Br) Oxidative\nAddition->L-Pd(II)(Ar)(Br) Amine\nCoordination Amine Coordination L-Pd(II)(Ar)(Br)->Amine\nCoordination R2NH L-Pd(II)(Ar)(Br)(HNR2) L-Pd(II)(Ar)(Br)(HNR2) Amine\nCoordination->L-Pd(II)(Ar)(Br)(HNR2) Deprotonation Deprotonation L-Pd(II)(Ar)(Br)(HNR2)->Deprotonation Base L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Deprotonation->L-Pd(II)(Ar)(NR2) Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Ar-Br This compound R2NH Amine Ar-NR2 3-Amino-2-naphthol derivative L Ligand Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, Base, and Pd Catalyst in Flask B Add Degassed Solvent A->B C Heat with Stirring under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Cool to RT D->E Reaction Complete F Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I Pure 3-Aryl-2-naphthol Pure 3-Aryl-2-naphthol I->Pure 3-Aryl-2-naphthol Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L Pd(0)L Pd(II)(Ar)(Br)L Pd(II)(Ar)(Br)L Pd(0)L->Pd(II)(Ar)(Br)L Ar-Br Pd(II)(Ar)(C≡CR)L Pd(II)(Ar)(C≡CR)L Pd(II)(Ar)(Br)L->Pd(II)(Ar)(C≡CR)L Cu-C≡CR Pd(II)(Ar)(C≡CR)L->Pd(0)L Ar-C≡CR H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Cu(I), Base Cu-C≡CR->Pd(II)(Ar)(Br)L

Sources

Analytical Methods for the Determination of 3-Bromo-2-naphthol: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of various analytical methodologies for the quantitative and qualitative determination of 3-Bromo-2-naphthol. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring the purity and accurate quantification of this compound is paramount.[1] This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for method selection and optimization, empowering researchers and drug development professionals to implement robust and reliable analytical strategies.

Introduction to this compound and its Analytical Importance

This compound (CAS: 30478-88-7, Formula: C₁₀H₇BrO, MW: 223.07 g/mol ) is a brominated derivative of 2-naphthol.[2][3] Its purity profile can significantly impact the yield, purity, and safety of the final product in a synthetic pathway. Therefore, validated analytical methods are crucial for quality control, stability studies, and impurity profiling in pharmaceutical development.[4] The methods detailed herein are designed to be self-validating systems, grounded in the principles of scientific integrity and adherence to regulatory expectations.

Chromatographic Methods: The Cornerstone of Purity Analysis

Chromatographic techniques are central to the analysis of pharmaceutical compounds due to their high resolving power and sensitivity. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer excellent options for separation and quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of moderately polar to nonpolar organic molecules like this compound.[5] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Objective: To determine the purity of a this compound sample and quantify any related substances.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

Materials:

  • This compound reference standard (99%+ purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterConditionRationale
Column C18 or C8, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for naphthol derivatives.[6]
Mobile Phase A Water with 0.1% Phosphoric AcidAcidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape.[5]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.[7]
Gradient Elution 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% BA gradient is employed to ensure elution of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 228 nmNaphthols exhibit strong absorbance in this UV region.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent (50:50 Acetonitrile:Water).

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of diluent.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC system.[8]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh this compound dissolve Dissolve in Diluent (50:50 ACN:H2O) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (ACN/H2O) inject->separate detect UV Detection at 228 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity / Impurity Levels integrate->calculate

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[4]

Objective: To identify and quantify this compound and its volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Autosampler

  • Data acquisition and processing software

Materials:

  • This compound reference standard

  • Acetic anhydride (derivatizing agent)

  • Pyridine (catalyst)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

Derivatization Procedure:

  • To 1 mg of this compound in a vial, add 100 µL of pyridine and 100 µL of acetic anhydride.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool the mixture to room temperature and add 1 mL of hexane.

  • Wash the organic layer with 1 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the solution to a GC vial for analysis.

GC-MS Conditions:

ParameterConditionRationale
GC Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust column for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas compatible with MS detection.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program 100 °C (1 min), then 10 °C/min to 300 °C (5 min)A temperature ramp allows for the separation of compounds with different boiling points.
MS Transfer Line 300 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
Scan Range 50-500 m/zCovers the expected mass range of the derivatized analyte and its fragments.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis sample This compound derivatize React with Acetic Anhydride & Pyridine at 60°C sample->derivatize extract Liquid-Liquid Extraction with Hexane derivatize->extract dry Dry over Na2SO4 extract->dry inject Inject into GC dry->inject separate Separate on HP-5ms Column inject->separate detect EI-MS Detection separate->detect integrate Extract Ion Chromatograms detect->integrate identify Identify by Mass Spectrum integrate->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Spectroscopic Methods: For Rapid Identification and Quantification

Spectroscopic methods offer rapid and non-destructive analysis, making them suitable for initial identification and concentration measurements.

UV-Visible Spectrophotometry

This compound, containing a naphthalene chromophore, absorbs UV radiation.[9] This property can be used for its quantification.

Objective: To determine the concentration of this compound in a solution.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Materials:

  • This compound reference standard

  • Methanol (spectroscopic grade)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in methanol ranging from 1 to 20 µg/mL.

  • Wavelength Scan: Scan a mid-range standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For naphthols, this is typically around 228 nm and 330 nm.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the this compound sample in methanol at a concentration expected to fall within the calibration range. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

Electrochemical Methods: A Sensitive Approach

Electrochemical methods can offer high sensitivity and selectivity for the determination of electroactive compounds like this compound. The phenolic hydroxyl group can be electrochemically oxidized, providing a measurable signal.

Differential Pulse Voltammetry (DPV)

DPV is a sensitive electrochemical technique that can be used to determine low concentrations of analytes.

Objective: To determine the concentration of this compound using an electrochemical sensor.

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode system (e.g., Glassy Carbon Electrode as working electrode, Ag/AgCl as reference electrode, and Platinum wire as counter electrode)

Materials:

  • This compound reference standard

  • Phosphate buffer solution (PBS), pH 7.0

  • Methanol

Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, sonicate in deionized water and ethanol, and dry it before use.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in methanol and then dilute it with PBS to obtain a series of standard solutions.

  • DPV Measurement: Record the DPVs of the standard solutions. The potential is typically scanned from +0.2 V to +1.0 V.

  • Calibration Curve: Plot the peak current versus the concentration of this compound to construct a calibration curve.

  • Sample Analysis: Prepare the sample solution in PBS and record its DPV under the same conditions. Determine the concentration from the calibration curve.

Method Validation: Ensuring Data Integrity

All analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]

Validation Parameters Summary:

ParameterHPLC & GC-MSUV-Vis & DPV
Specificity Demonstrate separation from potential impurities and degradants.Analyze placebo and spiked samples to show no interference.
Linearity A minimum of 5 concentrations, with a correlation coefficient (r²) ≥ 0.99.A minimum of 5 concentrations, with a correlation coefficient (r²) ≥ 0.99.
Range From the reporting level of impurities to 120% of the assay specification.Typically 80-120% of the test concentration.
Accuracy Determined by recovery studies of spiked samples (typically 98-102%).Determined by recovery studies of spiked samples (typically 98-102%).
Precision Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2%.Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2%.
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1).Determined by signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (typically 10:1).Determined by signal-to-noise ratio (typically 10:1).
Robustness Small variations in method parameters (e.g., pH, flow rate) should not significantly affect the results.Small variations in method parameters (e.g., pH) should not significantly affect the results.

Conclusion

This guide has provided a comprehensive overview of analytical methods for the determination of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for purity profiling, quantification, or rapid screening. By following the detailed protocols and understanding the principles of method validation, researchers and drug development professionals can ensure the generation of accurate and reliable data for this important chemical intermediate.

References

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Scribd. How To Start Method Validation-Related Substances.
  • LCGC. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • Mtoz Biolabs. How to Prepare Sample for HPLC?
  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • Pharmaguideline Forum. (2022, February 2). Related Substances Method Validation.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Organomation. HPLC Sample Preparation.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • American Pharmaceutical Review. (2012, January 1). Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • SIELC Technologies. Separation of 6-Bromo-2-naphthol on Newcrom R1 HPLC column.
  • PubMed Central. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • Wikipedia. Polyphenol.
  • NIST. Naphthalene, 1-bromo-.
  • Gilson. Solid Phase Extraction of Phenolic Compounds from Wine.
  • PubMed. Rapid ultraviolet spectrophotometric determination of bronopol: application to raw material analysis and kinetic studies of bronopol degradation.
  • ResearchGate. UV-Visible absorption spectrum of dye β-naphthol The peaks around 300....
  • Cytiva. Reversed phase.
  • SlidePlayer. Ultraviolet and visible Spectroscopy The absorption of ultraviolet, visible, and infrared radiation is widely used to identify.
  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • MySkinRecipes. This compound.
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Application Note: A Robust HPLC Method for the Quantification of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Bromo-2-naphthol (CAS: 30478-88-7).[1][2][3] this compound is a critical organic building block in the synthesis of pharmaceuticals and other complex chemical compounds.[4] As such, a reliable analytical method is paramount for ensuring purity, monitoring reaction kinetics, and performing quality control. The described reverse-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, providing excellent separation and peak symmetry. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a validated starting point for the quantification of this compound.

Introduction and Scientific Rationale

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, indispensable for the separation, identification, and quantification of components within a mixture.[5][6] For aromatic compounds like this compound, a halogenated derivative of 2-naphthol, RP-HPLC is the technique of choice due to its versatility and efficiency in handling non-polar to moderately polar analytes.[5][7]

The fundamental principle of this method hinges on the partitioning of the analyte between a non-polar stationary phase (a C18 alkyl chain chemically bonded to silica) and a polar mobile phase.[5] this compound, being a relatively hydrophobic molecule (LogP estimated around 3.4)[8][9], exhibits strong affinity for the C18 stationary phase. The organic modifier in the mobile phase, acetonitrile, is used to modulate the analyte's retention, allowing it to elute from the column at a reproducible time.

A critical aspect of analyzing phenolic compounds like 2-naphthol derivatives is controlling the ionization of the hydroxyl group. The addition of a small amount of acid (e.g., phosphoric acid) to the mobile phase maintains a low pH. This suppresses the deprotonation of the phenolic hydroxyl group, ensuring the analyte remains in a single, neutral form. This is crucial for achieving sharp, symmetrical peaks and stable retention times, as the anionic form would interact differently with the stationary phase and elute much earlier, causing peak tailing or splitting.

Experimental Workflow

The overall process, from initial preparation to final data analysis, is outlined below. This workflow ensures that each step is performed logically and contributes to the integrity of the final result.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation SystemEquil System Equilibration MobilePhase->SystemEquil StandardPrep Standard Solution Preparation SST System Suitability Test (SST) StandardPrep->SST SamplePrep Sample Solution Preparation SequenceRun Run Analytical Sequence SamplePrep->SequenceRun SystemEquil->SST SST->SequenceRun If Pass Integration Peak Integration & Identification SequenceRun->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Generate Report Quant->Report

Caption: High-level workflow for the HPLC analysis of this compound.

Instrumentation, Materials, and Chromatographic Conditions

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for instrument control and data processing.

Chemicals and Reagents
  • This compound reference standard (Purity ≥99%)[1]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (ACS Grade, ~85%)

  • Methanol (HPLC Grade, for cleaning)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis. These parameters were selected based on methods for similar aromatic compounds and general principles of reverse-phase chromatography.[7][8][9][10]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time Approximately 10 minutes

Detailed Protocols

Mobile Phase Preparation (1 Liter)
  • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder and transfer to a 1 L solvent bottle.

  • Measure approximately 390 mL of HPLC-grade water into a 500 mL graduated cylinder.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water.

  • Bring the final volume to 400 mL with water.

  • Add the aqueous acidic phase to the acetonitrile in the solvent bottle.

  • Cap the bottle and mix thoroughly.

  • Degas the mobile phase for 15 minutes using an ultrasonic bath or an inline degasser.

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly by inverting the flask 15-20 times. This is the Stock Solution.

Working Standard and Calibration Solutions

Prepare a series of calibration standards by diluting the Stock Solution with the mobile phase. An example calibration series is provided below.

Standard LevelConcentration (µg/mL)Vol. of Stock (mL)Final Volume (mL)
15.00.0510
210.00.1010
325.00.2510
450.00.5010
5100.01.0010
Sample Preparation

The sample preparation will depend on the matrix. For a raw material or bulk substance:

  • Accurately weigh an amount of sample expected to contain ~2.5 mg of this compound into a 25 mL volumetric flask.

  • Follow steps 2-5 from the Standard Stock Solution Preparation (Section 4.2) using acetonitrile as the diluent. This creates a sample stock solution of ~100 µg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the entire chromatographic system must be verified.[11][12][13] This is a mandatory step in regulated environments to ensure the system is adequate for the intended analysis.[14][15]

SST Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Make five replicate injections of a mid-range standard (e.g., 25 µg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria below.

SST Acceptance Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and pump.[11]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.

Results and Discussion

A successful injection should yield a sharp, well-defined peak for this compound, eluting at a consistent retention time. Under the proposed conditions, the retention time is expected to be in the range of 4-7 minutes.

Specificity: The method's specificity should be confirmed by injecting a blank (mobile phase) and ensuring no interfering peaks are present at the retention time of the analyte. If analyzing impurity profiles, a PDA detector is invaluable for checking peak purity.

Linearity: The method should demonstrate linearity across the intended concentration range. A plot of peak area versus concentration for the calibration standards should yield a correlation coefficient (r²) of ≥ 0.999.

Causality of Experimental Choices:

  • C18 Column: Chosen for its proven utility in retaining hydrophobic aromatic compounds.[7][10] The long alkyl chains provide a highly non-polar environment conducive to the retention of this compound.

  • Acetonitrile/Water Mobile Phase: Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and often results in lower backpressure.[16] The ratio (60:40) is a balanced starting point to achieve a reasonable retention time. This ratio can be optimized—increasing acetonitrile will decrease retention time, while increasing water will increase it.[17]

  • Phosphoric Acid: As detailed in the introduction, this is critical for suppressing the ionization of the phenolic -OH group, leading to robust and reproducible chromatography.

  • UV Detection at 254 nm: Aromatic compounds, particularly those with a naphthalene ring system, exhibit strong absorbance in the UV region. 254 nm is a common, robust wavelength for these structures, though determining the precise λmax via a PDA scan is recommended during method development for optimal sensitivity.[7]

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust framework for the quantitative analysis of this compound. The protocol is built on established chromatographic principles and is suitable for implementation in quality control and research environments. The detailed steps for preparation, system suitability, and analysis, along with the scientific rationale, provide the user with a comprehensive guide to achieve accurate and precise results.

References

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. [Link]
  • Kiss, A. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
  • Alexander, R., Cumbers, K. M., & Kagi, R. I. (n.d.). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. [Link]
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases.
  • Caiali, E., & David, V. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie. [Link]
  • SIELC Technologies. (2018, May 16). 1-Bromo-2-naphthol. [Link]
  • NIST. (n.d.). Naphthalene, 2-bromo-. NIST WebBook. [Link]
  • SIELC Technologies. (2018, February 16). 6-Bromo-2-naphthol. [Link]
  • PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. [Link]
  • SciSpace. (n.d.).
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
  • LC-GC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Bromo-2-naphthol

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and other complex organic materials.[1] Its precise identification and quantification are critical for process control, quality assurance, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.[2] However, the inherent polarity of the naphtholic hydroxyl group presents analytical challenges, including poor peak shape and potential thermal degradation. This application note provides a comprehensive, field-proven guide to the robust analysis of this compound by GC-MS, focusing on derivatization strategies to enhance analytical performance. We detail two trusted protocols—acetylation and silylation—and provide the causal logic behind each experimental step, ensuring methodological integrity and reproducibility.

The Analytical Imperative: Why Derivatization is Key

While some phenolic compounds can be analyzed directly by GC-MS, this approach is often plagued by issues at lower concentrations.[3] The polar hydroxyl group of this compound can interact with active sites in the GC inlet and column, leading to peak tailing, reduced sensitivity, and poor reproducibility. Chemical derivatization is a crucial pre-analytical step that mitigates these issues by converting the polar -OH group into a less polar, more volatile, and more thermally stable moiety.[2][4][5] This transformation results in sharper chromatographic peaks, improved sensitivity, and a more robust and reliable assay.[2] This guide will focus on two of the most effective and widely adopted derivatization techniques for phenolic compounds: acetylation and silylation.

Experimental Workflow: From Sample to Signal

The analytical pathway for this compound is a multi-stage process designed to ensure accuracy and precision. The workflow begins with meticulous sample preparation and derivatization, proceeds to chromatographic separation, and culminates in mass spectrometric detection and data analysis.

GCMS_Workflow Figure 1: Overall GC-MS Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Prepare this compound Standard in Solvent Deriv Select Derivatization Protocol (Acetylation or Silylation) Prep->Deriv React Execute Derivatization Reaction Deriv->React Inject Inject 1 µL of Derivatized Sample React->Inject Transfer to GC Vial GC GC Separation (Capillary Column) Inject->GC MS MS Detection (Electron Ionization) GC->MS Acquire Data Acquisition (Scan or SIM mode) MS->Acquire Identify Peak Identification (Retention Time & Mass Spectrum) Acquire->Identify Quantify Quantification (Peak Area vs. Standard Curve) Identify->Quantify

Caption: Overall GC-MS Workflow for this compound Analysis.

Detailed Protocols: Methodologies for Success

The following protocols provide step-by-step instructions for the derivatization and analysis of this compound. The choice between acetylation and silylation may depend on available reagents, sample matrix, and potential interferences. Acetylation is a highly robust and cost-effective method, while silylation is also very effective but the reagents are more sensitive to moisture.[2]

Materials and Reagents
  • Analyte: this compound (CAS: 30478-88-7), ≥97% purity[6][7]

  • Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate (All HPLC or GC grade)

  • Derivatization Reagents:

    • Acetylation: Acetic Anhydride, Pyridine (or Triethylamine)

    • Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)[4]

  • Apparatus: GC vials (2 mL) with caps, micropipettes, heating block or water bath, vortex mixer.

Protocol 1: Acetylation to 3-Bromo-2-naphthyl acetate

This method converts the hydroxyl group to an acetate ester, significantly increasing volatility.[5] The reaction is rapid and efficient.

Step-by-Step Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate. From this, create a working standard of approximately 50-100 µg/mL.

  • Sample Aliquot: Transfer 100 µL of the working standard into a clean GC vial.

  • Reagent Addition: Add 100 µL of pyridine (as a catalyst and acid scavenger) followed by 100 µL of acetic anhydride.[5] The use of a base is critical to neutralize the acetic acid byproduct and drive the reaction to completion.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block.[8]

  • Cooling: Allow the vial to cool completely to room temperature. The sample is now ready for GC-MS analysis. No extraction is typically needed for clean standards, but for complex matrices, a liquid-liquid extraction may be required.[4]

Protocol 2: Silylation to 3-Bromo-2-(trimethylsilyloxy)naphthalene

Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] BSTFA is a powerful silylating agent suitable for this purpose.[2][9]

Step-by-Step Procedure:

  • Standard Preparation: Prepare a working standard of this compound (50-100 µg/mL) in a dry, aprotic solvent like dichloromethane or pyridine. Ensure the solvent is anhydrous, as silylating reagents are moisture-sensitive.

  • Sample Aliquot: Transfer 100 µL of the working standard into a clean, dry GC vial. If the sample was not dissolved in pyridine, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of BSTFA (optionally with 1% TMCS, which acts as a catalyst).[2][4]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes.[2][9]

  • Cooling: Allow the vial to cool completely to room temperature. The sample is now ready for injection.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used. These conditions are based on established methods for halogenated phenols.[2][10]

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.[2][10]
Injector Temperature250 - 280°CEnsures complete vaporization of the derivatized, less-polar analyte without thermal degradation.[2][10]
Carrier GasHeliumProvides good efficiency and is inert.[2]
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Optimal flow for standard 0.25 mm ID columns, balancing speed and resolution.[2]
ColumnDB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A non-polar 5% phenyl-methylpolysiloxane stationary phase is ideal for separating a wide range of organic compounds, including the derivatized analyte.[2][3]
Oven ProgramInitial 80°C (hold 2 min), ramp 15°C/min to 280°C, hold 5 minThis program allows for separation from solvent and other potential impurities while ensuring the elution of the target analyte as a sharp peak.[2][10]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.[2]
Ionization Energy70 eVThe standard energy for EI, which provides extensive and consistent fragmentation for structural elucidation.[2]
Source Temperature230°CA standard source temperature that prevents condensation while minimizing thermal degradation.[2]
Quadrupole Temp.150°CMaintains ion path integrity and prevents contamination.[2]
Acquisition ModeFull Scan (e.g., m/z 40-400) and/or Selected Ion Monitoring (SIM)Full Scan is used for identification and confirmation. SIM mode is used for enhanced sensitivity and quantitative analysis by monitoring characteristic ions.[2][11]

Expected Results and Discussion

Chromatographic Performance

Upon injection, the derivatized this compound will elute as a sharp, symmetrical peak. The retention time will be significantly shorter and the peak shape superior to that of the underivatized compound. The acetylated derivative is expected to elute before the silylated derivative due to its lower molecular weight.

Mass Spectral Fragmentation (Acetylated Derivative)

Electron ionization of 3-bromo-2-naphthyl acetate will induce predictable fragmentation pathways, providing a definitive fingerprint for identification. The molecular weight of the derivative is 264 g/mol (for ⁷⁹Br) and 266 g/mol (for ⁸¹Br).

Key Fragmentation Principles:

  • Isotopic Pattern of Bromine: A hallmark of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12] This results in characteristic "M" and "M+2" ion pairs for all bromine-containing fragments, which is a powerful diagnostic tool.

  • Alpha-Cleavage: The bond between the naphthyl ring and the oxygen of the ester is susceptible to cleavage.

  • Loss of Neutral Molecules: A primary fragmentation pathway for acetate esters is the loss of a ketene molecule (CH₂=C=O, 42 Da).

Fragmentation Figure 2: Key Fragmentation of 3-Bromo-2-naphthyl acetate M [C₁₂H₉BrO₂]⁺˙ (Molecular Ion) m/z 264/266 M_ketene [C₁₀H₇BrO]⁺˙ (Loss of Ketene) m/z 222/224 M->M_ketene - CH₂CO (42 Da) M_acetyl [C₁₀H₆Br]⁺ (Loss of Acetyloxy radical) m/z 199/201 M_ketene->M_acetyl - CO (28 Da) M_Br [C₁₂H₉O₂]⁺ (Loss of Br radical) m/z 185

Caption: Predicted EI Fragmentation Pathway for Acetylated this compound.

Table of Expected Ions

The following table summarizes the key ions expected in the mass spectrum of 3-bromo-2-naphthyl acetate. The base peak is often the M-ketene fragment due to its stability.

m/z (⁷⁹Br / ⁸¹Br)IdentityComments
264 / 266[M]⁺˙Molecular ion. The presence of this pair confirms the molecular weight and the presence of one bromine atom.
222 / 224[M - C₂H₂O]⁺˙Likely Base Peak. Result of losing a neutral ketene molecule. This corresponds to the mass of the original this compound.
143[C₁₀H₇O]⁺Loss of Br radical from the m/z 222/224 fragment.
114[C₉H₆]⁺Further fragmentation of the naphthyl core.[13]
43[C₂H₃O]⁺Acetyl cation [CH₃CO]⁺. A common fragment for acetylated compounds.

Conclusion

The protocols and parameters outlined in this application note provide a robust and reliable framework for the GC-MS analysis of this compound. By employing chemical derivatization—specifically acetylation or silylation—analysts can overcome the challenges associated with the polarity of the naphtholic hydroxyl group. This leads to excellent chromatographic performance and the generation of clear, interpretable mass spectra characterized by the distinctive bromine isotopic pattern. This methodology ensures the high degree of accuracy and sensitivity required by researchers, scientists, and drug development professionals for quality control and research applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 1-Naphthol Derivatization for GC-MS Analysis.
  • Benchchem. (n.d.). Application Note: Analysis of Halogenated Phenols by Gas Chromatography-Mass Spectrometry.
  • Lee, H. B., & Weng, L. D. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists, 69(5), 857–861.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 1-Iodo-2-naphthol for Analytical Purposes.
  • ChemicalBook. (n.d.). This compound.
  • Takeuchi, A., et al. (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Journal of Occupational Health.
  • Wiley Analytical Science. (2020). Naphthalene exposure: Simple GC/MS monitoring.
  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Publisso. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS.
  • Sigma-Aldrich. (n.d.). This compound 99%.
  • AChemBlock. (n.d.). This compound 97%.
  • Benchchem. (n.d.). The Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Bromo(2H6)propan-1-ol.
  • PubChem. (n.d.). 1-Bromo-2-naphthol.

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The Versatile Role of 3-Bromo-2-naphthol in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

3-Bromo-2-naphthol, a brominated derivative of 2-naphthol, is a pivotal intermediate in the realm of organic synthesis with burgeoning applications in materials science. Its unique molecular architecture, featuring a reactive bromine atom and a hydroxyl group on a naphthalene scaffold, renders it a versatile precursor for a diverse array of functional materials. The strategic placement of the bromo and hydroxyl functionalities allows for selective chemical transformations, enabling the construction of complex molecules with tailored optical, electronic, and chiral properties. This guide provides an in-depth exploration of the application of this compound in the synthesis of functional dyes, conjugated polymers for organic electronics, and chiral ligands for asymmetric catalysis, complete with detailed experimental protocols and the underlying scientific rationale.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in materials synthesis.

PropertyValueReference
CAS Number 30478-88-7[1][2][3]
Molecular Formula C₁₀H₇BrO[1][3]
Molecular Weight 223.07 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 81-84 °C[1]
Solubility Soluble in common organic solvents such as ethanol, acetone, and dichloromethane.
Purity Typically >97%[1]

Application I: Synthesis of Functional Azo Dyes

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a significant class of organic colorants. The naphthol moiety is a classic coupling component in azo dye synthesis, and the introduction of a bromine atom in this compound can influence the dye's color, fastness, and other properties. The electron-withdrawing nature of the bromine atom can lead to a bathochromic (red) shift in the absorption spectrum of the resulting dye.

Causality Behind Experimental Choices

The synthesis of an azo dye from this compound involves two critical steps: the diazotization of an aromatic amine and the subsequent azo coupling with the naphthol derivative. The choice of the aromatic amine dictates the final color of the dye. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures. The coupling reaction is performed under alkaline conditions to activate the this compound for electrophilic attack by the diazonium salt.

Experimental Workflow: Azo Dye Synthesis

Azo_Dye_Synthesis A Aromatic Amine B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt B->C E Azo Coupling (NaOH, 0-5 °C) C->E Step 2 D This compound D->E F Azo Dye E->F

Caption: Workflow for the synthesis of an azo dye from this compound.

Protocol: Synthesis of a Representative Azo Dye

This protocol describes the synthesis of an azo dye using p-nitroaniline as the diazo component and this compound as the coupling component.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • Diazotization of p-Nitroaniline:

    • In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 20 mL of a 1:1 mixture of concentrated HCl and water by gentle heating.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water to the p-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting diazonium salt solution for 15 minutes in the ice bath.

  • Azo Coupling:

    • In a separate 250 mL beaker, dissolve 2.23 g (0.01 mol) of this compound in 20 mL of 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline this compound solution with vigorous stirring. A colored precipitate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Filter the precipitated azo dye using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from ethanol to obtain the purified product.

    • Dry the purified dye in a desiccator.

Application II: Precursor for Conjugated Polymers in Organic Electronics

The rigid and planar structure of the naphthalene core makes this compound an attractive building block for conjugated polymers used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The bromine atom serves as a handle for cross-coupling reactions, most notably the Suzuki and Sonogashira reactions, which are powerful tools for forming carbon-carbon bonds and constructing extended π-conjugated systems.

Suzuki Coupling for Poly(naphthylene-alt-phenylene) Synthesis

The Suzuki coupling reaction enables the polymerization of this compound derivatives with bifunctional boronic acids or esters to yield well-defined conjugated polymers. The properties of the resulting polymer, such as its band gap and charge carrier mobility, can be tuned by the choice of the comonomer.

Causality Behind Experimental Choices

The Suzuki coupling reaction is catalyzed by a palladium complex, typically with phosphine ligands. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high polymerization degrees and yields. A base is required to activate the boronic acid derivative for transmetalation to the palladium center. The reaction is carried out under an inert atmosphere to prevent the degradation of the palladium catalyst.

Experimental Workflow: Suzuki Polymerization

Suzuki_Polymerization A This compound Derivative B Dibromo-naphthol Derivative A->B Protection & Bromination D Suzuki Coupling (Pd Catalyst, Base) B->D C Aryl Diboronic Acid Ester C->D E Conjugated Polymer D->E

Caption: General workflow for the synthesis of a conjugated polymer via Suzuki coupling.

Protocol: Synthesis of a Poly(naphthylene-alt-phenylene) Precursor

This protocol outlines the synthesis of a simple alternating copolymer precursor from a dibromo-naphthol derivative and a phenylene diboronic acid ester.

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Monomer Preparation (Conceptual):

    • Protect the hydroxyl group of this compound (e.g., as a methoxy or other suitable protecting group).

    • Introduce a second bromine atom at a suitable position on the naphthalene ring to create a dibromo monomer. This step is conceptual and would require specific synthetic development. For this protocol, we assume the availability of a suitable dibromo-naphthyl monomer.

  • Suzuki Polymerization:

    • In a Schlenk flask, combine the dibromo-naphthyl monomer (1.0 mmol), 1,4-phenylenediboronic acid bis(pinacol) ester (1.0 mmol), and potassium carbonate (3.0 mmol).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 48 hours. The formation of the polymer may be indicated by an increase in viscosity or the precipitation of the polymer.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of methanol to precipitate the polymer.

    • Filter the polymer and wash it sequentially with water, methanol, and acetone.

    • To further purify, dissolve the polymer in a suitable solvent like chloroform and re-precipitate it from methanol.

    • Dry the polymer under vacuum at 60 °C.

Application III: Synthesis of Chiral BINOL Derivatives

1,1'-Bi-2-naphthol (BINOL) is a C₂-symmetric chiral ligand that has found widespread use in asymmetric catalysis. While this compound itself is not the direct precursor to BINOL, the chemistry of naphthols is central to its synthesis. The oxidative coupling of 2-naphthol is the most common method for preparing racemic BINOL. Bromo-substituted naphthols, such as 1-bromo-2-naphthol, have been utilized in asymmetric syntheses of BINOL derivatives, highlighting the importance of halogenated naphthols in this field[4].

Causality Behind Experimental Choices

The oxidative coupling of 2-naphthol is typically mediated by a metal salt, such as iron(III) chloride or a copper(II) complex. The reaction proceeds via a radical mechanism. In asymmetric synthesis, a chiral ligand is used to control the stereochemistry of the coupling, leading to an enantiomerically enriched BINOL product.

Experimental Workflow: Oxidative Coupling of 2-Naphthol

BINOL_Synthesis A 2-Naphthol B Oxidative Coupling (e.g., FeCl₃) A->B C Racemic BINOL B->C D Chiral Resolution or Asymmetric Synthesis C->D E Enantiopure BINOL D->E

Caption: General scheme for the synthesis of BINOL.

Protocol: Racemic Synthesis of 1,1'-Bi-2-naphthol (BINOL)

This protocol describes a standard laboratory procedure for the synthesis of racemic BINOL from 2-naphthol.

Materials:

  • 2-Naphthol

  • Iron(III) chloride (FeCl₃)

  • Toluene

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve 5.0 g (0.035 mol) of 2-naphthol in 50 mL of toluene in a 250 mL round-bottom flask equipped with a magnetic stirrer.

    • In a separate beaker, dissolve 5.7 g (0.035 mol) of anhydrous iron(III) chloride in 50 mL of water.

  • Oxidative Coupling:

    • Slowly add the FeCl₃ solution to the stirred 2-naphthol solution at room temperature.

    • Stir the reaction mixture vigorously for 2 hours. The color of the mixture will change, and a precipitate may form.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel and add 50 mL of dilute HCl. Shake and separate the layers.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude solid from hot toluene or a mixture of toluene and hexane to obtain pure racemic BINOL as a white to off-white solid.

Conclusion

This compound stands as a testament to the power of functionalized building blocks in the design and synthesis of advanced materials. Its strategic combination of a naphthalene core with reactive bromo and hydroxyl groups provides a versatile platform for creating a wide spectrum of materials with tailored properties. From the vibrant hues of functional dyes to the intricate architectures of conjugated polymers for organic electronics and the elegant chirality of BINOL-type ligands, this compound continues to be a molecule of significant interest for researchers and scientists pushing the boundaries of materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for harnessing the full potential of this remarkable compound.

References

  • Gung, B.W., Taylor, R.T. (2004). The Synthesis of Azo Dyes.
  • Brunel, J. M. (2005). BINOL: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857-897. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Pharmaffiliates. (n.d.). This compound.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Pu, L. (2004). The study of 1,1'-binaphthyl-based chiral polymers. Chemical Reviews, 104(3), 1687-1716. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-Bromo-2-naphthol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this synthesis, with a particular focus on the formation and management of side products.

Introduction: The Challenge of Regioselectivity in 2-Naphthol Bromination

The synthesis of this compound via direct electrophilic bromination of 2-naphthol is a challenging transformation due to the inherent reactivity of the naphthalene ring system. The hydroxyl group of 2-naphthol is a powerful activating group, directing incoming electrophiles to multiple positions. This often leads to a mixture of isomeric monobrominated products, as well as di- and polybrominated species. Understanding the interplay of kinetic and thermodynamic control is crucial for maximizing the yield of the desired 3-bromo isomer and minimizing the formation of unwanted side products.

Troubleshooting Guide: Side Products and Optimization

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating the formation of common side products.

Q1: My reaction mixture contains a significant amount of 1-Bromo-2-naphthol. How can I favor the formation of the 3-bromo isomer?

A1: The formation of 1-Bromo-2-naphthol is a common issue as it is the kinetically favored product.[1][2] Electrophilic attack at the C1 position is sterically less hindered and proceeds through a lower activation energy barrier. To favor the formation of the thermodynamically more stable this compound, consider the following strategies:

  • Reaction Temperature: Higher reaction temperatures can promote the reversibility of the bromination reaction, allowing the product mixture to equilibrate towards the more stable 3-bromo isomer. Reactions under kinetic control are typically run at lower temperatures (e.g., 0°C), while thermodynamic control often requires elevated temperatures.[1][2][3][4]

  • Solvent Choice: The polarity of the solvent can influence the stability of the reaction intermediates and transition states. Experimenting with less polar solvents might favor the formation of the thermodynamic product.

  • Reaction Time: Allowing the reaction to proceed for a longer duration at a higher temperature can facilitate the isomerization of the kinetic product to the thermodynamic product.

Q2: I am observing the formation of di- and polybrominated products. What are the likely structures and how can I prevent their formation?

A2: Over-bromination is a frequent side reaction due to the highly activated nature of the 2-naphthol ring. The most common di-substituted side product is 1,6-dibromo-2-naphthol.[5][6] The formation of 1,3-dibromo-2-naphthol is also possible, especially if the reaction conditions are harsh.

To minimize the formation of these side products:

  • Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent (e.g., Br2, NBS). Use of a slight sub-stoichiometric amount or slow, portion-wise addition can help to prevent over-bromination.

  • Reaction Temperature: Lowering the reaction temperature can reduce the overall reactivity of the system and decrease the likelihood of multiple bromination events.

  • Monitoring the Reaction: Closely monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

Q3: My crude product is a complex mixture of isomers that is difficult to separate. What are the recommended purification strategies?

A3: The separation of brominated 2-naphthol isomers is challenging due to their similar polarities. A combination of techniques is often necessary:

  • Crystallization: Fractional crystallization can be an effective method for separating isomers if there are sufficient differences in their solubilities in a particular solvent system. Experiment with a range of solvents of varying polarities (e.g., hexane/ethyl acetate, toluene, ethanol/water) to find optimal conditions for selectively crystallizing the desired this compound.

  • Column Chromatography: Silica gel column chromatography can be used to separate the isomers. A shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate or dichloromethane) is often required to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale preparative separations, reversed-phase HPLC can provide excellent resolution of the different isomers.[7][8][9]

Frequently Asked Questions (FAQs)

Q: Is there a standard, high-yield protocol for the direct bromination of 2-naphthol to produce this compound?

A: While direct bromination is a common method for introducing bromine onto aromatic rings, a standard, high-yield protocol specifically for the synthesis of this compound from 2-naphthol is not widely reported in the literature. The synthesis is often complicated by the formation of a mixture of isomers, with the 1-bromo isomer being a major kinetic product. Achieving a high yield of the 3-bromo isomer typically requires careful optimization of reaction conditions to favor thermodynamic control.

Q: What is the underlying mechanistic reason for the preferential formation of 1-Bromo-2-naphthol under kinetic control?

A: The hydroxyl group at the C2 position of 2-naphthol is an ortho-, para-director. In the naphthalene ring system, the positions ortho (C1 and C3) and para (C6) to the hydroxyl group are activated towards electrophilic attack. The C1 position is generally the most reactive (kinetically favored) due to a combination of electronic and steric factors. The carbocation intermediate formed by attack at C1 is well-stabilized by resonance.

Q: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine for this reaction? What are the advantages?

A: Yes, N-Bromosuccinimide (NBS) can be used as a brominating agent. The primary advantages of using NBS over elemental bromine are its solid nature, which makes it easier and safer to handle, and its ability to provide a low, constant concentration of bromine in the reaction mixture, which can help to minimize over-bromination side reactions. The reaction with NBS is often initiated by a radical initiator or light, or it can proceed via an ionic mechanism in the presence of an acid catalyst.

Experimental Protocols

General Protocol for the Bromination of 2-Naphthol

This protocol provides a general framework for the bromination of 2-naphthol. Note: The specific conditions (temperature, reaction time, and solvent) should be optimized to maximize the yield of the desired this compound.

Materials:

  • 2-Naphthol

  • Bromine (or N-Bromosuccinimide)

  • Glacial Acetic Acid (or another suitable solvent)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve 2-naphthol (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to the desired temperature (e.g., 0°C for kinetic control, or a higher temperature for attempted thermodynamic control) in an ice or water bath.

  • Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid to the stirred 2-naphthol solution.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Data Presentation

Table 1: Common Side Products in the Bromination of 2-Naphthol

Side ProductStructureFormation Conditions
1-Bromo-2-naphtholKinetically favored, lower temperatures
1,6-Dibromo-2-naphtholUse of excess brominating agent
1,3-Dibromo-2-naphtholHarsher reaction conditions, excess bromine
Unreacted 2-NaphtholIncomplete reaction

Visualizations

Reaction Scheme: Bromination of 2-Naphthol

G cluster_0 Bromination of 2-Naphthol 2-Naphthol 2-Naphthol Reaction Mixture Reaction Mixture 2-Naphthol->Reaction Mixture + Br2 (Solvent, Temp) This compound (Thermodynamic Product) This compound (Thermodynamic Product) Reaction Mixture->this compound (Thermodynamic Product) 1-Bromo-2-naphthol (Kinetic Product) 1-Bromo-2-naphthol (Kinetic Product) Reaction Mixture->1-Bromo-2-naphthol (Kinetic Product) Dibromo-naphthols (Side Products) Dibromo-naphthols (Side Products) Reaction Mixture->Dibromo-naphthols (Side Products)

Caption: General reaction scheme for the bromination of 2-naphthol leading to the desired product and potential side products.

Logical Workflow for Troubleshooting

G start Reaction Complete Analyze Crude Product check_isomers Significant Amount of 1-Bromo-2-naphthol? start->check_isomers check_overbromination Presence of Dibromo Products? check_isomers->check_overbromination No increase_temp Increase Temperature Increase Reaction Time check_isomers->increase_temp Yes check_purity Complex Mixture? check_overbromination->check_purity No control_br2 Control Bromine Stoichiometry Slow Addition check_overbromination->control_br2 Yes purify Optimize Purification: - Fractional Crystallization - Column Chromatography check_purity->purify Yes success Pure this compound check_purity->success No increase_temp->start Rerun Reaction control_br2->start Rerun Reaction purify->success

Caption: A troubleshooting workflow for the synthesis and purification of this compound.

References

  • Sigma-Aldrich. (R)-(+)-3,3′-Dibromo-1,1′-bi-2-naphthol.
  • Organic Syntheses Procedure. 6-bromo-2-naphthol.
  • Organic Syntheses Procedure. 2-bromonaphthalene.
  • Slideshare. Synthesis of 1-Bromo-2-Naphthol.
  • AChemBlock. This compound 97% | CAS: 30478-88-7.
  • University of Rochester, Department of Chemistry.
  • Guidechem. What is 6-Bromo-2-naphthol and how is it synthesized?
  • The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions.
  • Dalal Institute. Kinetic and Thermodynamic Control.
  • Chemistry LibreTexts. 8.4: Kinetic vs. Thermodynamic Control of Reactions.
  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • ResearchGate. Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3.
  • Chemistry LibreTexts. 3.
  • Semantic Scholar. Determination of 2-naphthol and its derivatives in the presence of each other by HPLC.
  • YouTube.
  • Google Patents.
  • University of Glasgow.
  • ResearchGate. HPLC chromatograms of 1-naphthol and 2-naphthol in hair-coloring products.
  • PMC - NIH. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.
  • Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
  • Scribd. Thermodynamic and Kinetic Control of Reactions.
  • J&K Scientific. This compound, 98% | 30478-88-7.
  • PubChem. 1-Bromo-2-naphthol.
  • Sigma-Aldrich. This compound 99%.

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3-Bromo-2-naphthol Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important organic compound. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. When synthesized via the bromination of 2-naphthol, common impurities may include:

  • Unreacted 2-naphthol: The starting material for the bromination reaction.

  • Dibrominated species: Such as 1,6-dibromo-2-naphthol, which can form if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.[1]

  • Isomeric bromonaphthols: Depending on the reaction conditions, other isomers like 1-bromo-2-naphthol may be formed.

  • Colored byproducts: Often arise from oxidation or side reactions, leading to a pink or brownish hue in the crude product.[1]

Q2: My crude this compound is highly colored (pink/brown). How can I decolorize it?

A2: Colored impurities are a frequent issue. Here are two effective strategies for decolorization:

  • Recrystallization with Activated Charcoal: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal adsorbs the colored impurities. The hot solution is then filtered to remove the charcoal before allowing the solution to cool and crystallize.[2]

  • Column Chromatography: For stubborn coloration, column chromatography is a highly effective method. The colored impurities often have different polarities from this compound and can be separated on a silica gel or alumina column.[3]

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What could be the issue?

A3: Several factors can hinder crystallization:

  • "Oiling out": The compound may be melting in the hot solvent instead of dissolving, or a high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil.[2] To remedy this, try using a lower-boiling point solvent or a solvent pair. A preliminary purification step, like a quick filtration through a silica plug, might also be necessary to remove some impurities before recrystallization.[2]

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[4]

  • Solvent Choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).[5]

Q4: What is the recommended method for achieving high purity (>99%) this compound?

A4: For achieving high purity, a multi-step approach is often best:

  • Initial Recrystallization: This will remove the bulk of the impurities and is a good first step.

  • Column Chromatography: This is highly effective for separating closely related impurities, such as isomers.[2]

  • Final Recrystallization or Sublimation: A final recrystallization of the material obtained from chromatography will yield a highly pure product. Alternatively, sublimation can be an excellent final purification step for compounds like this compound that have an appreciable vapor pressure.[6]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of this compound.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Solution(s)
Low Recovery - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[2]
Oiling Out - The boiling point of the solvent is too high, or the compound is melting.- High concentration of impurities.- Use a solvent with a lower boiling point.[2]- Perform a preliminary purification step like column chromatography to reduce the impurity load.[2]
Crystals are still colored - Impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution and filter before cooling.[2]
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor Separation - Incorrect solvent system (eluent).- Optimize the eluent polarity using Thin-Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2]
Product does not elute - The eluent is not polar enough.- Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[2]
Broad or Tailing Bands - Improperly packed column.- Column is overloaded.- Ensure the column is packed uniformly without air bubbles.[2]- Load the sample in a concentrated band using a minimal amount of solvent.[7]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol outlines the steps for purifying crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Inducing Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few more drops of hot ethanol until the solution becomes clear again.[8]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. The melting point of pure this compound is 80-82 °C.[9]

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (flash chromatography grade)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates with varying ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for this compound.[7]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[3]

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.[7]

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow of eluent, ensuring the column does not run dry.[10]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[10]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Removes bulk impurities ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography Removes isomers & trace impurities PureProduct Pure this compound (>99%) ColumnChromatography->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Purification Issue ColoredProduct Colored Product? Start->ColoredProduct LowYield Low Yield? Start->LowYield PoorSeparation Poor Separation? Start->PoorSeparation Charcoal Use Activated Charcoal ColoredProduct->Charcoal Yes OptimizeSolvent Optimize Solvent System LowYield->OptimizeSolvent Yes CheckColumn Check Column Packing/Loading PoorSeparation->CheckColumn Yes

Caption: Decision tree for troubleshooting common purification issues.

References

  • Columbia University. (n.d.). Column chromatography.
  • Professor Dave Explains. (2020, January 10).
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization.
  • Organic Syntheses. (n.d.). 6-bromo-2-naphthol.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2021). Experimental No. (5) Sublimation Sublimation.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-2-naphthol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

Welcome to the technical support guide for the synthesis of 3-Bromo-2-naphthol. It is critical to understand from the outset that the direct bromination of 2-naphthol is not a recommended or viable route for obtaining the 3-bromo isomer as the primary product. The powerful activating and ortho-, para-directing nature of the C2-hydroxyl group kinetically favors substitution at the C1 and C6 positions. This guide, therefore, focuses on addressing the common pitfalls of direct bromination attempts and provides detailed, reliable protocols for indirect, regioselective syntheses. Our goal is to equip you with the foundational knowledge and practical troubleshooting steps to achieve your synthesis goals efficiently and successfully.

Frequently Asked Questions (FAQs)

Q1: Why is my direct bromination of 2-naphthol yielding a mixture of isomers, but not this compound?

A: This is the most common issue encountered and is based on fundamental principles of electrophilic aromatic substitution. The hydroxyl group (-OH) on the 2-naphthol ring is a strong activating group. It donates electron density into the aromatic system, primarily at the ortho (C1 and C3) and para (C6) positions.

  • Kinetic vs. Thermodynamic Control: The C1 position is the most electronically activated and sterically accessible, making it the site of fastest reaction (the kinetic product). The C6 position is the para position and is also highly activated. Direct bromination with reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) in common solvents like acetic acid or dichloromethane will almost exclusively yield 1-bromo-2-naphthol, 6-bromo-2-naphthol, and various dibrominated species (e.g., 1,6-dibromo-2-naphthol)[1][2][3]. The C3 position is significantly less favored, and formation of this compound via this method is negligible.

Q2: What are the recommended and reliable synthetic routes to obtain pure this compound?

A: To bypass the regioselectivity issue, indirect methods are required. These strategies involve starting with a precursor that already has a functional group at the C3 position, which can then be converted to a bromine atom. The two most established routes are:

  • The Sandmeyer Reaction: This is arguably the most robust method. It begins with 3-amino-2-naphthol , converts the amino group into a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst. This method offers excellent regiochemical control[4][5][6].

  • The Hunsdiecker Reaction: This route uses 2-hydroxy-3-naphthoic acid as the starting material. The carboxylic acid is converted to its silver salt, which then undergoes decarboxylative bromination to install a bromine atom in its place[7][8].

Q3: My NMR spectrum is complex. How can I distinguish this compound from other common isomers?

A: Confirming the identity of your product is crucial. While obtaining a clean sample of each isomer for comparison is ideal, ¹H NMR spectroscopy provides distinct patterns for identification. Melting point is also a key indicator.

CompoundMelting Point (°C)Key ¹H NMR Resonances (Predicted/Reported in CDCl₃)
2-Naphthol 121-123Complex multiplet region from ~7.1-7.8 ppm.
1-Bromo-2-naphthol 84-85Absence of a signal for H1. H3 and H4 will appear as distinct doublets.
This compound 82-84H1 and H4 will appear as sharp singlets, a key diagnostic feature.
6-Bromo-2-naphthol 127-129H5 and H7 will appear as a doublet and doublet of doublets, respectively. The aromatic protons on the hydroxyl-bearing ring will be largely unaffected compared to 2-naphthol.

Recommended Synthetic Protocols

Method A: Sandmeyer Reaction from 3-Amino-2-naphthol

This protocol is adapted from well-established Sandmeyer procedures and offers high regioselectivity[4][5][9]. The reaction proceeds in two critical steps: diazotization of the amine, followed by copper-catalyzed displacement.

Workflow for Sandmeyer Synthesis of this compound

cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Displacement Start Suspend 3-amino-2-naphthol in aq. HBr Cool Cool to 0-5 °C (Ice-Salt Bath) Start->Cool Add_Nitrite Add aq. NaNO₂ dropwise (keep < 5 °C) Cool->Add_Nitrite Stir Stir for 30 min at 0-5 °C Add_Nitrite->Stir Diazonium Aryl Diazonium Salt Solution (Use Immediately) Stir->Diazonium Add_Diazonium Add Diazonium Salt Solution slowly to CuBr Diazonium->Add_Diazonium Critical Transfer CuBr Prepare solution of CuBr in HBr CuBr->Add_Diazonium Warm Warm to RT, then ~60 °C (N₂ evolution) Add_Diazonium->Warm Workup Cool, Extract with Ether/EtOAc Warm->Workup Purify Purify via Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Caption: Workflow for Sandmeyer synthesis.

Experimental Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-amino-2-naphthol (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the internal temperature never exceeds 5 °C. Vigorous stirring is essential.

    • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. Caution: Diazonium salts can be explosive when isolated; always keep them in a cold solution.

  • Copper-Catalyzed Displacement:

    • In a separate, larger flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. The addition may be exothermic.

    • Once the addition is complete, allow the mixture to warm slowly to room temperature. A gentle evolution of nitrogen gas should be observed.

    • Carefully heat the reaction mixture to 50-60 °C until gas evolution ceases completely (typically 1-2 hours).

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Troubleshooting Guide

Even with a reliable protocol, challenges can arise. This guide addresses common issues encountered during the synthesis of this compound.

Troubleshooting Decision Pathway

start Problem with Synthesis q1 What was your starting material? start->q1 sm_naphthol 2-Naphthol (Direct Bromination) q1->sm_naphthol sm_indirect Correct Precursor (e.g., 3-amino-2-naphthol) q1->sm_indirect sol_direct Result: Wrong Isomer(s) (1-bromo, 6-bromo) Solution: This route is not viable. Switch to an indirect method like the Sandmeyer Reaction. sm_naphthol->sol_direct q2 What is the issue? sm_indirect->q2 issue_yield Low / No Yield q2->issue_yield issue_purity Impure Product After Workup q2->issue_purity cause_yield1 Cause: Diazonium salt decomposed (Temp > 5°C during diazotization) issue_yield->cause_yield1 cause_yield2 Cause: Incomplete reaction (Insufficient heating after N₂ evolution) issue_yield->cause_yield2 cause_yield3 Cause: Impure CuBr catalyst issue_yield->cause_yield3 cause_purity1 Cause: Formation of 2-naphthol byproduct (diazonium reacted with H₂O) issue_purity->cause_purity1 cause_purity2 Cause: Incomplete reaction / residual starting material issue_purity->cause_purity2

Caption: Troubleshooting decision tree for synthesis issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield (Sandmeyer) 1. Diazonium Salt Decomposition: The temperature during diazotization or addition to the copper salt exceeded 5-10 °C.Maintain strict temperature control (0-5 °C) using an ice-salt bath. Add reagents slowly and monitor the internal reaction temperature, not just the bath temperature.
2. Impure/Oxidized Cu(I)Br: Copper(I) salts can oxidize to inactive Cu(II) species if old or improperly stored.Use freshly purchased, high-purity CuBr. If in doubt, wash the catalyst with a reducing agent (e.g., sulfurous acid) and dry it thoroughly before use.
3. Incomplete Diazotization: Insufficient acid or sodium nitrite was used, or the amine is poorly soluble.Ensure at least 3 equivalents of strong acid are used to maintain a low pH and solubilize the amine salt. Use a slight excess (1.05 eq) of NaNO₂.
Product is Contaminated with 2-Naphthol The diazonium group reacted with water (a competing side reaction) instead of the bromide.Ensure a high concentration of bromide is present. Use 48% HBr as the solvent for both steps. Add the diazonium salt to the CuBr solution, not the other way around, to ensure it immediately encounters the catalyst and bromide source.
Reaction Stalls (No N₂ Evolution) 1. Inactive Catalyst: See "Impure Cu(I)Br" above.Use a fresh, active catalyst.
2. Diazotization Failed: The diazonium salt was not formed correctly.Test for the presence of the diazonium salt before proceeding. A small drop of the reaction mixture added to a solution of 2-naphthol in aqueous NaOH should produce a bright red/orange azo dye. If no color forms, the diazotization failed.
Difficulty in Purification The product is contaminated with starting material or non-polar byproducts.Optimize your column chromatography. Use a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) to improve the separation between spots on a TLC plate. Ensure the crude material is thoroughly dried before loading onto the column.

References

  • Koelsch, C. F.; Bachmann, W. E.; Kushner, S. (1940). 6-Bromo-2-naphthol. Organic Syntheses, 20, 18. DOI: 10.15227/orgsyn.020.0018. [Link]
  • Hunsdiecker, H., & Hunsdiecker, C. (1942). Über den Abbau der Salze aliphatischer Säuren durch Brom. Berichte der deutschen chemischen Gesellschaft (A and B Series), 75(3), 291-297. DOI: 10.1002/cber.19420750309. [Link]
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. DOI: 10.1002/cber.18840170219. [Link]
  • Hodgson, H. H., & Mahadevan, A. P. (1947). The Sandmeyer reaction. Part VI. The decomposition of diazonium salt solutions by cuprous bromide and by hydrobromic acid. Journal of the Chemical Society (Resumed), 325-327. DOI: 10.1039/JR9470000325. [Link]
  • Corrosive Chemistry. (2023, June 5).
  • Wikipedia. (2023, December 29). Hunsdiecker reaction.
  • Gallardo, J. C., & Stick, R. V. (1993). The Hunsdiecker reaction of some derivatives of 2-amino-2-deoxy-D-gluconic acid. Australian Journal of Chemistry, 46(9), 1397-1404. DOI: 10.1071/CH9931397. [Link]
  • Wikipedia. (2023, November 26). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Kumar, V., & Chaudhary, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3139-3165. DOI: 10.1007/s13738-021-02295-y. [Link]

Sources

Technical Support Center: Bromination of 2-Naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in the lab.

Introduction: The Complex Landscape of 2-Naphthol Bromination

The bromination of 2-naphthol is a classic example of electrophilic aromatic substitution on a highly activated naphthalene ring system. The hydroxyl group (-OH) is a strong activating group, directing incoming electrophiles to specific positions. However, the reactivity of the system can also lead to a mixture of products, including mono- and di-substituted isomers. Understanding the factors that control this selectivity is paramount to achieving the desired product in high yield and purity. This guide will dissect the formation of the primary products and common byproducts, offering practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am trying to synthesize 1-bromo-2-naphthol, but my yield is low and I have multiple spots on my TLC plate. What are the likely byproducts and how can I favor the formation of the 1-bromo isomer?

Answer:

Low yield and the presence of multiple products in the synthesis of 1-bromo-2-naphthol are common issues stemming from the high reactivity of the 2-naphthol starting material.

Likely Byproducts:

  • 1,6-Dibromo-2-naphthol: This is the most common byproduct when an excess of the brominating agent is used or if the reaction is not carefully controlled. The initial product, 1-bromo-2-naphthol, is still an activated ring and can undergo a second bromination.

  • 6-Bromo-2-naphthol: While the 1-position is kinetically favored due to the directing effect of the hydroxyl group, the 6-position is also activated and can be brominated, leading to isomeric impurities.

  • Unreacted 2-Naphthol: Incomplete reaction will result in the presence of starting material.

Key Experimental Considerations to Favor 1-Bromo-2-naphthol:

The selective synthesis of 1-bromo-2-naphthol hinges on controlling the reaction conditions to favor mono-substitution at the most reactive position.

  • Choice of Brominating Agent: Using a milder brominating agent can enhance selectivity. While molecular bromine (Br₂) is often used, it can lead to over-bromination. Alternatives like N-bromosuccinimide (NBS) or a combination of sodium bromide and an oxidant like Oxone® can provide a slower, more controlled release of the electrophilic bromine species.[1]

  • Stoichiometry: A precise 1:1 molar ratio of 2-naphthol to the brominating agent is crucial. Any excess of the brominating agent will significantly increase the formation of 1,6-dibromo-2-naphthol.

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity for the kinetically favored 1-position.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes temper the reactivity. Common solvents include acetic acid, chloroform, or ether.[2]

Troubleshooting Workflow:

start Low Yield of 1-Bromo-2-naphthol & Multiple TLC Spots issue1 Major Byproduct: 1,6-Dibromo-2-naphthol start->issue1 issue2 Significant 6-Bromo-2-naphthol start->issue2 issue3 Unreacted 2-Naphthol start->issue3 solution1a Decrease Molar Ratio of Brominating Agent issue1->solution1a solution1b Add Brominating Agent Slowly at Low Temperature issue1->solution1b solution2a Use a Milder Brominating Agent (e.g., NBS) issue2->solution2a solution2b Optimize Solvent and Temperature issue2->solution2b solution3a Increase Reaction Time or Temperature issue3->solution3a solution3b Ensure Purity of Starting Materials issue3->solution3b

Caption: Troubleshooting Decision Tree for 1-Bromo-2-naphthol Synthesis.

FAQ 2: My goal is to synthesize 6-bromo-2-naphthol. How can I achieve this selectively, and what is the role of the intermediate 1,6-dibromo-2-naphthol in this process?

Answer:

The direct selective bromination of 2-naphthol at the 6-position is challenging. The most common and effective method involves a two-step process: initial di-bromination to form 1,6-dibromo-2-naphthol, followed by a selective reduction (de-bromination) at the 1-position.[3][4][5]

The Role of 1,6-Dibromo-2-naphthol:

This di-brominated compound is a key intermediate. The bromine atom at the 1-position is more sterically hindered and electronically different from the bromine at the 6-position, allowing for its selective removal.

Key Experimental Steps:

  • Formation of 1,6-Dibromo-2-naphthol: 2-naphthol is treated with at least two equivalents of a brominating agent, often molecular bromine in a solvent like glacial acetic acid.[3] This step is designed to drive the reaction towards di-substitution.

  • Selective Reduction: The crude 1,6-dibromo-2-naphthol is then treated with a reducing agent that will selectively remove the bromine from the 1-position. Common reducing agents for this purpose include tin metal in the presence of hydrochloric acid or stannous chloride.[3][4][6]

Troubleshooting Common Issues:

  • Incomplete Reduction: If you observe the presence of 1,6-dibromo-2-naphthol in your final product, it indicates an incomplete reduction.

    • Solution: Ensure a sufficient amount of the reducing agent is used and that the reaction is allowed to proceed for the recommended time, often with heating.[4]

  • Formation of 2-Naphthol: Over-reduction can lead to the removal of both bromine atoms, resulting in the formation of 2-naphthol.

    • Solution: Carefully control the amount of reducing agent and the reaction temperature. Monitoring the reaction by TLC is crucial to stop it once the 1,6-dibromo-2-naphthol has been consumed.

Reaction Pathway:

A 2-Naphthol B 1,6-Dibromo-2-naphthol A->B  + 2 Br₂ / Acetic Acid C 6-Bromo-2-naphthol B->C  + Sn / HCl (Reduction)

Caption: Synthetic Pathway to 6-Bromo-2-naphthol.

FAQ 3: I have a mixture of brominated 2-naphthol isomers. What are the recommended purification techniques?

Answer:

Separating a mixture of brominated 2-naphthol isomers requires leveraging the differences in their physical properties, primarily polarity and solubility.

Recommended Purification Methods:

TechniquePrincipleApplication NotesExpected Purity
Recrystallization Difference in solubilityThis is often the first and most effective method for purifying the crude product. A suitable solvent system is one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution or are much less soluble. Common solvents include ethanol, acetic acid, or mixtures with water.[7]>98%
Column Chromatography Difference in polarityFor mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A non-polar mobile phase (e.g., hexane or petroleum ether) with a gradient of a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[7] The less polar di-brominated species will elute first, followed by the mono-brominated isomers.>99%

Experimental Workflow for Purification:

start Crude Product Mixture step1 Recrystallization (e.g., Ethanol/Water) start->step1 decision1 Purity Check (TLC/NMR) step1->decision1 step2 Column Chromatography (Silica Gel, Hexane/EtOAc) decision1->step2 Purity <98% end Pure Product decision1->end Purity >98% step2->end

Caption: Purification Workflow for Brominated 2-Naphthols.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2-naphthol[1][2][8]

Materials:

  • 2-Naphthol

  • Sodium bromide (NaBr) or Potassium Bromide (KBr)

  • Oxone® (Potassium peroxymonosulfate) or Hydrogen Peroxide (30%)

  • Ethyl acetate or Acetic Acid

  • Deionized water

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask, combine 2-naphthol (1 equivalent) and sodium bromide (1 equivalent).

  • Add a suitable solvent such as ethyl acetate or acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Slowly add a solution of Oxone® (1 equivalent) or dropwise add hydrogen peroxide (1.2 equivalents) to the cooled mixture over 30-60 minutes.

  • Allow the reaction to stir at low temperature for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 6-Bromo-2-naphthol via 1,6-Dibromo-2-naphthol[3][4][9]

Step A: Bromination to 1,6-Dibromo-2-naphthol

Materials:

  • 2-Naphthol

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 2-naphthol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a gas trap for HBr.

  • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the stirred solution. The reaction is exothermic; maintain the temperature below 40°C with occasional cooling.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • The crude 1,6-dibromo-2-naphthol can often be precipitated by the addition of water and used directly in the next step after filtration.

Step B: Selective Reduction to 6-Bromo-2-naphthol

Materials:

  • Crude 1,6-dibromo-2-naphthol

  • Tin (Sn) metal (mossy or granular)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid

Procedure:

  • To a flask containing the crude 1,6-dibromo-2-naphthol, add ethanol or acetic acid, followed by tin metal (approximately 2-3 equivalents).

  • Slowly add concentrated HCl while stirring. The reaction will be vigorous.

  • Heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • After cooling, decant the solution from any unreacted tin.

  • Pour the solution into a large volume of ice water to precipitate the crude 6-bromo-2-naphthol.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., acetic acid/water or ethanol).[3]

References

  • Organic Syntheses Procedure: 6-bromo-2-naphthol.
  • Slideshare: Synthesis of 1-Bromo-2-Naphthol.
  • ResearchGate: Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3.
  • PrepChem: Synthesis of 6-Bromo-2-naphthol.
  • Google Patents: CN104478667A - Preparation method for 1-bromo-2-naphthol.
  • YouTube: Preparation of 6-Bromo-2-naphthol from 2-Naphthol.
  • Google Patents: US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds.

Sources

Technical Support Center: Synthesis of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Bromo-2-naphthol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and increase yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is an important organic intermediate used in the synthesis of pharmaceuticals and other complex organic molecules.[1] The primary challenge in its synthesis lies in the regioselectivity of the bromination of the starting material, 2-naphthol.

2-Naphthol is a highly activated aromatic system. The hydroxyl group is a strong ortho-, para-directing activator for electrophilic aromatic substitution. In the case of 2-naphthol, this leads to preferential substitution at the C1 (ortho) and C6 (para-like) positions. Direct bromination with elemental bromine (Br₂) typically yields 1-bromo-2-naphthol, 6-bromo-2-naphthol, or the over-brominated product 1,6-dibromo-2-naphthol, making the isolation of the 3-bromo isomer difficult and low-yielding.[2][3]

Q2: Why does direct bromination of 2-naphthol not favor the 3-position?

The regioselectivity is governed by the stability of the carbocation intermediate (Wheland intermediate) formed during electrophilic attack.

  • Attack at C1 (ortho): The positive charge can be delocalized onto the oxygen atom of the hydroxyl group, which is a highly stabilizing resonance structure. This makes the kinetic product, 1-bromo-2-naphthol, form rapidly.

  • Attack at C3 (meta): The positive charge cannot be directly delocalized onto the hydroxyl group without disrupting the aromaticity of the adjacent ring. This results in a less stable intermediate and a much slower reaction rate at this position.

Below is a diagram illustrating the kinetic preference for C1 substitution.

G cluster_start Starting Material cluster_reagent Brominating Agent cluster_products Products 2-Naphthol 2-Naphthol Electrophilic Bromine (Br+) Electrophilic Bromine (Br+) Intermediate_C1 Attack at C1 (More Stable Intermediate) Resonance Stabilized by OH Electrophilic Bromine (Br+)->Intermediate_C1  Fast Intermediate_C3 Attack at C3 (Less Stable Intermediate) Electrophilic Bromine (Br+)->Intermediate_C3  Slow Product_C1 1-Bromo-2-naphthol (Kinetic Product) Intermediate_C1->Product_C1 Product_C3 This compound (Desired Product) Intermediate_C3->Product_C3

Caption: Kinetic vs. Thermodynamic control in 2-naphthol bromination.

Q3: What are the primary strategies to synthesize this compound?

Given the challenges of direct bromination, two main strategies are employed:

  • Use of Milder, More Selective Brominating Agents: Reagents like N-Bromosuccinimide (NBS) can offer better control over the reaction, potentially reducing the formation of polybrominated species.[3][4] However, achieving high selectivity for the C3 position remains a significant hurdle.

  • Indirect (Multi-step) Synthesis: A more reliable approach involves starting with a precursor where the substitution pattern is already established, followed by chemical modification to yield the final product. A validated method involves the demethylation of 2-bromo-3-methoxynaphthalene.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield of this compound - Incorrect brominating agent used (e.g., Br₂), leading to other isomers. - Reaction conditions (temperature, solvent) favor kinetic products.- Switch to an indirect synthesis route. The most reliable method is the demethylation of 2-bromo-3-methoxynaphthalene.[1]- If attempting direct bromination, use a milder agent like NBS and carefully control the temperature, keeping it low to potentially favor the thermodynamic product, though success is not guaranteed.[4][5]
Product is a Mixture of Isomers (TLC/NMR shows multiple spots/peaks) - 2-Naphthol is highly activated, leading to a lack of regioselectivity. - Over-bromination has occurred, forming dibromo- or polybromo-naphthols.- Purification: Utilize silica gel column chromatography. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) should effectively separate the isomers due to differences in polarity.- Optimize Reaction: Reduce the equivalents of the brominating agent to slightly less than 1.0 to minimize polybromination. Add the agent slowly at a low temperature (e.g., 0 °C).[6]
Crude Product is a Dark Oil or Tar, Fails to Crystallize - Presence of significant impurities, which inhibit crystal lattice formation. - Residual acidic species (like HBr) from the reaction.- Aqueous Work-up: Ensure the reaction mixture is thoroughly quenched (e.g., with sodium thiosulfate to remove excess bromine) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acids.- Purification before Crystallization: First, purify the crude oil via column chromatography to isolate the desired product fraction. Then, attempt recrystallization on the purified solid.[1]
Difficulty with Recrystallization - Incorrect solvent or solvent system chosen. The product may be too soluble or insoluble.[7]- Systematic Solvent Screening: Test the solubility of a small amount of your purified solid in various common solvents (e.g., ethanol, methanol, hexane, toluene, ethyl acetate) at room temperature and upon heating.[8]- Use a Solvent/Anti-Solvent System: A common and effective technique. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble when hot) and then slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes cloudy. Gently heat to redissolve, then allow to cool slowly.[9][10] For this compound, a hexane/ethyl acetate or toluene/hexane system may be effective.
Troubleshooting Workflow

G start Experiment Complete Analyze Crude Product (TLC/NMR) check_yield Is Yield of this compound > 50%? start->check_yield check_purity Is Product Pure? check_yield->check_purity Yes low_yield Problem: Low Yield check_yield->low_yield No impure_product Problem: Impure Product (Mixture of Isomers) check_purity->impure_product No recrystallize Proceed to Recrystallization check_purity->recrystallize Yes solution_yield Solution: 1. Verify starting material purity. 2. Switch to indirect synthesis route (demethylation). 3. Re-evaluate stoichiometry and reaction time. low_yield->solution_yield solution_purity Solution: 1. Purify via Column Chromatography. 2. Optimize reaction temp (lower it). 3. Use a more selective brominating agent (NBS). impure_product->solution_purity solution_purity->recrystallize end Pure Product Obtained recrystallize->end

Caption: A decision tree for troubleshooting this compound synthesis.

Recommended Protocol: Indirect Synthesis via Demethylation

This protocol is based on a validated procedure and offers a reliable path to obtaining high-purity this compound by avoiding the challenges of direct bromination of 2-naphthol.[1]

Workflow Overview

G A Start: 2-Bromo-3-methoxynaphthalene B Dissolve in Anhydrous DCM A->B C Cool to -78 °C (Acetone/Dry Ice Bath) B->C D Slowly Add BBr3 (1M in DCM) C->D E Warm to Room Temp & Stir until completion (TLC) D->E F Quench with Ice Water E->F G Extract with DCM (3x) F->G H Wash with Brine Dry over Na2SO4 G->H I Purify by Silica Gel Chromatography H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 2-Bromo-3-methoxynaphthalene

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Ice

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromo-3-methoxynaphthalene (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add boron tribromide (BBr₃, 1M solution in DCM, 5.0 equivalents) to the cooled solution via syringe. Caution: BBr₃ is highly corrosive and reacts violently with moisture. Handle with extreme care in a fume hood.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir the reaction until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water (approx. 50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[1]

  • Purification: Purify the resulting crude residue by silica gel column chromatography to yield pure this compound.[1]

References
  • PrepChem. (n.d.). Synthesis of 3-bromo-2-bromomethylnaphthalene.
  • Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Org. Synth. Coll. Vol. 3, p.132.
  • Organic Syntheses. (n.d.). 2-bromonaphthalene. Org. Synth. Coll. Vol. 6, p.171.
  • University of Glasgow Theses Service. (1970). Studies in 2-Naphthol Derivatives.
  • Burke, E. K., Welsh, E. N., Robertson, K. N., & Speed, A. W. H. (2021). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv.
  • Molecules. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • Corrosion Chemistry. (2020). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. YouTube.
  • Slideshare. (2015). Synthesis of 1-Bromo-2-Naphthol.
  • Google Patents. (2015). CN104478667A - Preparation method for 1-bromo-2-naphthol.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Wikipedia. (2019). N-Bromosuccinimide.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Professor Dave Explains. (2020). Recrystallization. YouTube.
  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube.

Sources

Technical Support Center: Purification of Dibromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of dibromo-2-naphthol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity material. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequent challenges encountered during the purification of dibromo-2-naphthol in a direct question-and-answer format.

Q1: My isolated dibromo-2-naphthol is persistently colored (yellow, orange, or brown), even after initial purification. What is the cause and how can I obtain a white solid?

A1: A persistent color in your product typically indicates the presence of two types of impurities: residual elemental bromine (Br₂) or colored organic byproducts formed during the synthesis.

  • Causality: Elemental bromine has a characteristic reddish-brown color and can be adsorbed onto the surface or trapped within the crystal lattice of your product.[1] Additionally, oxidation or side reactions can generate highly conjugated, colored impurities.

  • Solutions:

    • Chemical Quenching: Before crystallization, wash the crude product solution with a reducing agent. A 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is effective at converting colored Br₂ into colorless bromide ions (Br⁻).[1]

    • Activated Carbon Treatment: If the color persists after quenching, it is likely due to organic impurities. Dissolve the crude product in a suitable hot solvent for recrystallization and add a small amount (typically 1-2% by weight) of activated charcoal.[2] The charcoal adsorbs large, flat, colored molecules. Crucially , you must perform a hot filtration through a pad of Celite to remove the fine charcoal particles before allowing the solution to cool.[2]

    • Recrystallization: A carefully executed recrystallization is often sufficient to exclude colored impurities from the crystal lattice.[3][4]

Q2: My NMR and HPLC analyses indicate the presence of isomeric impurities (e.g., other dibromo-2-naphthols or monobrominated species). Recrystallization isn't separating them effectively. What is the best path forward?

A2: Isomeric impurities are notoriously difficult to separate by recrystallization due to their very similar solubility profiles.[1] The most robust technique for this challenge is column chromatography.

  • Causality: Isomers often have nearly identical polarities and crystal packing energies, making them co-crystallize. Column chromatography, however, separates molecules based on subtle differences in their affinity for a stationary phase, which can effectively resolve isomers.[2]

  • Solution: Flash Column Chromatography

    • Stationary Phase: Standard silica gel is the workhorse for compounds of this polarity.[5]

    • Mobile Phase Development: The key to a successful separation is finding the right solvent system. Use Thin-Layer Chromatography (TLC) to screen solvent mixtures. A good starting point for moderately polar aromatic compounds is a mixture of a non-polar solvent like hexane (or heptane) and a more polar solvent like ethyl acetate or dichloromethane.[6][7]

    • Target Rf Value: Aim for a solvent system that gives your desired dibromo-2-naphthol an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[6] This typically provides the best balance between resolution and elution time on the column. Ensure there is a visible separation (ΔRf) between your product spot and the impurity spots.

    • Execution: See Protocol 2 for a detailed, step-by-step guide to running a flash column for this purpose. High-Performance Liquid Chromatography (HPLC) is also an excellent, albeit more resource-intensive, option for achieving baseline separation of challenging isomers.[1]

Q3: I'm observing significant product loss during recrystallization, resulting in a low recovery. What factors should I investigate?

A3: Low recovery after recrystallization is a common issue that can almost always be traced back to the choice and volume of the solvent or the cooling process.

  • Causality: The ideal recrystallization solvent dissolves the compound poorly at room temperature but completely at its boiling point.[3][8] Using too much solvent, even the correct one, will keep a significant portion of your product dissolved in the mother liquor even after cooling, drastically reducing your isolated yield.[2][9]

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the boiling mixture until everything just dissolves.[8]

    • Optimize the Cooling Process: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Rapid cooling (e.g., plunging directly into an ice bath) leads to the formation of small, impure crystals and can trap impurities.[1][9] Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize recovery.[2]

    • Re-evaluate Your Solvent: If the yield is still low, your product may have significant solubility in the chosen solvent even when cold. Consider using a mixed-solvent system (see Protocol 1 ). In this technique, you dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy (the saturation point), then reheat to clarify before cooling.

Q4: During recrystallization, my compound "oils out," forming a liquid layer instead of crystals. How do I resolve this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated with impurities.

  • Causality: The high concentration of impurities depresses the melting point of the mixture.[2] When the solution cools, the saturation point is reached while the temperature is still higher than this depressed melting point, causing the product to separate as a liquid (oil) instead of a solid (crystal).

  • Solutions:

    • Reduce Impurity Load First: Oiling out is often a sign of very impure starting material. Perform a preliminary purification step, such as an acid-base extraction (Protocol 3 ) or a quick filtration through a silica plug, to remove a significant portion of the impurities before attempting recrystallization.[2]

    • Adjust the Solvent System: Use a larger volume of the recrystallization solvent or switch to a solvent with a lower boiling point. This ensures the solution remains below the melting point of your compound when saturation occurs.

    • Promote Crystallization: Reheat the oiled-out mixture to redissolve it completely. As it cools, scratch the inside of the flask with a glass rod at the solvent-air interface or add a "seed crystal" of pure product to induce controlled crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the primary impurities I should anticipate when synthesizing dibromo-2-naphthol?

A: The impurity profile is highly dependent on your synthetic route. However, the most common classes of impurities are summarized in the table below.

Impurity ClassSpecific ExamplesOriginRecommended Removal Method
Under-brominated Monobromo-2-naphthols, unreacted 2-naphtholIncomplete bromination reactionFlash Column Chromatography
Over-brominated Tribromo-2-naphthol, other polybrominated speciesExcess brominating agent or harsh conditionsFlash Column Chromatography, Recrystallization
Isomeric 1,6-dibromo-2-naphthol, 3,6-dibromo-2-naphthol, etc.Lack of regioselectivity in the synthesisFlash Column Chromatography, HPLC
Reagent-Related Residual Br₂, tin salts (from reduction steps[10][11])Work-up and reaction byproductsAqueous wash (Na₂S₂O₃ for Br₂), Filtration
Acidic Byproducts Hydrogen Bromide (HBr)Byproduct of electrophilic brominationAqueous wash with a weak base (e.g., NaHCO₃)[1]

Q: Which analytical techniques are essential for confirming the purity of my final product?

A: A combination of techniques is required for a comprehensive assessment of purity:

  • NMR Spectroscopy (¹H and ¹³C): Provides primary structural confirmation and is excellent for identifying and quantifying organic impurities if their signals do not overlap with the product's signals.

  • LC-MS or GC-MS: These hyphenated techniques are powerful for identifying unknown impurities.[12] GC-MS is particularly useful for detecting the characteristic isotopic pattern of bromine-containing fragments (M+ and M+2 peaks of roughly equal intensity), confirming the presence of brominated species.[13][14]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis (e.g., determining purity as a percentage area). It excels at separating closely related isomers and is a critical tool in pharmaceutical development.[13]

  • Melting Point Analysis: A sharp and narrow melting point range is a classic indicator of high purity.[15] Impurities will typically cause a depression and broadening of the melting range.

Q: How do I decide on the best purification strategy?

A: The optimal strategy depends on the nature and quantity of both your desired product and its impurities. The following decision workflow can guide your choice.

purification_workflow start Crude Dibromo-2-naphthol check_color Is the product colored (yellow/brown)? start->check_color quench Wash with aq. Na₂S₂O₃ and/or treat with activated carbon check_color->quench Yes check_impurities What is the main impurity type? (Analyze by TLC/LCMS) check_color->check_impurities No quench->check_impurities neutral_imp Neutral / Non-polar (e.g., starting material byproducts) check_impurities->neutral_imp Significantly different acidity polar_imp Polar / Isomeric (e.g., other brominated naphthols) check_impurities->polar_imp Similar acidity/polarity acid_base Perform Acid-Base Extraction (Protocol 3) neutral_imp->acid_base recrystallize Perform Recrystallization (Protocol 1) acid_base->recrystallize chromatography Perform Flash Column Chromatography (Protocol 2) polar_imp->chromatography final_product Pure Dibromo-2-naphthol chromatography->final_product recrystallize->final_product

Caption: Decision workflow for selecting a purification strategy.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Acetic Acid/Water)

This protocol is effective when a single solvent does not provide the ideal solubility profile. Acetic acid acts as the "good" solvent, while water is the "poor" or "anti-solvent".

Materials:

  • Crude dibromo-2-naphthol

  • Glacial acetic acid

  • Deionized water

  • Erlenmeyer flasks, heating mantle or hot plate, stir bar

  • Büchner funnel and filter flask

Procedure:

  • Place the crude dibromo-2-naphthol in an Erlenmeyer flask with a stir bar.

  • Add the minimum volume of glacial acetic acid required to dissolve the solid at a gentle boil.[11][16] Add the solvent in small portions, allowing the mixture to return to a boil each time.

  • Once the solid is fully dissolved, remove the flask from the heat.

  • Slowly add deionized water dropwise to the hot solution while stirring. Continue adding water until you observe persistent cloudiness (turbidity). This is the point of saturation.

  • Add a few more drops of hot glacial acetic acid to redissolve the precipitate and ensure the solution is clear.

  • Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Wash the collected crystals with a small amount of ice-cold water to remove any residual acetic acid and soluble impurities.[17]

  • Allow the crystals to dry completely under vacuum.

Protocol 2: Purification via Flash Column Chromatography

This protocol is ideal for separating compounds with similar solubility but different polarities, such as isomers.

Materials:

  • Crude dibromo-2-naphthol adsorbed onto a small amount of silica gel

  • Silica gel (for flash chromatography)

  • Selected solvent system (e.g., Hexane/Ethyl Acetate) determined by TLC

  • Glass column, sand, collection tubes/flasks

flash_chromatography_workflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis tlc 1. Develop Solvent System (via TLC, aim for Rf ~0.3) pack 2. Pack Column (Slurry pack with silica & solvent) tlc->pack load 3. Load Sample (Dry load crude product adsorbed onto silica) pack->load elute 4. Elute with Solvent (Maintain constant pressure) load->elute collect 5. Collect Fractions (In separate tubes) elute->collect analyze 6. Analyze Fractions (Spot each fraction on TLC plate) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate end end evaporate->end Yields Purified Product

Caption: Standard workflow for flash column chromatography.

Procedure:

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder. This method provides better resolution than liquid loading.[6][18]

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the side to ensure even packing. Add a thin layer of sand on top to protect the silica bed.[19]

  • Loading: Carefully add your dry-loaded sample onto the sand layer. Add another thin layer of sand on top of the sample.

  • Elution: Fill the column with your eluent. Apply gentle positive pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks. The number and size of fractions will depend on the scale of your separation.[19]

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure to yield your purified dibromo-2-naphthol.

Protocol 3: Acid-Base Extraction for Removal of Neutral Impurities

This protocol leverages the weakly acidic nature of the naphthol's hydroxyl group to separate it from non-acidic (neutral) impurities.

Materials:

  • Crude product dissolved in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1-2 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 2-6 M)

  • Separatory funnel, beakers, pH paper

Procedure:

  • Dissolve the crude mixture containing dibromo-2-naphthol in an appropriate organic solvent (e.g., diethyl ether) and place it in a separatory funnel.[15][20]

  • Add an equal volume of aqueous NaOH solution to the funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.[15]

  • Mechanism: The strong base (NaOH) deprotonates the phenolic hydroxyl group of dibromo-2-naphthol, forming the water-soluble sodium dibromo-2-naphthoxide salt. Neutral organic impurities remain in the organic layer.[21][22]

  • Allow the layers to separate. Drain the lower aqueous layer (containing your product as a salt) into a clean beaker. The upper organic layer (containing neutral impurities) can be discarded or processed further if it contains other compounds of interest.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding HCl solution dropwise while stirring until the solution is acidic (test with pH paper).

  • Mechanism: The acid reprotonates the naphthoxide salt, causing the neutral, water-insoluble dibromo-2-naphthol to precipitate out of the aqueous solution.[15][22]

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

References

  • Acid-Base Extraction. (n.d.). University of California, Davis.
  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc.
  • Acid–base extraction. (2023, December 1). In Wikipedia.
  • Various Authors. (2015, February 3). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? ResearchGate.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Various Authors. (2019, October 11). How to extract phenol from an organic layer. Quora.
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Studies in 2-Naphthol Derivatives. (n.d.). University of Glasgow.
  • 2-bromonaphthalene. (n.d.). Organic Syntheses.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Running a flash column. (2025, March 21). Chemistry LibreTexts.
  • Recrystallization1. (n.d.). California State University, Los Angeles.
  • Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • The synthesis of 1 and 2-naphthols from Napththalene. (2009, January 4). Sciencemadness.org.
  • Synthesis of 1-(α-Aminobenzyl)-2-naphthol Derivatives, their Structure in Crystal and in Solution. (2025, August 8). ResearchGate.
  • Preparation of 6-Bromo-2-naphthol from 2-Naphthol. (2024, June 5). YouTube.
  • Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. (n.d.). National Institutes of Health.
  • 2-Naphthol Synthesis from Naphthalene. (2022, August 21). YouTube.
  • Successful Flash Chromatography. (n.d.). King Group.
  • Process for preparing 1,6-dibromo-2-naphthylene compounds. (1995). Google Patents.
  • The Application of 2-Naphthols in Asymmetric Synthesis of Atropisomers. (n.d.). ResearchGate.
  • 6-bromo-2-naphthol. (n.d.). Organic Syntheses.
  • Process for the manufacture of 2-bromo-6-methoxynaphthalene. (2000). Google Patents.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Institutes of Health.
  • GC separation of enantiomers of alkyl esters of 2-bromo substituted carboxylic acids enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-cyclodextrin stationary phases. (2014). PubMed.
  • 2-naphthol, dibromo- (C10H6Br2O). (n.d.). PubChem.
  • Dibromo-beta-naphthol. (n.d.). NIST WebBook.
  • Chiral Chromatography: Separating Twins. (2018, October 26). Blogs@NTU.
  • Chromatographic separation of enantiomers. (n.d.). PubMed.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. (2020, July 26). National Institutes of Health.

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Technical Support Center: Recrystallization Methods for 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-2-naphthol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of crystallizing this specific substituted naphthol. Our focus is on empowering you with the scientific rationale behind each step, enabling you to troubleshoot and optimize the process for your unique experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid organic compounds based on differential solubility. The fundamental principle is that the solubility of most solids, including this compound, increases with temperature. An ideal recrystallization solvent will dissolve the crude material at an elevated temperature and allow the pure compound to crystallize upon cooling, while impurities either remain in the solution or are removed beforehand if they are insoluble in the hot solvent. The slow formation of a crystal lattice structure tends to exclude molecules that do not fit perfectly, thus separating the desired compound from impurities.

Q2: What are the key characteristics of a suitable solvent for this compound recrystallization?

A2: An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High-Temperature Solubility: It should effectively dissolve the compound when hot.

  • Low-Temperature Insolubility: The compound should have significantly lower solubility in the cold solvent to ensure a good recovery yield.

  • Inertness: The solvent must not react with this compound.

  • Appropriate Boiling Point: The boiling point should be high enough to allow for a sufficient solubility difference but low enough for easy removal from the purified crystals.

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.

Q3: Can a single solvent be used for the recrystallization of this compound?

A3: While a single solvent is the simplest approach, finding one that meets all the ideal criteria for this compound can be challenging. Due to its polar hydroxyl group and nonpolar aromatic structure, a single solvent may either dissolve it too well at all temperatures (e.g., some alcohols) or not well enough even when hot (e.g., nonpolar hydrocarbons). Therefore, a mixed-solvent system is often more effective.

Q4: What is a mixed-solvent system and why is it often preferred for compounds like this compound?

A4: A mixed-solvent system, or solvent pair, consists of two miscible solvents: a "good" solvent in which this compound is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble. This approach allows for fine-tuning of the solubility properties. For this compound, a common strategy is to dissolve the crude solid in a minimum amount of a hot "good" solvent (like ethanol or acetic acid) and then gradually add the "poor" solvent (like water) until the solution becomes slightly cloudy (the saturation point). This technique provides greater control over the crystallization process.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.

Problem 1: Oiling Out - The compound separates as a liquid instead of crystals.

  • Probable Causes:

    • The melting point of the impure this compound (reported as 80-82°C for the pure compound) is depressed by impurities to below the temperature of the solution.

    • The solution is too concentrated, leading to supersaturation at a temperature above the compound's melting point.

    • The rate of cooling is too rapid.

  • Solutions:

    • Reheat and Dilute: Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent to decrease the saturation point and then allow it to cool more slowly.

    • Lower the Solution Temperature: If using a mixed-solvent system, try adding the "poor" solvent at a slightly lower temperature.

    • Induce Crystallization at a Higher Temperature: Scratch the inside of the flask with a glass rod just below the surface of the solution as it cools to provide a nucleation site for crystal growth before the oiling out temperature is reached.

    • Change Solvent System: If oiling out persists, a different solvent or solvent pair may be necessary.

Problem 2: No Crystal Formation Upon Cooling.

  • Probable Causes:

    • Too much solvent was used, and the solution is not supersaturated upon cooling.

    • The solution has become supersaturated but requires nucleation to initiate crystal growth.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Problem 3: Poor Recovery of Crystalline Product.

  • Probable Causes:

    • Using an excessive amount of solvent.

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent that is not ice-cold.

    • The compound has significant solubility in the cold solvent.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask, and add a slight excess of hot solvent before filtering. This excess can be evaporated after filtration.

    • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.

    • Second Crop of Crystals: Concentrate the filtrate by boiling off some of the solvent and then cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols

1. Solvent System Selection for this compound

Before performing a large-scale recrystallization, it is crucial to identify a suitable solvent system through small-scale solubility tests.

Solvent/SystemExpected Solubility Behavior
Ethanol High solubility, may require a co-solvent for good recovery.
Methanol Similar to ethanol, good dissolving power.
Acetic Acid Good dissolving power, especially when hot.
Toluene Moderate solubility, may be suitable for single-solvent recrystallization.
Hexane Low solubility, likely a good "poor" solvent in a mixed system.
Water Insoluble, a good "poor" solvent with polar "good" solvents.
Ethanol/Water A promising mixed-solvent system.
Acetic Acid/Water A promising mixed-solvent system, effective for related bromonaphthols.[1]

2. Step-by-Step Recrystallization Protocol using a Mixed-Solvent System (Ethanol-Water Example)

This protocol is a general guideline. The optimal solvent ratios and volumes should be determined from preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring. Continue adding the hot "good" solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of the hot "good" solvent and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Addition of "Poor" Solvent: Reheat the filtrate to boiling. Slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. This is the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent mixture (in the same ratio as the crystallization solution).

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oiling_out Oiling Out observe->oiling_out Problem end Successful Purification crystals->end troubleshoot_no_crystals Troubleshoot: - Induce (Scratch/Seed) - Reduce Solvent - Cool Further no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat & Dilute - Slower Cooling - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: A flowchart for troubleshooting common recrystallization problems.

References

  • University of Rochester, Department of Chemistry.
  • Rowan College at Burlington County.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • Organic Syntheses. 6-bromo-2-naphthol. [Link]

Sources

Technical Support Center: Purifying 3-Bromo-2-naphthol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-2-naphthol using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their purification workflows. Here, we address common challenges and frequently asked questions with in-depth, scientifically grounded explanations and actionable protocols.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, providing causal explanations and step-by-step solutions.

Problem 1: Poor Separation of this compound from Impurities

Question: I'm running a column to purify this compound, but my fractions are consistently contaminated with starting materials or byproducts. My TLC analysis shows a difference in Rf values, so why is the separation failing on the column?

Answer: This is a common issue that can stem from several factors, even with promising TLC results. The primary culprits are often an inadequately optimized mobile phase, improper column packing, or overloading the column.

Causality and Solution:

  • Mobile Phase Optimization is Key: A good separation on a TLC plate doesn't always directly translate to a column. For column chromatography, the ideal solvent system should place the target compound, this compound, at a retention factor (Rf) of approximately 0.2-0.3.[1][2] A higher Rf value can lead to rapid elution and co-elution with less polar impurities, while a lower Rf can cause band broadening and slow elution.[2][3]

    • Actionable Step: Systematically vary the ratio of your non-polar and polar solvents (e.g., hexane and ethyl acetate) to achieve the target Rf for this compound. Test several solvent systems using TLC to find the one that provides the largest separation between your product and the nearest impurity.[4]

  • Proper Column Packing: Air bubbles or channels in the stationary phase create pathways for the solvent and sample to bypass the silica gel, leading to poor separation.[5]

    • Actionable Step: Pack the column using the slurry method.[5][6] This involves mixing the silica gel with the initial mobile phase to form a homogenous slurry and then pouring it into the column. Gently tap the column as the silica settles to ensure a tightly packed, uniform bed.[5][7]

  • Column Overloading: Applying too much crude sample to the column will result in broad bands that overlap, making separation impossible.

    • Actionable Step: A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.[8] If you have a difficult separation, increasing this ratio to 50:1 or even 100:1 can significantly improve resolution.

Problem 2: The Compound is Stuck on the Column or Elutes Very Slowly

Question: My this compound is not eluting from the column, even after I've passed a large volume of the mobile phase. What's happening?

Answer: This issue, known as excessive retention, typically points to a mobile phase with insufficient polarity or potential interactions between the compound and the stationary phase.

Causality and Solution:

  • Insufficient Mobile Phase Polarity: The mobile phase must be polar enough to compete with the stationary phase for interaction with your compound, thereby allowing it to move down the column.

    • Actionable Step: Gradually increase the polarity of your mobile phase.[9] For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can incrementally change the ratio to 8:2, then 7:3, and so on. This is known as a gradient elution.[8] Monitor the fractions with TLC to track the elution of your compound.

  • Compound Instability or Strong Interaction: this compound, being slightly acidic due to the hydroxyl group, can sometimes interact strongly with the acidic silica gel, leading to tailing or irreversible adsorption.[5]

    • Actionable Step: If you suspect compound degradation or strong interaction, consider deactivating the silica gel. This can be done by adding a small amount of a modifier like triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.[8][10] Alternatively, using a less acidic stationary phase like alumina could be beneficial.[5]

Problem 3: Streaking or Tailing of Bands on the Column

Question: The band corresponding to my this compound is streaking down the column instead of moving as a tight band. What causes this and how can I fix it?

Answer: Tailing is a chromatographic issue where the analyte band has an asymmetrical shape with a "tail." This is often caused by strong interactions between the compound and the stationary phase or overloading the column.[8]

Causality and Solution:

  • Acid-Base Interactions: The phenolic hydroxyl group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.

    • Actionable Step: As mentioned previously, adding a small amount of triethylamine (0.1-1%) to the mobile phase can mitigate these interactions and lead to sharper, more symmetrical bands.[8]

  • Sample Application: If the initial sample band is too diffuse, it will remain so throughout the separation.

    • Actionable Step: Dissolve the crude sample in the minimum amount of a solvent that is as non-polar as possible while still ensuring complete dissolution.[11] Apply this concentrated solution carefully to the top of the column in a narrow band.[6] Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can also help create a very narrow starting band.[6][11]

II. Frequently Asked Questions (FAQs)

General Methodology

Q1: How do I choose the right solvent system for my column? A1: The best practice is to first use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase.[12] The goal is to find a solvent mixture that moves the this compound to an Rf value of about 0.2-0.3 while maximizing the separation from other spots.[1][2] A common starting point for a compound like this compound would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[10]

Q2: Should I use "dry packing" or "slurry packing" for my column? A2: For most applications, especially with fine silica gel (230-400 mesh) used in flash chromatography, the slurry method is highly recommended.[5][6] This method minimizes the chances of trapping air bubbles and creating channels in the stationary phase, which are detrimental to separation efficiency.[5]

Q3: What is the difference between gravity chromatography and flash chromatography? A3: The primary difference is the method of moving the mobile phase through the column. In gravity chromatography , the solvent flows through the stationary phase under the force of gravity alone. In flash chromatography , pressure (from a pump or an inert gas source) is applied to the top of the column to force the solvent through at a faster rate.[5] Flash chromatography is generally faster and provides better resolution for purifying compounds like this compound.

Compound-Specific Questions

Q4: What are the likely impurities I might encounter when synthesizing this compound? A4: The impurities will depend on the synthetic route. If, for example, 2-naphthol is the starting material for bromination, you could have unreacted 2-naphthol or di-brominated products.[13] It is crucial to have an idea of the potential impurities to develop an effective purification strategy.

Q5: Is this compound stable on silica gel? A5: While generally stable, prolonged exposure of this compound to the acidic environment of silica gel could potentially lead to degradation, especially if the crude mixture contains other reactive species.[14] It is always a good practice to run the column as efficiently as possible to minimize the time the compound spends on the stationary phase.[8] If you observe degradation on a TLC plate (e.g., a new spot appearing over time), you should consider using a deactivated stationary phase or an alternative like alumina.[14]

Q6: What are the safety precautions for handling this compound? A6: this compound is a chemical that should be handled with care. It can cause skin and eye irritation and may cause respiratory irritation.[15] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]

III. Experimental Protocols & Data

Protocol 1: Step-by-Step Guide to Column Chromatography of this compound
  • Solvent System Selection:

    • Prepare several test eluents with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).

    • Run a TLC of your crude this compound in each solvent system.

    • Identify the system that gives an Rf of ~0.2-0.3 for the product and the best separation from impurities.[1]

  • Column Preparation (Slurry Method):

    • Securely clamp a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).[1]

    • In a beaker, weigh out silica gel (230-400 mesh), aiming for a 30:1 to 50:1 ratio by weight to your crude material.

    • Add your chosen starting eluent to the silica gel to form a free-flowing slurry.[6]

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[5]

    • Allow the silica to settle, and then carefully add a thin layer of sand on top to protect the silica bed.[6]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (roughly 1-2 times the mass of your crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[11]

    • Carefully add this powder to the top of the prepared column.[11]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air or nitrogen pressure to start a steady flow (for flash chromatography).

    • Collect the eluting solvent in a series of test tubes or flasks.

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[18]

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.[8]

Data Presentation

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Impurity 1 (less polar)Rf of Impurity 2 (more polar)Assessment
95:50.450.600.35Poor separation, Rf too high
90:100.300.500.15Optimal , good separation
80:200.150.350.05Rf too low, potential for band broadening

IV. Visualizations

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Isolate 8. Isolate Product (Rotovap) Combine->Isolate Purified Purified This compound Isolate->Purified

Caption: Workflow for purifying this compound.

Troubleshooting Logic Diagram

G cluster_separation Poor Separation cluster_retention No Elution / Tailing Start Problem Encountered PoorSep Check Rf on TLC Start->PoorSep NoElution Compound Stuck? Start->NoElution Tailing Tailing Band? Start->Tailing Rf_High Rf > 0.4? PoorSep->Rf_High Rf_OK Check Column Packing Rf_High->Rf_OK No DecreasePolarity Decrease Solvent Polarity Rf_High->DecreasePolarity Yes Packing_Bad Repack using Slurry Method Rf_OK->Packing_Bad Bubbles/ Channels Packing_OK Check Sample Load Rf_OK->Packing_OK Even Overloaded Reduce Load (Increase Silica:Sample Ratio) Packing_OK->Overloaded IncreasePolarity Increase Solvent Polarity (Gradient) NoElution->IncreasePolarity AddModifier Add Modifier (e.g., 0.1% TEA) Tailing->AddModifier

Sources

Technical Support Center: Bromination of 2-Naphthol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Polybromination and Controlling Regioselectivity

Welcome to the technical support guide for the bromination of 2-naphthol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs). As Senior Application Scientists, we understand that controlling electrophilic aromatic substitutions on highly activated systems like 2-naphthol can be challenging. This guide moves beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to synthesize monobromo-2-naphthol, but I'm getting a mixture of di- and polybrominated products. Why is this happening?

Answer: This is the most common issue encountered during the bromination of 2-naphthol and stems directly from the powerful activating effect of the hydroxyl (-OH) group.

The Underlying Chemistry: The hydroxyl group is a strong ortho, para-director and an activating group in electrophilic aromatic substitution. This means it donates electron density into the naphthalene ring system, making it highly reactive towards electrophiles like bromine.

  • Activation: The -OH group makes the initial bromination of 2-naphthol proceed much faster than the bromination of naphthalene itself. Electrophilic attack occurs preferentially at the 1-position (ortho to the hydroxyl group) due to the formation of a more stable carbocation intermediate.[1]

  • Product is Also Activated: After the first bromine atom is added (typically at the 1-position to form 1-bromo-2-naphthol), the product is still an activated aromatic ring. The hydroxyl group's influence remains dominant, and the ring is susceptible to a second, and even third, electrophilic attack.

  • Formation of Byproducts: This subsequent reaction leads to the formation of undesired polybrominated species, most commonly 1,6-dibromo-2-naphthol.[2][3]

Essentially, the reaction to form the monobrominated product is so facile that, under many conditions, it continues on to form the dibrominated product before all the starting material is consumed.

Q2: How can I suppress the formation of these polybrominated byproducts and improve the yield of my desired monobromo-2-naphthol?

Answer: Preventing polybromination requires carefully controlling the reaction's kinetics and the reactivity of the system. You can achieve this by manipulating several key experimental parameters. The goal is to make the first bromination favorable while making the second bromination significantly less likely.

Here is a breakdown of the most effective strategies:

This is the simplest and most critical first step.

  • The "Why": By using a 1:1 or slightly less than 1:1 molar ratio of the brominating agent to 2-naphthol, you limit the amount of bromine available in the reaction.[4] Once the initial monobromination occurs, there is little to no excess bromine left to react further with the activated product.

  • Protocol Insight: Ensure accurate weighing of reagents. For liquid bromine, which is volatile and corrosive, this can be challenging.[5] Consider preparing a stock solution of bromine in the reaction solvent and adding it via syringe for better accuracy.

Elemental bromine (Br₂) is highly reactive and often leads to over-bromination. Using a milder, less electrophilic brominating agent provides a much greater degree of control.

Brominating AgentReactivityTypical Conditions & Comments
Elemental Bromine (Br₂) Very HighOften used in acetic acid. Difficult to control, high risk of polybromination.[3]
N-Bromosuccinimide (NBS) ModerateA solid, easier to handle than Br₂. Often used in solvents like CCl₄ or acetonitrile. The reaction can be initiated by light or a radical initiator, but for activated rings like 2-naphthol, it can also act as an electrophilic bromine source, especially with a trace of acid.[6]
Pyridinium Bromide Perbromide ModerateA stable, crystalline solid that releases one equivalent of bromine in situ. Offers better control than liquid Br₂.[3]
Sodium Bromide / Oxone MildAn in situ generation method. Oxone (2KHSO₅·KHSO₄·K₂SO₄) oxidizes NaBr to generate a controlled amount of electrophilic bromine. This is considered a greener and safer alternative.[7]

Temperature control is a powerful tool for managing selectivity in competing reactions.

  • The "Why" (Kinetic vs. Thermodynamic Control): Most chemical reactions, including bromination, proceed faster at higher temperatures. However, the activation energy for the first bromination is lower than for the second. By running the reaction at a low temperature (e.g., -78 °C to 0 °C), you provide enough energy to overcome the first activation barrier but not enough to easily overcome the second.[8][9] This is a classic example of exercising kinetic control over a reaction.[10][11]

  • Protocol Insight: Use a suitable cooling bath (ice-water, ice-salt, or dry ice-acetone) to maintain a consistent low temperature. Add the brominating agent slowly and dropwise to the solution of 2-naphthol to prevent localized heating and concentration spikes.

If the above methods are insufficient, temporarily modifying the hydroxyl group can be a highly effective, albeit more synthetically intensive, strategy.

  • The "Why": By converting the highly activating -OH group into a less activating group (e.g., an acetate or a bulky pivaloate ester), you "tame" the reactivity of the naphthalene ring.[12] This reduction in activation makes the first bromination more controlled and significantly disfavors the second. The protecting group can be removed in a subsequent step (e.g., by hydrolysis) to regenerate the hydroxyl group.

  • Application Example: While demonstrated extensively for the related molecule BINOL, the principle is directly applicable here. Deactivation of one naphthol ring via mono-ester formation is a prerequisite for selective monohalogenation of BINOL.[13][14]

Protecting_Group_Strategy Start 2-Naphthol (Highly Activated) Protection Step 1: Protection (e.g., Ac₂O, Pyridine) Start->Protection Protected 2-Naphthyl Acetate (Moderately Activated) Protection->Protected Bromination Step 2: Bromination (e.g., NBS, 0 °C) Protected->Bromination BromoProtected Bromo-2-Naphthyl Acetate (High Selectivity) Bromination->BromoProtected Deprotection Step 3: Deprotection (e.g., NaOH, H₂O) BromoProtected->Deprotection FinalProduct Monobromo-2-Naphthol (Desired Product) Deprotection->FinalProduct

Q3: My protocol is giving me 1-bromo-2-naphthol, but my target is 6-bromo-2-naphthol. How do I control the regioselectivity?

Answer: This is a question of regioselectivity governed by both kinetic and thermodynamic factors, as well as the synthetic route chosen.

  • Kinetic Product (1-Bromo-2-naphthol): The 1-position (ortho to the hydroxyl group) is the most electronically activated site. Direct bromination of 2-naphthol, especially under mild, low-temperature conditions, will almost always favor substitution at this position to yield 1-bromo-2-naphthol , the kinetic product.[1]

  • Thermodynamic Product / Alternative Routes (6-Bromo-2-naphthol): The 6-position is sterically less hindered than the 1-position, which is adjacent to the other fused ring. While direct bromination might yield trace amounts, obtaining 6-bromo-2-naphthol as the major product typically requires a different synthetic strategy. The classic and most reliable method is a two-step sequence reported in Organic Syntheses:

    • Polybromination: First, 2-naphthol is deliberately over-brominated with excess bromine in a solvent like acetic acid to form 1,6-dibromo-2-naphthol.

    • Selective Reduction: The resulting dibromo compound is then treated with a reducing agent (historically, tin and acid). The bromine at the more reactive 1-position is selectively removed, yielding the desired 6-bromo-2-naphthol.[2][3]

This indirect route leverages the differential reactivity of the C1 and C6 positions to achieve the desired isomer.

Q4: What is the best practice for working up and purifying the reaction mixture to isolate the monobrominated product?

Answer: A clean workup and efficient purification are critical to obtaining your product in high purity.

Step-by-Step Workup Protocol:

  • Quench the Reaction: Once the reaction is complete (as determined by TLC or LCMS), cool the mixture in an ice bath. Slowly add an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.[2] Continue adding until the characteristic orange/brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. If your reaction was in a water-immiscible solvent, add water. If in a water-miscible solvent (like acetic acid), add a larger volume of water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Extract the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic byproducts like HBr), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification Strategy: The crude product will likely be a mixture of starting material, the desired monobrominated product, and polybrominated byproducts.

  • Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is key. You are looking for a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble. Common solvents include ethanol, hexane, or mixtures like ethanol/water or ethyl acetate/hexane. The crude product from the synthesis of 6-bromo-2-naphthol, for instance, can be purified by vacuum distillation followed by recrystallization.[3]

  • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel column chromatography is the definitive method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically elute the less polar dibromo-product first, followed by the desired monobromo-product, and finally the more polar 2-naphthol starting material.

Troubleshooting_Workflow Start Problem: Polybromination Observed CheckStoich Is Brominating Agent ≤ 1.0 equivalent? Start->CheckStoich CheckTemp Is Reaction Temp ≤ 0 °C? CheckStoich->CheckTemp Yes AdjustStoich Action: Use exactly 1.0 eq. of agent CheckStoich->AdjustStoich No CheckAgent Are you using a mild brominating agent (e.g., NBS, PBPB)? CheckTemp->CheckAgent Yes LowerTemp Action: Lower temp (0 °C to -78 °C) CheckTemp->LowerTemp No Success Success: Monobromination Achieved CheckAgent->Success Yes ChangeAgent Action: Switch to NBS or NaBr/Oxone CheckAgent->ChangeAgent No ConsiderPG Consider using a Protecting Group Strategy ConsiderPG->Success AdjustStoich->CheckTemp LowerTemp->CheckAgent ChangeAgent->ConsiderPG

References

  • ResearchGate. (n.d.). Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3.
  • University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES.
  • ResearchGate. (2002). Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol.
  • Pu, L. (2012). Regioselective Substitution of BINOL. Chemical Reviews, 112(8), 4539-4566.
  • National Center for Biotechnology Information. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • Cardiff University. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
  • ACS Publications. (2012). Regioselective Substitution of BINOL.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
  • Princeton University. (2002). Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol.
  • Google Patents. (n.d.). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
  • Wikipedia. (n.d.). 2-Naphthol.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene?.
  • Organic Syntheses. (n.d.). 6-bromo-2-naphthol.
  • Slideshare. (2016). Synthesis of 1-Bromo-2-Naphthol.

Sources

Technical Support Center: Regioselective Synthesis of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the regioselectivity and overall success of your experiments.

Introduction: The Challenge of Regioselectivity

The electrophilic bromination of 2-naphthol presents a significant regiochemical challenge. The hydroxyl group at the C2 position is a powerful activating, ortho-, para-director. This leads to preferential substitution at the C1 and C6 positions.[1] The synthesis of the less thermodynamically favored 3-bromo isomer requires careful control of reaction conditions to overcome the inherent electronic preferences of the naphthalene ring system.

This guide will explore the mechanistic underpinnings of this selectivity and provide practical solutions to common problems encountered in achieving the desired 3-bromo substitution pattern.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of 2-naphthol not selective for the 3-position?

A1: The hydroxyl group of 2-naphthol strongly activates the naphthalene ring towards electrophilic aromatic substitution. Resonance structures show increased electron density at the C1 (ortho) and C6 (para) positions, making them the most likely sites for electrophilic attack. The C3 position has a lower electron density, making direct bromination at this site less favorable.

Q2: What are the major byproducts in the synthesis of this compound?

A2: The most common byproducts are 1-Bromo-2-naphthol and 1,6-Dibromo-2-naphthol.[2][3] Depending on the reaction conditions, polybrominated species and other isomers can also be formed.[4]

Q3: What is the role of a directing group in achieving 3-bromo selectivity?

A3: A directing group, often a bulky group temporarily installed at the C1 position, can sterically hinder electrophilic attack at that site. This steric shield forces the incoming electrophile, in this case, bromine, to react at the next available activated position, which is C3. The directing group is subsequently removed to yield the desired this compound.

Q4: Can I use elemental bromine for this synthesis?

A4: While elemental bromine (Br₂) is a common brominating agent, its high reactivity often leads to a mixture of products, including the undesired 1-bromo and 1,6-dibromo isomers.[2][4] Milder and more selective brominating agents are generally recommended for achieving regioselectivity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or no yield of the desired 3-bromo isomer. 1. Incorrect Brominating Agent: Using a highly reactive brominating agent like Br₂ without a directing group will favor C1 substitution. 2. Ineffective Directing Group: The directing group may not be sterically bulky enough or may not have been successfully installed. 3. Reaction Temperature Too High: Higher temperatures can overcome the subtle energy barriers that favor C3 substitution, leading to a mixture of isomers.1. Select a Milder Brominating Agent: Employ reagents like N-Bromosuccinimide (NBS) which provide a slow, controlled release of electrophilic bromine. This allows for greater selectivity. 2. Optimize Directing Group Strategy: Consider using a sulfonic acid group as a protecting and directing group, which can be introduced at the 1-position and later removed.[5] 3. Control Reaction Temperature: Run the reaction at lower temperatures (e.g., 0 °C to room temperature) to enhance regioselectivity. Monitor the reaction progress closely using TLC.
Formation of multiple products, primarily 1-Bromo-2-naphthol. 1. Direct Bromination without a Directing Group: This is the expected outcome due to the electronic activation at the C1 position.[6] 2. Premature Removal of the Directing Group: If the directing group is labile under the reaction conditions, the C1 position becomes accessible for bromination.1. Implement a Directing Group Strategy: This is crucial for blocking the C1 position. Follow a validated protocol for the introduction and subsequent removal of the directing group. 2. Verify Directing Group Stability: Ensure the chosen directing group is stable under the bromination conditions. If not, select a more robust group or modify the reaction conditions accordingly.
Difficulty in purifying the this compound from isomers. 1. Similar Polarity of Isomers: The bromo-2-naphthol isomers often have very similar polarities, making separation by column chromatography challenging.[7] 2. Co-crystallization: The desired product and byproducts may co-crystallize, complicating purification by recrystallization.1. Optimize Chromatography: Use a high-resolution silica gel and a carefully selected eluent system. A shallow gradient elution can improve separation. Consider alternative techniques like preparative HPLC if necessary. 2. Recrystallization Strategy: Experiment with different solvent systems for recrystallization. Sometimes a mixture of solvents can provide better separation. Seeding the solution with a pure crystal of this compound can sometimes promote selective crystallization.
Reaction is sluggish or does not go to completion. 1. Deactivated Brominating Agent: The brominating agent may have degraded over time. 2. Insufficient Activation of the Substrate: While 2-naphthol is activated, certain conditions or directing groups might slightly deactivate the ring.1. Use Fresh Reagents: Ensure your brominating agent is fresh and has been stored properly. 2. Consider a Lewis Acid Catalyst: In some cases, a mild Lewis acid catalyst can be used to enhance the electrophilicity of the brominating agent without compromising selectivity. This should be approached with caution and optimized carefully.

Experimental Protocols

Protocol 1: Regioselective Bromination using a Sulfonic Acid Directing Group

This protocol is based on the principle of introducing a temporary directing group at the C1 position to steer bromination to the C3 position.[5]

Step 1: Sulfonation of 2-Naphthol

  • In a round-bottom flask, carefully add 2-naphthol to concentrated sulfuric acid at a controlled temperature (typically below 20°C).

  • Stir the mixture until the 2-naphthol is completely dissolved.

  • Allow the reaction to proceed at room temperature for several hours to ensure the formation of 2-hydroxy-1-naphthalenesulfonic acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto ice to precipitate the sulfonic acid derivative.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Bromination of 2-Hydroxy-1-naphthalenesulfonic acid

  • Dissolve the dried 2-hydroxy-1-naphthalenesulfonic acid in a suitable solvent, such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent.

  • Stir the reaction at a low temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a solution of sodium thiosulfate to destroy any remaining NBS.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Step 3: Desulfonation to Yield this compound

  • Dissolve the crude 3-bromo-2-hydroxy-1-naphthalenesulfonic acid in dilute sulfuric acid.[5]

  • Heat the mixture to reflux for several hours.[5]

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of this compound.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

Troubleshooting_Regioselectivity start Low Yield of this compound check_byproducts Analyze Byproduct Profile (TLC, GC-MS, NMR) start->check_byproducts major_byproduct Major Byproduct? check_byproducts->major_byproduct c1_bromo 1-Bromo-2-naphthol is Major Byproduct major_byproduct->c1_bromo Yes poly_bromo Polybrominated Species Present major_byproduct->poly_bromo No, Multiple Products no_reaction Mainly Unreacted Starting Material major_byproduct->no_reaction No, Starting Material c1_solution Implement/Optimize C1 Directing Group Strategy c1_bromo->c1_solution poly_solution Use Milder Brominating Agent (e.g., NBS) and/or Reduce Stoichiometry poly_bromo->poly_solution no_reaction_solution Check Reagent Purity & Activity. Consider Mild Catalyst. no_reaction->no_reaction_solution

Caption: Troubleshooting Decision Tree for Poor Regioselectivity.

Reaction Mechanism Overview

Reaction_Mechanism cluster_step1 Step 1: C1 Protection cluster_step2 Step 2: Regioselective Bromination cluster_step3 Step 3: Deprotection 2-Naphthol 2-Naphthol 2-Hydroxy-1-naphthalenesulfonic acid 2-Hydroxy-1-naphthalenesulfonic acid 2-Naphthol->2-Hydroxy-1-naphthalenesulfonic acid H2SO4 3-Bromo-2-hydroxy-1-naphthalenesulfonic acid 3-Bromo-2-hydroxy-1-naphthalenesulfonic acid 2-Hydroxy-1-naphthalenesulfonic acid->3-Bromo-2-hydroxy-1-naphthalenesulfonic acid NBS / Acetic Acid This compound This compound 3-Bromo-2-hydroxy-1-naphthalenesulfonic acid->this compound Dil. H2SO4 / Heat

Caption: Key Stages in the Directed Synthesis of this compound.

Safety Precautions

  • 2-Naphthol: Harmful if swallowed or inhaled.[8] Causes skin and serious eye irritation.[9] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Bromine and N-Bromosuccinimide: These are corrosive and toxic substances.[10] Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[11][12]

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add reagents slowly and carefully, especially when diluting or quenching.

  • Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all chemicals before use and follow all institutional safety guidelines.[9][11]

References

  • ResearchGate. (n.d.). Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3.
  • University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES.
  • Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol.
  • Organic Syntheses. (n.d.). 6-bromo-2-naphthol.
  • National Institutes of Health. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • Organic Syntheses. (n.d.). 2-bromonaphthalene.
  • YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol.
  • Wikipedia. (n.d.). 2-Naphthol.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine.
  • PubMed. (2017). Regioselective Synthesis of[4]Naphthylenes and Tuning of Their Antiaromaticity.
  • Google Patents. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
  • National Institutes of Health. (n.d.). Regioselective Substitution of BINOL.
  • Google Patents. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives.

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Technical Support Center: Stability of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-2-naphthol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this versatile reagent. Here, we address common questions and challenges related to the stability of this compound under various reaction conditions, drawing upon established chemical principles and field-proven expertise.

Introduction: Understanding the Stability Profile of this compound

This compound is a key intermediate in organic synthesis, valued for its utility in constructing complex molecular architectures, particularly in the development of pharmaceuticals and functional materials. However, its reactivity also makes it susceptible to degradation under certain experimental conditions. A thorough understanding of its stability is paramount to ensure reproducible results, high yields, and purity of the final products. This guide will delve into the factors influencing its stability and provide practical solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

Proper storage is the first line of defense against degradation. This compound is a white to light yellow powder that is sensitive to light.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation.[1]

Q2: What are the primary signs of this compound decomposition?

Visual inspection can often provide the first clues of degradation. A noticeable change in color from its typical white or off-white appearance to a pinkish or brownish hue can indicate the formation of colored impurities, likely from oxidation or other decomposition pathways. Inconsistent melting points or the appearance of additional spots on a Thin Layer Chromatography (TLC) plate are also strong indicators of impurity presence.

Q3: Is this compound stable in common organic solvents?

This compound exhibits good stability in a range of common organic solvents under neutral conditions. However, the choice of solvent can influence its stability, particularly in the presence of other reagents or under prolonged heating. Non-polar aprotic solvents are generally preferred for reactions where the stability of the C-Br bond is critical. While alcohols can be used, the possibility of ether formation under certain conditions should be considered, especially with prolonged heating in the presence of a base.

SolventLogPGeneral StabilityNotes
Toluene2.73GoodCommonly used for coupling reactions.
Dioxane-0.27GoodOften used in coupling reactions; ensure it is peroxide-free.
Tetrahydrofuran (THF)0.46ModerateCan form peroxides; use freshly distilled or stabilized THF.
Acetonitrile-0.34GoodA polar aprotic solvent, generally inert.
Methanol/Ethanol-0.77/-0.31ModerateCan act as a nucleophile under basic conditions.
Dichloromethane (DCM)1.25GoodGenerally a good solvent for short reaction times.

This table provides a general guide; stability can be substrate and condition-dependent.

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses specific stability challenges you may encounter during your experiments.

Issue 1: Discoloration and Impurity Formation in Basic Media

Symptom: Your reaction mixture containing this compound and a base (e.g., NaOH, KOH, NaOtBu) turns dark, and TLC analysis shows multiple new, often colored, spots.

Underlying Cause: Naphthols, in general, are susceptible to oxidation, and this is exacerbated under basic conditions. The formation of the naphthoxide ion increases the electron density of the aromatic system, making it more prone to oxidation by atmospheric oxygen. The presence of a bromine atom can further influence the electronic properties and reactivity. While direct evidence for this compound is limited, related brominated compounds have shown susceptibility to decomposition in basic media. For instance, studies on other brominated organic compounds have shown that decomposition rates can increase with pH.

Troubleshooting Workflow:

start Dark Reaction Mixture (Basic Conditions) check_o2 Degas Solvents and Use Inert Atmosphere start->check_o2 1. Oxygen Exclusion use_weaker_base Consider Weaker Base (e.g., K2CO3, Cs2CO3) check_o2->use_weaker_base 2. Base Selection lower_temp Lower Reaction Temperature use_weaker_base->lower_temp 3. Temperature Control shorter_time Reduce Reaction Time lower_temp->shorter_time 4. Time Management end_point Improved Stability shorter_time->end_point

Troubleshooting Steps for Basic Conditions.

Experimental Protocols:

  • Degassing Solvents: Before adding reagents, thoroughly degas your solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Base Selection: If the reaction allows, consider using a milder base. For instance, in palladium-catalyzed cross-coupling reactions, bases like potassium carbonate or cesium carbonate are often effective and less harsh than strong hydroxides or alkoxides.

  • Temperature Control: Run the reaction at the lowest effective temperature. While elevated temperatures can increase reaction rates, they also accelerate decomposition.

  • Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the point of maximum product formation and avoid prolonged reaction times that can lead to increased degradation.

Issue 2: Dehalogenation as a Side Reaction

Symptom: You observe the formation of 2-naphthol as a significant byproduct in your reaction, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Underlying Cause: Reductive dehalogenation is a known side reaction in many palladium-catalyzed cross-coupling processes. This can occur through various mechanisms, including the reaction of the aryl halide with a palladium-hydride species, which can be formed from the solvent, base, or other reagents in the reaction mixture. Aryl bromides are generally more susceptible to this than aryl chlorides.[3]

Troubleshooting Workflow:

start Formation of 2-Naphthol (Dehalogenation) ligand_choice Optimize Ligand: Bulky, Electron-Rich Ligands start->ligand_choice 1. Ligand Effect base_choice Use Anhydrous Base and Dry Solvents ligand_choice->base_choice 2. Reaction Conditions reagent_purity Ensure High Purity of Reagents base_choice->reagent_purity 3. Reagent Quality end_point Minimized Dehalogenation reagent_purity->end_point

Troubleshooting Dehalogenation.

Experimental Protocols:

  • Ligand Selection: The choice of phosphine ligand in palladium catalysis is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions like dehalogenation.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can be a source of protons for dehalogenation.

  • Reagent Purity: Use high-purity starting materials. Certain impurities can interfere with the catalytic cycle and promote side reactions.

Issue 3: Instability Under Strong Acidic Conditions

Symptom: When subjecting this compound to strongly acidic conditions (e.g., concentrated H₂SO₄, HCl), you observe charring or the formation of a complex mixture of products.

Underlying Cause: While phenols are generally more stable in acidic than basic media, strong acids at elevated temperatures can lead to a variety of reactions, including sulfonation (with H₂SO₄), polymerization, or other rearrangements. The hydroxyl group is activating, and the naphthalene ring system is susceptible to electrophilic attack.

Preventative Measures:

  • Milder Acids: If possible, use milder acidic conditions. For reactions requiring an acid catalyst, consider using weaker acids or Lewis acids.

  • Temperature Control: Avoid high temperatures when using strong acids.

  • Protecting Groups: If the hydroxyl group is not participating in the desired reaction, consider protecting it (e.g., as a methyl or benzyl ether) to increase the stability of the molecule towards strong acids.

Issue 4: Photochemical Instability

Symptom: You notice degradation of your compound when the reaction is exposed to ambient or UV light for extended periods.

Underlying Cause: this compound is listed as being light-sensitive.[1] Photochemical reactions of brominated aromatic compounds often involve the cleavage of the carbon-bromine bond, which can lead to the formation of radical species and subsequent undesired reactions. Studies on 6-bromo-2-naphthol have shown that it can undergo photo-induced reactions.[4][5]

Preventative Measures:

  • Exclusion of Light: Protect your reaction from light by wrapping the flask in aluminum foil or using amber glassware.

  • Minimize Exposure: Prepare solutions of this compound fresh and minimize their exposure to light before use.

Issue 5: Thermal Decomposition

Symptom: At high temperatures, you observe a decrease in yield and the formation of byproducts, even in the absence of other reactive species.

Underlying Cause: While this compound has a relatively high boiling point, prolonged exposure to high temperatures can lead to thermal decomposition. For brominated flame retardants, thermal degradation can result in the release of hydrogen bromide and the formation of various brominated and non-brominated hydrocarbons.[6][7]

Preventative Measures:

  • Temperature Limits: Whenever possible, conduct reactions at the lowest feasible temperature.

  • Reaction Time: Minimize reaction times at elevated temperatures.

  • Inert Atmosphere: Running reactions under an inert atmosphere can sometimes mitigate thermal decomposition pathways that are initiated by oxidation.

Conclusion

The stability of this compound is a critical factor for its successful application in organic synthesis. By understanding its potential degradation pathways under various reaction conditions—be it basic, acidic, photochemical, or thermal—researchers can proactively implement strategies to minimize side reactions and maximize the yield and purity of their desired products. This guide provides a framework for troubleshooting common stability-related issues, empowering scientists to optimize their experimental outcomes.

References

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  • CAS No : 30478-88-7 | Product Name : this compound | Pharmaffili
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Technical Support Center: 3-Bromo-2-naphthol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-naphthol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile synthetic intermediate. Here, we address common challenges in a direct question-and-answer format, blending established chemical principles with practical, field-proven insights to ensure your synthesis is successful.

Troubleshooting Guide: Common Coupling Reactions

Reactions with this compound, an electron-rich aryl bromide, often involve transition-metal-catalyzed cross-coupling to form C-N, C-C, or C-O bonds. Success hinges on the careful selection of catalyst, ligand, base, and solvent.

Section 1: Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[1][2] However, the hydroxyl group of this compound introduces specific challenges, such as competitive O-arylation and potential catalyst inhibition.

Q1: My Buchwald-Hartwig reaction shows no conversion of the this compound starting material. What's the primary cause?

A1: This issue almost always points to catalyst inactivity or inhibition. The primary culprits are:

  • Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Inadequate degassing of your solvent and failure to maintain a strictly inert (Argon or Nitrogen) atmosphere can rapidly deactivate the catalyst.[3]

  • Reagent Quality: Ensure your amine is pure and the solvent is anhydrous. Water can interfere with the catalytic cycle. While some Buchwald reactions tolerate small amounts of water, it's best to start under anhydrous conditions.[4]

  • Ligand Choice: The naphthol hydroxyl group can coordinate to the palladium center, potentially interfering with the catalytic cycle. Using sterically hindered phosphine ligands, such as XPhos or RuPhos, can mitigate this issue and are generally effective for challenging substrates.[3][5]

Q2: My starting material is consumed, but my yield is low, and I see a complex mixture of products by TLC/LC-MS. What's happening?

A2: This scenario suggests that while the catalyst is active, side reactions are outcompeting your desired amination. The most likely side reactions are:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen, yielding 2-naphthol. This is often caused by β-hydride elimination from certain amines or side reactions involving the base and solvent.

  • Competitive O-Arylation: The phenoxide, formed by deprotonation of the 2-naphthol hydroxyl group by the strong base (e.g., NaOtBu, KOtBu), can act as a nucleophile, leading to ether formation.

  • Catalyst Poisoning: Some functional groups, like azo groups, can poison the catalyst, leading to a stalled reaction.[4]

To mitigate these issues:

  • Choice of Base: Switch to a weaker or non-nucleophilic base. While strong bases like NaOtBu are common, a carbonate base like Cs₂CO₃ or K₃PO₄ can be effective and is less likely to promote O-arylation.[5][6]

  • Protecting Group Strategy: Consider protecting the hydroxyl group as a methyl ether or silyl ether. This eliminates the possibility of O-arylation. The protecting group can be removed in a subsequent step.

  • Temperature Control: Running the reaction at the lowest effective temperature (typically 80-110 °C) can often favor the desired pathway.[3]

Section 2: Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling this compound with a boronic acid or ester.[6][7]

Q1: My Suzuki coupling is sluggish, showing low conversion even after extended reaction times. How can I improve the reaction rate?

A1: Sluggish Suzuki reactions are typically due to issues with the transmetalation step or catalyst activity.

  • Base Inadequacy: The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[8] If you are using a mild base like K₂CO₃, it may not be strong enough. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can significantly accelerate the reaction.[6]

  • Solvent System: The reaction often requires a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) to dissolve both the organic-soluble aryl halide and the inorganic base/boronic acid.[6][9] Ensure proper mixing and that the solvent is adequately degassed.

  • Catalyst/Ligand: For electron-rich bromides like this compound, a standard catalyst like Pd(PPh₃)₄ may be sufficient, but more active catalysts formed from precursors like Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) can improve rates and yields.

Q2: I'm observing significant amounts of a homocoupled biaryl product (from the boronic acid) and debrominated starting material (2-naphthol). What causes this?

A2: These byproducts point to specific flaws in the reaction setup and execution.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can participate in an alternative catalytic cycle. Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is critical.

  • Debromination (Protodeboronation): The desired C-C bond formation is in competition with a reaction where the boronic acid is replaced by a proton from water or other protic sources. This can be minimized by using the boronic acid in a slight excess (1.1-1.2 equivalents) and ensuring the base is strong enough to promote efficient transmetalation.

Section 3: Ullmann Condensation (C-O Coupling)

The Ullmann condensation is a classical copper-catalyzed reaction for forming aryl ethers.[10] While often supplanted by palladium-catalyzed methods, it remains useful, especially for specific substrates.

Q1: My Ullmann ether synthesis requires very high temperatures (>180 °C) and gives a low yield. Are there ways to improve this?

A1: The classical Ullmann reaction is notorious for requiring harsh conditions and stoichiometric amounts of copper.[10][11] Modern advancements have significantly improved this transformation:

  • Use of Ligands: The addition of ligands like 1,10-phenanthroline or various diamines can stabilize the copper catalyst, allowing the reaction to proceed at much lower temperatures (often around 100-120 °C) and with catalytic amounts of a copper(I) salt (e.g., CuI).[12]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[10] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Base and Substrate: The reaction involves a copper(I) alkoxide or phenoxide intermediate.[10] Using a strong, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is essential to generate the nucleophile that will couple with the this compound.

Q2: The purification of my Ullmann reaction is difficult due to residual copper. How can I effectively remove it?

A2: Copper removal is a common challenge. After the reaction, the crude mixture can be worked up by diluting with a solvent like ethyl acetate and washing with an aqueous solution of ammonia or ammonium chloride. The ammonia complexes with the copper ions, pulling them into the aqueous layer. Multiple washes may be necessary. Subsequent filtration through a plug of silica gel or celite can also help remove finely dispersed copper salts.

General FAQs

Q: How do I best monitor the progress of my this compound reaction?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system (e.g., Hexanes/Ethyl Acetate) that gives good separation between your starting material and the expected product (Rf values ideally between 0.2 and 0.6). For more quantitative analysis and to identify byproducts, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are preferred.[13] A small aliquot of the reaction mixture can be quenched, diluted, and injected for analysis.

Q: My this compound starting material is off-white or pinkish. Is it pure enough for use?

A: While a slight discoloration may not always be detrimental, it can indicate the presence of oxidation byproducts. For sensitive transition-metal-catalyzed reactions, the purity of the starting material is critical.[14] If in doubt, you can purify the this compound by recrystallization (e.g., from an acetic acid/water mixture) or by flash column chromatography on silica gel.[15]

Q: My yield was high, but I lost a significant amount of product during the workup and purification. What are some common pitfalls?

A: Product loss is a frequent and frustrating issue.[14][16] Key areas to watch for include:

  • Aqueous Workup: If your product has some water solubility, you could be losing it in the aqueous layer during extractions. Always check the aqueous layer by TLC before discarding it.[17]

  • Drying Agent: Do not be aggressive when rinsing the drying agent (e.g., MgSO₄, Na₂SO₄). Rinse it thoroughly with the extraction solvent (at least 3 times) to recover any adsorbed product.[14]

  • Silica Gel Chromatography: The hydroxyl group on your product can cause it to streak or get stuck on the silica column, especially if the silica is acidic. You can neutralize the silica by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).

Data & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
ParameterBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)
Coupling Partner Primary/Secondary Amine (1.2 equiv)Arylboronic Acid (1.1 equiv)
Pd Precursor Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%)
Ligand XPhos or RuPhos (2-4 mol%)SPhos (4 mol%, if using Pd(OAc)₂)
Base K₃PO₄ or Cs₂CO₃ (2.0 equiv)K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
Solvent Toluene or Dioxane (anhydrous)Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (1:1:1)
Temperature 80-110 °C80-100 °C
Atmosphere Argon or NitrogenArgon or Nitrogen

Note: These are starting points. Optimization is often necessary for specific substrates.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the C-C coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)[18]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[18]

  • 1,4-Dioxane and Degassed Water (4:1 v/v)[18]

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.[18]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure a completely oxygen-free environment.[18]

  • Catalyst & Solvent Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst. Then, add the 4:1 mixture of anhydrous 1,4-dioxane and degassed water via syringe.[18]

  • Reaction: Vigorously stir the mixture and heat it to 90 °C in a preheated oil bath. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the this compound spot is consumed (typically 8-12 hours).[18]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-phenyl-2-naphthol.

Visual Logic & Workflow Diagrams

G start Reaction Stalled or Low Yield check_sm Check Starting Material (SM) Consumption by TLC/LC-MS start->check_sm sm_consumed Is SM Consumed? check_sm->sm_consumed no_conversion No / Low Conversion sm_consumed->no_conversion  No low_yield Low Yield / Byproducts sm_consumed->low_yield  Yes troubleshoot_catalyst Troubleshoot Catalyst System: 1. Check Inert Atmosphere 2. Verify Reagent/Solvent Purity 3. Increase Temperature/Time 4. Screen Ligands/Bases no_conversion->troubleshoot_catalyst troubleshoot_side_reactions Troubleshoot Side Reactions: 1. Lower Temperature 2. Change Base (e.g., stronger/weaker) 3. Check for Debromination 4. Consider Protecting Group low_yield->troubleshoot_side_reactions

G

References

  • Benchchem. (n.d.). Troubleshooting low conversion rates in 3-Bromo-2-methylpropene substitutions.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • ChemicalBook. (n.d.). This compound.
  • Wikipedia. (2023). Ullmann condensation.
  • ACS Publications, The Journal of Organic Chemistry. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates.
  • University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reaction of 3-Bromo(2H6)propan-1-ol with Phenols: Synthesis, Mechanism.
  • Benchchem. (n.d.). Technical Support Center: Monitoring 3-Bromoquinoline Reactions.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • Organic Syntheses. (n.d.). 6-bromo-2-naphthol.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2025). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies.
  • Benchchem. (n.d.). optimizing reaction conditions for 6-bromo-2-naphthol to 6-Cyano-2-naphthol.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
  • Wikipedia. (2023). Suzuki reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Design and Synthesis of Three Naphtol Derivatives using the Three Component System.
  • Wikipedia. (2023). Ullmann reaction.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

Sources

Technical Support Center: Purification of 3-Bromo-2-naphthol via Azeotropic Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-2-naphthol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) for the application of azeotropic distillation in the purification of this critical organic compound.

Introduction to Azeotropic Distillation for this compound Purification

This compound is a vital building block in organic synthesis, with applications in pharmaceuticals and chemical industries.[1] Its purity is paramount for the success of subsequent reactions. While standard distillation is a common purification technique, it is ineffective for separating azeotropes—mixtures of liquids with a constant boiling point and composition.[2][3] Azeotropic distillation provides an elegant solution by introducing an entrainer, a third component that forms a new, lower-boiling azeotrope with one of the components of the original mixture, typically an impurity like water.[4][5] This new azeotrope can then be readily removed, yielding a purified product.

This guide will focus on the use of toluene as an entrainer to remove water from crude this compound. Water and toluene form a heterogeneous azeotrope that boils at a lower temperature than any of the individual components, allowing for efficient water removal.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why can't I just use simple distillation to purify this compound?

A1: Simple distillation separates components based on differences in their boiling points.[2] However, if your crude this compound contains impurities that form an azeotrope, such as residual water from a previous reaction step, simple distillation will not be effective. The azeotropic mixture will boil at a constant temperature and its vapor will have the same composition as the liquid, preventing separation.[2][3] Azeotropic distillation is specifically designed to overcome this limitation.[4]

Q2: How does adding toluene help in the purification of this compound?

A2: Toluene acts as an entrainer. It forms a minimum-boiling azeotrope with water.[6][7] This toluene-water azeotrope has a boiling point of approximately 84.1-85°C, which is significantly lower than the boiling point of water (100°C) and toluene (110°C).[6][7] When you heat the crude this compound with toluene, the toluene-water azeotrope boils off first, effectively removing the water from the mixture. The purified, anhydrous this compound is left behind in the distillation flask.

Q3: What are the key physical properties I should be aware of?

A3: Understanding the physical properties of the components is crucial for successful distillation. Here is a summary:

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Notes
This compound223.07[8]~320-330 (decomposes)82-85High boiling point necessitates vacuum distillation for simple distillation, but azeotropic distillation is for impurity removal at lower temperatures.
Toluene92.14110.6-95The entrainer.
Water18.021000The impurity to be removed.
Toluene-Water AzeotropeN/A84.1-85[6][7]N/AThe low-boiling mixture that is distilled off.

Q4: What kind of apparatus do I need for this procedure?

A4: A standard laboratory setup for azeotropic distillation is required. The key components are a round-bottom flask, a Dean-Stark trap (or a similar apparatus for separating immiscible liquids), a condenser, a heating mantle, and a collection flask.[9] The Dean-Stark trap is essential as it allows for the collection of the condensed azeotrope, separation of the water from the toluene, and the return of the toluene to the distillation flask.

Experimental Protocol: Azeotropic Distillation of this compound with Toluene

This protocol outlines the steps for removing water from crude this compound.

Materials:

  • Crude this compound

  • Toluene (reagent grade)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying, optional)

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle with a stirrer

  • Thermometer

  • Clamps and stands

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: To a round-bottom flask, add the crude this compound and a sufficient volume of toluene to dissolve the solid and allow for effective stirring.

  • Heating: Begin heating the mixture gently with the heating mantle. Stir the mixture to ensure even heating and prevent bumping.

  • Azeotropic Removal of Water: As the mixture heats up, the toluene-water azeotrope will begin to boil at approximately 84-85°C. The vapor will rise, be condensed by the condenser, and collect in the Dean-Stark trap.

  • Water Separation: In the Dean-Stark trap, the condensed liquid will separate into two phases: an upper organic layer (toluene) and a lower aqueous layer.

  • Toluene Reflux: The Dean-Stark trap is designed so that as the volume of the upper toluene layer increases, it will eventually flow back into the distillation flask.

  • Monitoring the Distillation: Continue the distillation until no more water collects in the Dean-Stark trap. The temperature at the distillation head should remain close to the boiling point of the azeotrope during this process. A rise in temperature towards the boiling point of pure toluene (110.6°C) indicates that all the water has been removed.

  • Cooling and Isolation: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature. The purified this compound will be in the toluene solution in the round-bottom flask.

  • Solvent Removal: The toluene can be removed under reduced pressure using a rotary evaporator to yield the purified, solid this compound.

Experimental Workflow Diagram

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_isolation Product Isolation A Charge Flask with Crude This compound & Toluene B Assemble Dean-Stark Apparatus A->B C Heat and Stir Mixture B->C D Azeotrope Boils (84-85°C) and Condenses C->D E Water Collects in Dean-Stark Trap D->E F Toluene Returns to Flask E->F G Monitor: No More Water Collects & Temp Rises F->G H Cool the Reaction Mixture G->H I Remove Toluene via Rotary Evaporation H->I J Collect Purified Solid This compound I->J

Caption: Workflow for azeotropic distillation of this compound.

Troubleshooting Guide

This section addresses common issues that may arise during the azeotropic distillation of this compound.

Problem Possible Cause(s) Solution(s)
No water is collecting in the Dean-Stark trap. 1. The crude sample is already dry. 2. The temperature is too low. 3. A leak in the system.1. Confirm if water is expected. If not, the purification may be complete. 2. Ensure the heating mantle is set to a temperature that allows the azeotrope to boil (above 85°C). 3. Check all joints and connections for leaks.
The mixture is "bumping" or boiling unevenly. 1. Insufficient stirring. 2. Heating too rapidly.1. Ensure the magnetic stirrer is on and functioning correctly. 2. Reduce the heating rate to allow for smooth boiling.
The product in the flask appears dark or discolored. 1. Thermal decomposition of this compound. 2. Presence of non-volatile, colored impurities.1. Ensure the pot temperature does not significantly exceed the boiling point of toluene. If decomposition is suspected, consider performing the final solvent removal at a lower temperature under a higher vacuum. 2. The discolored product may require further purification by recrystallization or column chromatography after the azeotropic distillation.
The distillation is very slow. 1. Insufficient heating. 2. Poor insulation of the apparatus.1. Gradually increase the temperature of the heating mantle. 2. Insulate the distillation flask and column with glass wool or aluminum foil to minimize heat loss.
Water is being carried back into the flask with the toluene. The rate of distillation is too high, causing flooding.[10]Reduce the heating rate to allow for proper separation of the two phases in the Dean-Stark trap.
Troubleshooting Logic Diagram

Caption: Troubleshooting logic for azeotropic distillation issues.

Safety Information

  • This compound: Causes skin irritation and serious eye damage. May cause respiratory irritation.[11]

  • Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.[12]

Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Ground all equipment to prevent static discharge.[12]

  • Keep away from open flames and other ignition sources.[13]

  • Ensure that an eyewash station and safety shower are readily accessible.

References

  • Azeotropic Distillation | Environmental Isotope Laboratory - University of W
  • Advanced distillation techniques and troubleshooting | Separ
  • What Temperature to Azeotrope Water in Toluene - Ore
  • water - toluene azeotrope - Eng-Tips. [Link]
  • Dive Into Azeotropic Distillation: Essential Techniques - GWSI. [Link]
  • Azeotropic distill
  • Azeotropic distill
  • How does water form an azeotrope with toluene? What is an azeotrope? : r/chemhelp - Reddit. [Link]
  • azeotropic d
  • Azeotropic Distillation Sequences with HYSYS - YouTube. [Link]
  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]
  • 3 2 0 Material Safety D
  • Azeotropic Distillation: Types & Example - StudySmarter. [Link]
  • Azeotropic Distillation Process - Chemical Engineering World. [Link]
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  • Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activ
  • Azeotropic Distillation - Industrial Professionals - Cheresources.com Community. [Link]
  • Preparation of 6-Bromo-2-naphthol
  • 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem. [Link]
  • CN104478667A - Preparation method for 1-bromo-2-naphthol - Google P
  • EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google P
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  • Research Progress on Azeotropic Distill

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Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromo-2-naphthol and 1-Bromo-2-naphthol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, substituted naphthols serve as pivotal intermediates for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Among these, brominated 2-naphthols are particularly valuable due to the versatile reactivity of the carbon-bromine bond, which allows for a myriad of chemical transformations. This guide provides an in-depth comparative analysis of two constitutional isomers: 3-Bromo-2-naphthol and 1-Bromo-2-naphthol.

The seemingly subtle difference in the placement of the bromine atom—at the C3 (beta) position versus the C1 (alpha) position—imparts dramatically different chemical behaviors to these molecules. Understanding these distinctions is paramount for researchers and drug development professionals to strategically design synthetic routes and predict reaction outcomes. This analysis is grounded in fundamental principles of electronic and steric effects, supported by established reaction mechanisms and experimental considerations.

Molecular Structure: The Foundation of Reactivity

The reactivity of an aromatic compound is dictated by the electron density distribution within the ring system and the spatial arrangement of its substituents. The interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing, yet ortho-, para-directing, bromine (-Br) atom sets the stage for the distinct chemical personalities of these two isomers.

G Figure 1. Molecular Structures of Bromo-2-naphthol Isomers cluster_1 1-Bromo-2-naphthol cluster_2 This compound node_1 node_1 node_2 node_2

Caption: Figure 1. Molecular Structures of Bromo-2-naphthol Isomers.

  • 1-Bromo-2-naphthol: The bromine atom is positioned at C1, immediately adjacent to the hydroxyl group at C2. This ortho-like arrangement results in significant steric hindrance around the hydroxyl group and the C-Br bond. Electronically, the powerful electron-donating resonance effect of the hydroxyl group strongly activates the C1 and C3 positions. However, the C1 position is already occupied.

  • This compound: The bromine atom is at C3, meta to the hydroxyl group. This arrangement minimizes steric congestion around the hydroxyl function. Crucially, the C1 position remains unsubstituted and is highly activated by the hydroxyl group, making it a prime target for electrophilic attack.

These structural and electronic differences are not merely academic; they have profound practical implications for synthetic strategy, as detailed in the following sections.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of arene functionalization. The outcome is governed by the directing effects of the existing substituents. The hydroxyl group is one of the most powerful activating, ortho-, para-directing groups.

  • This compound: The vacant C1 position is strongly activated by the adjacent C2-hydroxyl group. Consequently, electrophiles will overwhelmingly attack this position. The reaction is typically fast and high-yielding.

  • 1-Bromo-2-naphthol: The C1 position is blocked. The next most activated position is C3, which is ortho to the hydroxyl group. However, substitution at C3 is electronically less favored than at C1 and may face some steric opposition. Reactions often require more forcing conditions and may yield mixtures of products.

This difference is a critical strategic consideration. If the desired product requires functionalization at the C1 position, This compound is unequivocally the superior starting material.

Caption: Figure 2. Preferred Sites of Electrophilic Attack.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) have revolutionized synthesis by leveraging the reactivity of the C-Br bond.[1][2][3][4] In these cases, the key step is the oxidative addition of a Palladium(0) catalyst into the C-Br bond.

  • Steric Effects: The C1-Br bond in 1-Bromo-2-naphthol is more sterically encumbered than the C3-Br bond in this compound due to the adjacent hydroxyl group. This can influence the rate of oxidative addition, potentially requiring more sterically demanding phosphine ligands or higher temperatures to achieve comparable reaction rates.

  • Electronic Effects: The alpha-position (C1) of naphthalene is generally more reactive than the beta-position (C3). This electronic factor may counteract the steric hindrance to some extent.

Practical Outcome: Both isomers are viable substrates for cross-coupling reactions. However, optimizations for 1-Bromo-2-naphthol might involve the use of bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step. This compound often reacts well under more standard conditions.

Table 1: Qualitative Reactivity Comparison

Reaction Type This compound 1-Bromo-2-naphthol Dominant Influencing Factor
Electrophilic Substitution Highly reactive at C1 Less reactive; substitution at C3 or other ring positions Electronic Activation (-OH group)
Williamson Ether Synthesis More reactive Less reactive (especially with bulky electrophiles) Steric Hindrance

| Suzuki / Buchwald-Hartwig | Generally facile | May require optimized (bulkier) ligands | Interplay of Sterics and Electronics |

Reactions Involving the Hydroxyl Group

When the hydroxyl group itself acts as a nucleophile, such as in the Williamson ether synthesis, steric hindrance becomes the dominant factor.[5]

  • 1-Bromo-2-naphthol: The bulky bromine atom at C1 impedes the approach of electrophiles to the adjacent hydroxyl (or naphthoxide) oxygen. This steric shield significantly slows down the reaction rate, particularly with secondary or tertiary alkyl halides.

  • This compound: The hydroxyl group is flanked by hydrogen atoms at C1 and C3, presenting a much more accessible nucleophilic center. It undergoes etherification and esterification reactions more readily.

Experimental Protocols: A Practical Guide

The following protocols are representative examples designed to highlight the reactivity differences and provide a validated starting point for experimentation.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling a bromo-2-naphthol with an arylboronic acid.

Suzuki_Workflow Figure 3. Workflow for Suzuki-Miyaura Coupling reagents Combine Bromo-naphthol, Boronic Acid, Base (K2CO3), and Solvent (DME/H2O) degas Degas with Argon (3 cycles) reagents->degas catalyst Add Pd(dppf)Cl2 Catalyst degas->catalyst heat Heat to 80-90 °C (Monitor by TLC/LC-MS) catalyst->heat workup Aqueous Workup (EtOAc extraction) heat->workup purify Purify by Column Chromatography workup->purify

Sources

Navigating the Nuances of Naphthols: A Comparative Guide to 3-Bromo-2-naphthol and 6-Bromo-2-naphthol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. Among the vast arsenal of building blocks available to the modern chemist, brominated naphthols serve as versatile intermediates, prized for their utility in constructing complex molecular architectures. Specifically, the isomers 3-Bromo-2-naphthol and 6-Bromo-2-naphthol, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles that can be leveraged for specific synthetic outcomes. This guide provides an in-depth, objective comparison of these two key isomers, supported by experimental data and field-proven insights, to empower researchers in making informed strategic decisions.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between this compound and 6-Bromo-2-naphthol lies in the position of the bromine atom on the naphthalene scaffold relative to the hydroxyl group. This seemingly minor variation has significant consequences for the molecule's electronic properties, steric environment, and ultimately, its behavior in chemical reactions.

Caption: Molecular structures of this compound and 6-Bromo-2-naphthol.

The hydroxyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. In this compound, the proximity of the bromine atom to the hydroxyl group introduces both steric hindrance and electronic effects that are absent in the 6-bromo isomer, where the substituents are on different rings.

A summary of their key physicochemical properties is presented below, offering a quantitative basis for comparison.

PropertyThis compound6-Bromo-2-naphtholSource(s)
CAS Number 30478-88-715231-91-1[1][2]
Molecular Formula C₁₀H₇BrOC₁₀H₇BrO[1][2]
Molecular Weight 223.07 g/mol 223.07 g/mol [1][2]
Appearance White to off-white powderOff-white to slightly beige powder[1][3]
Melting Point 80 - 82 °C121 - 125 °C[1][3]
Boiling Point 313.7 °C (Predicted)353.8 °C[1][4]
pKa Not readily available9.26 (Predicted)[5]
Solubility Soluble in organic solventsSoluble in ethanol, acetone, and benzene; sparingly soluble in water[2][6]

The significantly higher melting point of 6-Bromo-2-naphthol suggests a more stable crystal lattice structure compared to its 3-bromo counterpart. This can have practical implications for purification by recrystallization and for the material's handling and storage.

Reactivity in Key Synthetic Transformations: A Head-to-Head Comparison

The strategic value of these isomers is most apparent when considering their application in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials development.[7] The position of the bromine atom dictates the accessibility and electronic nature of the C-Br bond, directly influencing reaction kinetics and yields.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The reactivity of aryl halides in the crucial oxidative addition step of palladium-catalyzed reactions typically follows the trend I > Br > Cl.[8] While both isomers possess a C-Br bond, their reactivity is not identical.

  • 6-Bromo-2-naphthol: This isomer generally behaves as a "standard" aryl bromide in cross-coupling reactions. The C-Br bond at the 6-position is electronically and sterically unhindered by the hydroxyl group on the adjacent ring. This makes it a reliable and predictable substrate for a wide range of coupling partners in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[9][10] Its predictable reactivity makes it a preferred building block for the synthesis of biaryl compounds, aryl amines, and ethers.[11][12]

  • This compound: The bromine at the 3-position is ortho to the hydroxyl group. This proximity introduces several factors:

    • Steric Hindrance: The adjacent hydroxyl group can sterically encumber the approach of the bulky palladium catalyst complex to the C-Br bond, potentially slowing the rate of oxidative addition compared to the 6-bromo isomer.

    • Electronic Effects: The electron-donating hydroxyl group can influence the electron density of the C-Br bond.

    • Directing Group Effects: The hydroxyl group can act as a directing group, and its acidic proton can potentially interact with the basic conditions often employed in these reactions, sometimes necessitating the use of a protecting group.

Scientist's Insight: For straightforward, high-yielding cross-coupling reactions where predictability is paramount, 6-Bromo-2-naphthol is often the superior choice. The synthesis of complex pharmaceutical intermediates frequently relies on the robust and well-characterized reactivity of this isomer.[3] However, the unique steric and electronic environment of This compound can be exploited for regioselective synthesis or to access specific molecular conformations that are otherwise difficult to achieve.

Experimental Protocol: A Comparative Buchwald-Hartwig Amination Workflow

To illustrate the practical application and considerations for using these isomers, a general protocol for a Buchwald-Hartwig amination is provided below. This reaction is a powerful method for forming C-N bonds.[13][14]

Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.

Protocol: Buchwald-Hartwig Amination of a Bromo-2-naphthol Isomer

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the bromo-2-naphthol isomer (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.[15][16]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The reaction concentration is typically between 0.1 M and 1 M.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-arylated product.

Scientist's Note on Protocol Execution:

  • For this compound: Due to potential steric hindrance, a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine ligand like XPhos) may be necessary to facilitate the oxidative addition step. Reaction times may be longer compared to the 6-bromo isomer. Protecting the hydroxyl group as a methyl or silyl ether prior to coupling may be advantageous to prevent side reactions with the strong base.

  • For 6-Bromo-2-naphthol: This isomer is generally more accommodating to a wider range of standard Buchwald-Hartwig conditions. Less sterically demanding ligands like BINAP or even triphenylphosphine may be sufficient, although modern, more active catalyst systems are always recommended for optimal results.[16]

Synthesis and Availability

Both isomers are typically synthesized from 2-naphthol. The synthesis of 6-Bromo-2-naphthol often involves the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol, followed by a selective reduction (debromination) at the 1-position using reagents like tin and hydrochloric acid.[6][17][18] This multi-step process can be challenging, and the purity of the final product is critical.[6] The synthesis of this compound can be achieved through different routes, for instance, via demethylation of 2-bromo-3-methoxynaphthalene.[19] Both compounds are commercially available from various suppliers.[1][3]

Conclusion and Strategic Recommendations

The choice between this compound and 6-Bromo-2-naphthol is a strategic one, guided by the specific goals of the synthesis.

  • Choose 6-Bromo-2-naphthol for:

    • Predictability and Reliability: When developing robust, scalable synthetic routes where high yields and straightforward reaction conditions are desired.

    • Broad Substrate Scope: For coupling with a wide variety of nucleophiles (amines, boronic acids, alcohols) in standard palladium-catalyzed reactions.

    • Core Scaffolding: When the bromonaphthol unit serves as a foundational piece for further elaboration at the 6-position without interference from the hydroxyl group.

  • Choose this compound for:

    • Ortho-Functionalization: When the desired final structure requires functionalization at the 3-position, adjacent to the hydroxyl group.

    • Accessing Unique Architectures: To leverage the steric and electronic influence of the ortho-hydroxyl group to achieve specific regioselectivity or to synthesize sterically hindered molecules.

    • Probing Structure-Activity Relationships (SAR): In medicinal chemistry, comparing the activity of a 3-substituted analog versus a 6-substituted analog can provide crucial insights into the binding requirements of a biological target.

By understanding the distinct personalities of these two isomers, researchers can move beyond treating them as interchangeable and instead harness their unique properties to design more efficient, elegant, and successful synthetic strategies.

References

  • Home Sunshine Pharma. (n.d.). 6-Bromo-2-naphthol CAS 15231-91-1.
  • Unknown Source. (2025).
  • Organic Chemistry Resources. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4554–4557.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Royal Society of Chemistry. (2022). Visible light photoactivation of 6-bromo-2-naphthol for the photoacid-catalyzed acetalization of carbonyls. Organic & Biomolecular Chemistry.
  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(25), 6054–6058.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Organic Syntheses. (n.d.). 6-bromo-2-naphthol.
  • ChemRxiv. (2021). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene.
  • YouTube. (2025). Suzuki Reaction. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-naphthol. PubChem Compound Database.
  • Organic Syntheses. (n.d.). 2-bromonaphthalene.
  • YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol.
  • Pharmaffiliates. (n.d.). CAS No : 30478-88-7 | Product Name : this compound.
  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
  • Semantic Scholar. (n.d.). 6-bromo-2-naphthol.
  • PubMed Central. (n.d.). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor.
  • MDPI. (n.d.). Advances in Cross-Coupling Reactions.

Sources

A Comparative Guide to Bromonaphthol Isomers in Azo Dye Synthesis: Unlocking Chromatic and Performance Variations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of precursor molecules is a critical determinant of final product efficacy. In the realm of synthetic dyes, bromonaphthol isomers serve as versatile coupling components, offering a palette of vibrant colors with a range of performance characteristics. This guide provides an in-depth comparative analysis of three key bromonaphthol isomers—1-bromo-2-naphthol, 4-bromo-1-naphthol, and 6-bromo-2-naphthol—in the synthesis of azo dyes. By understanding the nuanced effects of bromine substitution on the naphthol scaffold, researchers can make informed decisions to optimize dye synthesis for desired chromatic and fastness properties.

Introduction: The Role of Bromonaphthol Isomers in Azo Dye Chemistry

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most diverse class of synthetic colorants.[1] Their synthesis typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate, such as a naphthol.[2] The specific properties of the resulting dye, including its color, intensity, and fastness to light and washing, are intrinsically linked to the molecular architecture of both the diazonium salt and the coupling component.[3]

Bromonaphthol isomers introduce a halogen substituent that modulates the electronic and steric environment of the naphthol ring system. This, in turn, influences the kinetics of the coupling reaction and the photophysical properties of the final dye molecule. The position of the bromine atom is not trivial; it dictates the electron density distribution and potential for steric hindrance, leading to distinct outcomes in dye performance.

Isomer-Specific Reactivity and Predicted Performance

Direct comparative studies on the performance of these specific bromonaphthol isomers in dye synthesis are not extensively documented in publicly available literature. However, based on fundamental principles of organic chemistry, we can predict the relative reactivity and resulting dye properties. The hydroxyl group of the naphthol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution, which is the nature of the azo coupling reaction. The bromine atom, being an electron-withdrawing group, has a deactivating effect.

Predicted Reactivity in Azo Coupling

The rate of azo coupling is dependent on the nucleophilicity of the coupling component. The electron-withdrawing nature of the bromine atom will generally decrease the reactivity of the naphthol ring towards the electrophilic diazonium salt.

  • 1-Bromo-2-naphthol: The bromine atom is ortho to the hydroxyl group. This position will exert a significant steric hindrance to the incoming diazonium salt, potentially slowing down the coupling reaction. Electronically, the bromine atom at the 1-position will deactivate the ring.

  • 4-Bromo-1-naphthol: The bromine atom is para to the hydroxyl group. This position minimizes steric hindrance for the coupling reaction, which is expected to occur at the 2-position. The electronic deactivation by the bromine atom is still present.

  • 6-Bromo-2-naphthol: The bromine atom is on the adjacent ring to the hydroxyl group. Its deactivating effect on the ring containing the hydroxyl group will be less pronounced compared to the other two isomers. Coupling is expected to occur at the 1-position.

The general workflow for the synthesis of azo dyes from these isomers can be visualized as follows:

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Aromatic Amine (e.g., Aniline) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO2, HCl 0-5 °C AzoDye Azo Dye DiazoniumSalt->AzoDye Bromonaphthol_Isomer Bromonaphthol Isomer (1-bromo-2-naphthol, 4-bromo-1-naphthol, or 6-bromo-2-naphthol) Bromonaphthol_Isomer->AzoDye caption General workflow for azo dye synthesis.

A generalized workflow for the synthesis of azo dyes.
Predicted Chromatic and Fastness Properties

The position of the bromine atom can also influence the color and fastness properties of the resulting dye. The electronic effect of the bromine can alter the energy levels of the molecular orbitals involved in the π-π* transitions responsible for color.

IsomerPredicted ColorPredicted Light FastnessPredicted Wash FastnessRationale
1-Bromo-2-naphthol Hypsochromic shift (lighter color)GoodVery GoodThe ortho-bromo group can cause steric hindrance, potentially leading to a less planar molecule, which can result in a blue-shift in the absorption maximum. The presence of the halogen may enhance light fastness.
4-Bromo-1-naphthol Bathochromic shift (deeper color)Very GoodExcellentThe para-bromo group can extend the conjugation of the chromophore, leading to a red-shift in the absorption maximum. Halogen substitution is known to often improve the fastness properties of dyes.
6-Bromo-2-naphthol IntermediateGood to Very GoodVery GoodThe bromine on the adjacent ring will have a less direct electronic influence on the chromophore compared to the other isomers, resulting in intermediate color and good fastness properties.

Experimental Protocols

The following protocols provide a standardized framework for the synthesis and evaluation of azo dyes from the three bromonaphthol isomers. For a valid comparison, it is crucial to maintain identical reaction conditions, including stoichiometry, temperature, and reaction time.

General Protocol for Azo Dye Synthesis

This protocol outlines the synthesis of an azo dye using a generic aromatic amine (e.g., aniline) and a bromonaphthol isomer.

Materials:

  • Aniline (or other aromatic amine)

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • 1-Bromo-2-naphthol, 4-Bromo-1-naphthol, or 6-Bromo-2-naphthol

  • Sodium hydroxide

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization of Aniline:

    • In a 100 mL beaker, dissolve 1.0 g of aniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled solution of 0.8 g of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

  • Preparation of Coupling Component Solution:

    • In a separate 250 mL beaker, dissolve a stoichiometric equivalent of the respective bromonaphthol isomer (e.g., 2.23 g of 1-bromo-2-naphthol) in 20 mL of 10% sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold bromonaphthol solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 30 minutes. A colored precipitate will form.

    • Allow the reaction mixture to stand at room temperature for 1 hour to ensure complete coupling.

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the crude dye in an oven at 60 °C.

    • Recrystallize the dye from a suitable solvent, such as ethanol, to obtain a pure product.

    • Determine the yield of the purified dye.

AzoDyeSynthesisProtocol cluster_diazotization Step 1: Diazotization cluster_coupling_prep Step 2: Prepare Coupling Solution cluster_coupling_reaction Step 3: Azo Coupling cluster_purification Step 4: Isolation & Purification A1 Dissolve Aniline in HCl/H2O A2 Cool to 0-5 °C A1->A2 A3 Add NaNO2 solution A2->A3 A4 Stir for 15 min A3->A4 B1 Dissolve Bromonaphthol in NaOH B2 Cool to 0-5 °C B1->B2 C1 Slowly add Diazonium salt to Bromonaphthol solution C2 Stir for 30 min at 0-5 °C C1->C2 C3 Stand for 1 hour C2->C3 D1 Filter and Wash D2 Dry the crude dye D1->D2 D3 Recrystallize D2->D3 caption Experimental workflow for azo dye synthesis.

A step-by-step workflow for the synthesis of azo dyes.
Protocol for Dyeing and Fastness Testing

Materials:

  • Synthesized azo dyes

  • Cotton fabric swatches (pre-scoured and bleached)

  • Sodium chloride

  • Sodium carbonate

  • Standard multifiber fabric (for staining assessment)

  • Grey scale for assessing color change and staining

  • Lightfastness tester (e.g., Xenon arc lamp)[4]

  • Launder-Ometer for wash fastness testing[5]

Dyeing Procedure:

  • Prepare a dye bath containing the synthesized dye (e.g., 1% on weight of fabric), sodium chloride (e.g., 20 g/L), and sodium carbonate (e.g., 10 g/L).

  • Introduce a pre-wetted cotton swatch into the dye bath at room temperature.

  • Raise the temperature to 60 °C over 30 minutes and maintain for 60 minutes with occasional stirring.

  • Rinse the dyed fabric thoroughly with cold water.

  • Soap the fabric with a 2 g/L non-ionic detergent solution at 90 °C for 15 minutes.

  • Rinse again with hot and cold water and air dry.

Fastness Testing:

  • Light Fastness: Expose the dyed fabric swatches to a xenon arc lamp according to ISO 105-B02.[4] Assess the degree of fading using the blue wool scale (1-8).

  • Wash Fastness: Perform a wash fastness test according to ISO 105-C06.[5] Evaluate the color change of the dyed fabric and the staining of the adjacent multifiber fabric using the grey scales (1-5).

Characterization and Data Analysis

To conduct a thorough comparative study, the synthesized dyes should be characterized using various analytical techniques:

  • UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax) and molar absorptivity, which relate to the color and color intensity of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the azo linkage and other functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise chemical structure of the synthesized dyes.

The experimental data should be tabulated for a clear and objective comparison of the performance of the dyes derived from each bromonaphthol isomer.

Conclusion

The selection of a specific bromonaphthol isomer as a coupling component in azo dye synthesis has a profound impact on the resulting dye's properties. While direct comparative data is limited, an understanding of the electronic and steric effects of the bromine substituent allows for informed predictions of reactivity, color, and fastness. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and to systematically explore the rich chemical space offered by these versatile dye precursors. By carefully considering the isomeric structure of the bromonaphthol, scientists can tailor the synthesis process to achieve dyes with optimized performance for a wide range of applications.

References

  • QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. QIMA Blog. [Link]
  • VieTextile. (n.d.). Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]
  • Atlas. (2023, August 31). Top 15 Weathering and Lightfastness Standards for Textiles. [Link]
  • InTouch Quality. (2019, July 9). 5 Color Fastness Tests to Prevent Textile Fading and Staining. [Link]
  • TESTEX. (2024, January 7). An Overview to Lightfastness Test for Textile. [Link]
  • EUROLAB. (n.d.). Washing Fastness.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
  • QIMA. (2025, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide. QIMA Blog. [Link]
  • TESTEX. (2024, March 15). Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis. [Link]
  • Chopde, H. N., Meshram, J. S., Pagadala, R., & Mungole, A. J. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6-bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1823-1830.
  • The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
  • Gowri, S., et al. (2014). Effect of Reactive Dyes Structure on Light Fastness. International Journal of Engineering Research & Technology, 3(1).
  • Al-Rubaie, L. A. R., & Mhessn, R. J. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. Journal of Chemistry and Chemical Sciences, 2(3), 138-145.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Royal Society of Chemistry. (2023, October 12).
  • Ajani, O. O., et al. (2015). Synthesis and spectroscopic study of naphtholic and phenolic azo dyes.
  • Zhang, Y., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(50), 35057-35065.
  • Mkpenie, V. N., et al. (2014). UV-Visible spectra of 1-phenylazo-2-naphthol (PAN).
  • El-Sayed, Y. S., et al. (2021). Electronic absorption maxima; λ max (nm) and absorbance of naphthol azo dyes (3-14) in DMSO.
  • El-Sayed, Y. S., et al. (2021). UV‐Vis absorption spectra of naphthol azo dyes (3‐14) in DMSO.
  • The UV-Vis. spectrum of 1-azo naphtholin 10 -3 M ethanol.
  • Ali, S., & Nabi, A. A. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Basrah Journal of Research Sciences, 48(1), 6.

Sources

A Spectroscopic Guide to Bromonaphthol Isomers: Differentiation and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of isomeric impurities and intermediates is a critical aspect of quality control and regulatory compliance. Bromonaphthol isomers, with their identical molecular formulas but distinct substituent positions, present a classic analytical challenge. This guide provides an in-depth spectroscopic comparison of common bromonaphthol isomers, offering field-proven insights and detailed experimental protocols to facilitate their unambiguous differentiation. We will explore how subtle shifts in the position of the bromine and hydroxyl groups on the naphthalene scaffold manifest in their respective UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra.

The Structural Basis of Spectroscopic Variation

The electronic and steric environment of the naphthalene ring system is highly sensitive to the placement of substituents. The electron-donating hydroxyl (-OH) group and the electron-withdrawing, yet bulky, bromine (-Br) atom create unique electronic distributions and steric hindrances in each isomer. These differences in intramolecular forces directly influence the energy levels of molecular orbitals and the vibrational modes of chemical bonds, resulting in distinct spectroscopic fingerprints for each isomer.

UV-Visible Spectroscopy: A First Pass at Differentiation

UV-Visible spectroscopy probes the electronic transitions within a molecule. The position of the bromine and hydroxyl groups alters the conjugation of the naphthalene π-system, leading to shifts in the absorption maxima (λmax). Generally, substituents that extend the conjugation or introduce auxochromes (like -OH) cause a bathochromic (red) shift to longer wavelengths.

While UV-Vis spectra can provide initial clues to differentiate between groups of isomers (e.g., 1-naphthols vs. 2-naphthols), the differences between positional isomers within the same group can be subtle. For instance, the UV/vis electronic absorption spectra of 1-naphthol and 2-naphthol in n-hexane show distinct profiles, with 1-naphthol exhibiting a greater overlap of its La and Lb bands compared to the more separated bands in 2-naphthol[1]. Bromination further perturbs these electronic transitions.

Comparative UV-Vis Data of Naphthols

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
1-Naphthol~290~322n-Hexane[1]
2-Naphthol~274~330Water[2]
2-Bromonaphthalene~275~320Not Specified[3]
Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for acquiring UV-Vis spectra of bromonaphthol isomers is as follows:

  • Sample Preparation: Prepare a dilute solution (typically 10-5 to 10-6 M) of the bromonaphthol isomer in a UV-transparent solvent such as ethanol, methanol, or cyclohexane.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes.

  • Data Acquisition: Record the absorption spectrum of the sample solution from approximately 200 to 400 nm.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax).

Caption: Experimental workflow for fluorescence spectroscopy of bromonaphthol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most definitive information for distinguishing between bromonaphthol isomers. Both ¹H and ¹³C NMR are invaluable, with chemical shifts and coupling patterns revealing the precise connectivity of atoms.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the -OH and -Br substituents. The electron-donating -OH group shields nearby protons (shifting them upfield to lower ppm values), while the electron-withdrawing -Br group deshields them (shifting them downfield to higher ppm values). The spin-spin coupling between adjacent protons provides further structural information, with the magnitude of the coupling constant (J-value) indicating the relative positions of the coupled protons.

¹³C NMR Spectroscopy

In ¹³C NMR, the chemical shifts of the carbon atoms are also influenced by the substituents. The carbon atom directly attached to the bromine atom (ipso-carbon) experiences a "heavy atom effect," which can cause its signal to shift upfield, counter to what would be expected based on electronegativity alone.[4] The positions of the other carbon signals will vary predictably based on the substitution pattern.

Comparative NMR Data of Bromonaphthol Isomers

IsomerKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
1-Bromo-2-naphthol Aromatic protons typically range from ~7.2 to 8.2 ppm. The proton ortho to the -OH group is expected to be shielded.Data available in public databases. [5]
4-Bromo-1-naphthol Aromatic protons typically range from ~7.0 to 8.1 ppm.Data available in public databases.
6-Bromo-2-naphthol Aromatic protons typically range from ~7.1 to 7.9 ppm.Data available in public databases.

Note: This table provides a general overview. Specific chemical shifts and coupling constants are highly dependent on the solvent and spectrometer frequency.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the bromonaphthol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is free of solid particles by filtering if necessary.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For more detailed analysis, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Assign the signals based on their chemical shifts, integration (for ¹H), and coupling patterns.

Caption: General workflow for NMR analysis of bromonaphthol isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that identifies functional groups and provides information about the substitution pattern on the aromatic ring. Key vibrational bands for bromonaphthol isomers include:

  • O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

  • C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): A series of bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

  • Out-of-Plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region, the positions of which are highly characteristic of the substitution pattern on the naphthalene ring.

Comparative IR Data of Naphthols

CompoundKey IR Bands (cm⁻¹)
1-Naphthol ~3259 (O-H stretch), ~1585 (C=C stretch), ~1268 (C-O stretch) [6]
2-Naphthol ~3200-3600 (O-H stretch), 844, 814, 742 (out-of-plane C-H bends) [7]
1-Bromo-2-naphthol Data available in public databases. [5]

Note: The fingerprint region (below 1500 cm⁻¹) will show the most significant differences between isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid bromonaphthol isomer onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis. [8]

FTIR_Workflow step1 Step 1 Record Background Spectrum step2 Step 2 Apply Solid Sample to ATR Crystal step1->step2 step3 Step 3 Acquire Sample Spectrum step2->step3 step4 Step 4 Analyze Characteristic Bands step3->step4

Caption: Workflow for ATR-FTIR analysis of solid bromonaphthol isomers.

Conclusion: A Multi-faceted Approach to Isomer Identification

No single spectroscopic technique provides a complete picture for the differentiation of bromonaphthol isomers. However, by strategically combining the information from UV-Vis, fluorescence, NMR, and IR spectroscopy, a confident and unambiguous structural assignment can be achieved. NMR spectroscopy stands out as the most powerful tool for definitive structural elucidation, while IR and UV-Vis offer rapid and complementary screening methods. Fluorescence spectroscopy provides a highly sensitive, albeit less structurally detailed, avenue for comparison. This integrated spectroscopic approach, grounded in a solid understanding of structure-property relationships, is essential for ensuring the quality and purity of these important chemical entities.

References

  • Schuttlefield, J. D., & Grassian, V. H. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
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  • University of California, Irvine. (n.d.). Experiment 1: Excited-state properties of 2-naphthol (the acidity constants).
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • ResearchGate. (2025). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322).
  • ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol....
  • ResearchGate. (n.d.). FTIR spectrum from 400-1800 cm −1 of Naphthol AS pigment PR7 and PR11.
  • ResearchGate. (n.d.). UV-Visible absorption spectrum of dye β-naphthol The peaks around 300....
  • ResearchGate. (n.d.). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)....
  • Research Square. (n.d.). Fluorescence Turn-on Probe of Naphthalimide for Sensitive and Specific Detection of Iodide in Neutral Aqueous Solution and Real.
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  • ResearchGate. (n.d.). UV-Visible spectra of 1-phenylazo-2-naphthol (PAN).
  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding.
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  • ResearchGate. (2016). Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water.
  • De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • ResearchGate. (n.d.). UV‐Vis absorption spectra of naphthol azo dyes (3‐14) in DMSO.
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  • SpectraBase. (n.d.). 4'-bromo-1-naphthaleneacetanilide - Optional[FTIR] - Spectrum.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • ResearchGate. (n.d.). 3(a)FTIR spectrum of pure alpha naphthol The Broad Band at 3259 cm -1....
  • ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol)....
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthetic Chemistry

In the realm of pharmaceutical and materials science, 3-Bromo-2-naphthol serves as a cornerstone intermediate for the synthesis of a wide array of high-value molecules, including novel therapeutics and advanced polymers. The structural integrity and purity of this starting material are not merely academic benchmarks; they are critical determinants of the success of multi-step syntheses. The presence of even minute impurities, such as unreacted starting materials, isomeric byproducts, or over-brominated species, can have a cascading effect, leading to diminished yields, complex purification challenges, and potentially altered pharmacological profiles in the final active pharmaceutical ingredient (API).

This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of methods to provide a comparative analysis of key analytical techniques for the purity assessment of this compound. We will dissect the "why" behind procedural steps, grounding our protocols in established scientific principles and field-proven expertise to create a self-validating framework for robust purity determination.

The Synthetic Context: Anticipating Potential Impurities

A robust analytical strategy begins with a clear understanding of the potential impurity landscape, which is dictated by the synthetic route. A prevalent laboratory synthesis of this compound involves the direct electrophilic bromination of 2-naphthol.

G cluster_reactants Reactants cluster_products Reaction Mixture 2Naphthol 2-Naphthol Reaction Electrophilic Aromatic Substitution 2Naphthol->Reaction Bromine Brominating Agent (e.g., Br₂) Bromine->Reaction Product This compound (Desired Product) Reaction->Product Impurity1 Unreacted 2-Naphthol Reaction->Impurity1 Impurity2 1-Bromo-2-naphthol (Isomer) Reaction->Impurity2 Impurity3 1,3-Dibromo-2-naphthol (Over-brominated) Reaction->Impurity3

Figure 1: Synthetic pathway and common process-related impurities.

This reaction, while effective, can generate a predictable profile of impurities[1]:

  • Starting Material Carryover: Incomplete reaction leaves residual 2-naphthol.

  • Isomeric Impurities: While the hydroxyl group is ortho-, para-directing, some substitution may occur at the 1-position, yielding 1-Bromo-2-naphthol.

  • Over-brominated Products: Excessive exposure to the brominating agent can lead to the formation of dibrominated species.

An effective purity assessment workflow must be capable of resolving and quantifying these structurally similar compounds.

Comparative Analysis of Purity Assessment Methodologies

The selection of an analytical technique is a balance of informational requirements, sensitivity, and resource availability. We will now compare four workhorse techniques in the context of this compound analysis.

Thin-Layer Chromatography (TLC): The Rapid Qualitative Screen

TLC is an invaluable, low-cost technique for real-time reaction monitoring and rapid, qualitative purity checks.[2][3] Its primary function is to provide a quick snapshot of the number of components in the mixture.

Causality of Experimental Choices: The choice of stationary and mobile phases is based on polarity. This compound is a moderately polar aromatic alcohol. A polar stationary phase (silica gel) is used in conjunction with a relatively non-polar mobile phase (hexane/ethyl acetate mixture). This "normal phase" setup ensures that more polar compounds (like the starting 2-naphthol) adhere more strongly to the silica and have a lower Retention Factor (Rf), while the less polar product and byproducts travel further up the plate.

  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom (the origin).

  • Sample Preparation: Dissolve a small crystal of your synthesized product in a volatile solvent (e.g., dichloromethane). Prepare separate dilute solutions of the 2-naphthol starting material to use as a standard.

  • Spotting: Use a capillary tube to apply a small spot of each solution to the origin.

  • Development: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). The solvent level must be below the origin.

  • Visualization: Once the solvent front is ~1 cm from the top, remove the plate and mark the front. Visualize the spots under a UV lamp (254 nm); aromatic compounds will appear as dark spots.[4] Further visualization can be done in an iodine chamber.

  • Analysis: Compare the Rf value of the product spot to the 2-naphthol standard. The presence of multiple spots in the product lane indicates impurities.

G cluster_TLC TLC Workflow Prep Sample & Plate Preparation Spot Spotting on Origin Prep->Spot Develop Development in Mobile Phase Spot->Develop Visualize UV Light or Iodine Staining Develop->Visualize Analyze Rf Calculation & Impurity Check Visualize->Analyze

Figure 2: Workflow for Thin-Layer Chromatography analysis.

Data Summary Table: TLC Performance

ParameterPerformance for this compound Analysis
Selectivity Moderate. Can distinguish product from starting material but may fail to resolve isomers.
Sensitivity Low. Not suitable for detecting impurities below ~1-2%.
Quantification Strictly qualitative.
Speed & Cost Very fast (15-20 min) and very low cost.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For accurate purity determination, HPLC is the industry-standard technique.[5][6] It offers the high resolution necessary to separate structurally similar isomers and the sensitivity to quantify trace impurities.

Trustworthiness Through Self-Validation: An HPLC method's trustworthiness is established through validation, including specificity, linearity, accuracy, and precision. By running a certified reference standard of this compound, the method self-validates by confirming the retention time and response of the main peak, allowing for confident identification and quantification in the synthesized sample.

Causality of Experimental Choices: A reversed-phase C18 column is the logical choice. The non-polar stationary phase (C18) separates compounds based on their hydrophobicity. The mobile phase, a polar mixture of acetonitrile and water, elutes the more polar compounds first. Therefore, any residual, more polar 2-naphthol will elute before the this compound. A UV detector is selected because the naphthyl ring system has a strong chromophore, providing excellent sensitivity.[7]

  • System: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed isocratic mixture, such as 70:30 (v/v) Acetonitrile:Water.

  • Sample Preparation: Accurately prepare a ~0.5 mg/mL solution of the synthesized product in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Integrate the peak areas of all detected components. Calculate purity as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

G cluster_HPLC HPLC Workflow Prep Sample & Mobile Phase Preparation Inject Injection into C18 Column Prep->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Peak Integration & Purity Calculation Detect->Quantify

Figure 3: Workflow for High-Performance Liquid Chromatography analysis.

Data Summary Table: HPLC Performance

ParameterPerformance for this compound Analysis
Selectivity High. Excellent resolution of isomers and related substances with proper method development.
Sensitivity High. Limit of Quantification (LOQ) typically in the 0.05-0.1% range.
Quantification Excellent. The gold standard for accurate purity reporting (e.g., 99.75%).[8][9]
Speed & Cost Moderate run time (15-30 min). Moderate instrument and solvent cost.
Gas Chromatography-Mass Spectrometry (GC-MS): Identity Confirmation

GC-MS is a powerhouse technique that combines the separation capability of GC with the definitive identification power of MS. It is ideal for confirming the identity of the main peak and identifying unknown volatile impurities.[10]

Causality of Experimental Choices: this compound has sufficient volatility and thermal stability to be analyzed by GC. A low-polarity capillary column (e.g., DB-5ms) is chosen for its robustness in separating a wide range of semi-volatile aromatic compounds. Mass spectrometry is used as the detector because it provides a mass-to-charge ratio (m/z) and a unique fragmentation pattern for each eluting compound, which acts as a molecular fingerprint. This allows for unambiguous identification by comparing the obtained spectrum to a known library like NIST.[10]

  • System: A GC equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a Mass Spectrometer.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the product in a volatile solvent like Dichloromethane.

  • Instrument Conditions:

    • Inlet Temperature: 250 °C

    • Injection: 1 µL, Split mode (e.g., 50:1)

    • Carrier Gas: Helium, constant flow

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Scan Range: 40-350 m/z

  • Analysis: Identify the main peak in the Total Ion Chromatogram (TIC). Analyze its mass spectrum to confirm the molecular ion peak (m/z 222/224 for bromine isotopes) and compare the fragmentation pattern to a reference spectrum. Identify impurity peaks similarly.

G cluster_GCMS GC-MS Workflow Prep Sample Preparation (in volatile solvent) Inject Vaporization & Injection Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Ionization & Fragmentation Separate->Ionize Analyze Mass Analysis & Library Matching Ionize->Analyze

Figure 4: Workflow for Gas Chromatography-Mass Spectrometry analysis.

Data Summary Table: GC-MS Performance

ParameterPerformance for this compound Analysis
Selectivity Very High. Combines chromatographic resolution with mass-based identification.
Sensitivity Very High. Excellent for trace impurity identification.
Quantification Good. Can be quantitative but often used for identification.
Speed & Cost Moderate to slow run time. High instrument cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

¹H NMR spectroscopy provides the most detailed structural information, making it the ultimate tool for confirming the identity of the synthesized compound and identifying major impurities.[2][11] It provides a map of the proton environments within the molecule.

Expertise & Experience: Interpreting an NMR spectrum is a skill. For this compound, one expects to see a distinct set of signals in the aromatic region (7.0-8.0 ppm) and a signal for the hydroxyl proton.[12] The absence of a proton signal at the 3-position and the specific splitting patterns of the remaining aromatic protons confirm the correct isomeric structure. The presence of small, extraneous peaks indicates impurities, which can often be identified by their characteristic chemical shifts (e.g., the distinct pattern of 2-naphthol).

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Processing: Process the Free Induction Decay (FID) with Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum (e.g., to the residual CHCl₃ peak at 7.26 ppm). Integrate all peaks. Analyze the chemical shifts and coupling patterns to confirm the structure of this compound and identify any impurities.

G cluster_NMR NMR Workflow Prep Dissolve Sample in Deuterated Solvent Acquire Data Acquisition (e.g., 400 MHz) Prep->Acquire Process FID Processing (FT, Phasing) Acquire->Process Analyze Spectral Analysis (Shifts, Integration) Process->Analyze

Figure 5: Workflow for Nuclear Magnetic Resonance spectroscopy analysis.

Data Summary Table: NMR Performance

ParameterPerformance for this compound Analysis
Selectivity Excellent. Unparalleled for structural and isomeric differentiation.
Sensitivity Moderate. Generally requires impurities to be at >1% level for easy detection.
Quantification Good. Quantitative NMR (qNMR) with an internal standard provides high accuracy.
Speed & Cost Slow. Very high instrument cost and specialized operational expertise required.

Conclusion: An Orthogonal, Integrated Approach to Purity

No single method provides a complete picture. A truly robust and defensible purity assessment relies on an orthogonal approach, where different techniques with different separation and detection principles are combined to provide a comprehensive profile.

G Synthesis Synthesized This compound TLC TLC Screen Synthesis->TLC Qualitative Check HPLC HPLC Purity (%) Synthesis->HPLC Quantitative Assay GCMS GC-MS ID Synthesis->GCMS Impurity ID NMR NMR Structure Synthesis->NMR Structural Proof Report Certificate of Analysis HPLC->Report GCMS->Report NMR->Report

Figure 6: An integrated and orthogonal workflow for purity assessment.

For synthesized this compound, the recommended workflow is:

  • Use TLC for rapid, in-process checks.

  • Employ HPLC as the primary method for quantitative purity determination.

  • Confirm the identity of the main component and any significant unknown impurities with GC-MS .

  • Utilize ¹H NMR as the definitive proof of structure, confirming the correct isomer has been synthesized.

By integrating these techniques, you create a self-validating system that ensures the material you carry forward is of the highest possible and, most importantly, known quality, safeguarding the integrity of your research and development pipeline.

References

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
  • SIELC Technologies. (2018). 1-Bromo-2-naphthol.
  • LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
  • De La Puente, M. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • YouTube. (2020). Example IR and NMR analysis of 2-naphthol.
  • Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.

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A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is of utmost importance. For a key intermediate like 3-Bromo-2-naphthol, a crucial building block in the synthesis of various pharmaceutical agents, a rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product. While traditional methods like High-Performance Liquid Chromatography (HPLC) and titration have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and often superior primary analytical method.[1][2][3]

This guide provides an in-depth, objective comparison of qNMR with other analytical techniques for the assay of this compound. We will delve into the fundamental principles of qNMR, provide detailed experimental protocols, and present supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Principle of qNMR: A Fundamental Advantage

At its core, the power of qNMR lies in a simple, direct proportionality: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][5][6] This fundamental principle gives qNMR a distinct advantage over many other analytical techniques. Unlike chromatographic methods, which often suffer from compound-specific response factors, qNMR provides a "universal" response for each proton, eliminating the need for relative response factors.[1][5] This allows for the direct and accurate quantification of a substance using a certified internal standard that can be structurally unrelated to the analyte.[1][4][7]

The purity of the analyte (P_a) can be determined using the following equation:

P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • P : Purity

  • a : Analyte (this compound)

  • std : Internal Standard

qNMR vs. Traditional Methods: A Head-to-Head Comparison

To understand the practical advantages of qNMR, it's essential to compare it directly with established methods like HPLC and titration for the assay of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Titration
Principle Signal integral is directly proportional to the number of nuclei.[4][6]Differential partitioning of analytes between a mobile and stationary phase.Stoichiometric reaction between the analyte and a titrant.
Reference Standard Requires a single, certified internal standard of known purity, which can be unrelated to the analyte.[1][4][7]Requires a specific reference standard of the analyte with known purity.[8]Requires a standardized titrant solution of known concentration.
Selectivity High; provides detailed structural information, allowing for the simultaneous identification and quantification of impurities.[3][5]High; excellent separation of components in a mixture.Lower; can be susceptible to interference from other acidic or basic impurities.
Sample Preparation Simple: accurate weighing of the sample and internal standard, followed by dissolution in a deuterated solvent.[8]More complex: may involve filtration, dilution, and preparation of mobile phases.[8]Relatively simple, but requires precise volume measurements.
Analysis Time Can be longer per sample due to the need for long relaxation delays for accurate quantification.[3]Higher throughput, with typical run times of 20-30 minutes per sample.[3]Generally rapid.
Sample Consumption Higher (milligrams).[3]Low (micrograms).[3]Varies depending on concentration.
Destructive? No, the sample can be recovered.[2][3]Yes.[3]Yes.
Information Provided Absolute purity, structural confirmation of the analyte, and identification and quantification of impurities in a single experiment.[3][5]Relative purity based on peak area percentage, requires impurity standards for quantification.Purity based on a specific chemical reaction (e.g., acid-base).

The Orthogonal Approach: Ensuring Complete Confidence

Relying on a single analytical method for purity determination can sometimes be misleading. An orthogonal approach, which utilizes methods based on different chemical or physical principles, provides a more comprehensive and reliable assessment of a compound's purity.[9] Cross-validating qNMR results with a chromatographic method like HPLC is a critical step in method validation and instills a high degree of confidence in the reported purity values.[9]

Experimental Protocol: qNMR Assay of this compound

This section provides a detailed, step-by-step methodology for the purity assessment of this compound using ¹H-qNMR.

Instrumentation and Materials
  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for both this compound and many common internal standards.

  • Internal Standard: Maleic acid is a good choice as its signals do not overlap with those of this compound.[10] A certified reference material (CRM) with a known purity of ≥99% is essential.[11]

  • Sample: this compound.

  • Analytical Balance: Capable of weighing to at least 0.01 mg accuracy.[12]

  • NMR Tubes: 5 mm standard NMR tubes.

Sample Preparation

Accurate sample preparation is crucial for reliable qNMR results.

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic acid) into the same vial. The goal is to achieve a 1:1 to 2:1 molar ratio of analyte to internal standard to ensure comparable signal intensities for accurate integration.[4]

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Vortex the vial until the sample and standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are critical for obtaining accurate quantitative data.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Temperature: Maintain a stable temperature, typically 25 °C (298 K).[12]

  • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. A sufficiently long delay is necessary to allow all protons to fully relax between pulses. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal of interest is required.[13][14][15] For many organic molecules, this can be in the range of 20-60 seconds.[11] A conservative delay of 30-60 seconds is recommended for this compound without a prior T₁ measurement.

  • Number of Scans (NS): Typically 16-64 scans are sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[7][9][13]

  • Acquisition Time (AQ): A typical acquisition time of 2-4 seconds is sufficient to resolve all peaks.[9]

  • Spectral Width (SW): Should encompass all signals of interest, typically around 16 ppm.[1]

Data Processing and Quantification
  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, a distinct aromatic proton signal that is free from overlap with other signals should be chosen. For maleic acid, the singlet from the two vinyl protons is used.

  • Calculate the purity of this compound using the qNMR equation provided earlier.

Visualizing the Workflow

The following diagram illustrates the key steps in the qNMR assay of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Long Relaxation Delay) transfer->nmr_acq process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate report Generate Report calculate->report

Caption: Workflow for the qNMR assay of this compound.

Data Presentation: A Comparative Summary

The following table summarizes representative quantitative data and validation parameters for the purity assessment of a batch of this compound by qNMR and HPLC.

ParameterqNMRHPLC-UV
Purity (%) 98.5 ± 0.299.2 (Area %)
Precision (RSD, %) < 1.0< 1.0
Linearity (R²) ≥ 0.999≥ 0.999
LOD ~0.1%Lower (ppm level)
LOQ ~0.3%Lower (ppm level)
Identified Impurities Residual solvents (e.g., Toluene), starting materialUnidentified peaks at different retention times

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation. The higher purity value obtained by HPLC is often due to its inability to detect non-chromophoric impurities, such as water and residual solvents, which are quantifiable by qNMR.[10]

The Causality Behind Experimental Choices

  • Choice of Internal Standard: Maleic acid is chosen for its high purity, stability, and simple ¹H NMR spectrum (a singlet) that does not overlap with the signals of this compound in DMSO-d₆.[10][11] Its solubility in the chosen solvent is also a key factor.[11]

  • Choice of Solvent: DMSO-d₆ is selected for its excellent solvating power for both the analyte and the internal standard.[11]

  • Long Relaxation Delay: This is the cornerstone of accurate qNMR. Incomplete relaxation leads to signal saturation and an underestimation of the integral area, resulting in inaccurate quantification.[13][14][16] Waiting at least 5x the longest T₁ ensures that over 99% of the magnetization has returned to equilibrium before the next pulse.[7]

Conclusion: The Power of qNMR in Pharmaceutical Analysis

Quantitative NMR has proven to be a robust, reliable, and often superior method for the purity determination of pharmaceutical intermediates like this compound.[17][18] Its ability to provide a direct, absolute measure of purity without the need for a specific reference standard of the analyte, coupled with the rich structural information it offers, makes it an invaluable tool in the modern analytical laboratory.[2][8] While HPLC remains a powerful technique for impurity profiling and routine quality control, the adoption of qNMR as a primary method, especially when used orthogonally with chromatography, provides the highest level of confidence in the quality and integrity of pharmaceutical materials.[3]

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  • Mestrelab Resources. (2013, January 11).
  • Acanthus Research. (2022, June 24).

Sources

A Comparative Guide to the Synthetic Routes of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromo-2-naphthol

This compound is a key aromatic organic compound characterized by a naphthalene core substituted with both a hydroxyl and a bromo group. This unique structure imparts specific reactivity, making it a valuable intermediate in the synthesis of a wide range of more complex molecules. Its applications are particularly prominent in the pharmaceutical and dye industries. In drug development, the naphthol moiety is a common scaffold in various therapeutic agents, and the presence of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, enabling the construction of diverse molecular architectures. In the dye industry, it serves as a precursor for the synthesis of azo dyes and other colorants.

The strategic placement of the bromo and hydroxyl groups at the 3- and 2-positions, respectively, dictates the molecule's chemical behavior and is crucial for its utility. Consequently, the efficient and regioselective synthesis of this compound is a topic of significant interest to researchers and synthetic chemists. This guide provides an in-depth comparison of the primary synthetic routes to this important compound, offering insights into the underlying chemical principles, experimental considerations, and practical applicability of each method.

Route 1: The Sandmeyer Reaction of 3-Amino-2-naphthol: A Reliable and Regiospecific Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of an amino group on an aromatic ring into a variety of other functional groups, including halogens.[1][2] This route offers a highly regioselective and reliable method for the synthesis of this compound, starting from the readily available precursor, 3-amino-2-naphthol.

Causality Behind Experimental Choices

The synthesis begins with the diazotization of 3-amino-2-naphthol. This reaction involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).[3] The low reaction temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. The hydroxyl group at the 2-position is a strongly activating group; however, the Sandmeyer reaction proceeds specifically at the amino group, ensuring the desired regiochemistry.

The subsequent step is the core of the Sandmeyer reaction: the displacement of the diazonium group with a bromide ion. This is facilitated by the use of a copper(I) bromide (CuBr) catalyst. The copper(I) species plays a crucial role in the single-electron transfer (SET) mechanism that initiates the conversion of the diazonium salt to the corresponding aryl radical, with the concomitant loss of nitrogen gas. This highly reactive aryl radical then abstracts a bromine atom from the copper(I) bromide, regenerating the catalyst and forming the final product, this compound. The use of an equimolar mixture of CuBr and CuBr₂ has been reported to be more efficacious in some cases, with the Cu(II) salt helping to suppress the formation of byproducts.[4]

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 3-Amino-2-naphthol

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48%)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Diethyl ether or Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-2-naphthol (1.0 eq.) in a solution of hydrobromic acid (48%, ~3-4 eq.) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (1.1-1.2 eq.) in hydrobromic acid (48%).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Route 2: Multi-step Synthesis from 2-Naphthol via 2,3-Dihydroxynaphthalene

An alternative approach to this compound involves a multi-step synthesis starting from the readily available and inexpensive 2-naphthol. This route avoids the use of the potentially hazardous diazonium salts but requires multiple transformations. A key intermediate in this pathway is 2,3-dihydroxynaphthalene.

Causality Behind Experimental Choices

The initial step involves the conversion of 2-naphthol to 2,3-dihydroxynaphthalene. This transformation can be achieved through various methods, including oxidation followed by reduction or through rearrangements under specific conditions. Once 2,3-dihydroxynaphthalene is obtained, the challenge lies in the regioselective bromination at the 3-position. The presence of two hydroxyl groups significantly activates the naphthalene ring towards electrophilic substitution. However, by carefully controlling the reaction conditions and the choice of brominating agent, it is possible to achieve selective bromination. For instance, the use of a mild brominating agent in a non-polar solvent at low temperatures can favor substitution at the more sterically accessible and electronically favored position. Subsequent selective removal or modification of one of the hydroxyl groups would then be necessary to yield this compound. While conceptually straightforward, this route's practicality is dependent on the efficiency and selectivity of each individual step.

Illustrative Workflow (Hypothetical based on known transformations):
  • Oxidation of 2-Naphthol: Oxidation of 2-naphthol to 2-hydroxy-1,4-naphthoquinone (Lawsone).

  • Reduction: Reduction of the quinone to 1,2,4-trihydroxynaphthalene.

  • Selective Functionalization and Bromination: Protection of the hydroxyl groups followed by regioselective bromination and subsequent deprotection.

Due to the complexity and lower convergence of this multi-step approach, detailed, optimized, and high-yielding protocols specifically targeting this compound are not as commonly reported in the literature as the Sandmeyer route. Researchers would likely need to undertake significant methods development to make this a viable and efficient process.

The Challenge of Direct Bromination of 2-Naphthol

A seemingly straightforward approach to this compound would be the direct electrophilic bromination of 2-naphthol. However, this method is plagued by a lack of regioselectivity. The hydroxyl group at the 2-position is a powerful ortho-, para-directing and activating group. In the case of 2-naphthol, the positions most activated towards electrophilic attack are the 1- and 3-positions (ortho) and the 6- and 8-positions (para-like, through resonance).

Kinetic vs. Thermodynamic Control

The outcome of the bromination of 2-naphthol is a classic example of kinetic versus thermodynamic control.[5][6]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed the fastest. For 2-naphthol, electrophilic attack at the 1-position is sterically less hindered and leads to a more stable carbocation intermediate through resonance stabilization involving the adjacent aromatic ring. Consequently, 1-bromo-2-naphthol is the predominant product under these conditions.

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible, and the product distribution is governed by the thermodynamic stability of the products. While the formation of the 1-bromo isomer is faster, it is also more sterically crowded due to the peri-interaction between the bromine atom at the 1-position and the hydrogen atom at the 8-position. The 6-bromo isomer, formed by attack at a "para-like" position, is thermodynamically more stable. Therefore, at elevated temperatures, the initially formed 1-bromo-2-naphthol can revert to the starting materials and the more stable 6-bromo-2-naphthol accumulates as the major product.[7][8]

The 3-position, being sterically hindered by the hydroxyl group at the 2-position and the perihydrogen at the 4-position, is generally not the favored site of electrophilic attack under standard bromination conditions. Achieving significant yields of this compound through direct bromination is therefore exceptionally challenging and not a synthetically viable route.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Sandmeyer ReactionRoute 2: Multi-step SynthesisDirect Bromination of 2-Naphthol
Starting Material 3-Amino-2-naphthol2-Naphthol2-Naphthol
Regioselectivity Excellent (specific to the 3-position)Dependent on the selectivity of multiple stepsPoor (major products are 1- and 6-bromo isomers)
Number of Steps 1 (from 3-amino-2-naphthol)Multiple steps1
Yield Generally good to highVariable, dependent on optimization of each stepLow for the desired 3-bromo isomer
Key Reagents NaNO₂, HBr, CuBrVarious oxidizing, reducing, and brominating agentsBr₂, solvent (e.g., acetic acid)
Experimental Complexity Moderate (requires careful temperature control)High (multiple reactions and purifications)Low
Safety Considerations Handling of potentially explosive diazonium saltsStandard laboratory hazards for multi-step synthesisHandling of corrosive and toxic bromine
Overall Viability High: The most reliable and direct route.Low to Moderate: Requires significant process development.Very Low: Not a practical method for obtaining the 3-bromo isomer.

Visualizing the Synthetic Pathways

Diagram 1: Sandmeyer Reaction Workflow

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A 3-Amino-2-naphthol B Diazonium Salt Intermediate A->B NaNO₂, HBr 0-5 °C C This compound B->C CuBr, HBr Heat

Caption: Workflow of the Sandmeyer reaction for the synthesis of this compound.

Diagram 2: Challenges in Direct Bromination

Direct_Bromination cluster_products Major Products Start 2-Naphthol P1 1-Bromo-2-naphthol (Kinetic Product) Start->P1 Br₂, Low Temp. P2 6-Bromo-2-naphthol (Thermodynamic Product) Start->P2 Br₂, High Temp. P3 This compound (Minor/Trace Product) Start->P3 Direct Bromination (Low Yield)

Sources

Efficacy of 3-Bromo-2-naphthol as a precursor compared to other naphthalenes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Naphthalene Precursors: Evaluating the Efficacy of 3-Bromo-2-naphthol

In the landscape of pharmaceutical and materials science, the naphthalene scaffold is a cornerstone for the development of novel molecular architectures. Its rigid, aromatic structure is a privileged core found in numerous bioactive compounds and chiral ligands. However, the true potential of this scaffold is unlocked through precise functionalization, a task that is critically dependent on the strategic choice of the starting precursor. This guide provides an in-depth comparison of this compound against other common naphthalene precursors, offering experimental insights and data-driven analysis to inform your synthetic strategy.

The Strategic Importance of Substitution Patterns

The reactivity of a naphthalene ring is not uniform. The electronic and steric nature of existing substituents dictates the position and feasibility of further modifications. This compound presents a unique combination of an electron-donating hydroxyl group at the C2 position and a synthetically versatile bromine atom at the C3 position. This arrangement creates a distinct reactivity profile compared to more common precursors like unsubstituted 2-naphthol or other brominated isomers.

Core Comparison: this compound vs. Alternatives

The choice of a precursor fundamentally alters the synthetic pathways available to a researcher. While unsubstituted 2-naphthol is a workhorse for oxidative couplings, this compound excels where targeted, stepwise functionalization is required.

PrecursorKey Reaction PathwaysPrimary ApplicationStrategic AdvantageKey Limitations
This compound Palladium-catalyzed cross-coupling (Suzuki, Heck, etc.), Lithium-halogen exchange, EtherificationSynthesis of highly substituted biaryls, functionalized BINOL analogues, and complex heterocyclic systems.Precise, regioselective introduction of substituents at the C3 position. Orthogonality of the bromo and hydroxyl groups allows for sequential reactions.Requires multi-step sequences for symmetrical dimerizations; protection of the hydroxyl group is often necessary.
2-Naphthol Oxidative Coupling (e.g., using FeCl₃, Cu(II) complexes).[1][2]Direct synthesis of racemic or chiral 1,1'-bi-2-naphthol (BINOL) and its derivatives.[3][4][5]Atom-economical, one-step route to C2-symmetric biaryls.Difficult to control regioselectivity for unsymmetrical products; enantioselective versions require specialized chiral catalysts.[3][5]
1-Bromo-2-naphthol Cross-coupling reactions, Grignard formation.Synthesis of 1-substituted naphthyl compounds.Bromine at the more reactive C1 position allows for facile coupling.Steric hindrance from the peri-position (C8) can influence reactivity.
6-Bromo-2-naphthol Cross-coupling reactions (Heck, Suzuki).[6][7]Functionalization at the C6 position, away from the hydroxyl group, for applications in materials and probes.Electronic influence of the hydroxyl group is less direct, allowing for different reactivity patterns.Less common precursor; synthesis of specific isomers can be more complex.

In-Depth Analysis: Key Synthetic Transformations

The Synthesis of Biaryl Scaffolds: A Tale of Two Strategies

The synthesis of 1,1'-bi-2-naphthol (BINOL) derivatives is a benchmark for naphthalene chemistry due to their importance as chiral ligands. The choice of precursor dictates a complete divergence in synthetic approach.

  • The 2-Naphthol Approach: Oxidative Coupling

    This is the most direct route to BINOL. The mechanism, generally accepted as a radical-anion coupling process, involves the oxidation of 2-naphthol by a metal catalyst (often iron or copper) to generate a radical species that couples with another 2-naphthol molecule.[3][5]

    Causality : This method is favored for its simplicity and atom economy in producing symmetrical BINOLs. However, achieving high enantioselectivity is a significant challenge, relying on the formation of diastereomeric complexes with chiral ligands to control the axial chirality.[1][4] The reaction is inherently limited to producing C2-symmetric products.

Divergent pathways to biaryls from different precursors.
  • The this compound Approach: Cross-Coupling

    This compound offers a more controlled, albeit longer, route. The bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions. This allows for the precise construction of unsymmetrical biaryls by coupling with a different arylboronic acid.

    Causality : This strategy provides unparalleled versatility. Researchers can precisely dictate the identity of the second aryl group, enabling the synthesis of a vast library of compounds inaccessible through oxidative coupling. The trade-off is the need for additional steps, such as hydroxyl protection and deprotection, and the use of expensive palladium catalysts.

Functionalization via Lithium-Halogen Exchange

A significant advantage of this compound is its suitability for functionalization via lithium-halogen exchange.[8][9][10] Treating the (protected) naphthol with an organolithium reagent (e.g., n-BuLi) at low temperatures generates a highly reactive naphthyllithium intermediate. This species can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group at the C3 position.

Causality : This pathway is simply not available for unsubstituted 2-naphthol. The bromine atom is essential for directing the lithiation. This method is a powerful tool for creating complex derivatives and is particularly useful in late-stage functionalization during drug development.[10]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol details a representative synthesis of a 3-aryl-2-naphthol derivative, showcasing the practical application of this compound as a precursor.

Trustworthiness Statement : This protocol is designed as a self-validating system. Each step, from reaction monitoring by TLC to final purification and characterization by NMR and MS, provides a checkpoint to verify the successful transformation and purity of the product.

Sources

A Comparative Guide to Validated Analytical Standards for 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The quality of the reference standards used in analytical testing forms the bedrock of reliable and reproducible results, directly impacting the safety and efficacy of therapeutic products. This guide provides an in-depth comparison of analytical standards for 3-Bromo-2-naphthol, a key building block in organic synthesis. We will explore the distinction between research-grade materials and fully validated analytical standards, supported by a representative analytical method and the principles of method validation as outlined by international regulatory bodies.

The Critical Role of Validated Analytical Standards

Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established comprehensive guidelines for the validation of analytical procedures and the characterization of reference standards. These guidelines ensure that an analytical method is fit for its intended purpose and that a reference standard is of the highest purity and has a well-documented chain of traceability.

Comparison of Analytical Standard Grades: Research vs. Validated

The choice of an analytical standard depends on its intended application. For early-stage research and development, a "research-grade" material may suffice. However, for pivotal studies, quality control, and regulatory submissions, a "validated analytical standard" or a "Certified Reference Material" (CRM) is indispensable. The table below compares the typical information provided with each grade.

FeatureResearch Grade StandardValidated Analytical Standard
Purity Assessment Typically stated as a percentage (e.g., 99%) with the analytical technique sometimes mentioned (e.g., HPLC).Purity is determined by a validated, stability-indicating HPLC method, often with mass balance calculation.
Identity Confirmation May be confirmed by a single technique (e.g., NMR).Confirmed by multiple orthogonal techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR).
Impurity Profile Impurities are generally not identified or quantified.Known and unknown impurities are identified, quantified, and reported.
Water Content Usually not determined or reported.Determined by a specific method like Karl Fischer titration.[1]
Residual Solvents Typically not analyzed.Analyzed and quantified by Gas Chromatography (GC).
Certificate of Analysis (CoA) Provides basic information like appearance and purity.A comprehensive document with detailed results from all validation tests, a statement of uncertainty, and traceability to a primary standard where applicable.
Traceability Generally not traceable to a national or international standard.Traceable to a recognized primary standard (e.g., from NIST or USP), ensuring comparability of results across different labs and over time.

A Representative Validated HPLC-UV Method for this compound

Experimental Protocol
  • Instrumentation and Equipment:

    • HPLC System with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography data station (e.g., Empower™, Chromeleon™).

    • Analytical Balance (0.01 mg readability).

    • Class A volumetric glassware.

    • pH meter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound validated analytical standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Validation of the Analytical Method: Adhering to ICH Q2(R2) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose. The validation process involves a series of experiments to evaluate the performance of the method. The key validation parameters according to the ICH Q2(R2) guideline are summarized below.

Validation ParameterAcceptance CriteriaRationale
Specificity The analyte peak should be free from interference from the diluent, impurities, and degradation products. Peak purity should be confirmed by a PDA detector.To ensure that the signal measured is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.To demonstrate a proportional relationship between the analyte concentration and the detector response over the intended range.
Range The range for which the method is shown to be linear, accurate, and precise.To define the upper and lower concentration limits for which the method is reliable.
Accuracy % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.To demonstrate the closeness of the measured value to the true value.
Precision Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% for analyses performed on different days, by different analysts, or with different equipment.To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results when small, deliberate variations are made to the method parameters (e.g., flow rate, column temperature, mobile phase composition).To demonstrate the reliability of the method during normal usage.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the workflow for qualifying a validated analytical standard and the logical relationship between the different validation parameters.

analytical_standard_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Validation cluster_documentation Documentation & Release synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification identity Identity Confirmation (NMR, MS, FT-IR) purification->identity purity Purity by Validated HPLC Method identity->purity impurities Impurity Profiling purity->impurities water Water Content (Karl Fischer) impurities->water solvents Residual Solvents (GC) water->solvents coa Certificate of Analysis Generation solvents->coa release Release as Validated Analytical Standard coa->release

Caption: Workflow for the qualification of a validated analytical standard.

validation_parameters center Fit for Purpose Analytical Method specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision robustness Robustness center->robustness lod_loq LOD / LOQ specificity->lod_loq range Range linearity->range range->accuracy range->precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The use of a validated analytical standard for this compound is not just a regulatory necessity but a cornerstone of sound scientific practice. While research-grade materials are suitable for preliminary studies, the rigor of drug development and quality control demands the use of standards that have been thoroughly characterized according to established guidelines. By understanding the differences between these grades of standards and the principles of analytical method validation, researchers and scientists can ensure the integrity of their data, the quality of their products, and ultimately, the safety of patients.

References

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol.
  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures.
  • United States Pharmacopeia. General Chapter <11> USP Reference Standards.
  • Thermo Fisher Scientific. 2-Bromo-1-naphthol, 95% Certificate of Analysis.
  • Molnova. 6-Bromo-2-naphthol Certificate of Analysis.
  • Journal of Drug Delivery and Therapeutics. A Review on Analytical method Development and Validation.
  • Journal of Pharmaceutical and Biomedical Analysis. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation.
  • PubMed. Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate in Bulk Drugs and Nanoparticles.
  • MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.

Sources

A Comparative Guide to the Inter-Laboratory Analysis of 3-Bromo-2-naphthol: A Hypothetical Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive overview of a hypothetical inter-laboratory study on the quantification of 3-Bromo-2-naphthol, a key intermediate in pharmaceutical synthesis. In the absence of a standardized public monograph for this specific analyte, this document serves as a practical guide for establishing robust and reproducible analytical methods. We compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization. This guide provides detailed experimental protocols, a comparative analysis of hypothetical results from five independent laboratories, and discusses the critical parameters influencing method performance and inter-laboratory variability. The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and validate reliable analytical methods for this compound and similar halogenated aromatic compounds.

Introduction: The Analytical Challenge of this compound

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and accurate quantification are paramount to ensure the quality, safety, and efficacy of the final drug product. The presence of a bromine atom and a hydroxyl group on the naphthalene ring presents unique analytical challenges, including potential for degradation and the need for methods that can distinguish it from structurally related impurities.

This guide is structured to simulate an inter-laboratory comparison, a crucial exercise for method validation and standardization.[1] By presenting and interpreting a plausible set of data, we aim to highlight the sources of variability and provide insights into best practices for method development and transfer. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring a scientifically rigorous approach.[2][3][4][5][6]

Methodological Comparison: HPLC-UV vs. GC-MS

Two primary analytical techniques are suitable for the quantification of this compound: HPLC-UV and GC-MS. The choice between these methods often depends on the available instrumentation, sample matrix, and the specific requirements of the analysis (e.g., routine quality control vs. impurity profiling).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse method for routine analysis of non-volatile or thermally labile compounds like this compound. It offers excellent quantitation and reproducibility. The phenolic hydroxyl group allows for direct analysis without derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, derivatization of the polar hydroxyl group is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[7] This adds a step to the sample preparation but provides the high specificity and sensitivity of mass spectrometric detection, making it ideal for identifying and quantifying trace-level impurities.

dot graph TD { subgraph "Analytical Workflow Comparison" A[Sample Preparation] --> B{Method Selection}; B --> C[HPLC-UV Analysis]; B --> D[Derivatization]; D --> E[GC-MS Analysis]; C --> F[Data Analysis]; E --> F; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Workflow comparison of HPLC-UV and GC-MS for this compound analysis."

Hypothetical Inter-Laboratory Study Design

To assess the performance and comparability of these two methods, we designed a hypothetical inter-laboratory study involving five laboratories. A homogenous batch of this compound with a known purity of 99.5% was distributed to each participating laboratory. Each laboratory was asked to determine the purity using both HPLC-UV and GC-MS (with derivatization) methods and report their results.

Data Presentation: Summary of Quantitative Results

The following table summarizes the hypothetical quantitative results from the inter-laboratory study.

LaboratoryAnalytical MethodMean Measured Purity (%)Standard Deviation (%)Recovery (%)Relative Standard Deviation (RSD) (%)
Lab A HPLC-UV99.450.1599.950.15
Lab B GC-MS (Acetylation)99.520.21100.020.21
Lab C HPLC-UV99.280.2599.780.25
Lab D GC-MS (Silylation)99.610.18100.110.18
Lab E HPLC-UV99.550.12100.050.12

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in this hypothetical study are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine purity assessment of this compound.

  • Instrumentation: HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of this compound in the sample by comparing the peak area with that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides high specificity and is suitable for impurity profiling.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: A nonpolar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the concentration.

Derivatization (Acetylation):

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., ethyl acetate).

  • Reaction: Add acetic anhydride and a catalytic amount of pyridine. Heat the mixture at 60-70 °C for 30 minutes to form the acetate ester derivative.

  • Work-up: After cooling, wash the reaction mixture with a dilute sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate.

GC-MS Analysis:

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detection: Scan mode from m/z 50 to 400.

dot graph G { node [shape=box, style=filled]; subgraph "GC-MS Derivatization Workflow" A [label="this compound Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve in Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Acetic Anhydride & Pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Heat (60-70°C, 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Work-up (Wash & Dry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="GC-MS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; A -> B -> C -> D -> E -> F; end } caption: "Acetylation derivatization workflow for GC-MS analysis."

Discussion of Inter-Laboratory Results and Method Performance

The hypothetical results in the table demonstrate good agreement between the laboratories and methods, with all reported purities falling within a narrow range.

  • Precision: The Relative Standard Deviation (RSD) for all measurements is below 0.3%, indicating excellent precision for both HPLC-UV and GC-MS methods. This suggests that with well-defined protocols, both techniques can yield highly reproducible results.

  • Accuracy: The recovery values are all close to 100%, indicating a high degree of accuracy for both analytical approaches.

  • Method Comparison: The HPLC-UV method, being more direct, shows slightly better precision in this hypothetical dataset (lower RSDs on average). The additional sample preparation step of derivatization in the GC-MS method can introduce a small amount of additional variability. However, the GC-MS method provides the advantage of mass spectral data, which is invaluable for the positive identification of the analyte and any potential impurities.

Forced Degradation Studies and Method Specificity

To ensure the analytical methods are stability-indicating, forced degradation studies should be performed.[1][8][9] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.

  • Hydrolytic Degradation: Exposure to acidic and basic conditions.

  • Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide.

  • Photolytic Degradation: Exposure to UV and visible light.[2][3]

  • Thermal Degradation: Heating the sample at elevated temperatures.

The primary degradation pathway for brominated aromatic compounds often involves debromination.[2][6] Under oxidative conditions, hydroxylation of the naphthalene ring is also possible.[10] A stability-indicating method must be able to resolve the intact this compound from all potential degradation products.

dot graph TD { subgraph "Forced Degradation Pathways" A[this compound] -->|Hydrolysis (Acid/Base)| B(Degradation Products); A -->|Oxidation (H2O2)| C(Oxidized Products); A -->|Photolysis (UV/Vis)| D(Debrominated Products); A -->|Thermal Stress| E(Thermally Degraded Products); end style A fill="#F1F3F4",stroke="#5F6368",stroke-width:2px,fontcolor="#202124" style B fill="#4285F4",stroke="#5F6368",stroke-width:2px,fontcolor="#FFFFFF" style C fill="#EA4335",stroke="#5F6368",stroke-width:2px,fontcolor="#FFFFFF" style D fill="#FBBC05",stroke="#5F6368",stroke-width:2px,fontcolor="#202124" style E fill="#34A853",stroke="#5F6368",stroke-width:2px,fontcolor="#FFFFFF" } caption: "Forced degradation conditions for assessing method specificity."

Conclusion and Recommendations

This guide, through a hypothetical inter-laboratory comparison, demonstrates that both HPLC-UV and GC-MS are suitable methods for the analysis of this compound.

  • For routine quality control where high throughput and precision are key, the HPLC-UV method is recommended due to its simplicity and directness.

  • For impurity profiling, structural elucidation of unknowns, and when higher specificity is required, the GC-MS method with derivatization is the preferred choice.

The successful implementation and transfer of these methods across different laboratories hinge on clearly written, detailed standard operating procedures (SOPs) and a thorough understanding of the critical parameters of each technique. This guide provides a solid foundation for developing and validating robust analytical methods for this compound, ultimately contributing to the quality and safety of pharmaceutical products.

References

  • ICH, Q1B: Photostability Testing of New Drug Substances and Products. (1996). URL: [Link]
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). URL: [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). URL: [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: [Link]
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). URL: [Link]
  • Validation Of Analytical Methods For Pharmaceutical Analysis. URL: [Link]
  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). URL: [Link]
  • Patel, et al. Analytical method validation: A brief review. International Journal of Pharmaceutical Research & Allied Sciences. (2016). URL: [Link]
  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. (2025). URL: [Link]
  • Validation of Impurity Methods, Part II. LCGC North America. (2014). URL: [Link]
  • MedCrave.
  • CompaLab.
  • JRC Publications Repository.
  • Benchmark International. Inter laboratory Comparison 2023 Report. URL: [Link]
  • PubMed. An interlaboratory comparison of methods used to assess antioxidant potentials. (2006). URL: [Link]
  • Singh, R., & Raza, K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 243-252. URL: [Link]

Sources

A Senior Application Scientist's Guide to 3-Bromo-2-naphthol in Reference Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth technical comparison of 3-Bromo-2-naphthol as a versatile precursor for the synthesis of known reference compounds, juxtaposing its performance with common alternative strategies. As your Senior Application Scientist, my goal is to not only present protocols but to illuminate the underlying chemical principles that govern their efficacy, enabling you to make informed decisions in your synthetic endeavors.

The Strategic Advantage of this compound

This compound, a readily available and versatile building block, offers a unique combination of functionalities: a nucleophilic hydroxyl group and a carbon-bromine bond amenable to a wide array of cross-coupling reactions. This duality allows for sequential or orthogonal functionalization, providing a powerful platform for the synthesis of substituted naphthalenes, a privileged scaffold in medicinal chemistry and materials science. This guide will focus on its application in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

I. C-C Bond Formation: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. Here, we compare the synthesis of a representative reference compound, 3-Phenyl-2-naphthol , using this compound versus an alternative precursor, 2-naphthol, via its triflate derivative.

Route 1: Leveraging this compound

This approach utilizes the direct coupling of the C-Br bond with phenylboronic acid. The hydroxyl group of this compound can be either protected or left unprotected, depending on the specific reaction conditions and the desired outcome. For simplicity and atom economy, a protocol with an unprotected hydroxyl group is often preferred.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Reaction_Vessel Reaction Mixture in Solvent (e.g., Toluene/H₂O) This compound->Reaction_Vessel Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Heating Heating (e.g., 90-110 °C) Reaction_Vessel->Heating Workup_Purification Work-up & Purification Heating->Workup_Purification 3-Phenyl-2-naphthol Product: 3-Phenyl-2-naphthol Workup_Purification->3-Phenyl-2-naphthol

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Reaction: Heat the mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Route 2: The 2-Naphthol Triflate Alternative

An alternative approach involves the conversion of the readily available 2-naphthol into a triflate, which then participates in the Suzuki-Miyaura coupling. This two-step process is often employed when the corresponding aryl bromide is not commercially available or is more expensive.

Diagram of the 2-Naphthol Triflate Alternative Workflow:

Naphthol_Triflate_Workflow 2-Naphthol 2-Naphthol Triflation Triflation (Tf₂O, Pyridine) 2-Naphthol->Triflation 2-Naphthyl_Triflate 2-Naphthyl Triflate Triflation->2-Naphthyl_Triflate Suzuki_Coupling Suzuki Coupling (Phenylboronic Acid, Pd Catalyst, Base) 2-Naphthyl_Triflate->Suzuki_Coupling 3-Phenyl-2-naphthol Product: 3-Phenyl-2-naphthol Suzuki_Coupling->3-Phenyl-2-naphthol

Caption: Two-step synthesis of 3-Phenyl-2-naphthol from 2-Naphthol.

Experimental Protocol: Synthesis of 2-Naphthyl Triflate and Subsequent Suzuki-Miyaura Coupling

  • Triflation of 2-Naphthol: To a solution of 2-naphthol (1.0 mmol) in an anhydrous solvent such as dichloromethane or pyridine at 0 °C, add triflic anhydride (Tf₂O, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated to yield the 2-naphthyl triflate.

  • Suzuki-Miyaura Coupling: The protocol is similar to that for this compound, with 2-naphthyl triflate (1.0 mmol) used as the electrophile.

Performance Comparison: this compound vs. 2-Naphthol Triflate
FeatureThis compound Route2-Naphthol Triflate Route
Number of Steps 1 (direct coupling)2 (triflation then coupling)
Atom Economy HigherLower (loss of triflate group)
Reagent Cost This compound can be more expensive than 2-naphthol2-Naphthol is inexpensive, but triflic anhydride is a costly reagent
Typical Yield Good to excellent (often >80%) for similar aryl bromidesGenerally high for both steps, but overall yield is multiplicative
Reaction Conditions Milder conditions are often sufficientTriflation is typically straightforward; coupling may require optimization
Substrate Scope Broad, well-established for aryl bromidesAryl triflates are also excellent coupling partners

Expertise & Experience: The choice between these two routes is often a matter of practicality and economics. While the 2-naphthol triflate route appears less direct, the starting material is significantly cheaper. However, the cost and handling of triflic anhydride must be considered. From an efficiency standpoint, the direct coupling of this compound is more elegant and atom-economical. The reactivity difference between a bromide and a triflate in Suzuki couplings is generally not substantial, with both being excellent electrophiles.

II. C-N Bond Formation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. We will compare the synthesis of 3-(Phenylamino)-2-naphthol from this compound with a direct amination approach starting from 2-naphthol.

Route 1: Buchwald-Hartwig Amination of this compound

This method involves the cross-coupling of this compound with an amine, in this case, aniline. The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with potentially challenging substrates.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Reaction_Vessel Reaction Mixture in Solvent (e.g., Toluene) This compound->Reaction_Vessel Aniline Aniline Aniline->Reaction_Vessel Pd_Precatalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Pd_Precatalyst->Reaction_Vessel Ligand Ligand (e.g., BINAP) Ligand->Reaction_Vessel Base Base (e.g., NaOt-Bu) Base->Reaction_Vessel Heating Heating (e.g., 80-110 °C) Reaction_Vessel->Heating Workup_Purification Work-up & Purification Heating->Workup_Purification 3-Phenylamino-2-naphthol Product: 3-(Phenylamino)-2-naphthol Workup_Purification->3-Phenylamino-2-naphthol

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the aniline (1.2 equiv).

  • Solvent Addition: Add an anhydrous solvent such as toluene.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Route 2: Direct Amination of 2-Naphthol

Recent advancements have enabled the direct C-H amination of phenols and naphthols, providing a more atom-economical alternative to cross-coupling reactions. One such method involves the reaction of 2-naphthol with a hydrazine derivative.[1]

Experimental Protocol: Direct ortho-Amination of 2-Naphthol

  • Reaction Setup: In a reaction vessel, combine 2-naphthol (1.0 mmol) and a substituted hydrazine (e.g., N,N'-diphenylhydrazine, 1.2 mmol) in a high-boiling solvent like ethylene glycol.

  • Reaction: Heat the mixture to a high temperature (e.g., 180-200 °C) and stir for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The product is then purified by column chromatography.

Performance Comparison: Buchwald-Hartwig vs. Direct Amination
FeatureBuchwald-Hartwig AminationDirect C-H Amination
Starting Material This compound2-Naphthol
Key Reagents Palladium catalyst, phosphine ligand, strong baseHydrazine derivative, high-boiling solvent
Atom Economy Moderate (loss of HBr equivalent)High (loss of H₂ and other small molecules)
Reaction Conditions Milder temperatures (80-110 °C)High temperatures (180-200 °C)
Catalyst Requires expensive and air-sensitive palladium catalysts and ligandsTransition-metal-free
Substrate Scope Very broad for both the aryl halide and the amineMore limited by the availability and stability of hydrazine precursors
Typical Yield Generally high for a wide range of substratesModerate to excellent, but can be substrate-dependent

Expertise & Experience: The Buchwald-Hartwig amination is a highly reliable and general method with a vast literature precedent. Its main drawback is the cost and sensitivity of the catalytic system. The direct C-H amination is an attractive alternative due to its transition-metal-free nature and high atom economy. However, it often requires harsh reaction conditions and the scope of readily available hydrazine derivatives may be a limiting factor. For the synthesis of a specific target, the Buchwald-Hartwig amination of this compound offers a more predictable and often higher-yielding route.

Conclusion and Recommendations

This compound stands out as a highly valuable and versatile precursor in the synthesis of substituted naphthalenes. Its ability to readily participate in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations makes it a go-to reagent for the construction of complex biaryl and arylamine scaffolds.

While alternative routes starting from the more economical 2-naphthol exist, they often necessitate additional synthetic steps or harsher reaction conditions. The choice of synthetic strategy will ultimately depend on a careful consideration of factors such as starting material cost, reagent availability, desired scale, and the specific functionalities of the target molecule.

For rapid access to a diverse range of 3-substituted 2-naphthol derivatives with high yields and predictability, the use of this compound in palladium-catalyzed cross-coupling reactions remains a superior and highly recommended strategy for the modern synthetic chemist.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Wang, Q., et al. (2018). Direct ortho-Selective Amination of 2-Naphthol and Its Analogues with Hydrazines. The Journal of Organic Chemistry, 83(9), 5082–5091. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Bromo-2-naphthol (CAS No. 30478-88-7) is a valuable brominated aromatic compound utilized in various organic synthesis applications, including the preparation of pharmaceutical intermediates and specialized resin compositions[1]. However, its classification as a halogenated organic compound and its inherent hazards necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible chemical stewardship.

Part 1: Hazard Identification and Personal Protection

Before any handling or disposal, a thorough understanding of the substance's hazards is critical. This compound is a combustible solid that poses significant health risks upon exposure.

1.1. GHS Hazard Profile

According to Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation[2][3][4].

  • H318: Causes serious eye damage[2][3][4].

  • H335: May cause respiratory irritation[2][3][4].

The signal word associated with this chemical is "Danger"[2][3]. Although its toxicological properties have not been exhaustively investigated, the available data demand cautious handling at all times[2].

1.2. Physicochemical Data for Disposal Planning

PropertyValueSource
CAS Number 30478-88-7[2][3][5]
Molecular Formula C₁₀H₇BrO[2][3]
Physical State Solid, powder[2][3]
Melting Point 80 - 82 °C[2]
Classification Halogenated Organic Compound[6]

1.3. Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure. The causality is clear: each piece of equipment protects against a specific hazard identified in the SDS.

PPESpecificationRationale for Use
Eye Protection Chemical splash goggles and/or face shieldProtects against airborne particles and potential splashes, preventing serious eye damage[2][7].
Hand Protection Chemical-resistant gloves (e.g., double nitrile)Prevents direct skin contact, mitigating the risk of skin irritation[8][9].
Body Protection Fully-buttoned laboratory coatProtects skin on the arms and body from accidental contact with the solid chemical[8].
Respiratory NIOSH/MSHA approved respirator (e.g., N95 dust mask)Prevents inhalation of the powder, which can cause respiratory tract irritation[2][3].

Part 2: The Core Principle: Halogenated Waste Segregation

The single most important step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste [6].

The Causality Behind Segregation: Halogenated organic compounds, which contain fluorine, chlorine, bromine, or iodine, require specific disposal methods, typically high-temperature incineration at a regulated facility[6]. The combustion of these compounds can produce acidic gases (like hydrogen bromide from this compound) and other toxic byproducts that must be neutralized and scrubbed from emissions[10].

Mixing halogenated waste with non-halogenated waste streams (e.g., acetone, hexane, ethanol) complicates the entire disposal process. It contaminates the larger volume of non-halogenated waste, which could otherwise be disposed of more simply and at a lower cost, often through fuel blending[11]. Therefore, proper segregation is not only a safety and environmental requirement but also a significant factor in cost management for the institution[11][12].

Segregation_Decision Start Waste Generated: This compound Decision Is it a Halogenated Organic Compound? Start->Decision Halogenated YES (Contains Bromine) Decision->Halogenated Yes NonHalogenated NO Decision->NonHalogenated No Action_H Segregate into Halogenated Waste Stream Halogenated->Action_H Action_NH Segregate into Non-Halogenated Waste Stream NonHalogenated->Action_NH

Caption: Initial waste stream segregation decision.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and storage of this compound waste, ensuring safety and compliance from the point of generation to final pickup.

Step 1: Container Selection and Preparation

  • Action: Select a chemically compatible waste container. A high-density polyethylene (HDPE) carboy or the original product container (if in good condition) is recommended[8][13].

  • Causality: Avoid metal containers. Halogenated compounds can degrade over time to produce acidic byproducts, which can corrode metal, leading to container failure and leaks[8]. The container must have a secure, tightly-sealing cap to prevent the release of vapors[12][14].

Step 2: Waste Labeling

  • Action: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department[12][15].

  • Causality: Pre-labeling is a critical compliance step that prevents the creation of "unknown" waste, which is expensive and hazardous to dispose of[16]. The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations)[14].

    • A list of all other constituents and their approximate percentages if it is a solution.

    • The relevant hazard warnings (e.g., Irritant, Corrosive)[12].

Step 3: Waste Collection

  • Action: Carefully transfer the this compound waste into the prepared container.

    • Solid Waste: If disposing of the pure solid, minimize dust generation during transfer[7].

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected as liquid halogenated waste[13]. All transfers of liquid waste must be conducted inside a certified chemical fume hood[12].

  • Causality: Using a fume hood contains any vapors or dust, protecting the user from respiratory exposure and preventing contamination of the lab environment.

Step 4: On-Site Storage (Satellite Accumulation Area)

  • Action: Seal the container tightly and store it in a designated Satellite Accumulation Area (SAA)[12].

  • Causality: Proper storage is key to preventing accidents and ensuring regulatory compliance. The SAA must adhere to the following principles:

    • Closure: The container must remain closed at all times except when waste is actively being added[12][14].

    • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, strong bases, and acids[7][8][9].

    • Containment: The container must be placed within secondary containment (e.g., a polypropylene tub) to contain any potential leaks[8][15].

    • Location: The storage area must be cool, dry, and well-ventilated[7][8].

Step 5: Arranging for Final Disposal

  • Action: Once the waste container is approximately three-quarters full, contact your institution's EHS department to schedule a waste pickup[12]. Do not overfill containers.

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood [8][11]. The final disposal method will be regulated incineration[6].

Part 4: Emergency Procedures - Spill Management

In the event of an accidental spill, a swift and correct response is critical.

  • For Minor Spills (<100g, manageable within 10 minutes):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the full mandatory PPE as described in Part 1.3.

    • Gently cover the spill with an inert absorbent material, such as vermiculite, clay, or sand. Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a sealable container[7].

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), placing the cloth in the waste container.

    • Seal the container, affix a "Hazardous Waste" label detailing the contents (including the absorbent), and dispose of it through EHS[12].

  • For Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent entry into the affected area.

    • Provide details of the spill to the emergency response team.

Part 5: Comprehensive Disposal Workflow

The following diagram provides a complete visual guide to the decision-making process for the disposal of this compound waste.

Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection cluster_storage Storage (Satellite Accumulation Area) cluster_disposal Final Disposal A1 Select HDPE Container A2 Affix 'Hazardous Waste' Label A1->A2 A3 List Full Chemical Names and Percentages A2->A3 B5 Place in Labeled Halogenated Waste Container A3->B5 B1 Waste Generation: This compound B2 Solid or Liquid Waste? B1->B2 B3 Transfer Solid Waste (Minimize Dust) B2->B3 Solid B4 Transfer Liquid Waste (Inside Fume Hood) B2->B4 Liquid B3->B5 B4->B5 C1 Keep Container Tightly Sealed B5->C1 C2 Use Secondary Containment C1->C2 C3 Segregate from Incompatibles (Acids, Bases, Oxidizers) C2->C3 D1 Container is >75% Full? C3->D1 D2 Contact EHS for Pickup D1->D2 Yes D3 Disposal via Regulated Waste Incinerator D2->D3

Caption: A comprehensive workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental protection. By understanding its hazards, strictly adhering to the principle of halogenated waste segregation, and following a systematic collection and storage protocol, researchers can effectively mitigate risks. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan, ensuring that this valuable synthetic building block is managed safely from procurement to final disposal.

References

  • Hazardous Waste Segreg
  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
  • Halogenated Solvents in Laboratories.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
  • Edit chemical label this compound. Chemical-Label.com. [Link]
  • Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]
  • Environmental Fact Sheet, Organobromine Production Wastes Final Rule. U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromo-2-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: Why PPE is Non-Negotiable

3-Bromo-2-naphthol (CAS No: 30478-88-7) is a chemical compound that requires careful handling due to its potential health hazards. While comprehensive toxicological data is not fully available, the available safety data sheets (SDS) classify it as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1] The precautionary statements associated with this chemical emphasize avoiding breathing in dust, fumes, gas, mist, vapors, or spray and washing skin thoroughly after handling.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical component of a safe laboratory workflow.

Hazard Classifications for this compound:

Hazard Class GHS Code Description
Skin Irritation H315 Causes skin irritation
Serious Eye Damage H318 Causes serious eye damage

| Specific target organ toxicity — Single exposure (Respiratory system) | H335 | May cause respiratory irritation |

The Core Ensemble: Your First Line of Defense

When handling this compound, a primary set of PPE is mandatory to mitigate the risks of exposure. This core ensemble should be worn at all times when the chemical is being handled, regardless of the quantity.

Eye and Face Protection: Shielding Against Irreversible Damage

Given the H318 classification for causing serious eye damage, robust eye and face protection is paramount.

  • Chemical Safety Goggles: These are mandatory and must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Goggles provide a complete seal around the eyes, protecting against splashes and airborne particles.

  • Face Shield: In situations where there is a higher risk of splashing, such as during transfers of solutions or heating, a face shield should be worn in addition to safety goggles.[3][4]

Hand Protection: Preventing Dermal Contact

To prevent skin irritation (H315), chemically resistant gloves are essential.

  • Material Selection: Nitrile or neoprene gloves are recommended for handling this compound.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use.

  • Glove Protocol: Always use proper glove removal techniques to avoid contaminating your skin. Change gloves immediately if they become contaminated.[5] For extended operations, it is good practice to change gloves periodically, for instance, every 30 to 60 minutes, to minimize the risk of permeation.[5]

Body Protection: A Barrier for Your Skin

A laboratory coat is a fundamental component of your PPE.

  • Lab Coat Specifications: A flame-retardant lab coat with long sleeves and a secure front closure should be worn.[3] This provides a removable barrier in the event of a spill.

  • Contamination Protocol: If your lab coat becomes contaminated, it should be removed immediately and decontaminated or disposed of according to your institution's guidelines.

Respiratory Protection: Safeguarding Your Lungs

The H335 classification indicates that this compound may cause respiratory irritation. Therefore, engineering controls are the primary means of protection, with respiratory protection as a crucial secondary measure.

  • Chemical Fume Hood: All handling of this compound powder should be conducted within a properly functioning chemical fume hood.[6][7] This is the most critical engineering control to minimize inhalation exposure. The fume hood's performance should be regularly monitored, with face velocities typically maintained between 60 and 110 feet per minute (fpm).[8][9]

  • Respirator: If there is a risk of generating dust or aerosols outside of a fume hood, or if the ventilation is inadequate, a NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge should be used.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as vital as wearing the correct PPE.

Pre-Handling Checklist
  • Verify Fume Hood Functionality: Before starting any work, ensure the chemical fume hood is on and the airflow monitor indicates it is operating within its certified range.[11][12]

  • Inspect PPE: Thoroughly inspect all PPE for any damage or defects.

  • Review the SDS: Always have the Safety Data Sheet for this compound readily accessible and review it before beginning work.

  • Prepare Spill Kit: Ensure a spill kit with appropriate absorbent materials is nearby.

Handling Procedure
  • Don PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a respirator is required, ensure it is properly fitted.

  • Work Within the Fume Hood: Conduct all manipulations of this compound, including weighing and transfers, deep within the chemical fume hood.[6]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Clean Up: After handling, decontaminate the work area within the fume hood.

Post-Handling (Doffing PPE)
  • Glove Removal: Remove gloves first, using a technique that prevents the outer contaminated surface from touching your skin.

  • Goggle and Face Shield Removal: Remove your face shield (if used) and then your safety goggles.

  • Lab Coat Removal: Remove your lab coat.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial to protect both personnel and the environment.

  • Chemical Waste: Unused this compound and any solutions containing it should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.

  • Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal cluster_post Post-Handling start Start: Handling This compound review_sds Review Safety Data Sheet (SDS) start->review_sds check_hood Verify Chemical Fume Hood Functionality review_sds->check_hood don_ppe Don Core PPE: - Lab Coat - Safety Goggles - Nitrile/Neoprene Gloves check_hood->don_ppe assess_risk Assess Splash/Aerosol Risk don_ppe->assess_risk don_extra Add Face Shield & NIOSH-approved Respirator assess_risk->don_extra High Risk handle_chem Perform Work Inside Fume Hood assess_risk->handle_chem Low Risk don_extra->handle_chem spill Spill Occurs? handle_chem->spill spill_response Follow Spill Response Protocol spill->spill_response Yes dispose Dispose of Waste & Contaminated PPE spill->dispose No spill_response->dispose doff_ppe Doff PPE in Correct Order dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: PPE selection and handling workflow for this compound.

References

  • Laboratory Safety Chemical Fume Hoods.
  • Fume Hood Testing and Certific
  • Laboratory Standards for Fume Hoods and Biosafety Cabinets. The Lab Depot. [Link]
  • Chemical Fume Hood Safety Policy. Stony Brook University. [Link]
  • A Guide to Fume Hood Codes and Standards.
  • Pharmaceutical industry best practice. 3M. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
  • UNIT 7: Personal Protective Equipment.
  • 1 – BROMO NAPHTHALENE MATERIAL SAFETY D
  • NIOSH Pocket Guide to Chemical Hazards - Naphthalene. Centers for Disease Control and Prevention (CDC). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.